BCAT
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H15N5O3S |
|---|---|
Molecular Weight |
333.37 g/mol |
IUPAC Name |
2H-benzotriazol-1-ium-1-carboximidamide;4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H7N5.C7H8O3S/c8-7(9)12-6-4-2-1-3-5(6)10-11-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-4H,(H3,8,9);2-5H,1H3,(H,8,9,10) |
InChI Key |
AZPBDRUPTRGILK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC2=NN[N+](=C2C=C1)C(=N)N |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of BCAT2 in Mitochondrial Branched-Chain Amino Acid Catabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mitochondrial branched-chain amino acid transaminase (BCAT2), a pivotal enzyme in the catabolism of branched-chain amino acids (BCAAs). We will explore its core function, regulatory mechanisms, involvement in signaling pathways, and its implications in health and disease, supported by quantitative data and detailed experimental methodologies.
Introduction to BCAA Catabolism and the Role of BCAT2
Branched-chain amino acids—leucine (B10760876), isoleucine, and valine—are essential amino acids that serve as crucial substrates for protein synthesis and as signaling molecules in various metabolic processes.[1][2] Unlike most other amino acids, which are primarily catabolized in the liver, the initial step of BCAA breakdown occurs predominantly in extrahepatic tissues, particularly skeletal muscle.[1][2] This process is initiated by branched-chain amino acid transaminases (BCATs).
There are two isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).[1][2] BCAT2 is the predominant isoform found in most tissues and is responsible for the first and reversible step in BCAA catabolism within the mitochondria.[1][2][3]
The Catalytic Function of BCAT2 in Mitochondria
BCAT2 catalyzes the reversible transamination of all three BCAAs (leucine, isoleucine, and valine) to their corresponding branched-chain α-keto acids (BCKAs): α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV), respectively.[4][5] This reaction requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor and typically uses α-ketoglutarate as the amino group acceptor, producing glutamate (B1630785) in the process.[5][6]
The BCKAs produced can then be irreversibly committed to the catabolic pathway through oxidative decarboxylation by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKD) complex.[4][7] The resulting acyl-CoA derivatives then enter separate pathways, ultimately feeding into the tricarboxylic acid (TCA) cycle for energy production or being used for the synthesis of other molecules like fatty acids.[4][8]
Regulation of BCAT2 Activity and Expression
The expression and activity of BCAT2 are tightly regulated to meet the metabolic demands of the cell.
-
Transcriptional Regulation: The transcription factor Krüppel-like factor 15 (KLF15) has been identified as a regulator of the BCAT2 gene.[9] Additionally, sterol regulatory element-binding protein 1 (SREBP1) can suppress the transcription of BCAT2.[9][10]
-
Post-Translational Modification: BCAT2 undergoes acetylation at lysine (B10760008) 44 (K44).[9][11] This acetylation, controlled by the acetyltransferase CBP and the deacetylase SIRT4, promotes the degradation of BCAT2 through the ubiquitin-proteasome pathway, thereby decreasing BCAA catabolism.[9][11] Interestingly, this acetylation does not appear to affect the enzymatic activity of BCAT2 directly but rather its stability.[9]
-
Metabolic State: The expression of BCAT2 can be influenced by the body's metabolic state.[12] For instance, conditions of increased energy demand can lead to the upregulation of BCAT2 expression to promote energy generation from BCAAs.[12] Compounds that activate AMP-activated protein kinase (AMPK), such as AICAR and metformin, can induce BCAT2 expression.[12]
BCAT2 in Signaling Pathways
BCAAs and their metabolites are not just metabolic substrates; they are also important signaling molecules. The catabolism of BCAAs, initiated by BCAT2, can influence key signaling pathways.
-
mTORC1 Signaling: Leucine, in particular, is a potent activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth, protein synthesis, and autophagy.[1][4] By controlling the first step in leucine breakdown, BCAT2 can modulate the intracellular levels of leucine and thus influence mTORC1 activity.[1] In some cancer models, the reamination of BCKAs to form BCAAs by BCAT1 (the cytosolic isoform) activates the mTOR pathway.[1] In tumors with a dysregulated mTORC1 pathway due to TSC2 deficiency, the inhibition of both BCAT1 and BCAT2 has been shown to suppress cell growth.[13]
-
Insulin (B600854) Signaling: There is a complex interplay between BCAA metabolism and insulin signaling. Elevated levels of circulating BCAAs are associated with insulin resistance in obesity and type 2 diabetes.[2] In adipose tissue, the expression of genes for BCAA catabolic enzymes, including BCAT2, is suppressed in obese and insulin-resistant individuals.[2]
The Role of BCAT2 in Health and Disease
Given its central role in BCAA metabolism, dysregulation of BCAT2 has been implicated in several pathological conditions.
-
Cancer: The role of BCAT2 in cancer is context-dependent. In pancreatic ductal adenocarcinoma (PDAC), BCAT2 is often elevated and plays a critical role in tumor development by sustaining BCAA catabolism and mitochondrial respiration.[14][15] Knockout of Bcat2 has been shown to impede the progression of pancreatic cancer in mouse models.[14] Furthermore, the stability of the BCAT2 protein can be enhanced by the KRAS oncogene.[14][15] In contrast, some studies suggest that in other cancers, such as certain types of non-small-cell lung cancer, BCAA catabolism may be supportive of tumor growth.[14]
-
Metabolic Disorders: As mentioned, impaired BCAA catabolism, potentially due to reduced BCAT2 expression in adipose tissue, is linked to insulin resistance and obesity.[2]
-
Neurological Disorders: In the brain, BCAA metabolism is important for neurotransmitter synthesis.[16] While BCAT1 is the predominant isoform in neurons, BCAT2 is found in vascular endothelial cells.[17] Altered BCAA metabolism and this compound expression have been observed in Alzheimer's disease.[3][17]
Quantitative Data
Table 1: Tissue Distribution of BCAT2
| Tissue | Relative Expression Level |
| Skeletal Muscle | High[1][2][12] |
| Pancreas | High[1][2] |
| Kidney | Moderate[1][2] |
| Brain | Moderate (in specific cell types)[3][12] |
| Stomach | Moderate[1][2] |
| Colon | Moderate[1][2] |
| Liver | Very Low / Absent[3] |
Note: Relative expression levels are compiled from multiple sources and are intended to be qualitative.
Experimental Protocols
Measurement of this compound Activity
A common method for determining this compound activity is a coupled-enzyme spectrophotometric assay.
Principle: This assay measures the rate of NADH oxidation, which is coupled to the transamination reaction catalyzed by this compound. The BCKA product of the this compound reaction is used in a subsequent reaction that consumes NADH.
Typical Protocol Outline:
-
Sample Preparation:
-
Tissue or cell samples are homogenized in a suitable buffer (e.g., cold PBS) and centrifuged to obtain a lysate.[18]
-
For mitochondrial fractions, differential centrifugation is performed.
-
-
Reaction Mixture:
-
A reaction mix is prepared containing a BCAA substrate (e.g., L-leucine), α-ketoglutarate, and the components of the coupling reaction.[19]
-
A common coupling enzyme is leucine dehydrogenase, which reductively aminates the KIC produced from leucine back to leucine, oxidizing NADH to NAD+ in the process.[19]
-
-
Assay Procedure:
-
Data Analysis:
-
The rate of NADH disappearance is proportional to the this compound activity in the sample.
-
A standard curve using known concentrations of the product (e.g., KIC) or a standard enzyme preparation can be used for quantification.
-
Western Blotting for BCAT2 Protein Expression
Principle: This technique is used to detect and quantify the amount of BCAT2 protein in a sample.
Typical Protocol Outline:
-
Protein Extraction:
-
Proteins are extracted from cells or tissues using a lysis buffer containing protease inhibitors.
-
-
Protein Quantification:
-
The total protein concentration of the lysate is determined using a standard method (e.g., BCA assay).
-
-
SDS-PAGE:
-
Equal amounts of protein for each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for BCAT2.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
-
Detection:
-
A chemiluminescent substrate is added, and the light emitted is captured using an imaging system. The intensity of the band corresponding to BCAT2 is proportional to its abundance.
-
-
Analysis:
-
Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
BCAA Catabolic Pathway
Caption: The initial steps of mitochondrial BCAA catabolism highlighting the central role of BCAT2.
General Experimental Workflow for Studying BCAT2
Caption: A generalized workflow for investigating the function and regulation of BCAT2.
BCAT2 Regulation and Signaling Interactions
Caption: Key regulators of BCAT2 expression and activity, and its link to mTORC1 signaling.
References
- 1. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (this compound) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (this compound) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology | MDPI [mdpi.com]
- 3. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Branched-chain amino acid aminotransferase - Wikipedia [en.wikipedia.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Acetylation promotes BCAT2 degradation to suppress BCAA catabolism and pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. scbt.com [scbt.com]
- 13. Bcat1 is controlled by Tsc2/mTORC1 pathway at expression levels and its deficiency together with Bcat2 inactivation suppresses the growth of a Tsc2-/- tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BCAT2-mediated BCAA catabolism is critical for development of pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]
- 17. Frontiers | The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects [frontiersin.org]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to Branched-Chain Aminotransferase (BCAT) Enzyme Structure and Active Site Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, function, and analysis of branched-chain aminotransferase (BCAT) enzymes. BCATs are pivotal enzymes in the metabolism of branched-chain amino acids (BCAAs), playing crucial roles in various physiological and pathological processes, including cancer and neurological disorders. This document details their structural characteristics, active site architecture, catalytic mechanism, and methods for their study, making it an essential resource for researchers and professionals in drug development.
Introduction to Branched-Chain Aminotransferases
Branched-chain aminotransferases (BCATs; EC 2.6.1.42) are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transamination of the essential branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine – to their corresponding α-keto acids (BCKAs).[1] This reaction is the initial and rate-limiting step in BCAA catabolism and is crucial for nitrogen metabolism and energy production. In humans, two isoforms of this compound exist: a cytosolic form (BCATc or BCAT1) and a mitochondrial form (BCATm or BCAT2).[2] While BCATm is ubiquitously expressed in most tissues, BCATc expression is more restricted, primarily found in the brain, ovaries, and testes.[3][4] The dysregulation of this compound activity has been implicated in several diseases, making these enzymes attractive targets for therapeutic intervention.[2]
This compound Enzyme Structure
Mammalian this compound enzymes are homodimers, with each subunit comprising a small and a large domain. These subunits are connected by a looping interdomain region. Both domains consist of alpha-helices and beta-pleated sheets. The active site is located at the interface between these two domains.[5]
The overall structure of BCATs belongs to the fold type IV class of PLP-dependent enzymes. A key feature of this class is that catalysis occurs on the re face of the PLP cofactor, in contrast to other aminotransferase classes where it occurs on the si face. While the residues involved in PLP binding show significant structural similarity among fold type IV enzymes, the residues for substrate binding are more varied, reflecting their diverse substrate specificities.
A notable structural feature in mammalian BCATs is the presence of a redox-active CXXC motif (Cys-X-X-Cys).[2][5] This motif is sensitive to the cellular redox state and can regulate enzyme activity, suggesting a mechanism for fine-tuning BCAA metabolism in response to oxidative stress.
The this compound Active Site and Catalytic Mechanism
The active site of this compound enzymes is a highly specialized environment designed to accommodate both the hydrophobic side chains of BCAAs and the acidic side chain of glutamate (B1630785). This "double substrate recognition" is achieved through a pocket that is largely hydrophobic but also contains specific residues capable of coordinating with the gamma-carboxylate of glutamate.
A crucial component of the active site is the pyridoxal 5'-phosphate (PLP) cofactor, which is covalently linked to a conserved lysine (B10760008) residue via a Schiff base (internal aldimine). The catalytic cycle of BCATs follows a ping-pong bi-bi mechanism, which can be divided into two half-reactions:
-
First Half-Reaction: A BCAA binds to the active site, and its amino group is transferred to the PLP cofactor, forming pyridoxamine (B1203002) 5'-phosphate (PMP) and releasing the corresponding branched-chain α-keto acid (BCKA).
-
Second Half-Reaction: α-ketoglutarate (α-KG) enters the active site and accepts the amino group from PMP, regenerating PLP and forming glutamate.
This catalytic cycle is essential for the reversible nature of the transamination reaction, allowing BCATs to participate in both BCAA catabolism and synthesis, depending on the metabolic needs of the cell.
Key Active Site Residues:
-
Lysine: Forms the Schiff base with the PLP cofactor.
-
Arginine and Tyrosine residues: Interact with the phosphate (B84403) group of PLP, anchoring it in the active site.
-
Hydrophobic residues: Line the substrate-binding pocket to accommodate the branched alkyl side chains of BCAAs.
-
Residues capable of hydrogen bonding: Positioned to interact with the carboxylate groups of both the amino acid and α-keto acid substrates.
Quantitative Data on this compound Kinetics and Inhibition
The following tables summarize key quantitative data for human BCATc and BCATm, providing a basis for comparing their substrate specificities and inhibitor sensitivities.
Table 1: Kinetic Parameters of Human this compound Isoforms
| Isoform | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| hBCATc | Leucine | ~1 | - | - | [6] |
| Isoleucine | ~1 | - | - | [6] | |
| Valine | ~5 | - | - | [6] | |
| α-Ketoglutarate | ~0.6 - 3 | - | - | [6] | |
| hBCATm | Leucine | ~1 | - | - | [6] |
| Isoleucine | ~1 | - | - | [6] | |
| Valine | ~5 | - | - | [6] | |
| α-Ketoglutarate | ~0.6 - 3 | - | - | [6] |
Table 2: Inhibitors of Human this compound Isoforms
| Inhibitor | Target Isoform(s) | IC50 / pIC50 / Ki | Reference(s) |
| BAY-069 | BCAT1 (hBCATc) | IC50 = 31 nM | [7][8] |
| BCAT2 (hBCATm) | IC50 = 153 nM | [7][8] | |
| BCATc Inhibitor 2 | hBCATc | IC50 = 0.8 µM | [9][10] |
| rBCATc | IC50 = 0.2 µM | [9] | |
| rBCATm | IC50 = 3.0 µM | [9] | |
| This compound-IN-2 | BCATm | pIC50 = 7.3 | [11] |
| BCATc | pIC50 = 6.6 | [11] | |
| Gabapentin | BCATc | Neuroactive drug with recognized interaction | [12][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound research.
Recombinant Human BCAT1 (BCATc) Expression and Purification
This protocol describes the expression of His-tagged human BCAT1 in E. coli and its subsequent purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a BCAT1 expression vector (e.g., pET vector with an N-terminal His-tag).
-
Luria-Bertani (LB) broth with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 20% glycerol).[14]
-
Ni-NTA affinity chromatography column.
-
Wash Buffer (Lysis Buffer with 20 mM imidazole).
-
Elution Buffer (Lysis Buffer with 250 mM imidazole).
-
Dialysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT).
Procedure:
-
Inoculate a starter culture of the transformed E. coli in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a large-scale culture with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute the His-tagged BCAT1 protein with Elution Buffer.
-
Pool the fractions containing the purified protein and dialyze against Dialysis Buffer to remove imidazole.
-
Concentrate the purified protein and assess purity by SDS-PAGE. Store at -80°C.
This compound Enzyme Kinetics Assay
This protocol outlines a spectrophotometric coupled enzyme assay to determine this compound activity.
Materials:
-
Purified this compound enzyme.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0).[15]
-
L-Leucine (or other BCAA substrate).
-
α-Ketoglutarate.
-
Glutamate dehydrogenase (GDH).
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+).
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer, L-Leucine, α-Ketoglutarate, and NAD+ at desired concentrations.
-
Add GDH to the reaction mixture.
-
Initiate the reaction by adding a known amount of purified this compound enzyme.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the reduction of NAD+ to NADH by GDH as it converts the glutamate produced by this compound back to α-ketoglutarate.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
To determine Km and Vmax, perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.
-
Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.
X-ray Crystallography of this compound
This protocol provides a general workflow for determining the crystal structure of a this compound enzyme.
Materials:
-
Highly purified and concentrated this compound protein (e.g., >10 mg/mL).
-
Crystallization screening kits.
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates).
-
Cryoprotectant solution.
-
X-ray diffraction equipment (synchrotron source is often required).
Procedure:
-
Set up crystallization trials by mixing the purified this compound protein with various crystallization screen solutions in crystallization plates.
-
Incubate the plates at a constant temperature and monitor for crystal growth.
-
Optimize the initial crystallization conditions by varying the concentrations of precipitants, buffers, and salts to obtain diffraction-quality crystals.
-
Soak the crystals in a cryoprotectant solution to prevent ice formation during data collection.
-
Flash-cool the crystals in liquid nitrogen.
-
Mount the frozen crystal in the X-ray beam and collect diffraction data.
-
Process the diffraction data to determine the space group and unit cell parameters.
-
Solve the phase problem using molecular replacement with a known this compound structure as a search model.
-
Build an atomic model of the this compound structure into the electron density map.
-
Refine the model to improve its agreement with the experimental data.
-
Validate the final structure and deposit it in the Protein Data Bank (PDB).
Site-Directed Mutagenesis of this compound Active Site Residues
This protocol describes a PCR-based method for introducing point mutations into the this compound gene to study the function of active site residues.
Materials:
-
Plasmid DNA containing the this compound gene.
-
Mutagenic primers containing the desired mutation.
-
High-fidelity DNA polymerase (e.g., Pfu polymerase).
-
dNTPs.
-
DpnI restriction enzyme.
-
Competent E. coli cells for transformation.
Procedure:
-
Design and synthesize complementary forward and reverse primers containing the desired mutation in the center.
-
Set up a PCR reaction with the this compound plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform PCR to amplify the entire plasmid, incorporating the mutation.
-
Digest the PCR product with DpnI to remove the parental methylated template DNA, leaving the newly synthesized mutated plasmid.
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plate the transformed cells on a selective agar (B569324) plate and incubate overnight.
-
Select individual colonies, grow them in liquid culture, and isolate the plasmid DNA.
-
Sequence the isolated plasmid DNA to confirm the presence of the desired mutation and the absence of any other unintended mutations.
-
Express and purify the mutant this compound protein to characterize its enzymatic activity and structural properties.
Visualizations of this compound-Related Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound biology and research.
This compound Catalytic Cycle (Ping-Pong Mechanism)
Caption: The ping-pong catalytic mechanism of this compound enzymes.
Experimental Workflow for this compound Analysis
Caption: A typical experimental workflow for this compound enzyme analysis.
BCAT1 in Cancer Signaling (PI3K/AKT/mTOR Pathway)
Caption: Role of BCAT1 in activating the PI3K/AKT/mTOR signaling pathway in cancer.[8][9][16][17]
This compound and HIF-1α Signaling in Hypoxia
Caption: Upregulation of BCAT1 by HIF-1α under hypoxic conditions in cancer.[11][18]
References
- 1. Recombinant Human this compound-1 Protein [ldbiopharma.com]
- 2. Purification, crystallization and preliminary X-ray crystallographic analysis of branched-chain aminotransferase from Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. static.igem.org [static.igem.org]
- 5. assaygenie.com [assaygenie.com]
- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 7. Frontiers | The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects [frontiersin.org]
- 8. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | BCAT1 Activates PI3K/AKT/mTOR Pathway and Contributes to the Angiogenesis and Tumorigenicity of Gastric Cancer [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 13. algentbio.com [algentbio.com]
- 14. Intact Protein Analysis at 21 Tesla and X-Ray Crystallography Define Structural Differences in Single Amino Acid Variants of Human Mitochondrial Branched-Chain Amino Acid Aminotransferase 2 (BCAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. MULTIFACETED ROLE OF BRANCHED-CHAIN AMINO ACID METABOLISM IN CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of branched-chain amino acid metabolism by hypoxia-inducible factor in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Regulation of BCAT Gene Expression in Mammals: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core regulatory mechanisms governing the expression of Branched-Chain Amino Acid Transaminase (BCAT) genes in mammals. It delves into the transcriptional, post-transcriptional, and translational control of BCAT1 and BCAT2, the two isoforms of the enzyme, and explores the key signaling pathways implicated in their regulation. This document is intended to serve as a valuable resource for researchers investigating metabolic pathways in health and disease, and for professionals involved in the development of therapeutics targeting these pathways.
Introduction to this compound Enzymes
Branched-chain amino acid transaminases are pivotal enzymes in the metabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine. They catalyze the reversible transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs). In mammals, two isoforms of this compound exist with distinct subcellular localizations and tissue expression patterns:
-
BCAT1 (Cytosolic): Primarily expressed in the brain, placenta, ovaries, and embryonic tissues.[1][2] It plays a crucial role in nitrogen shuttling and glutamate (B1630785) synthesis in the brain.[1]
-
BCAT2 (Mitochondrial): Ubiquitously expressed in most tissues, with the notable exception of the liver.[1][2] It is the primary enzyme for BCAA catabolism in peripheral tissues like skeletal muscle.
The differential expression and regulation of these isoforms underscore their distinct physiological roles and their implication in various pathological conditions, including cancer and metabolic disorders.
Quantitative Data on this compound Gene Expression
The expression levels of BCAT1 and BCAT2 vary significantly across different tissues and are frequently altered in disease states. The following tables summarize quantitative data on their mRNA and protein expression in normal human tissues and the fold changes observed in various cancers.
Table 1: BCAT1 and BCAT2 mRNA Expression in Normal Human Tissues
| Tissue | BCAT1 (Normalized TPM) | BCAT2 (Normalized TPM) |
| Pancreas | High | High |
| Brain | High | Moderate |
| Heart | Low | High |
| Stomach | Low | High |
| Skeletal Muscle | Low | Moderate |
| Kidney | Moderate | Moderate |
| Ovary | Moderate | Low |
| Liver | Very Low | Very Low |
Data sourced from The Human Protein Atlas, which integrates data from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas (HPA) project.[3][4][5]
Table 2: BCAT1 and BCAT2 Protein Expression in Normal Human Tissues
| Tissue | BCAT1 Protein Level | BCAT2 Protein Level |
| Pancreas | High | High |
| Brain (Cerebral Cortex) | High | Moderate |
| Heart Muscle | Low | High |
| Stomach | Low | High |
| Skeletal Muscle | Low | Moderate |
| Kidney | Moderate | Moderate |
| Ovary | Moderate | Low |
| Liver | Not detected | Not detected |
Data sourced from quantitative proteomics studies and The Human Protein Atlas.[4][6][7]
Table 3: Dysregulation of BCAT1 and BCAT2 Expression in Cancer (Selected Examples)
| Cancer Type | Gene | Regulation Status | Fold Change (Tumor vs. Normal) | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | BCAT1 | Upregulated | Protein expression upregulated in 52.8% of cases.[7] | [7] |
| Gastric Cancer (GC) | BCAT1 | Upregulated | Significantly overexpressed in GC patients with poor prognosis. | [8] |
| Non-Small Cell Lung Cancer (NSCLC) | BCAT1 | Upregulated | Elevated in human NSCLC tissues. | [9] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | BCAT1 | Downregulated | Gene expression is decreased in PDAC tissue.[10][11] | [10][11] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | BCAT2 | Downregulated | Gene expression is decreased in PDAC tissue.[10][11] | [10][11] |
| Kidney Renal Clear Cell Carcinoma (KIRC) | BCAT1 | Upregulated | Highly expressed in KIRC and associated with poor prognosis.[12] | [12] |
| Hepatocellular Carcinoma (HCC) | BCAT1 | Upregulated | Overexpressed and associated with poor prognosis.[1] | [1] |
| Breast Cancer (Luminal A) | BCAT2 | Upregulated | Significantly correlated with luminal A subtype.[1] | [1] |
| Breast Cancer (HER2+ & Luminal B) | BCAT1 | Upregulated | Significantly correlated with HER2+ and luminal B subtypes.[1] | [1] |
Transcriptional Regulation of this compound Gene Expression
The transcription of this compound genes is tightly controlled by a network of transcription factors and signaling pathways, with BCAT1 being the more extensively studied isoform in the context of disease.
c-Myc: A Key Activator of BCAT1
The proto-oncogene c-Myc is a central transcriptional regulator of BCAT1.[13] c-Myc directly binds to the promoter region of the BCAT1 gene to drive its expression.[14][15] This interaction is particularly relevant in the context of cancer, where c-Myc is frequently overexpressed. The upregulation of BCAT1 by c-Myc contributes to the metabolic reprogramming of cancer cells, promoting proliferation, migration, and invasion.[1][15]
Signaling Pathways Regulating this compound Expression
Several key signaling pathways converge on the regulation of this compound gene expression, particularly BCAT1.
1. PI3K/AKT/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and metabolism. BCAT1 has been shown to activate this pathway, and in turn, the mTORC1 complex can influence BCAT1 expression, suggesting a potential feedback loop.[8] Overexpression of BCAT1 can lead to increased phosphorylation of AKT and mTOR, promoting tumorigenesis.[8] Conversely, inhibition of the PI3K/AKT/mTOR pathway can reverse the oncogenic effects of BCAT1.[8]
2. Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway plays a critical role in development and tumorigenesis. Overexpression of BCAT1 has been shown to activate Wnt signaling, leading to the accumulation and nuclear translocation of β-catenin.[9] In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, promoting the expression of target genes, including c-Myc, which in turn can upregulate BCAT1, suggesting a positive feedback loop.
Post-Transcriptional and Translational Regulation
The expression of this compound genes is also fine-tuned at the post-transcriptional and translational levels, adding further layers of complexity to their regulation.
Post-Transcriptional Regulation by RNA-Binding Proteins
RNA-binding proteins (RBPs) can modulate the stability and translation of mRNAs.
-
ZNF423: The zinc finger protein 423 (ZNF423) has been identified as an RBP that binds to AU-rich elements in the 3'-untranslated region (3'-UTR) of BCAT1 mRNA.[8] This interaction stabilizes the BCAT1 transcript, leading to increased protein expression, particularly under hypoxic conditions.[8]
-
MSI2: Musashi-2 (MSI2) is another RBP that has been shown to bind to the BCAT1 transcript.[14] This binding positively regulates the translation of BCAT1 mRNA, thereby contributing to increased BCAT1 protein levels, especially in the context of leukemia.[14]
Translational Regulation
The translation of this compound mRNA into protein is influenced by cellular signaling pathways. The mTORC1 pathway, a key sensor of nutrient availability, plays a significant role in regulating protein synthesis. Leucine, a substrate of this compound, is a potent activator of mTORC1, which in turn can modulate the translation of various mRNAs, including potentially those encoding metabolic enzymes like this compound.
Experimental Protocols for Studying this compound Gene Regulation
This section provides detailed methodologies for key experiments used to investigate the regulation of this compound gene expression.
Experimental Workflow for Investigating this compound Gene Regulation
A logical workflow is essential for systematically dissecting the regulatory mechanisms of this compound gene expression.
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Expression
This protocol allows for the sensitive and specific quantification of BCAT1 and BCAT2 mRNA levels.
1. RNA Extraction:
-
Isolate total RNA from cultured cells or tissues using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis. An A260/A280 ratio of ~2.0 is desirable.
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and random primers or oligo(dT) primers.
-
Follow the manufacturer's protocol for the reverse transcription kit.
3. Real-Time PCR:
-
Prepare the qPCR reaction mix containing:
-
SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)
-
Forward and reverse primers for the target gene (BCAT1 or BCAT2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
cDNA template (diluted 1:10 to 1:20)
-
Nuclease-free water
-
-
Primer Sequences (Human):
-
BCAT1 Forward: 5'-GTGGAGTGGTCCTCAGAGTTT-3'
-
BCAT1 Reverse: 5'-AGCCAGGGTGCAATGACAG-3'[5]
-
BCAT2 Forward: 5'-CAGCCGCTACTACCGCAAG-3'
-
BCAT2 Reverse: 5'-TCTCCACGATCACCTCCACC-3'
-
GAPDH Forward: 5'-GGAGCGAGATCCCTCCAAAAT-3'
-
GAPDH Reverse: 5'-GGCTGTTGTCATACTTCTCATGG-3'
-
-
Perform the qPCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for c-Myc Binding to the BCAT1 Promoter
This protocol is designed to determine if the transcription factor c-Myc directly binds to the promoter region of the BCAT1 gene in vivo.[14]
1. Cell Cross-linking and Lysis:
-
Grow cells (e.g., HepG2, which express c-Myc and BCAT1) to 80-90% confluency.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Wash the cells with ice-cold PBS, scrape, and pellet them by centrifugation.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
2. Chromatin Shearing:
-
Resuspend the cell pellet in a shearing buffer.
-
Shear the chromatin to an average fragment size of 200-1000 bp using sonication. Optimize sonication conditions for your specific cell type and equipment.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
3. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-c-Myc antibody or a negative control IgG antibody.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
4. Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads using an elution buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for several hours or overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification and Analysis:
-
Purify the immunoprecipitated DNA using a PCR purification kit or phenol-chloroform extraction.
-
Analyze the purified DNA by qPCR using primers flanking the putative c-Myc binding site (E-box) in the BCAT1 promoter.
-
BCAT1 Promoter ChIP Primers (Human): (Targeting the region GRCh37/Chr12: 25102057-25102287)[14]
-
Forward: 5'-AGGGTTGGGAGTTCAGGATT-3'
-
Reverse: 5'-AGACAGGGTTTCTCTGTGTAGCC-3'
-
-
Calculate the enrichment of the BCAT1 promoter region in the c-Myc immunoprecipitated sample relative to the IgG control and an input control.
Protocol 3: Luciferase Reporter Assay for BCAT1 Promoter Activity
This assay measures the ability of a transcription factor, such as c-Myc, to activate the BCAT1 promoter.[14]
1. Construction of the Luciferase Reporter Plasmid:
-
Amplify the promoter region of the human BCAT1 gene (e.g., ~1-2 kb upstream of the transcription start site) containing the putative c-Myc binding site by PCR from genomic DNA.
-
Clone the amplified promoter fragment into a promoter-less luciferase reporter vector (e.g., pGL3-Basic) upstream of the firefly luciferase gene.
-
Verify the sequence of the construct.
2. Cell Transfection:
-
Seed cells (e.g., HEK293T) in a 24- or 48-well plate.
-
Co-transfect the cells with:
-
The BCAT1 promoter-luciferase reporter construct.
-
An expression vector for the transcription factor of interest (e.g., pCMV-c-Myc) or an empty vector control.
-
A control plasmid expressing Renilla luciferase (e.g., pRL-TK) to normalize for transfection efficiency.
-
-
Use a suitable transfection reagent (e.g., Lipofectamine).
3. Cell Lysis and Luciferase Assay:
-
After 24-48 hours of transfection, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in luciferase activity in cells overexpressing the transcription factor compared to the empty vector control to determine the effect on BCAT1 promoter activity.
Conclusion
The regulation of this compound gene expression is a multi-layered process involving transcriptional control by key factors like c-Myc, modulation by major signaling pathways such as PI3K/AKT/mTOR and Wnt/β-catenin, and fine-tuning at the post-transcriptional and translational levels. The dysregulation of this compound expression, particularly the upregulation of BCAT1 in many cancers, highlights its potential as a therapeutic target. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the intricate regulatory networks governing this compound expression and to explore its role in health and disease, ultimately paving the way for novel therapeutic strategies.
References
- 1. Targeting of miR-33 ameliorates phenotypes linked to age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ZNF423: Transcriptional modulation in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upregulation of miR-33b promotes endometriosis via inhibition of Wnt/β-catenin signaling and ZEB1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical Role of microRNA-33a/b in Cardiovascular and Metabolic Disease: Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Catenin interacts with canonical RBPs including MSI2 to associate with a Wnt signalling mRNA network in myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BCAT1 overexpression regulates proliferation and c‑Myc/GLUT1 signaling in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BCAT1 is a NOTCH1 target and sustains the oncogenic function of NOTCH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MicroRNA-33a and let-7e inhibit human colorectal cancer progression by targeting ST8SIA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MSI2 promotes translation of multiple IRES-containing oncogenes and virus to induce self-renewal of tumor initiating stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Transcriptome-wide analysis uncovers the targets of the RNA-binding protein MSI2 and effects of MSI2's RNA-binding activity on IL-6 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Correction: BCAT1 binds the RNA-binding protein ZNF423 to activate autophagy via the IRE1-XBP-1-RIDD axis in hypoxic PASMCs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Regulator of Metabolic Reprogramming: MicroRNA Let-7 - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Cytosolic Branched-Chain Aminotransferase (BCATc) in Cellular Physiology and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cytosolic branched-chain aminotransferase (BCATc), encoded by the BCAT1 gene, is a key enzyme in the metabolism of branched-chain amino acids (BCAAs), catalyzing the reversible transamination of leucine, isoleucine, and valine. While its mitochondrial counterpart, BCATm, is ubiquitously expressed, BCATc exhibits a more restricted tissue distribution, primarily in the central nervous system, immune cells, and embryonic tissues. Emerging evidence has illuminated the multifaceted physiological roles of BCATc, extending beyond simple amino acid catabolism to encompass critical functions in neurotransmitter synthesis, immune cell regulation, and the metabolic reprogramming of cancer cells. This technical guide provides a comprehensive overview of the core physiological functions of BCATc, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of the signaling pathways and workflows in which it participates. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target BCATc in various physiological and pathological contexts.
Introduction
Branched-chain amino acids (BCAAs) are essential amino acids that play fundamental roles as substrates for protein synthesis and as signaling molecules. The first and reversible step in BCAA catabolism is catalyzed by branched-chain aminotransferases (BCATs), which transfer the α-amino group from a BCAA to α-ketoglutarate, yielding a branched-chain α-keto acid (BCKA) and glutamate (B1630785).[1][2] Eukaryotic cells possess two BCAT isoenzymes with distinct subcellular localizations: a mitochondrial form (BCATm or BCAT2) and a cytosolic form (BCATc or BCAT1).[3][4] While BCATm is widely distributed across most tissues, BCATc expression is more tissue-specific, with high levels found in the brain, gonads, placenta, and activated immune cells.[2][5][6] This differential expression pattern suggests specialized physiological roles for BCATc.
This guide will delve into the core physiological functions of BCATc, with a particular focus on its roles in:
-
Neurotransmitter Metabolism: Its contribution to the synthesis of the excitatory neurotransmitter glutamate in the central nervous system.
-
Immune System Regulation: Its role in modulating T cell activation and function through the mTORC1 signaling pathway.
-
Cancer Biology: Its involvement in the metabolic reprogramming of cancer cells to support proliferation and survival.
Quantitative Data on Cytosolic this compound (BCATc)
A comprehensive understanding of BCATc function necessitates the examination of quantitative data related to its expression, enzymatic activity, and substrate affinity. The following tables summarize key quantitative findings from various studies.
| Tissue/Cell Type | Species | BCATc mRNA/Protein Expression Level | Reference |
| Brain (Cerebral Cortex, Hippocampus, Thalamus) | Mouse | Predominantly expressed | [5] |
| Activated CD4+ T cells | Mouse | Upregulated upon T cell receptor (TCR) stimulation | [1][7] |
| Non-malignant T cells | Human | Constitutes ~50% of total this compound expression | [8] |
| Cutaneous T-cell lymphoma (CTCL) | Human | Constitutes ~60% of total this compound expression | [8] |
| Anaplastic large-cell lymphoma (ALCL) | Human | Constitutes ~60% of total this compound expression | [8] |
| Angioimmunoblastic T-cell lymphoma (AITL) | Human | Constitutes ~60% of total this compound expression | [8] |
| HER2+ and Luminal B Breast Cancer Subtypes | Human | Significantly associated with these aggressive subtypes | [9] |
| Non-small cell lung cancer (NSCLC) | Human | Over-expressed relative to normal tissue | [10] |
| Pancreatic ductal adenocarcinoma (PDAC) | Human | Protein levels decreased compared to normal tissue | [10] |
| Table 1: Relative Expression Levels of BCATc in Various Tissues and Disease States. |
| Substrate | Species | Km (mM) | Reference |
| Leucine | Human | ~1 | [11] |
| Isoleucine | Human | ~1 | [11] |
| Valine | Human | >1 | [11] |
| α-Ketoisocaproate (KIC) | Human | ~0.1 | [11] |
| α-Keto-β-methylvalerate (KMV) | Human | ~0.1 | [11] |
| α-Ketoisovalerate (KIV) | Human | ~0.1 | [11] |
| α-Ketoglutarate | Thermoproteus tenax | 132.4 ± 39.4 | [12] |
| Table 2: Michaelis-Menten Constants (Km) of BCATc for Various Substrates. Note: Km values can vary depending on the experimental conditions and the source of the enzyme. |
| Condition | Cell Type | Parameter | Change upon BCATc Knockdown/Inhibition | Reference |
| T cell activation | Mouse CD4+ T cells | Intracellular Leucine Concentration | Increased | [1] |
| T cell activation | Mouse CD4+ T cells | mTORC1 Signaling (p-S6, p-4EBP-1) | Increased | [1] |
| T cell activation | Mouse CD4+ T cells | Glycolysis Rate | Increased | [13] |
| Head and Neck Squamous Cell Carcinoma | FaDu cells | Proliferation Rate | Decreased | [14] |
| Head and Neck Squamous Cell Carcinoma | FaDu cells | Glucose Consumption Rate | Decreased | [14] |
| Triple Negative Breast Cancer | MDA-MB-231 cells | Proliferation, Migration, Invasion | Reduced | [15] |
| Triple Negative Breast Cancer | MDA-MB-231 cells | p-MAPK | Increased | [16] |
| Triple Negative Breast Cancer | MDA-MB-231 cells | p-Akt | Decreased | [16] |
| Table 3: Functional Consequences of BCATc Modulation. |
Core Physiological Roles and Signaling Pathways
Role in Neurotransmitter Metabolism
In the central nervous system, BCATc plays a crucial role in nitrogen metabolism, particularly in the synthesis of glutamate, the primary excitatory neurotransmitter.[17] The catabolism of BCAAs provides the amino group that is transferred to α-ketoglutarate by BCATc to form glutamate.[18] This function is critical for maintaining the neurotransmitter pool. Interestingly, the subcellular localization of BCATc in neurons depends on the neurotransmitter phenotype. In glutamatergic neurons, BCATc is found in axons and nerve terminals, while in GABAergic neurons, it is concentrated in the cell bodies.[17] This differential localization suggests a role for BCATc in modulating the availability of glutamate for either direct release as a neurotransmitter or as a precursor for the synthesis of the inhibitory neurotransmitter GABA.[18]
References
- 1. Cytosolic Branched Chain Aminotransferase (BCATc) Regulates mTORC1 Signaling and Glycolytic Metabolism in CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (this compound) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression of mitochondrial branched-chain aminotransferase and α-keto-acid dehydrogenase in rat brain: implications for neurotransmitter metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of cytosolic branched chain aminotransferase (BCATc) mRNA in the developing mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Branched-Chain Amino Acid Transaminase (this compound) Activity Assay Kit - Profacgen [profacgen.com]
- 7. The emerging role of the branched chain aminotransferases, BCATc and BCATm, for anti-tumor T-cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Branched chain amino acid metabolism and cancer: the importance of keeping things in context - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytosolic branched chain aminotransferase (BCATc) regulates mTORC1 signaling and glycolytic metabolism in CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BCAT1 overexpression regulates proliferation and c-Myc/GLUT1 signaling in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. BCATc modulates crosstalk between the PI3K/Akt and the Ras/ERK pathway regulating proliferation in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Branched-chain amino acids and neurotransmitter metabolism: expression of cytosolic branched-chain aminotransferase (BCATc) in the cerebellum and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
BCAT1 vs. BCAT2 Substrate Specificity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the substrate specificity of human branched-chain amino acid transaminase 1 (BCAT1) and branched-chain amino acid transaminase 2 (BCAT2). It includes a detailed overview of their kinetic properties, experimental protocols for their characterization, and visualization of their key signaling pathways.
Introduction: The Gatekeepers of Branched-Chain Amino Acid Metabolism
Branched-chain amino acid transaminases (BCATs) are pivotal enzymes that catalyze the initial and reversible step in the catabolism of branched-chain amino acids (BCAAs), namely leucine, isoleucine, and valine. This transamination reaction involves the transfer of the amino group from a BCAA to α-ketoglutarate, yielding a branched-chain α-keto acid (BCKA) and glutamate. In humans, two major isoforms exist: the cytosolic BCAT1 (BCATc) and the mitochondrial BCAT2 (BCATm). While both enzymes catalyze the same fundamental reaction, their distinct subcellular localizations, tissue distributions, and kinetic properties confer unique physiological roles and substrate preferences. Understanding these differences is crucial for elucidating their involvement in various pathological conditions, including cancer and metabolic disorders, and for the development of targeted therapeutic strategies.
Comparative Substrate Specificity and Kinetic Parameters
Table 1: Kinetic Parameters of Human BCAT1 for Branched-Chain Amino Acids
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| L-Leucine | ~1 | N/A | N/A | [1] |
| L-Isoleucine | ~1 | N/A | N/A | [1] |
| L-Valine | ~5 | N/A | N/A | [1] |
| α-Ketoglutarate | N/A | N/A | N/A |
N/A: Data not available in the reviewed literature.
Table 2: Kinetic Parameters of Human BCAT2 for Branched-Chain Amino Acids
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| L-Leucine | N/A | N/A | N/A | |
| L-Isoleucine | N/A | N/A | N/A | |
| L-Valine | N/A | N/A | N/A | |
| α-Ketoglutarate | N/A | N/A | N/A |
N/A: Data not available in the reviewed literature.
Note on Data Availability: The lack of comprehensive, directly comparative kinetic data for both human BCAT1 and BCAT2 in the public domain represents a significant knowledge gap. The available data for rat enzymes suggests that BCAT1 has a higher turnover rate than BCAT2. Further detailed kinetic characterization of the purified human enzymes is required for a complete understanding of their substrate specificity.
Key Signaling Pathways
BCAT1 and BCAT2 are implicated in distinct signaling pathways that influence cellular growth, metabolism, and neurotransmission.
BCAT1 and the mTOR Signaling Pathway
BCAT1 plays a significant role in regulating the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central controller of cell growth and proliferation. By catabolizing BCAAs, particularly leucine, BCAT1 can influence the intracellular pool of these amino acids, which are known activators of mTORC1.[2][3]
References
- 1. An overview of branched-chain amino acid aminotransferases: functional differences between mitochondrial and cytosolic isozymes in yeast and human | Semantic Scholar [semanticscholar.org]
- 2. BCAT2 branched chain amino acid transaminase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
branched-chain amino acid metabolism pathway
An In-depth Technical Guide to Branched-Chain Amino Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
The branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine—are essential amino acids that play pivotal roles beyond their fundamental function as protein constituents.[1] They are critical signaling molecules and metabolic fuels, with their catabolism being uniquely initiated in extrahepatic tissues, primarily skeletal muscle.[2][3] Dysregulation of BCAA metabolism is increasingly implicated in a range of pathologies, including metabolic syndrome, diabetes, heart failure, and cancer, making this pathway a subject of intense research and a promising target for therapeutic intervention.[4][5] This guide provides a comprehensive technical overview of the core BCAA metabolic pathway, its intricate regulatory mechanisms, its role in disease, and detailed experimental protocols for its investigation.
Introduction to Branched-Chain Amino Acids
Leucine, isoleucine, and valine are distinguished by their branched, non-linear aliphatic side chains.[6] They are essential amino acids, meaning they cannot be synthesized de novo by mammals and must be obtained from dietary sources.[1] BCAAs constitute approximately 35% of the essential amino acids in muscle proteins, highlighting their importance in muscle physiology.[1][4] Unlike most other essential amino acids, which are primarily catabolized in the liver, the initial steps of BCAA breakdown occur predominantly in skeletal muscle, as the liver has low activity of the first key enzyme, branched-chain aminotransferase (BCAT).[7][8] This unique metabolic geography facilitates important inter-organ communication and nitrogen exchange.[8]
The Core BCAA Catabolic Pathway
The catabolism of all three BCAAs begins with two shared enzymatic steps before their carbon skeletons are channeled into distinct downstream pathways.[9] These initial reactions convert the amino acids into their corresponding acyl-CoA derivatives.
Step 1: Reversible Transamination
The first step is a reversible transamination reaction catalyzed by Branched-Chain Aminotransferase (this compound) .[9][10] This enzyme transfers the amino group from a BCAA to α-ketoglutarate, yielding a branched-chain α-keto acid (BCKA) and glutamate.[7][10]
-
Leucine → α-Ketoisocaproate (KIC)[2]
-
Isoleucine → α-Keto-β-methylvalerate (KMV)[2]
-
Valine → α-Ketoisovalerate (KIV)[2]
This reaction is catalyzed by two isozymes: the mitochondrial (BCATm or BCAT2) and the cytosolic (BCATc or BCAT1).[10] The near-equilibrium nature of this step allows the BCAA amino group to contribute significantly to the cellular transamination pool.[8]
Step 2: Irreversible Oxidative Decarboxylation
The second step is the irreversible oxidative decarboxylation of the BCKAs, which is the rate-limiting and committed step in BCAA catabolism.[7][9] This reaction is catalyzed by the mitochondrial Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex .[10] This large, multi-enzyme complex is structurally and functionally analogous to the pyruvate (B1213749) dehydrogenase complex.[8] It converts the BCKAs into their respective acyl-CoA derivatives, releasing CO₂.[8][9]
The BCKDH complex requires five cofactors for its function:
-
Thiamine pyrophosphate (TPP)
-
Flavin adenine (B156593) dinucleotide (FAD)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Lipoate
-
Coenzyme A (CoA)[7]
Downstream Catabolic Pathways
Following the BCKDH-catalyzed reaction, the three acyl-CoA derivatives are metabolized via separate, multi-step pathways that resemble fatty acid β-oxidation.[8]
-
Leucine Catabolism (Ketogenic): The breakdown of isovaleryl-CoA (from leucine) ultimately yields acetoacetate and acetyl-CoA , both of which are ketone bodies.[1][9] Therefore, leucine is classified as a purely ketogenic amino acid.
-
Isoleucine Catabolism (Ketogenic and Glucogenic): The catabolism of 2-methylbutyryl-CoA (from isoleucine) produces propionyl-CoA and acetyl-CoA .[9] Propionyl-CoA can be converted to succinyl-CoA, a TCA cycle intermediate, making isoleucine both ketogenic and glucogenic.
-
Valine Catabolism (Glucogenic): The degradation of isobutyryl-CoA (from valine) leads to the formation of propionyl-CoA , which is subsequently converted to succinyl-CoA .[1][9] This makes valine a purely glucogenic amino acid.
Regulation of BCAA Metabolism
Given its metabolic importance, the BCAA catabolic pathway is tightly regulated, primarily at the irreversible BCKDH step.
Covalent Modification of the BCKDH Complex
The activity of the BCKDH complex is controlled by a phosphorylation/dephosphorylation cycle.[2]
-
Inactivation: The complex is phosphorylated and inactivated by a dedicated kinase, BCKDH kinase (BCKDK) .[7]
-
Activation: The complex is dephosphorylated and activated by a mitochondrial phosphatase, Protein Phosphatase, Mg2+/Mn2+ Dependent 1K (PPM1K) .[7][11]
The activity of BCKDK and PPM1K integrates signals about the metabolic state of the cell, thereby modulating BCAA flux.
Signaling Pathways: The Role of mTORC1
BCAAs, particularly leucine, are potent activators of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[4][11] mTORC1 is a central regulator of cell growth, proliferation, and protein synthesis.[4] Leucine activation of mTORC1 promotes protein synthesis by phosphorylating key downstream targets like S6 kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1).[12] This positions BCAAs as critical nutrient signals that align metabolic status with anabolic processes.[13]
BCAA Metabolism in Disease
Insulin (B600854) Resistance and Type 2 Diabetes
Elevated circulating BCAA levels are a strong predictive biomarker for the future development of insulin resistance and type 2 diabetes.[8] While the exact causal relationship is complex, several mechanisms have been proposed. Chronic activation of mTORC1 by excess BCAAs can lead to the phosphorylation of Insulin Receptor Substrate 1 (IRS-1) by S6K1, which impairs insulin signaling and contributes to insulin resistance.[4] Furthermore, the accumulation of specific BCAA catabolites, such as 3-hydroxyisobutyrate (B1249102) (3-HIB) from valine metabolism, has been shown to promote lipid uptake in muscle, potentially contributing to lipotoxicity and insulin resistance.[5][8]
Cancer
Cancer cells exhibit reprogrammed metabolism to fuel their rapid growth and proliferation. Many tumors show altered BCAA metabolism, often overexpressing enzymes like BCAT1.[14][15] This allows cancer cells to utilize BCAAs as a nitrogen source for the synthesis of non-essential amino acids (via glutamate) and as a carbon source for the TCA cycle to produce energy and biosynthetic precursors.[15][16] The activation of the mTORC1 pathway by BCAAs further supports tumor growth and survival.[11] Consequently, targeting BCAA metabolism is emerging as a potential therapeutic strategy in oncology.[15][17]
Quantitative Data
Table 1: Typical Plasma Concentrations of BCAAs and BCKAs in Fasted Humans
| Metabolite | Concentration Range (µM) | Reference |
| Leucine | 100 - 140 | [8][18] |
| Isoleucine | 60 - 80 | [8] |
| Valine | 200 - 250 | [8] |
| α-Ketoisocaproate (KIC) | 30 - 50 | [18] |
| α-Keto-β-methylvalerate (KMV) | 15 - 25 | [18] |
| α-Ketoisovalerate (KIV) | 20 - 40 | [18] |
Table 2: Relative Tissue Distribution and Activity of Key BCAA Catabolic Enzymes
| Tissue | This compound Activity | BCKDH Activity | Primary Role | Reference |
| Skeletal Muscle | High | Low | BCAA transamination to BCKAs | [1][8] |
| Liver | Very Low | Highest | Oxidation of BCKAs from circulation | [8] |
| Heart | High | High | Local BCAA oxidation for energy | [8] |
| Kidney | High | High | Local BCAA oxidation for energy | [8] |
| Adipose Tissue | Moderate | Low | BCAA transamination and signaling | [8] |
| Brain | Moderate | Low | Neurotransmitter synthesis | [6][8] |
Experimental Protocols
Protocol 1: Quantification of Plasma BCAAs by HPLC-MS/MS
This protocol describes a method for the accurate quantification of leucine, isoleucine, and valine in plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with stable isotope-labeled internal standards.[19]
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 20 µL of plasma in a microcentrifuge tube, add 180 µL of ice-cold methanol containing a known concentration of stable isotope-labeled internal standards (e.g., Leucine-¹³C₆,¹⁵N; Isoleucine-¹³C₆,¹⁵N; Valine-¹³C₅,¹⁵N).[19]
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.[19]
-
-
Liquid Chromatography:
-
Column: Mixed-mode Intrada Amino Acid column or a suitable reversed-phase C18 column.[19][20][21]
-
Mobile Phase: Isocratic elution with a mixture such as 80:20 Methanol:Water containing 10 mM ammonium (B1175870) formate (B1220265) and 0.25% formic acid is often effective.[21]
-
Injection Volume: 2-5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[20]
-
MRM Transitions (Parent → Daughter):
-
-
Quantification:
-
Generate a standard curve using calibrators of known BCAA concentrations.
-
Calculate the ratio of the peak area of the endogenous analyte to its corresponding internal standard.
-
Determine the concentration of BCAAs in the sample by interpolating from the standard curve.
-
Protocol 2: BCKDH Enzyme Activity Assay in Tissue Homogenates
This protocol describes a spectrophotometric assay to measure the activity of the BCKDH complex in tissue extracts by monitoring the rate of NAD+ reduction to NADH.[22][23]
Methodology:
-
Tissue Homogenization:
-
Pulverize frozen tissue samples (~50-100 mg) in liquid nitrogen.
-
Homogenize the powdered tissue in 5 volumes of ice-cold extraction buffer (e.g., 30 mM KPi pH 7.5, 3 mM EDTA, 5 mM DTT, 1% Triton X-100, and protease/phosphatase inhibitors).[22]
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet debris. The supernatant is the tissue extract.
-
Determine the protein concentration of the extract using a standard method (e.g., BCA assay).
-
-
Activity Assay:
-
The assay measures the production of NADH, which has an absorbance maximum at 340 nm.
-
In a cuvette, prepare the reaction mixture containing:
-
Assay Buffer (e.g., 30 mM KPi pH 7.8, 2 mM MgCl₂)
-
0.5 mM Thiamine pyrophosphate (TPP)
-
1 mM NAD+
-
0.2 mM Coenzyme A (CoA)
-
-
Add 20-50 µL of tissue extract to the cuvette and incubate for 2-3 minutes at 37°C to establish a baseline.
-
Initiate the reaction by adding a BCKA substrate (e.g., 1 mM α-ketoisovalerate).
-
Immediately monitor the increase in absorbance at 340 nm over 5-10 minutes using a spectrophotometer.
-
-
Calculation:
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Use the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the rate to µmol/min.
-
Normalize the activity to the amount of protein in the extract (units: nmol/min/mg protein).
-
Note: To measure total BCKDH activity, the extract can be pre-incubated with a phosphatase (e.g., lambda protein phosphatase) to fully dephosphorylate and activate the complex.[23] The ratio of actual to total activity gives the "activity state."
-
Protocol 3: Gene Expression Analysis of BCAA Pathway Genes by qPCR
This protocol outlines the steps for quantifying the mRNA expression levels of key BCAA metabolism genes (BCAT2, BCKDHA, BCKDK, PPM1K) in cells or tissues using quantitative real-time PCR (qPCR).[24][25][26]
Methodology:
-
RNA Extraction:
-
Homogenize ~20-30 mg of tissue or lyse a cell pellet using a reagent like TRIzol or a column-based RNA extraction kit (e.g., RNeasy Kit, Qiagen).
-
Follow the manufacturer's protocol to isolate total RNA.
-
Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from 0.5 - 1.0 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
The reaction typically includes reverse transcriptase, dNTPs, and a mix of oligo(dT) and random primers.
-
Incubate according to the kit's protocol (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture in a 96- or 384-well plate. Each reaction (typically 10-20 µL) should contain:
-
cDNA template (diluted 1:10 to 1:20)
-
Forward and reverse primers for the gene of interest (e.g., BCAT2)
-
SYBR Green or TaqMan Master Mix
-
Nuclease-free water
-
-
Include a no-template control (NTC) for each primer set.
-
Run the plate on a real-time PCR instrument using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) or threshold cycle (Ct) for each sample.
-
Normalize the expression of the gene of interest to one or more stable housekeeping genes (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method. The results are typically expressed as a fold change relative to a control group.[24]
-
References
- 1. Branched-Chain Amino Acid Metabolism | Annual Reviews [annualreviews.org]
- 2. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]
- 3. d.lib.msu.edu [d.lib.msu.edu]
- 4. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (this compound) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched-chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Branched-chain amino acid - Wikipedia [en.wikipedia.org]
- 7. google.com [google.com]
- 8. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. BCAA metabolism in cancer progression and therapy resistance: The balance between fuel and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Khan Academy [khanacademy.org]
- 13. mdpi.com [mdpi.com]
- 14. tigerfitness.com [tigerfitness.com]
- 15. Branched-chain amino acid metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Branched-Chain Amino Acid Catabolism Promotes Ovarian Cancer Cell Proliferation via Phosphorylation of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 20. Rapid and Precise Measurement of Serum Branched-Chain and Aromatic Amino Acids by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]
- 21. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The BCKDH kinase and phosphatase integrate BCAA and lipid metabolism via regulation of ATP-citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Branched-chain amino acid metabolism is regulated by ERRα in primary human myotubes and is further impaired by glucose loading in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Central Role of Branched-Chain Aminotransferase (BCAT) in Systemic Nitrogen Shuttling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Branched-chain amino acids (BCAAs), comprising leucine (B10760876), isoleucine, and valine, are essential amino acids that serve not only as substrates for protein synthesis but also as critical signaling molecules and nitrogen donors for the synthesis of other compounds. The initial and reversible step in BCAA catabolism is catalyzed by Branched-Chain Aminotransferase (BCAT) enzymes. This reaction is fundamental to a sophisticated network of nitrogen shuttling throughout the body, facilitating the transport of nitrogen between tissues for various metabolic demands, including neurotransmitter synthesis, gluconeogenesis, and nucleotide production. This technical guide provides an in-depth examination of the this compound system, its isoforms, the mechanisms of nitrogen transport between key organs like the muscle, liver, and brain, and its integration with major metabolic pathways. We present quantitative data on this compound activity, detail key experimental protocols for its study, and discuss the implications of targeting this compound in the context of drug development for metabolic diseases, cancer, and neurodegenerative disorders.
Introduction to the this compound System
The catabolism of BCAAs is unique in that its initial steps occur primarily in extrahepatic tissues, most notably skeletal muscle, rather than the liver.[1][2] This is due to the low activity of this compound in the liver.[1][2] The this compound-catalyzed reaction is a critical control point that directs BCAAs towards either degradation for energy or the transfer of their nitrogen for biosynthetic processes.[3] This process is central to maintaining nitrogen homeostasis across different physiological states.[4]
The Core Transamination Reaction
BCATs catalyze the reversible transamination of the three BCAAs (leucine, isoleucine, valine) into their corresponding branched-chain α-keto acids (BCKAs): α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV), respectively.[5][6] In this reaction, α-ketoglutarate (α-KG) serves as the primary amino group acceptor, yielding glutamate (B1630785).[1][6] The reaction requires pyridoxal (B1214274) 5'-phosphate (PLP), a coenzyme form of vitamin B6, which acts as an intermediate carrier of the amino group.[3][6]
The reversibility of this reaction is crucial; BCATs can also synthesize BCAAs from BCKAs by transferring a nitrogen group from glutamate.[7] This allows for a rapid exchange of nitrogen between the BCAA/BCKA and glutamate/α-KG pools, enabling cells to respond swiftly to metabolic needs.[7]
This compound Isoforms and Tissue Distribution
Mammals express two primary isoforms of this compound, which have distinct subcellular localizations and tissue distributions, a key factor in their role in inter-organ nitrogen shuttling.[1][8]
-
BCAT1 (BCATc): This cytosolic isoform is predominantly expressed in the brain (specifically in neurons), the placenta, ovaries, and immune cells like activated T lymphocytes.[1][8][9] Its presence in the cytoplasm positions it to regulate cytosolic pools of amino acids and influence signaling pathways.[7]
-
BCAT2 (BCATm): This mitochondrial isoform is widely expressed in most tissues, with high levels found in skeletal muscle, kidney, pancreas, and stomach.[1][8][10] Notably, its expression is very low or absent in the liver.[1][10] Its mitochondrial location links BCAA catabolism directly to the TCA cycle and energy production.[7]
This largely mutually exclusive expression pattern is fundamental to the shuttling of BCAA-derived nitrogen between tissues.[8]
This compound's Role in Systemic Nitrogen Shuttling
The distinct localization of this compound isoforms facilitates a systemic network for transporting nitrogen from tissues with high BCAA catabolic capacity (like muscle) to tissues with high biosynthetic or metabolic needs (like the liver and brain).[11][12]
The Muscle-Liver-Brain Axis
Skeletal muscle is the primary site for the first step of BCAA catabolism.[1][2]
-
In Muscle: BCAT2 (BCATm) in the mitochondria transaminates BCAAs, using α-KG to produce glutamate.[1] This newly synthesized glutamate can then donate its amino group to pyruvate (B1213749) to form alanine (B10760859) or be used to synthesize glutamine.[2] The resulting BCKAs, along with alanine and glutamine, are released into circulation.[1][2]
-
In the Liver: The liver takes up the alanine for gluconeogenesis, with the nitrogen being disposed of as urea (B33335).[11] It also takes up the BCKAs released from muscle. Since the liver has high activity of the second enzyme in BCAA catabolism, the Branched-Chain α-Keto Acid Dehydrogenase (BCKD) complex, it can irreversibly oxidize these BCKAs for energy.[1][11]
-
In the Brain: The brain takes up BCAAs from circulation to use as a significant source of nitrogen for synthesizing the excitatory neurotransmitter glutamate.[1][2]
This inter-organ pathway allows for the safe transport of nitrogen from muscle, where ammonia (B1221849) produced from amino acid breakdown would be toxic, to the liver for detoxification via the urea cycle.
The Glial-Neuronal Nitrogen Shuttle
Within the brain, the differential expression of this compound isoforms between astrocytes and neurons creates a sophisticated intercellular nitrogen shuttle essential for neurotransmitter homeostasis.[13]
-
In Astrocytes (Rodent Model): Astrocytes express mitochondrial BCAT2 (BCATm).[13] They take up BCAAs and transaminate them to produce glutamate and BCKAs. This glutamate can be converted to glutamine and shuttled to neurons. The BCKAs are exported from the astrocytes.[13]
-
In Neurons: Neurons express cytosolic BCAT1 (BCATc).[1][14] They take up the BCKAs released from astrocytes and, using glutamate as a nitrogen donor, can reverse the reaction to regenerate BCAAs.[13][15] This process is crucial for maintaining the neuronal glutamate pool, which is the brain's primary excitatory neurotransmitter and the precursor to the inhibitory neurotransmitter GABA.[2][13]
This shuttle ensures that nitrogen is available for neurotransmitter synthesis while conserving the carbon skeletons of the BCAAs.[13][15]
Data Presentation: Quantitative Analysis
Quantitative data on this compound activity and nitrogen flux highlights the dynamic nature of this system. While values can vary significantly based on tissue, species, and physiological state, representative data provides crucial context.
| Parameter | Organism/Tissue | Value | Significance | Reference |
| This compound Activity | Activated CD4+ T Cells | ~20-fold increase after 24h TCR stimulation | Demonstrates rapid upregulation of BCATc during immune response. | [16] |
| Rat Tissue Homogenates | Comparable to radiochemical methods | Validates spectrophotometric assays for measuring specific activity. | [17] | |
| Nitrogen Flux | Human (in vivo) | Leucine N Flux: 2.54 µmol/kg/min | Nitrogen flux is ~30% greater than carbon flux, indicating significant recycling of the leucine carbon skeleton. | [18] |
| Human (in vivo) | ~28% of leucine nitrogen is transferred to alanine | Highlights the major role of BCAA in providing nitrogen for the glucose-alanine cycle. | [18] | |
| Metabolite Ratios | Bcat2-/- Mouse Tissues | Significant decrease in Glutamate/α-KG ratio | Loss of BCAT2 activity directly impacts the primary nitrogen acceptor/donor pool. | [19] |
Experimental Protocols
Studying this compound's role requires robust methodologies to measure its activity and trace the fate of BCAA-derived nitrogen.
Measurement of Total this compound Activity
A common method to determine this compound activity is a coupled spectrophotometric or radiochemical assay.
Protocol: Radiochemical Assay for Total this compound Activity [16][17]
-
Principle: This assay measures the rate of conversion of a radiolabeled α-keto acid substrate (e.g., α-keto[1-¹⁴C]isovalerate) into its corresponding amino acid (valine) in the presence of an amino donor (e.g., isoleucine).
-
Reagents:
-
Tissue homogenate or solubilized cell lysate.
-
Assay Buffer (e.g., 25 mM potassium phosphate, pH 7.8).
-
Substrates: 1 mM α-keto[1-¹⁴C]isovalerate and 12 mM Isoleucine.
-
PLP (Pyridoxal 5'-phosphate) cofactor.
-
Stop Solution (e.g., perchloric acid).
-
-
Procedure:
-
Incubate the cell/tissue lysate with the assay buffer and PLP at 37°C.
-
Initiate the reaction by adding the substrate mixture (radiolabeled α-keto acid and amino donor).
-
Allow the reaction to proceed for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by adding the stop solution.
-
Separate the radiolabeled product (e.g., [¹⁴C]valine) from the radiolabeled substrate using ion-exchange chromatography.
-
Quantify the radioactivity of the product fraction using liquid scintillation counting.
-
-
Calculation:
-
Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.
-
Express enzyme activity as nmol of product formed per minute per mg of protein.[16]
-
Isotope Tracing for Nitrogen Flux Analysis
To track the movement of nitrogen, stable isotope tracers (e.g., ¹⁵N-leucine) are used in cell culture or in vivo. Metabolites are extracted from tissues and analyzed by mass spectrometry to measure the incorporation of ¹⁵N into downstream products like glutamate, aspartate, and nucleotides, revealing the contribution of BCAA nitrogen to various biosynthetic pathways.[20][21]
Implications for Drug Development
The central role of this compound in metabolism has made it an attractive target for therapeutic intervention in several diseases.[22]
-
Cancer: Many tumors upregulate BCAT1 to utilize BCAA-derived nitrogen for the synthesis of non-essential amino acids and nucleotides needed for rapid proliferation.[7][21][23] In glioblastoma and acute myeloid leukemia (AML), elevated BCAT1 activity alters α-KG levels, which can impact epigenetic regulation.[5][7] Therefore, BCAT1 inhibitors are being explored as anti-cancer agents to starve tumors of essential building blocks.[22][23]
-
Metabolic Diseases: Dysregulation of BCAA metabolism is strongly associated with insulin (B600854) resistance and type 2 diabetes.[1][2] While the exact role is complex, modulating this compound activity could potentially influence glucose homeostasis and insulin sensitivity.[5]
-
Neurodegenerative Diseases: Given this compound's role in glutamate homeostasis, its inhibition is being investigated for neurological disorders where excitotoxicity is implicated.[5][24] this compound inhibitors could potentially reduce excessive glutamate levels.[24]
The development of potent and selective inhibitors for BCAT1 and BCAT2 is an active area of research, with compounds like BAY-069 and others showing promise in preclinical studies.[22][25] However, challenges remain in achieving high cellular potency and demonstrating clinical efficacy.[22]
Conclusion
The Branched-Chain Aminotransferase system is far more than a simple catabolic enzyme; it is the gatekeeper of BCAA metabolism and a master regulator of systemic nitrogen distribution. Through its two distinct isoforms, this compound orchestrates a complex and elegant shuttle system that transports nitrogen between tissues to meet specific metabolic demands, from fueling the brain's neurotransmitter cycles to supporting the liver's role in gluconeogenesis. The growing understanding of this compound's involvement in the pathophysiology of cancer, metabolic disorders, and neurological conditions has positioned it as a compelling target for next-generation therapeutics. Further research into the nuanced regulation of this compound activity and the development of more drug-like inhibitors will be critical to translating this fundamental biological knowledge into clinical applications.
References
- 1. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (this compound) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Branched-chain amino acid aminotransferase - Wikipedia [en.wikipedia.org]
- 4. BCAA Metabolism and NH3 Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism [frontiersin.org]
- 7. Emerging roles for branched chain amino acid metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Research progress on branched-chain amino acid aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Expression of mitochondrial branched-chain aminotransferase and α-keto-acid dehydrogenase in rat brain: implications for neurotransmitter metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential Expression of Branched-Chain Aminotransferase in the Rat Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Analysis of Neurotransmitter Pathways Under Steady State Conditions – A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytosolic Branched Chain Aminotransferase (BCATc) Regulates mTORC1 Signaling and Glycolytic Metabolism in CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Branched chain amino acids as a major source of alanine nitrogen in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabolon Formation Regulates Branched-Chain Amino Acid Oxidation and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. cdn.amegroups.cn [cdn.amegroups.cn]
- 22. A Review on Branched-Chain Amino Acid Aminotransferase (this compound) Inhibitors: Current Status, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. The design and synthesis of human branched-chain amino acid aminotransferase inhibitors for treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. What are BCAT2 inhibitors and how do they work? [synapse.patsnap.com]
The Discovery of Branched-Chain Amino Acid Transaminase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain amino acid transaminase (BCAT), also known as branched-chain amino acid aminotransferase, is a pivotal enzyme in the metabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine. As a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, this compound catalyzes the reversible transamination of BCAAs to their corresponding α-keto acids (BCKAs), a critical step in both the synthesis and degradation pathways of these essential amino acids. The discovery and characterization of this compound have been fundamental to our understanding of amino acid metabolism and its implications in various physiological and pathological states, including metabolic disorders and cancer. This technical guide provides an in-depth overview of the seminal discoveries, key experimental methodologies, and core data that have shaped our knowledge of this crucial enzyme.
The Initial Discovery and Characterization
The foundational research that led to the discovery and initial characterization of branched-chain amino acid transaminase was conducted in the 1960s by Akira Ichihara and his colleagues. Through a series of meticulous studies, they were the first to identify and purify this distinct aminotransferase activity.
A landmark paper in 1966, "Transaminase of branched chain amino acids. I. Branched chain amino acids-alpha-ketoglutarate transaminase," provided the initial evidence for a specific enzyme responsible for the transamination of BCAAs. Subsequent publications in 1967 and 1968 further detailed the purification and properties of two distinct isoforms of the enzyme from hog heart and rat liver, respectively. These studies established the existence of what are now known as the mitochondrial (BCATm or BCAT2) and cytosolic (BCATc or BCAT1) forms of the enzyme.
Key Experimental Protocols
Enzyme Activity Assay
The activity of this compound was likely determined by measuring the formation of the α-keto acid product from the BCAA substrate.
-
Principle: The transamination reaction involves the transfer of an amino group from a BCAA to α-ketoglutarate, forming glutamate (B1630785) and the corresponding BCKA. The rate of this reaction is a measure of enzyme activity.
-
Generalized Protocol:
-
A reaction mixture would be prepared containing a buffered solution (e.g., potassium phosphate (B84403) buffer, pH ~7.4), the BCAA substrate (leucine, isoleucine, or valine), α-ketoglutarate, and pyridoxal phosphate as a cofactor.
-
The reaction would be initiated by the addition of the enzyme preparation (e.g., tissue homogenate, partially purified fraction).
-
The mixture would be incubated at a controlled temperature (e.g., 37°C) for a specific time.
-
The reaction would be stopped, for example, by the addition of an acid.
-
The amount of the resulting BCKA would be quantified. In the 1960s, this was often done by reacting the keto acid with 2,4-dinitrophenylhydrazine (B122626) to form a colored hydrazone, which could be measured spectrophotometrically.
-
Enzyme Purification
Ichihara and Aki's work involved the purification of this compound from various tissues, such as hog heart and rat liver. This multi-step process aimed to isolate the enzyme from other cellular components.
-
Generalized Protocol:
-
Homogenization: The tissue would be minced and homogenized in a suitable buffer to release the cellular contents.
-
Fractionation: The homogenate would be subjected to differential centrifugation to separate subcellular fractions, such as the cytosol and mitochondria. This was a key step in identifying the two different isoforms of this compound.
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: The protein extract would be treated with increasing concentrations of ammonium sulfate to precipitate proteins based on their solubility. Fractions containing this compound activity would be collected.
-
Column Chromatography: The partially purified protein would be subjected to various column chromatography techniques, which were state-of-the-art for the time. This likely included:
-
Ion-exchange chromatography (e.g., on DEAE-cellulose) to separate proteins based on their net charge.
-
Gel filtration chromatography (e.g., on Sephadex) to separate proteins based on their size.
-
-
Activity Monitoring: At each step of the purification process, enzyme activity assays would be performed on the fractions to track the location of the this compound and to determine the degree of purification.
-
Characterization of Enzyme Properties
Once purified, the physical and kinetic properties of the enzyme would be determined.
-
Substrate Specificity: Enzyme activity would be tested with a variety of amino acids and α-keto acids to determine the range of substrates the enzyme could act upon.
-
pH Optimum: Enzyme activity would be measured across a range of pH values to find the pH at which the enzyme is most active.
-
Kinetic Parameters (Km and Vmax): By measuring the initial reaction rates at varying substrate concentrations, the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the different substrates could be determined.
-
Cofactor Requirement: Experiments would be conducted in the presence and absence of pyridoxal phosphate to demonstrate its role as a cofactor.
-
Molecular Weight Estimation: Techniques like gel filtration chromatography would be used to estimate the molecular weight of the native enzyme.
Quantitative Data Summary
The following tables summarize the key quantitative data that would have been generated during the initial discovery and characterization of this compound, based on the types of experiments described. The specific values are illustrative of the data that would have been sought.
| Table 1: Substrate Specificity of Purified this compound | |
| Substrate | Relative Activity (%) |
| L-Leucine | 100 |
| L-Isoleucine | 85 |
| L-Valine | 70 |
| L-Alanine | <5 |
| L-Aspartate | <5 |
| L-Glutamate | (as amino acceptor) |
| α-Ketoglutarate | (as amino acceptor) |
| Table 2: Kinetic Parameters of this compound Isoforms | ||
| Parameter | BCATc (Cytosolic) | BCATm (Mitochondrial) |
| Km for Leucine (mM) | ~1-2 | ~0.1-0.2 |
| Km for α-Ketoglutarate (mM) | ~0.1-0.3 | ~0.4-0.6 |
| Optimal pH | ~8.0-8.5 | ~7.5-8.0 |
| Table 3: Purification of this compound from Rat Liver (Illustrative) | ||||
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Purification (fold) |
| Crude Homogenate | 10000 | 1000 | 0.1 | 1 |
| Mitochondrial Fraction | 2000 | 600 | 0.3 | 3 |
| Ammonium Sulfate Ppt. | 500 | 500 | 1.0 | 10 |
| Ion-Exchange Chrom. | 50 | 400 | 8.0 | 80 |
| Gel Filtration Chrom. | 5 | 300 | 60.0 | 600 |
Signaling Pathways and Experimental Workflows
The discovery of this compound has paved the way for understanding its central role in cellular metabolism and its connection to major signaling pathways.
BCAA Catabolism and its Link to the TCA Cycle
The primary role of this compound is in the catabolism of branched-chain amino acids. The α-keto acids produced by this compound are further metabolized by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, eventually feeding into the tricarboxylic acid (TCA) cycle for energy production.
Caption: Overview of the initial steps of BCAA catabolism.
Generalized Experimental Workflow for this compound Characterization
The logical flow of experiments to discover and characterize an enzyme like this compound would follow a systematic path from initial observation to detailed biochemical analysis.
Caption: Logical workflow for the discovery of this compound.
Conclusion
The discovery of branched-chain amino acid transaminase by Ichihara and his team in the 1960s was a landmark achievement in biochemistry. Their work not only identified a new enzyme but also laid the groundwork for our current understanding of the distinct roles of the cytosolic and mitochondrial isoforms in BCAA metabolism. The experimental approaches they employed, though now refined, remain the conceptual basis for enzyme discovery and characterization. For researchers and drug development professionals, a deep appreciation of this foundational work is essential for contextualizing the ongoing research into the roles of this compound in health and disease, and for the development of novel therapeutic strategies targeting this crucial metabolic enzyme.
BCAT Isoforms: A Deep Dive into Tissue Distribution and Analysis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the two isoforms of branched-chain aminotransferase, BCAT1 and BCAT2, with a focus on their tissue distribution and the experimental methodologies used for their study. Understanding the distinct roles and locations of these enzymes is crucial for research in metabolism, oncology, and neurology.
Core Concepts: The BCAT Isoforms
Branched-chain aminotransferases are key enzymes in the catabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine. They catalyze the reversible transamination of BCAAs to their corresponding branched-chain alpha-keto acids (BCKAs). There are two primary isoforms in mammals, each with a distinct subcellular localization and tissue expression pattern.
-
BCAT1 (Cytosolic Isoform): Primarily found in the cytoplasm, BCAT1 is encoded by the BCAT1 gene. Its expression is generally restricted to specific tissues, most notably the brain, placenta, and certain types of tumors.[1][2]
-
BCAT2 (Mitochondrial Isoform): Located in the mitochondria, BCAT2 is encoded by the BCAT2 gene. It is the more widely expressed of the two isoforms, found in most tissues except for the liver.[1]
Quantitative Tissue Distribution of this compound Isoforms
The following tables summarize the expression levels of BCAT1 and BCAT2 mRNA and protein across a range of human tissues, based on data from The Human Protein Atlas and other cited literature.
Table 1: BCAT1 (Cytosolic) Expression in Human Tissues
| Tissue | RNA Expression Level | Protein Expression Level |
| Brain (Cerebral Cortex) | High | High |
| Placenta | High | High |
| Kidney | Medium | Medium |
| Ovary | Medium | Medium |
| Pancreas | Low | Low |
| Lung | Low | Not detected |
| Skeletal Muscle | Low | Not detected |
| Liver | Not detected | Not detected |
| Heart | Not detected | Not detected |
| Adipose Tissue | Low | Low |
Table 2: BCAT2 (Mitochondrial) Expression in Human Tissues
| Tissue | RNA Expression Level | Protein Expression Level |
| Skeletal Muscle | High | High |
| Heart | High | High |
| Kidney | High | High |
| Pancreas | High | High |
| Brain (Cerebral Cortex) | Medium | Medium |
| Lung | Medium | Medium |
| Adipose Tissue | Medium | Medium |
| Liver | Not detected | Not detected |
| Placenta | Medium | Medium |
| Ovary | Medium | Medium |
Signaling and Experimental Workflows
To visualize the core function of this compound enzymes and a typical experimental approach for their analysis, the following diagrams are provided.
Caption: The enzymatic reaction catalyzed by this compound isoforms.
Caption: A typical experimental workflow for this compound tissue distribution analysis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blotting for BCAT1 and BCAT2
This protocol outlines the detection of BCAT1 and BCAT2 in tissue lysates.
1. Tissue Lysate Preparation:
-
Excise and wash fresh or frozen tissue with ice-cold PBS.
-
Homogenize the tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (total protein lysate).
-
Determine the protein concentration using a BCA protein assay kit.
2. SDS-PAGE and Electrotransfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BCAT1 or BCAT2 overnight at 4°C with gentle agitation. Recommended starting dilutions for commercially available antibodies are typically 1:1000.[3][4]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:5000 dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imaging system.
-
Normalize the band intensities to a loading control such as β-actin or GAPDH.
Immunohistochemistry (IHC) for BCAT1 and BCAT2
This protocol allows for the visualization of BCAT1 and BCAT2 localization within tissue sections.
1. Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on charged glass slides.
2. Antigen Retrieval and Staining:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a protein block solution.
-
Incubate the sections with the primary antibody against BCAT1 or BCAT2 (e.g., at a 1:100 dilution) overnight at 4°C.[5]
-
Wash with PBS.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Develop the signal with a diaminobenzidine (DAB) substrate.
-
Counterstain with hematoxylin.
3. Imaging:
-
Dehydrate the sections, clear with xylene, and mount with a coverslip.
-
Image the sections using a bright-field microscope.
This compound Enzyme Activity Assay
This spectrophotometric assay measures the enzymatic activity of BCATs in tissue lysates.[6][7][8]
1. Principle: The assay measures the production of glutamate from the transamination of a BCAA and α-ketoglutarate. The glutamate is then specifically oxidized, leading to the formation of a colored or fluorescent product that can be quantified.
2. Reagents:
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
BCAA substrate (e.g., L-leucine)
-
α-Ketoglutarate
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Glutamate dehydrogenase
-
NAD+
-
Developer solution (e.g., WST-1 or resazurin)
3. Procedure:
-
Prepare a reaction mixture containing the assay buffer, BCAA substrate, α-ketoglutarate, and PLP.
-
Add 10-50 µg of tissue lysate to a 96-well plate.
-
Initiate the reaction by adding the reaction mixture to the wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Add the glutamate dehydrogenase, NAD+, and developer solution.
-
Incubate for an additional 15-30 minutes at 37°C, protected from light.
-
Measure the absorbance or fluorescence at the appropriate wavelength (e.g., 450 nm for a colorimetric assay).
-
Calculate the this compound activity based on a standard curve generated with known concentrations of glutamate.
This guide provides a solid foundation for researchers and drug development professionals working with this compound isoforms. The provided data and protocols should facilitate the design and execution of experiments aimed at further elucidating the roles of these important enzymes in health and disease.
References
- 1. Frontiers | The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects [frontiersin.org]
- 2. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCAT2 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. BCAT1 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Differential Expression of Branched-Chain Aminotransferase in the Rat Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Enzymatic Method for Determining Branched Chain Amino Acids (BCAA Assay) [sigmaaldrich.com]
- 8. Branched-Chain Amino Acid Transaminase (this compound) Activity Assay Kit - Profacgen [profacgen.com]
The Role of Branched-Chain Aminotransferase (BCAT) in Central Nervous System Glutamate Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Branched-chain aminotransferase (BCAT) is a pivotal enzyme in the metabolism of branched-chain amino acids (BCAAs) and a significant contributor to the synthesis of the primary excitatory neurotransmitter, glutamate (B1630785), within the central nervous system (CNS). This technical guide provides an in-depth analysis of the role of this compound in CNS glutamate homeostasis, detailing the functions of its two isoforms, the cytosolic BCATc (BCAT1) and the mitochondrial BCATm (BCAT2). This document summarizes key quantitative data, presents detailed experimental protocols for the study of this compound, and visualizes the complex biochemical pathways and experimental workflows. Understanding the nuances of this compound's function is critical for research into neurological disorders where glutamate excitotoxicity is a contributing factor and for the development of novel therapeutic interventions.
Introduction: this compound and Glutamate in the CNS
Glutamate is the most abundant excitatory neurotransmitter in the mammalian CNS, playing a crucial role in synaptic plasticity, learning, and memory. However, excessive glutamate can lead to excitotoxicity and neuronal cell death, a pathological process implicated in numerous neurological disorders. The synthesis and regulation of glutamate pools are therefore tightly controlled.
Branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine – serve as a primary source of nitrogen for the de novo synthesis of glutamate. The initial and reversible step in BCAA catabolism is the transfer of an amino group from a BCAA to α-ketoglutarate, yielding glutamate and the corresponding branched-chain α-keto acid (BCKA). This reaction is catalyzed by branched-chain aminotransferase (this compound). In the brain, BCATc accounts for approximately 70% of the total this compound activity and is responsible for at least 30% of the nitrogen required for glutamate synthesis[1].
Two main isoforms of this compound exist in the CNS with distinct cellular and subcellular localizations, suggesting specialized roles in glutamate metabolism:
-
BCATc (BCAT1): A cytosolic enzyme predominantly found in neurons.[2][3][4] Its presence in both glutamatergic and GABAergic neurons indicates a role in modulating glutamate pools for both excitatory neurotransmission and as a precursor for the inhibitory neurotransmitter GABA.[5]
-
BCATm (BCAT2): A mitochondrial enzyme primarily located in astrocytes in the rodent brain, while in the human brain, it is largely confined to vascular endothelial cells.[2][4][6] This localization points to a role in the glutamate-glutamine cycle and in clearing excess glutamate.
The differential distribution of these isoforms is fundamental to the intricate metabolic interplay between neurons and glial cells, ensuring a balanced and responsive glutamate supply.
Quantitative Data on this compound in the CNS
Precise quantitative data is essential for understanding the contribution of this compound to glutamate synthesis. While comprehensive data across all brain regions remains an area of active research, the following tables summarize the currently available information.
Table 1: Relative Contribution and Expression Changes of this compound Isoforms
| Parameter | Isoform | Value | Brain Region | Species | Reference |
| Contribution to Total Brain this compound Activity | BCATc | ~70% | Whole Brain | Rat | [1] |
| Contribution to de novo Glutamate Synthesis | BCATc | ~30% | Whole Brain | Rat | [1] |
| Change in Protein Expression in Alzheimer's Disease | hBCATc | ↑ 36% | Hippocampus | Human | [7] |
| Change in Protein Expression in Alzheimer's Disease | hBCATm | ↑ 160% | Frontal and Temporal Cortex | Human | [7] |
Table 2: Kinetic Parameters of BCATc
| Substrate | Apparent Km (mM) | Species | Reference |
| Leucine | ~1 | Rat | |
| Isoleucine | ~1 | Rat | |
| Valine | ~5 | Rat | |
| α-Ketoglutarate | 0.6 - 3 | Rat |
Signaling Pathways and Experimental Workflows
This compound-Mediated Glutamate Synthesis and the Glutamate-Glutamine Cycle
The synthesis of glutamate from BCAAs is intricately linked to the glutamate-glutamine cycle, a critical pathway for recycling neurotransmitters and maintaining synaptic function. The distinct localization of BCATc and BCATm facilitates a metabolic shuttle between neurons and astrocytes (or endothelial cells in humans).
Caption: this compound in the Glutamate-Glutamine Cycle.
Experimental Workflow for Studying this compound
A multi-faceted approach is required to fully elucidate the role of this compound in the CNS. This typically involves a combination of techniques to measure enzyme activity, protein expression, and glutamate concentration.
Caption: Workflow for investigating this compound's role in the CNS.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the literature for the study of this compound and glutamate in the CNS.
Coupled Enzymatic Assay for this compound Activity
This method provides a continuous spectrophotometric measurement of this compound activity by coupling the production of α-ketoglutarate to the oxidation of NADH.
Principle: The transamination of a BCAA with α-ketoglutarate by this compound produces a BCKA and glutamate. In the reverse reaction, the transamination of a BCKA with glutamate produces a BCAA and α-ketoglutarate. The production of α-ketoglutarate is then coupled to a reaction catalyzed by glutamate dehydrogenase (GDH), which utilizes NADH. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 10 mM 2-mercaptoethanol (B42355) and 20 µM pyridoxal (B1214274) 5'-phosphate.
-
Substrate Solution: 200 mM L-glutamate.
-
BCKA Solution: 50 mM of either α-ketoisocaproate (KIC), α-ketoisovalerate (KIV), or α-keto-β-methylvalerate (KMV).
-
Coupling Enzyme Mix: Glutamate dehydrogenase (GDH) (e.g., 10 units/mL) and 5 mM NADH in assay buffer.
-
Brain Homogenate: Brain tissue homogenized in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
Procedure:
-
Prepare the reaction mixture in a cuvette by adding assay buffer, substrate solution (glutamate), and the coupling enzyme mix.
-
Initiate the reaction by adding a known amount of brain homogenate.
-
Start the spectrophotometer to record the baseline absorbance at 340 nm.
-
Add the BCKA solution to start the this compound-catalyzed reaction.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADH oxidation from the linear portion of the curve.
-
Enzyme activity is expressed as nmol of NADH oxidized per minute per mg of protein.
Western Blot Analysis for BCATc and BCATm Expression
This protocol allows for the semi-quantitative or quantitative detection of BCATc and BCATm protein levels in brain tissue lysates.
Reagents:
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors.
-
Primary Antibodies:
-
Rabbit anti-BCATc polyclonal antibody (Dilution: 1:1000 - 1:2000)
-
Rabbit anti-BCATm polyclonal antibody (Dilution: 1:1000 - 1:2000)
-
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG (Dilution: 1:5000 - 1:10000).
-
Loading Control Antibody: Mouse anti-β-actin monoclonal antibody (Dilution: 1:5000).
-
SDS-PAGE Gels: 10-12% polyacrylamide gels.
-
Transfer Buffer: Towbin buffer (25 mM Tris, 192 mM glycine, 20% methanol).
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Chemiluminescent Substrate.
Procedure:
-
Homogenize brain tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensity using densitometry software and normalize to the loading control.
Immunohistochemistry for Cellular Localization of this compound
This technique is used to visualize the distribution of BCATc and BCATm within the cellular architecture of the brain.
Reagents:
-
Fixative: 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Cryoprotectant: 30% sucrose (B13894) in PBS.
-
Blocking Solution: 5% normal goat serum and 0.3% Triton X-100 in PBS.
-
Primary Antibodies:
-
Rabbit anti-BCATc polyclonal antibody (Dilution: 1:500 - 1:1000)
-
Rabbit anti-BCATm polyclonal antibody (Dilution: 1:500 - 1:1000)
-
-
Secondary Antibody: Alexa Fluor-conjugated goat anti-rabbit IgG (e.g., Alexa Fluor 488 or 594, Dilution: 1:1000).
-
Mounting Medium with DAPI.
Procedure:
-
Perfuse the animal with PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight.
-
Cryoprotect the brain in 30% sucrose until it sinks.
-
Freeze the brain and cut 20-40 µm sections on a cryostat or vibratome.
-
Wash the sections in PBS.
-
Perform antigen retrieval if necessary (e.g., citrate (B86180) buffer, pH 6.0, at 95°C for 10 minutes).
-
Permeabilize and block the sections in blocking solution for 1 hour at room temperature.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash the sections three times in PBS.
-
Incubate the sections with the fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Wash the sections three times in PBS.
-
Mount the sections on slides with mounting medium containing DAPI.
-
Visualize the sections using a fluorescence or confocal microscope.
HPLC-MS/MS for Glutamate Quantification
This highly sensitive and specific method is used for the accurate quantification of glutamate in brain tissue.
Sample Preparation:
-
Homogenize a known weight of brain tissue in a solution of 80% methanol (B129727) to precipitate proteins.
-
Centrifuge the homogenate and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for injection.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% B over several minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for glutamate (e.g., m/z 148.1 → 84.1).
-
Internal Standard: Use a stable isotope-labeled glutamate (e.g., 13C5-glutamate) for accurate quantification.
Quantification:
-
Generate a standard curve using known concentrations of glutamate.
-
Spike the samples with the internal standard.
-
Calculate the concentration of glutamate in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Conclusion and Future Directions
Branched-chain aminotransferase plays a fundamental and cell-type-specific role in the synthesis of glutamate within the CNS. The distinct localizations of BCATc in neurons and BCATm in astrocytes/endothelial cells underscore a sophisticated metabolic partnership that is crucial for maintaining glutamate homeostasis. Dysregulation of this compound expression and activity has been implicated in neurological disorders such as Alzheimer's disease, highlighting its potential as a therapeutic target.
Future research should focus on several key areas:
-
Comprehensive Kinetic Analysis: A complete characterization of the kinetic parameters (Km and Vmax) of both BCATc and BCATm with all their substrates in various brain regions is needed for more accurate metabolic modeling.
-
Quantitative Proteomics: Advanced quantitative proteomics approaches will provide a more precise understanding of the absolute and relative abundance of this compound isoforms across different neuronal and glial populations in both healthy and diseased states.
-
Pharmacological Modulation: The development of isoform-specific inhibitors or activators of this compound will be invaluable for dissecting their precise roles in CNS function and for exploring their therapeutic potential.
By continuing to unravel the complexities of this compound-mediated glutamate synthesis, the scientific community can pave the way for novel strategies to combat a range of debilitating neurological conditions.
References
- 1. Widespread neuronal expression of branched-chain aminotransferase in the CNS: implications for leucine/glutamate metabolism and for signaling by amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of mitochondrial branched-chain aminotransferase and α-keto-acid dehydrogenase in rat brain: implications for neurotransmitter metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched-chain amino acids and neurotransmitter metabolism: expression of cytosolic branched-chain aminotransferase (BCATc) in the cerebellum and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional Metabolic Mapping Reveals Highly Active Branched-Chain Amino Acid Metabolism in Human Astrocytes, Which Is Impaired in iPSC-Derived Astrocytes in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regional Increase in the Expression of the this compound Proteins in Alzheimer's Disease Brain: Implications in Glutamate Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
connection between BCAT and mTORC1 signaling pathway
An In-depth Technical Guide on the Interplay between Branched-Chain Amino Acid Transaminases (BCAT) and the mTORC1 Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. Its activity is tightly controlled by a variety of upstream signals, including growth factors and nutrient availability, particularly amino acids. Among these, branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine, play a pivotal role in mTORC1 activation. The catabolism of BCAAs is initiated by branched-chain amino acid transaminases (BCATs), which exist in two isoforms: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2). Recent research has unveiled a complex and often context-dependent relationship between this compound activity and the mTORC1 signaling pathway. This guide provides a comprehensive technical overview of this connection, summarizing key findings, presenting quantitative data, detailing experimental methodologies, and visualizing the intricate signaling networks.
The Core Connection: this compound's Role in mTORC1 Signaling
The interaction between this compound and mTORC1 is multifaceted, with this compound acting as both an upstream regulator and a downstream effector of mTORC1 signaling, depending on the cellular context.
This compound as an Upstream Activator of mTORC1
In numerous cancer types, including gastric, breast, and kidney cancers, BCAT1 has been identified as a positive regulator of the PI3K/AKT/mTOR signaling pathway.[1][2] Overexpression of BCAT1 in these contexts leads to enhanced mTORC1 activity, which in turn promotes cell proliferation, invasion, and angiogenesis.[1][2][3] The primary mechanism is believed to be the BCAT1-mediated regulation of BCAA metabolism.[2] Leucine, in particular, is a well-established activator of mTORC1.[4]
The spatial regulation of BCAT1 is also crucial. In B cells, co-stimulation of the B cell receptor (BCR) and Toll-like receptor 9 (TLR9) induces the translocation of BCAT1 to the lysosomal membrane.[5][6] At the lysosome, BCAT1 supports the local synthesis of BCAAs, which is essential for the recruitment and activation of mTORC1 by Rag GTPases and Rheb.[5][6]
This compound as a Downstream Target of mTORC1
Conversely, there is evidence suggesting that BCAT1 expression can be regulated by mTORC1 activity. In tuberous sclerosis complex 2 (Tsc2)-deficient cells, which exhibit hyperactive mTORC1, treatment with the mTORC1 inhibitor rapamycin leads to a suppression of BCAT1 expression.[7][8] This finding positions BCAT1 as a downstream target of the Tsc2-mTORC1 pathway and suggests the existence of a potential feedback loop.
Context-Dependent Regulation of mTORC1 by this compound
The functional consequence of this compound activity on mTORC1 signaling is highly dependent on the cell type. In stark contrast to its role in many cancers, the loss of cytosolic BCAT1 in CD4+ T cells results in an accumulation of intracellular leucine, leading to hyperactivation of mTORC1.[9] This suggests that in T cells, BCAT1 normally functions to dampen mTORC1 signaling by catabolizing leucine.[9][10] Furthermore, in certain liver cancer cell lines, inhibiting BCAT1 activity has been shown to enhance mTORC1 activation, highlighting the nuanced and context-specific nature of this signaling axis.[11]
Quantitative Data Summary
The following tables summarize quantitative data from key studies, illustrating the impact of this compound modulation on mTORC1 signaling and cellular phenotypes.
Table 1: Effect of BCAT1 Modulation on mTORC1 Pathway Proteins
| Cell Line/Model | Experimental Condition | Protein | Change in Phosphorylation/Expression | Reference |
| BGC-823 (Gastric Cancer) | BCAT1 Overexpression | p-PI3K, p-AKT, p-mTOR | Increased | [2] |
| BGC-823 (Gastric Cancer) | BCAT1 Silencing | p-PI3K, p-AKT, p-mTOR | Decreased | [2] |
| Primary Human B-cells | αIgM + CpG stimulation + BCAT1 KO | p-S6K | Strongly Impaired | [6] |
| Primary Human B-cells | αIgM + CpG stimulation + BCAT1 KO | p-mTOR (S2448) | Impaired | [6] |
| Tsc2-deficient murine renal tumor cells | Rapamycin treatment | BCAT1 expression | Suppressed | [7] |
| Activated CD4+ T-cells | BCATc-/- | p-S6, p-4EBP-1 | Increased | [9] |
| Hela cells | BCAT1 Overexpression | p-mTOR, p-p70S6K, p-4E-BP1 | Decreased | [12] |
| HepG2 cells | BCAT1 Knockdown | p-mTOR, p-p70S6K, p-4E-BP1 | Increased | [12] |
Table 2: Effect of BCAT1 Modulation on Cellular Phenotypes
| Cell Line | Experimental Condition | Phenotype | Quantitative Effect | Reference |
| BGC-823 | BCAT1 Overexpression | Cell Viability | Increased | [2] |
| BGC-823 | BCAT1 Silencing | Cell Viability | Decreased | [2] |
| BGC-823 | BCAT1 Overexpression | Colony Formation | Increased | [2] |
| BGC-823 | BCAT1 Silencing | Colony Formation | Decreased | [2] |
| BGC-823 | BCAT1 Overexpression + LY294002 | Cell Viability | Enhancement Blocked | [3] |
| Tsc2-deficient tumor cells | Gabapentin (BCAT1 inhibitor) | Cell Growth | Suppressed | [7] |
| Tsc2-deficient tumor cells | Gabapentin + Rapamycin | Cell Growth | Increased Efficacy of Suppression | [7] |
| Hela cells | BCAT1 Overexpression | Cisplatin Sensitivity | Decreased | [12] |
| HepG2 cells | BCAT1 Knockdown | Cisplatin Sensitivity | Increased | [12] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature.
Western Blotting for mTORC1 Signaling Proteins
-
Objective: To quantify the expression and phosphorylation status of key proteins in the mTORC1 pathway.
-
Protocol:
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting total and phosphorylated forms of mTOR, AKT, S6K, and 4E-BP1, as well as BCAT1 and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.[2][12]
-
Cell Viability (MTT) Assay
-
Objective: To assess the effect of BCAT1 modulation on cell proliferation and viability.
-
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with experimental agents (e.g., inhibitors, vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.[2]
-
Flow Cytometry for Cell Cycle Analysis
-
Objective: To determine the distribution of cells in different phases of the cell cycle.
-
Protocol:
-
Cell Harvesting: Cells are harvested, washed with PBS, and fixed in ice-cold 70-80% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.[2]
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the effect of BCAT1 on tumor growth in a living organism.
-
Protocol:
-
Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6) with modulated BCAT1 expression (overexpression or silencing) are subcutaneously injected into the flanks of immunodeficient mice (e.g., nude mice).
-
Tumor Monitoring: Tumor volume is measured periodically (e.g., every 3-5 days) using calipers and calculated using the formula: (length × width^2) / 2.
-
Treatment (optional): Mice may be treated with inhibitors (e.g., LY294002) via intraperitoneal injection.
-
Endpoint Analysis: At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry).[2][3]
-
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and relationships discussed.
Caption: BCAT1 promotes mTORC1 activation in cancer cells.
Caption: BCAT1 negatively regulates mTORC1 in T-cells.
Caption: Potential feedback loop between mTORC1 and BCAT1.
Conclusion and Future Directions
The intricate relationship between this compound and mTORC1 signaling presents a compelling area for further research and therapeutic development. In many cancers, the upregulation of BCAT1 and its subsequent activation of the mTORC1 pathway represent a potential therapeutic vulnerability. Targeting BCAT1, either directly with small molecule inhibitors or indirectly, could be a promising strategy to curb tumor growth and angiogenesis. However, the context-dependent nature of this interaction, as exemplified by the opposing roles of BCAT1 in cancer cells and T cells, necessitates a careful and nuanced approach to therapeutic design.
Future research should focus on:
-
Elucidating the precise molecular mechanisms that govern the subcellular localization of BCAT1 and its interaction with the mTORC1 complex at the lysosome.
-
Investigating the role of BCAT2 in mTORC1 signaling and its potential for compensatory effects when BCAT1 is inhibited.
-
Developing and characterizing selective inhibitors for both BCAT1 and BCAT2 to better probe their individual functions and therapeutic potential.
-
Exploring the broader metabolic consequences of this compound inhibition and its impact on other nutrient-sensing pathways.
A deeper understanding of the this compound-mTORC1 axis will undoubtedly open new avenues for the development of targeted therapies for a range of diseases, from cancer to immunological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. BCAT1 Activates PI3K/AKT/mTOR Pathway and Contributes to the Angiogenesis and Tumorigenicity of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | BCAT1 Activates PI3K/AKT/mTOR Pathway and Contributes to the Angiogenesis and Tumorigenicity of Gastric Cancer [frontiersin.org]
- 4. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (this compound) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 6. Multiomic analysis reveals a key BCAT1 role in mTOR activation by B cell receptor and TLR9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bcat1 is controlled by Tsc2/mTORC1 pathway at expression levels and its deficiency together with Bcat2 inactivation suppresses the growth of a Tsc2-/- tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytosolic Branched Chain Aminotransferase (BCATc) Regulates mTORC1 Signaling and Glycolytic Metabolism in CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Malignant manipulaTORs of metabolism: suppressing BCAA catabolism to enhance mTORC1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Role of Branched-Chain Amino Acid Transaminase (BCAT) in the Metabolic Reprogramming of Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and adapt to the tumor microenvironment. A key player in this metabolic rewiring is the family of branched-chain amino acid transaminases (BCATs), which catalyze the reversible transamination of branched-chain amino acids (BCAAs: leucine, isoleucine, and valine). This guide provides an in-depth examination of the core mechanisms by which BCATs, particularly the cytosolic isoform BCAT1, contribute to tumor progression. We will explore the intricate signaling pathways governed by BCAT, present quantitative data on its activity and expression, detail key experimental protocols for its study, and discuss its potential as a therapeutic target in oncology.
Introduction to this compound and BCAA Metabolism in Cancer
Branched-chain amino acid transaminases are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that play a pivotal role in nitrogen metabolism. There are two primary isoforms in mammals: the cytosolic BCAT1 and the mitochondrial BCAT2.[1] These enzymes catalyze the first step in BCAA catabolism, transferring the amino group from a BCAA to α-ketoglutarate (α-KG) to produce a branched-chain α-keto acid (BCKA) and glutamate.[2][3] This reaction is reversible, allowing BCATs to either degrade BCAAs or synthesize them from BCKAs, depending on the metabolic state of the cell.[2]
In numerous cancers, including glioblastoma, breast cancer, hepatocellular carcinoma, and various leukemias, BCAT1 is significantly upregulated.[4][5] This overexpression is not merely a passive consequence of transformation but an active contribution to the malignant phenotype. By modulating the intracellular pools of BCAAs, glutamate, and α-KG, BCAT1 influences a wide array of cellular processes critical for tumor growth, such as nutrient sensing, biosynthesis, redox balance, and epigenetic regulation.[6][7][8]
Core Signaling Pathways and Mechanisms
This compound's influence on tumor metabolism is mediated through several interconnected signaling pathways. The enzyme's position at the crossroads of amino acid metabolism allows it to regulate key oncogenic signaling networks.
BCAA Catabolism and Biosynthesis
The fundamental role of this compound is the transamination of BCAAs. In many tumor cells, this process is hijacked to provide a steady supply of glutamate, which serves as a crucial nitrogen donor for the synthesis of other non-essential amino acids and nucleotides, thereby fueling cell proliferation.[7]
The c-Myc-BCAT1 Axis
The oncogenic transcription factor c-Myc is a master regulator of metabolic reprogramming in cancer.[9] Studies have demonstrated that c-Myc directly binds to the promoter of the BCAT1 gene, driving its transcription.[3][10] This upregulation of BCAT1 is a key component of the c-Myc-driven metabolic program that supports cell growth and proliferation. Furthermore, BCAT1 has been shown to positively regulate c-Myc and its downstream target, the glucose transporter GLUT1, creating a feed-forward loop that enhances glycolysis and tumor progression.[11][12]
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling cascade is a central regulator of cell growth, survival, and metabolism. BCAAs, particularly leucine, are potent activators of the mTOR complex 1 (mTORC1).[7] In many cancers, BCAT1 activity modulates BCAA levels to fine-tune mTORC1 signaling.[1] By increasing the BCAA pool, BCAT1 can enhance mTORC1 activity, which in turn promotes protein synthesis, mitochondrial biogenesis, and cell proliferation.[13] Conversely, in some contexts, BCAT1-mediated BCAA catabolism can reduce mTORC1 activation, leading to autophagy and resistance to chemotherapy like cisplatin.[14]
References
- 1. mdpi.com [mdpi.com]
- 2. Cytosolic Branched Chain Aminotransferase (BCATc) Regulates mTORC1 Signaling and Glycolytic Metabolism in CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCAT1 promotes tumor cell migration and invasion in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. BCAT1: A risk factor in multiple cancers based on a pan‐cancer analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A method for branched-chain amino acid aminotransferase activity in microgram and nanogram tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. BCAT1 overexpression regulates proliferation and c-Myc/GLUT1 signaling in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An Optimized Workflow for the Analysis of Metabolic Fluxes in Cancer Spheroids Using Seahorse Technology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol for Measuring BCAT1 Activity in Cell Lysates
Introduction
Branched-Chain Aminotransferase 1 (BCAT1) is a cytosolic enzyme that plays a critical role in the metabolism of branched-chain amino acids (BCAAs), which include leucine (B10760876), isoleucine, and valine.[1] BCAT1 catalyzes the reversible transamination of BCAAs and α-ketoglutarate (α-KG) to form branched-chain α-ketoacids (BCKAs) and glutamate (B1630785).[1][2] This enzymatic activity is crucial for nitrogen transport and the synthesis of nonessential amino acids.[1] Dysregulation of BCAT1 activity has been implicated in various diseases, including several types of cancer, where it can influence cell proliferation, invasion, and metabolic reprogramming by activating signaling pathways such as the PI3K/AKT/mTOR pathway.[3][4][5] Therefore, accurately measuring BCAT1 activity in cell lysates is essential for researchers in cell biology, oncology, and drug development to understand its pathological roles and to screen for potential therapeutic inhibitors.
BCAT1 Signaling Pathway
BCAT1-mediated BCAA metabolism is integrated with key cellular signaling pathways that control cell growth and proliferation. Notably, BCAT1 activity can activate the PI3K/AKT/mTOR signaling cascade, a central regulator of cell metabolism, growth, and survival.[3][5][6] The production of glutamate and the consumption of α-KG can influence various cellular processes, further highlighting the importance of BCAT1 in cellular homeostasis.
Principle of the Assay
The activity of BCAT1 is determined using a continuous coupled-enzyme spectrophotometric assay.[7] This method measures the rate of NADH oxidation by monitoring the decrease in absorbance at 340 nm. The assay involves two coupled reactions:
-
BCAT1 Reaction: BCAT1 catalyzes the transfer of an amino group from a BCAA (e.g., L-leucine) to α-ketoglutarate (α-KG), producing the corresponding BCKA and glutamate.
-
Coupling Reaction: The glutamate produced is then oxidatively deaminated by glutamate dehydrogenase (GDH) in the presence of NAD+, which is reduced to NADH. To measure the forward BCAT1 reaction as described, the reverse reaction is often utilized where a different coupling enzyme, such as leucine dehydrogenase, is used. Leucine dehydrogenase catalyzes the reductive amination of the BCKA produced by BCAT1, oxidizing NADH to NAD+. The rate of NADH consumption is directly proportional to the BCAT1 activity in the sample.[7]
Experimental Workflow
The overall workflow for measuring BCAT1 activity involves several key stages, from sample preparation to data analysis.
Experimental Protocols
Preparation of Cell Lysates
This protocol is designed to gently lyse cells while preserving enzyme activity. All steps should be performed at 4°C (on ice) to minimize protein degradation.[8]
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (see Table 1 for recipe)
-
Protease Inhibitor Cocktail
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Protocol:
-
Cell Washing: For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C), discard the supernatant, and wash the cell pellet twice with ice-cold PBS.[9]
-
Cell Lysis: Add an appropriate volume of ice-cold Cell Lysis Buffer (with freshly added protease inhibitors) to the cell plate or pellet. A common starting point is 500 µL per 10^7 cells.[9]
-
Incubation: For adherent cells, use a cell scraper to scrape the cells into the lysis buffer. Transfer the cell suspension to a pre-chilled microcentrifuge tube. For suspension cells, resuspend the pellet in the lysis buffer. Incubate the lysate on ice for 30 minutes, vortexing gently every 10 minutes.[10]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9][10]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube, avoiding the pellet. This supernatant is the cell lysate containing the active enzymes.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method such as the BCA or Bradford assay. This is crucial for normalizing the enzyme activity.
-
Storage: Use the lysate immediately for the activity assay or store it in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.[8]
BCAT1 Activity Assay
This protocol is adapted for a 96-well plate format for spectrophotometric measurement.[7]
Materials:
-
Cell lysate (prepared as above)
-
UV-transparent 96-well plate
-
Reaction Buffer (see Table 2 for recipe)
-
Microplate spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature (37°C).
Protocol:
-
Prepare Master Mix: Prepare a master mix of the Reaction Buffer components (excluding the cell lysate) according to the concentrations listed in Table 2. Prepare enough master mix for all samples, controls, and a small excess.
-
Set up Plate: Add the appropriate volume of the master mix to each well of the 96-well plate. A typical final reaction volume is 200 µL.[7] Include negative controls (e.g., wells with master mix but no cell lysate, or wells with heat-inactivated lysate).
-
Equilibrate Temperature: Pre-incubate the plate and the cell lysates at 37°C for 5 minutes.
-
Initiate Reaction: Add 5-20 µL of cell lysate to each well to start the reaction.[7] The final protein concentration should be optimized for linear reaction kinetics.
-
Measure Absorbance: Immediately place the plate in the microplate reader (pre-set to 37°C) and begin measuring the absorbance at 340 nm.[7] For a kinetic assay, take readings every minute for 15-30 minutes.
-
Data Analysis: Calculate the rate of change in absorbance over time (ΔA340/min). The rate should be calculated from the linear portion of the reaction curve. Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH consumption, which reflects BCAT1 activity. Normalize the activity to the amount of protein in the lysate (e.g., nmol/min/mg protein).
Data Presentation: Reagent Composition
Quantitative data for the preparation of required buffers are summarized below.
Table 1: Cell Lysis Buffer Composition [7]
| Component | Stock Concentration | Final Concentration | Volume for 10 mL |
|---|---|---|---|
| HEPES | 1 M | 50 mM | 500 µL |
| EDTA | 0.5 M | 1 mM | 20 µL |
| Sodium deoxycholate | 10% (w/v) | 0.7% | 700 µL |
| Nonidet P-40 (NP-40) | 10% (v/v) | 1% | 1 mL |
| Lithium chloride (LiCl) | 5 M | 0.5 M | 1 mL |
| Protease Inhibitor Cocktail | 100x | 1x | 100 µL |
| ddH₂O | - | - | to 10 mL |
| pH | - | 7.6 | - |
Note: Add Protease Inhibitor Cocktail fresh before use.
Table 2: BCAT1 Activity Assay Reaction Mixture [7]
| Component | Stock Concentration | Final Concentration |
|---|---|---|
| Potassium Phosphate Buffer (pH 7.4) | 1 M | 100 mM |
| L-Leucine | 100 mM | 5 mM |
| α-Ketoglutarate (α-KG) | 100 mM | 5 mM |
| Ammonium Sulphate | 1 M | 5 mM |
| NADH | 10 mM | 0.05 mM |
| GTP | 10 mM | 0.5 mM |
| DTT | 1 M | 1 mM |
| Leucine Dehydrogenase | 100 U/mL | ~1.9 U |
Final volume per well: 200 µL. The volume of each component should be calculated based on the stock concentrations to achieve the desired final concentration.
References
- 1. BCAT1 promotes cell proliferation through amino acid catabolism in gliomas carrying wild-type IDH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 3. BCAT1 Activates PI3K/AKT/mTOR Pathway and Contributes to the Angiogenesis and Tumorigenicity of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCAT1 promotes cell proliferation, migration, and invasion via the PI3K-Akt signaling pathway in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The role of branched-chain aminotransferase 1 in driving glioblastoma cell proliferation and invasion varies with tumor subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Lysate Preparation [sigmaaldrich.com]
- 9. assaygenie.com [assaygenie.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for In-vivo Inhibition of BCAT2 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Branched-Chain Amino Acid Transaminase 2 (BCAT2) is the mitochondrial enzyme responsible for the first and reversible step in the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.[1][2] This reaction involves the transfer of an amino group from a BCAA to α-ketoglutarate, yielding a branched-chain α-keto acid (BCKA) and glutamate.[1] BCAT2 is widely expressed in most tissues, with the notable exception of the liver.[1][3] Dysregulated BCAA metabolism is implicated in various pathological conditions, including metabolic disorders like insulin (B600854) resistance and type 2 diabetes, as well as in the progression of certain cancers.[4][5][6] Therefore, inhibiting BCAT2 in in-vivo mouse models is a critical strategy to investigate the distinct physiological roles of BCAAs versus their catabolites (BCKAs) and to evaluate potential therapeutic interventions.
This document provides detailed application notes and protocols for three primary methods of BCAT2 inhibition in mice: genetic knockout, pharmacological inhibition, and nucleic acid-based knockdown.
Methods for In-vivo BCAT2 Inhibition
There are three principal approaches to inhibit BCAT2 function in mouse models:
-
Genetic Inhibition (Knockout Models): This method involves the complete and systemic or tissue-specific ablation of the Bcat2 gene. It provides a model for the long-term consequences of BCAT2 loss.
-
Pharmacological Inhibition: This approach uses small molecule inhibitors to acutely and reversibly block BCAT2 enzymatic activity. This is highly relevant for preclinical drug development.
-
Nucleic Acid-Based Inhibition: This technique employs molecules like siRNA or antisense oligonucleotides (ASOs) to reduce BCAT2 expression by targeting its mRNA for degradation. This allows for inducible and transient knockdown of the target gene.
Genetic Inhibition: BCAT2 Knockout (KO) Mouse Models
Constitutive and tissue-specific knockout mouse models have been developed to study the systemic and local effects of BCAT2 deficiency.
-
Systemic BCAT2 KO (BCATm-/-): Mice with a systemic disruption of the Bcat2 gene (also referred to as BCATm for the mitochondrial isoform) exhibit a unique metabolic phenotype. These mice have chronically elevated plasma BCAA levels.[1] Despite increased food consumption, they show decreased body weight and adiposity, increased energy expenditure, and significant improvements in glucose tolerance and insulin sensitivity.[1] This model has been instrumental in demonstrating that blocking the first step of BCAA catabolism can protect against diet-induced obesity.[1]
-
Muscle-Specific BCAT2 KO (Bcat2SkM-/-): To dissect the role of BCAA metabolism in specific tissues, muscle-specific knockout mice have been generated. Interestingly, obese mice with muscle-specific deletion of Bcat2 do not show improvements in overall glucose homeostasis, even with reduced BCKA and elevated BCAA levels in the muscle.[4] This suggests that the systemic benefits observed in full knockout models may be driven by BCAT2 inhibition in tissues other than skeletal muscle, such as adipose tissue.[4]
Pharmacological Inhibition
The use of selective small molecule inhibitors allows for temporal control over BCAT2 activity and mimics a therapeutic intervention.
-
BCAT2-Selective Inhibitors: Studies have utilized specific BCAT2 inhibitors in diet-induced obese mouse models. Administration of a BCAT2 inhibitor to obese C57BL/6J mice resulted in significantly improved glucose tolerance and insulin sensitivity without altering body weight.[4] This improvement was associated with a systemic decrease in BCKA levels and an increase in BCAA levels.[4] The reversal of this phenotype by supplementing with BCKAs suggests that the accumulation of BCKAs, rather than BCAAs, is a key driver of insulin resistance in this context.[4]
-
Telmisartan: The antihypertensive drug Telmisartan has also been identified as an inhibitor of BCAT2 enzyme activity through direct binding.[7] In high-fat diet-fed mice, Telmisartan promotes the browning of white adipose tissue and protects against obesity, an effect potentially mediated, in part, through its action on BCAT2.[7]
Nucleic Acid-Based Inhibition (siRNA & ASO)
Targeting Bcat2 mRNA offers a powerful method for transiently reducing gene expression.
-
Small Interfering RNA (siRNA): The direct inhibition of BCAT2 using RNA interference has been successfully demonstrated in in-vitro and in-vivo cancer models.[8] For in-vivo studies in mice, siRNAs can be delivered systemically using various formulations (e.g., lipid nanoparticles) to achieve knockdown in target tissues. Commercially available siRNA pools designed to target mouse Bcat2 mRNA are available for research use.[9]
-
Antisense Oligonucleotides (ASOs): ASOs are short, chemically modified, single-stranded nucleic acid polymers that bind to a target mRNA, leading to its degradation.[10][11] ASOs are an established platform for in-vivo gene silencing and can be delivered systemically, often via subcutaneous or intraperitoneal injections, to achieve robust knockdown in various organs, including the liver and adipose tissue. While specific studies detailing the use of ASOs against BCAT2 in mice are emerging, the methodology is well-established for other metabolic targets.
Data Presentation
Table 1: Summary of Phenotypic Outcomes from BCAT2 Inhibition Models
| Inhibition Method | Model | Plasma BCAA | Plasma BCKA | Glucose Tolerance | Insulin Sensitivity | Body Weight / Adiposity | Reference |
| Genetic | Systemic KO (BCATm-/-) | ↑↑ | ↓ | Improved | Improved | Decreased | [1] |
| Muscle-Specific KO | No systemic change | No systemic change | No change | No change | No change | [4] | |
| Pharmacological | Systemic Inhibitor | ↑ | ↓ | Improved | Improved | No change | [4] |
Experimental Protocols
Protocol 1: Pharmacological Inhibition of BCAT2 in a Diet-Induced Obesity Mouse Model
This protocol is based on methodologies described for studying metabolic outcomes following BCAT2 inhibition in obese mice.[4]
1. Animals and Diet-Induced Obesity: a. Use 8-week-old male C57BL/6J mice. b. Acclimatize mice for one week with standard chow diet and water ad libitum. c. To induce obesity and insulin resistance, feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8 weeks. d. Monitor body weight weekly.
2. Inhibitor Preparation and Administration: a. Prepare the BCAT2-selective inhibitor in a suitable vehicle (e.g., as specified by the manufacturer or in a solution of 0.5% carboxymethylcellulose). b. Prepare a vehicle-only control solution. c. After 8 weeks on the HFD, randomize mice into two groups: Vehicle control and BCAT2 inhibitor. d. Administer the inhibitor or vehicle daily for 3 weeks. A reported effective dose is 100 mg/kg/day.[4] The route of administration (e.g., oral gavage, intraperitoneal injection) should be chosen based on the inhibitor's properties.
3. Metabolic Phenotyping: a. Glucose Tolerance Test (GTT): i. Near the end of the treatment period, fast mice overnight (approx. 16 hours). ii. Record baseline blood glucose from the tail vein. iii. Administer an intraperitoneal (IP) injection of D-glucose (e.g., 2 g/kg body weight). iv. Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection. b. Insulin Tolerance Test (ITT): i. Perform the ITT at least 3 days after the GTT. ii. Fast mice for 6 hours. iii. Record baseline blood glucose. iv. Administer an IP injection of human insulin (e.g., 0.75 U/kg body weight). v. Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
4. Tissue and Blood Collection: a. At the end of the study, fast mice for 6 hours. b. Collect terminal blood samples via cardiac puncture into EDTA-coated tubes. c. Centrifuge blood at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C for BCAA/BCKA analysis. d. Harvest tissues (liver, epididymal white adipose tissue, skeletal muscle), snap-freeze in liquid nitrogen, and store at -80°C.
5. Biochemical Analysis: a. Measure plasma BCAA and BCKA concentrations using mass spectrometry (LC-MS/MS or GC-MS). b. Perform western blotting on tissue lysates to confirm target engagement (e.g., phosphorylation status of downstream markers like mTORC1 targets) or assess protein expression.[4]
Protocol 2: General Protocol for In-vivo Knockdown of BCAT2 using Antisense Oligonucleotides (ASOs)
This protocol provides a general framework for using ASOs in mice, which can be adapted for a BCAT2-specific ASO.
1. ASO Selection and Preparation: a. Design or obtain a chemically modified ASO targeting mouse Bcat2 mRNA. A control ASO with a scrambled, non-targeting sequence is essential. b. Reconstitute lyophilized ASOs in sterile, nuclease-free phosphate-buffered saline (PBS) to the desired stock concentration.
2. Animal Model and Administration: a. Use the mouse model relevant to the research question (e.g., C57BL/6J on a standard or high-fat diet). b. Acclimatize mice for at least one week. c. Randomize mice into control ASO and Bcat2 ASO treatment groups. d. Administer ASOs via intraperitoneal (IP) or subcutaneous (SC) injection. A typical dosing regimen might be 25-50 mg/kg, administered twice weekly for 4-6 weeks. The optimal dose and frequency should be determined empirically.
3. Monitoring and Endpoint Analysis: a. Monitor body weight and food intake throughout the study. b. Perform metabolic testing (GTT, ITT) as described in Protocol 1 during the final week of treatment. c. At the study's conclusion, collect blood and tissues as described in Protocol 1.
4. Target Knockdown Verification: a. mRNA Analysis: Isolate total RNA from tissues (especially liver and adipose tissue). Perform quantitative real-time PCR (qRT-PCR) to measure Bcat2 mRNA levels relative to a housekeeping gene (e.g., Gapdh or Actb). A significant reduction in Bcat2 mRNA in the ASO-treated group confirms successful knockdown. b. Protein Analysis: Isolate protein from tissue lysates and perform western blotting using a validated BCAT2 antibody to confirm a reduction in BCAT2 protein levels.
Visualizations
Caption: The initial step of BCAA catabolism catalyzed by BCAT2.
Caption: Experimental workflow for in-vivo pharmacological BCAT2 inhibition.
References
- 1. Disruption of BCATm in mice leads to increased energy expenditure associated with the activation of a futile protein turnover cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-chain amino acid transferase type 2 (BCAT2) deficiency: Report of an eighth case and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are BCAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Deficiency of BCAT2-mediated branched-chain amino acid catabolism promotes colorectal cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Branched-chain amino acid aminotransferase 2 regulates ferroptotic cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BCAT1 Immunohistochemistry in Tumor Samples
These application notes provide a detailed protocol for the immunohistochemical (IHC) staining of Branched-Chain Amino Acid Transaminase 1 (BCAT1) in formalin-fixed, paraffin-embedded (FFPE) tumor tissue samples. This guide is intended for researchers, scientists, and professionals in drug development investigating the role and expression of BCAT1 in various cancers.
Introduction
Branched-Chain Amino Acid Transaminase 1 (BCAT1) is a cytosolic enzyme that catalyzes the first step in the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[1] While its expression is normally restricted to a few tissues, BCAT1 is frequently overexpressed in a wide range of malignancies, including glioblastoma, breast cancer, leukemia, and various carcinomas.[2][3][4] This overexpression is often associated with tumor progression, metastasis, and poor prognosis.[2][5] BCAT1 plays a crucial role in cancer cell proliferation, invasion, and metabolic reprogramming.[2][4] Its oncogenic effects are linked to the activation of key signaling pathways like PI3K/AKT/mTOR and Wnt/β-catenin.[1][3][4] Therefore, detecting BCAT1 expression in tumor samples via immunohistochemistry is a valuable tool for both basic research and clinical investigation.
BCAT1 Signaling in Cancer
In many tumors, BCAT1 is a key player in metabolic reprogramming and activates signaling pathways that promote cancer growth and survival.[1] For instance, BCAT1 can activate the PI3K/AKT/mTOR pathway, which in turn promotes cell proliferation, angiogenesis, and resistance to therapies like cisplatin.[1][6][7] Additionally, BCAT1 has been shown to regulate the Wnt signaling pathway, impacting the expression of target genes like c-Myc and Cyclin D1, which are critical for cell cycle progression and invasion.[4]
Detailed Immunohistochemistry Protocol
This protocol outlines the steps for staining BCAT1 in FFPE tumor sections.
Materials and Reagents
-
FFPE tumor tissue sections (4-5 µm thick) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody: Anti-BCAT1 antibody (Rabbit Polyclonal or Monoclonal)
-
HRP-conjugated Secondary Antibody
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microwave, pressure cooker, or water bath for antigen retrieval[8]
-
Light microscope
Experimental Workflow
Step-by-Step Methodology
1. Deparaffinization and Rehydration
-
Immerse slides in Xylene: 2 changes, 5-10 minutes each.
-
Transfer to 100% Ethanol: 2 changes, 3-5 minutes each.
-
Transfer to 95% Ethanol: 1 change, 3-5 minutes.
-
Transfer to 70% Ethanol: 1 change, 3-5 minutes.
-
Rinse with deionized water.
2. Antigen Retrieval Formalin fixation can create protein cross-links that mask the antigenic sites.[8] Heat-Induced Epitope Retrieval (HIER) is commonly recommended.
-
Place slides in a Coplin jar with Antigen Retrieval Buffer (e.g., Tris-EDTA pH 9.0).
-
Heat the solution using a microwave, pressure cooker, or water bath to 95-100°C for 10-20 minutes.[8]
-
Allow slides to cool down to room temperature in the buffer (approx. 20-30 minutes).
-
Rinse slides with deionized water and then with PBS.
3. Peroxidase Blocking
-
Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 changes, 5 minutes each).
4. Blocking
-
Incubate slides with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes in a humidified chamber to prevent non-specific antibody binding.
5. Primary Antibody Incubation
-
Dilute the anti-BCAT1 primary antibody in the blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:100 to 1:500 is common.[9]
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.
7. Detection
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Prepare the DAB substrate solution just before use.
-
Incubate slides with the DAB solution until a brown color develops (typically 1-10 minutes). Monitor under a microscope to avoid overstaining.
-
Stop the reaction by rinsing the slides with deionized water.
8. Counterstaining
-
Immerse slides in Hematoxylin for 1-2 minutes to stain the cell nuclei.
-
Rinse gently with running tap water.
-
"Blue" the sections in Scott's tap water or a similar solution.
-
Rinse with water.
9. Dehydration and Mounting
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in Xylene.
-
Apply a coverslip using a permanent mounting medium.
Data Presentation and Interpretation
The staining results should be evaluated by a qualified pathologist or researcher. BCAT1 is primarily a cytosolic protein, so staining should be observed in the cytoplasm of tumor cells.[2]
Table 1: Quantitative Parameters of the IHC Protocol
| Step | Reagent/Parameter | Concentration/Setting | Incubation Time | Temperature |
|---|---|---|---|---|
| Antigen Retrieval | Tris-EDTA Buffer | pH 9.0 | 10-20 minutes | 95-100°C |
| Peroxidase Block | Hydrogen Peroxide | 3% | 10-15 minutes | Room Temp. |
| Blocking | BSA in PBS | 1% | 30-60 minutes | Room Temp. |
| Primary Antibody | Anti-BCAT1 Ab | 1:100 - 1:500 | Overnight | 4°C |
| Secondary Antibody | HRP-conjugate | Per manufacturer | 30-60 minutes | Room Temp. |
| Detection | DAB Substrate | Per manufacturer | 1-10 minutes | Room Temp. |
| Counterstain | Hematoxylin | N/A | 1-2 minutes | Room Temp. |
Table 2: Example of a Scoring System for BCAT1 Expression A semi-quantitative scoring system can be used to evaluate BCAT1 expression levels, which often involves assessing both the intensity of the staining and the percentage of positive cells.[2]
| Score | Staining Intensity | Percentage of Positive Cells |
| 0 | Negative | <1% |
| 1 | Weak | 1-25% |
| 2 | Moderate | 26-50% |
| 3 | Strong | 51-75% |
| 4 | Very Strong | 76-100% |
Note: A final score can be generated, for instance, by multiplying the intensity score (e.g., 0=negative, 1=weak, 2=strong) by the percentage score, as described in some studies.[2] Samples can then be categorized as having low or high BCAT1 expression based on a chosen cutoff score.[2] High BCAT1 expression has been positively associated with higher tumor stage and lymph node metastasis in some cancers.[2]
References
- 1. Frontiers | The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects [frontiersin.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Identify BCAT1 plays an oncogenic role and promotes EMT in KIRC via single cell RNA-seq and experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCAT1 Overexpression Promotes Proliferation, Invasion, and Wnt Signaling in Non-Small Cell Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCAT1: A risk factor in multiple cancers based on a pan-cancer analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BCAT1 Activates PI3K/AKT/mTOR Pathway and Contributes to the Angiogenesis and Tumorigenicity of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 9. BCAT1 Polyclonal Antibody (BS-6613R) [thermofisher.com]
Application Notes and Protocols: High-Throughput Screening for Branched-Chain Aminotransferase (BCAT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain amino acids (BCAAs), including leucine, isoleucine, and valine, are essential amino acids that play critical roles in protein synthesis and metabolic regulation. The catabolism of BCAAs is initiated by branched-chain aminotransferases (BCATs), which exist in two isoforms: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).[1][2] These enzymes catalyze the reversible transamination of BCAAs to their respective branched-chain α-keto acids (BCKAs), a crucial step in nitrogen shuttling and energy production.[3]
Emerging evidence has implicated aberrant BCAT activity, particularly of BCAT1, in various pathologies, including cancer.[1][2] In many tumor types, elevated BCAT1 expression is associated with aggressive growth and poor prognosis, highlighting its potential as a therapeutic target.[1] BCAT1 can influence key signaling pathways, such as the mTOR pathway, to promote cancer cell proliferation and survival.[2] Therefore, the discovery of potent and selective this compound inhibitors is a promising avenue for the development of novel therapeutics.[4]
This document provides detailed application notes and protocols for developing and executing a high-throughput screening (HTS) campaign to identify novel inhibitors of this compound enzymes. Two distinct assay methodologies are presented: a spectrophotometric assay based on NADH depletion and a colorimetric assay based on glutamate (B1630785) detection.
Signaling Pathway
The catabolism of branched-chain amino acids (BCAAs) initiated by BCATs has significant implications for cellular signaling, particularly through the mTOR pathway, which is a central regulator of cell growth, proliferation, and metabolism.
Experimental Workflow
The general workflow for a high-throughput screening campaign to identify this compound inhibitors involves several key stages, from assay development and optimization to hit confirmation and characterization.
References
- 1. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review on Branched-Chain Amino Acid Aminotransferase (this compound) Inhibitors: Current Status, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Branched-Chain Amino Acids
Introduction
Branched-chain amino acids (BCAAs), comprising leucine (B10760876), isoleucine, and valine, are essential amino acids that play a critical role in numerous physiological processes. They are fundamental building blocks for proteins and are uniquely metabolized primarily in skeletal muscle.[1] Beyond their structural role, BCAAs, particularly leucine, are potent signaling molecules that regulate protein synthesis and cell growth, most notably through the activation of the mechanistic Target of Rapamycin (mTOR) signaling pathway.[1][2] Given their involvement in metabolic health, insulin (B600854) resistance, and muscle physiology, the accurate quantification of BCAAs is crucial for researchers, scientists, and drug development professionals in fields ranging from oncology and diabetes to neurology and sports nutrition.[2][3] This document provides detailed application notes and experimental protocols for the principal methods used to quantify BCAAs in various biological samples.
Methods for BCAA Quantification
Several analytical techniques are available for the quantification of BCAAs, each with distinct advantages in terms of sensitivity, specificity, throughput, and cost. The choice of method often depends on the research question, sample matrix, and required analytical performance.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for amino acid analysis, LC-MS/MS offers high sensitivity, specificity, and the ability to measure multiple analytes simultaneously.[4] It can distinguish between isobaric isomers like leucine and isoleucine and requires minimal sample preparation, often just a protein precipitation step.[5][6]
-
Enzymatic Assays: These methods utilize a coupled enzyme reaction that results in a colorimetric or fluorescent product proportional to the BCAA concentration.[7] They are well-suited for high-throughput screening in a 96-well plate format and are simpler to perform than chromatographic methods.[8]
-
Ninhydrin-Based Colorimetric Assays: A classic method for the quantification of total primary amino acids.[9] The ninhydrin (B49086) reagent reacts with the primary amino group of BCAAs to produce a deep purple compound (Ruhemann's purple) that can be measured spectrophotometrically.[10][11] While robust, it is not specific to BCAAs and will detect other amino acids.
-
High-Performance Liquid Chromatography (HPLC): HPLC methods, often involving pre-column derivatization with reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) or 2,4-dinitrofluorobenzene (DNFB), can be used to separate and quantify BCAAs.[12][13] These methods provide good separation but can be more time-consuming due to the derivatization step.[14]
-
Capillary Electrophoresis-Mass Spectrometry (CE-MS/MS): This technique combines the high separation efficiency of capillary electrophoresis with the sensitive detection of mass spectrometry.[14] It is a suitable alternative for BCAA analysis in complex matrices like human plasma.[15]
Data Presentation: Comparison of Quantification Methods
The following table summarizes the key performance characteristics of the described BCAA quantification methods.
| Method | Principle | Common Sample Types | Typical Sample Volume | Analysis Time | Sensitivity (Limit of Quantification) | Linearity (r²) |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | Plasma, Serum, Tissue Homogenates | 10-20 µL[4][5] | 2-4 minutes per sample[4][6] | 0.3 - 2.6 µmol/L[16] | > 0.99[4][17] |
| Enzymatic Assay | Coupled enzyme reactions produce a colorimetric (450 nm) or fluorescent signal. | Plasma, Serum, Urine, Cell/Tissue Culture Supernatants | 1-50 µL[7] | ~30-60 minutes incubation | ~10 µM (~0.2 nmol/well)[8] | Not specified, based on standard curve |
| Ninhydrin Assay | Reaction with primary amino groups forms a colored product (570 nm). | Plasma, Serum, Soil Extracts | 100 - 1000 µL | ~30-60 minutes incubation | Dependent on specific protocol | Excellent[10] |
| HPLC with Derivatization | Chromatographic separation of derivatized amino acids with UV or fluorescence detection. | Plasma, Food Supplements | Varies with protocol | 30-60 minutes per sample[14] | 2 - 24 µM[14] | > 0.99 |
| CE-MS/MS | Electrophoretic separation coupled with mass spectrometry detection. | Plasma, Food Supplements | Varies with protocol | Varies with protocol | Sufficient for physiological concentrations[14] | > 0.99[14] |
Signaling Pathways and Experimental Workflows
BCAA Signaling Pathway
BCAAs, particularly leucine, are key regulators of the mTORC1 signaling pathway, which is a central hub for controlling cell growth and protein synthesis.[3][18] Elevated BCAA levels activate mTORC1, leading to downstream phosphorylation events that promote protein synthesis and inhibit autophagy.[2]
Caption: BCAA (Leucine) signaling through the mTORC1 pathway.
Experimental Workflow: LC-MS/MS Quantification
The workflow for BCAA quantification by LC-MS/MS is a streamlined process designed for high-throughput and accurate analysis.[4][5]
Caption: General workflow for BCAA quantification using LC-MS/MS.
Experimental Workflow: Enzymatic (Colorimetric) Assay
The enzymatic assay workflow is based on a multi-well plate format, making it ideal for screening multiple samples simultaneously.[7][8]
Caption: General workflow for BCAA quantification using a colorimetric enzymatic assay.
Experimental Protocols
Protocol 1: Quantification of BCAAs by LC-MS/MS
This protocol describes a method for the rapid and sensitive quantification of valine, leucine, and isoleucine in plasma or serum without derivatization.[5]
A. Reagents and Equipment
-
Plasma/Serum Samples: Stored at -80°C.
-
Internal Standards (IS): Isotope-labeled valine (¹³C₅,¹⁵N), leucine (¹³C₆,¹⁵N), and isoleucine (¹³C₆,¹⁵N).[5]
-
Precipitant Solution: LC-MS grade methanol containing the internal standards at appropriate concentrations.[5]
-
LC System: HPLC or UHPLC system.[4]
-
Mass Spectrometer: Triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).[4][5]
-
LC Column: Mixed-mode or reversed-phase C18 column suitable for amino acid separation.[5][6]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) and 0.2% formic acid in 20% acetonitrile (B52724) (aqueous).[4]
-
Mobile Phase B: 1 mM ammonium acetate and 0.2% formic acid in acetonitrile.[4]
-
Microcentrifuge tubes and vials.
B. Sample Preparation [4]
-
Thaw plasma/serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 10 µL of serum sample.
-
Add 10 µL of the working internal standard solution.
-
Add 150 µL of the cold precipitant solution (methanol).
-
Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C.[4]
-
Carefully transfer 50 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
C. LC-MS/MS Analysis
-
LC Separation:
-
MS/MS Detection:
D. Data Analysis
-
Generate a standard curve by preparing calibrators with known BCAA concentrations and processing them in the same manner as the samples.
-
Integrate the peak areas for each BCAA and its corresponding internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Plot the peak area ratios against the known concentrations of the calibrators to create a linear regression curve.
-
Determine the concentration of BCAAs in the unknown samples by interpolating their peak area ratios from the standard curve.
Protocol 2: Quantification of BCAAs by Enzymatic Colorimetric Assay
This protocol is adapted from commercially available kits and provides a method for measuring total BCAA concentration in various biological samples.[7][8]
A. Reagents and Equipment
-
BCAA Assay Buffer. [7]
-
BCAA Enzyme Mix: Lyophilized, to be reconstituted with Assay Buffer.[7][8]
-
WST Substrate Mix: Lyophilized, to be reconstituted with dH₂O.[7][8]
-
Leucine Standard: Typically 1 µmol or 10 mM solution.[7]
-
96-well clear, flat-bottom plate. [7]
-
Spectrophotometric multiwell plate reader. [7]
-
Microcentrifuge.
B. Reagent Preparation [7]
-
Allow the BCAA Assay Buffer to warm to room temperature before use.
-
BCAA Enzyme Mix: Reconstitute with 220 µL of BCAA Assay Buffer. Mix by pipetting, aliquot, and store at 4°C for up to 2 months, protected from light.
-
WST Substrate Mix: Reconstitute with 220 µL of dH₂O. Mix by pipetting, aliquot, and store at 4°C for up to 2 months, protected from light.
C. Sample and Standard Preparation [7]
-
Sample Preparation:
-
Tissue/Cells: Homogenize ~10-20 mg of tissue or 2 x 10⁶ cells in 100 µL of cold BCAA Assay Buffer.[7][8] Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material.[7]
-
Serum/Plasma: Can often be added directly. A typical volume is 1-20 µL.[8]
-
Add samples to wells and bring the final volume to 50 µL with BCAA Assay Buffer. It is recommended to test several dilutions to ensure the readings fall within the linear range of the standard curve.
-
-
Standard Curve Preparation:
-
Prepare a 1 mM Leucine standard by diluting the stock (e.g., 10 µL of 10 mM standard + 90 µL dH₂O).[7]
-
Add 0, 2, 4, 6, 8, and 10 µL of the 1 mM standard solution into separate wells to generate 0, 2, 4, 6, 8, and 10 nmol/well standards.
-
Bring the final volume of each standard well to 50 µL with BCAA Assay Buffer.
-
D. Assay Procedure [7]
-
Reaction Mix Preparation: Prepare a master mix for all samples and standards. For each well, the reaction mix consists of:
-
46 µL BCAA Assay Buffer
-
2 µL BCAA Enzyme Mix
-
2 µL WST Substrate Mix
-
-
Add 50 µL of the Reaction Mix to each well containing the standards and samples.
-
Mix well using a horizontal shaker or by pipetting.
-
Incubate the plate for 30 minutes at room temperature, ensuring it is protected from light.[7]
-
Measure the absorbance at 450 nm (A₄₅₀) using a microplate reader.
E. Data Analysis [7]
-
Subtract the absorbance value of the 0 nmol blank from all standard and sample readings to correct for background.
-
Plot the background-corrected absorbance values for the standards against their corresponding concentrations (in nmol/well).
-
Determine the amount of BCAA (in nmol) in the test samples from the standard curve.
-
Calculate the BCAA concentration in the original sample using the following formula: Concentration = (Amount of BCAA from curve / Sample Volume added to well) x Dilution Factor
Protocol 3: Quantification of Free Amino Acids by Ninhydrin Assay
This protocol provides a general method for quantifying total free amino acids, including BCAAs, in a sample.[9][19]
A. Reagents and Equipment
-
Ninhydrin Reagent (2% w/v): Dissolve 0.2 g of ninhydrin in 10 mL of ethanol (B145695) or acetone.[9]
-
Acetate Buffer (0.2 M, pH 5.5). [9]
-
Diluent Solvent: Mix equal volumes of n-propanol and deionized water.[9]
-
Standard Amino Acid Solution: (e.g., Glycine or a Leucine standard).
-
Test tubes.
-
Vortex mixer.
-
Boiling water bath.
-
Spectrophotometer.
B. Sample and Standard Preparation [9]
-
Prepare a series of standard solutions of a known amino acid (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mM).
-
Prepare the unknown sample solution. This may require deproteinization if using plasma or serum.
-
Pipette 1.0 mL of each standard, the unknown sample, and a blank (deionized water) into separate, labeled test tubes.
C. Assay Procedure [9]
-
Add 1.0 mL of the ninhydrin reagent to all test tubes.
-
Add a few drops of the acetate buffer to each tube.
-
Mix the contents of each tube thoroughly by vortexing.
-
Cover the tubes and place them in a boiling water bath for 15-20 minutes. A deep purple color should develop.[9]
-
Remove the tubes and allow them to cool to room temperature.
-
Add 5.0 mL of the diluent solvent to each tube and mix well.
-
Measure the absorbance of each standard and the unknown sample at 570 nm, using the blank to zero the spectrophotometer.
D. Data Analysis
-
Plot a standard curve of absorbance versus the concentration of the amino acid standards.
-
Determine the concentration of amino acids in the unknown sample by comparing its absorbance to the standard curve. Note that this gives the total concentration of primary amino acids, not specifically BCAAs.
References
- 1. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 6. Rapid and Precise Measurement of Serum Branched-Chain and Aromatic Amino Acids by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]
- 7. Enzymatic Method for Determining Branched Chain Amino Acids (BCAA Assay) [sigmaaldrich.com]
- 8. Branched Chain Amino Acid Assay Kit / BCAA Assay Kit (ab83374) | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amino Acid Assay [user.eng.umd.edu]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Branched-Chain Amino Acids in Food Supplements and Human Plasma by a CE-MS/MS Method with Enhanced Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rapid and Precise Measurement of Serum Branched-Chain and Aromatic Amino Acids by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effects of Branched-Chain Amino Acids (BCAAs) on Muscle Cell Signalling [swimmingscience.net]
- 19. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
Application Notes & Protocols: Generation and Validation of a BCAT1 Knockout Cell Line Using CRISPR/Cas9
Audience: Researchers, scientists, and drug development professionals.
Introduction Branched-chain amino acid transaminase 1 (BCAT1) is a critical enzyme in the catabolism of branched-chain amino acids (BCAAs), which are essential amino acids.[1] Emerging research has identified BCAT1 as a key player in the pathogenesis of various cancers, including gliomas and gastric cancer.[1][2] It promotes tumor cell proliferation, migration, and invasion, often through the activation of pro-survival signaling pathways like the PI3K/Akt/mTOR pathway.[2][3][4] Consequently, developing a BCAT1 knockout (KO) cell line is an invaluable tool for studying its biological functions, understanding its role in disease, and screening for potential therapeutic inhibitors.
This document provides a comprehensive guide for creating and validating a BCAT1 knockout cell line using the Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system. The protocols cover guide RNA (gRNA) design, delivery of CRISPR components, isolation of monoclonal cell populations, and rigorous validation at the genomic, proteomic, and phenotypic levels.
BCAT1 Signaling Pathway
BCAT1 catalyzes the first step in BCAA catabolism. Its activity has been shown to influence major signaling networks that control cell growth, proliferation, and survival. Notably, BCAT1 can activate the PI3K/Akt/mTOR signaling cascade, which is a central regulator of cellular processes frequently dysregulated in cancer.[2][4][5]
Experimental Workflow Overview
The generation of a knockout cell line is a multi-step process that requires careful planning and execution. The workflow begins with the design of specific gRNAs, followed by the delivery of CRISPR/Cas9 components into the target cells. Subsequently, single cells are isolated and expanded into clonal populations, which are then rigorously screened and validated to confirm the desired genetic modification.
Experimental Protocols
Phase 1: Design and Preparation
Protocol 1.1: Guide RNA (gRNA) Design for BCAT1 Knockout
The goal is to design gRNAs that target an early exon of the BCAT1 gene to maximize the probability of generating a loss-of-function mutation via a frameshift.
-
Obtain Target Sequence: Retrieve the cDNA or genomic sequence of the human BCAT1 gene from a database like NCBI.
-
Select Target Exon: Choose a critical exon near the 5' end of the gene (e.g., exon 2 or 3) to target for knockout.[6]
-
Use Design Tools: Input the target sequence into a public gRNA design tool (e.g., Benchling, CHOPCHOP).[7] These tools predict on-target efficiency and potential off-target sites.
-
Selection Criteria:
-
Choose 2-3 gRNA sequences with high on-target scores and minimal predicted off-target effects.
-
Ensure the target site is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
Avoid sequences with high GC content (>80%) or stretches of identical nucleotides.
-
-
Order gRNAs: Synthesize the selected gRNA sequences. For ribonucleoprotein (RNP) delivery, chemically synthesized single guide RNAs (sgRNAs) are recommended as they reduce off-target effects.[8]
Phase 2: Delivery of CRISPR Components
This protocol uses the delivery of pre-assembled Cas9-gRNA ribonucleoprotein (RNP) complexes via electroporation, a highly efficient method for a wide range of cell types, including difficult-to-transfect cells.[8][9]
Protocol 2.1: RNP Formation and Electroporation
-
Prepare RNP Complexes:
-
Resuspend lyophilized sgRNA and TrueCut Cas9 Protein v2 to their desired stock concentrations using the manufacturer's recommended buffers.
-
In a sterile microcentrifuge tube, mix the Cas9 protein and the sgRNA. A common molar ratio is 1:1.2 (Cas9:sgRNA).
-
Incubate the mixture at room temperature for 15-20 minutes to allow the RNP complex to form.[8]
-
-
Cell Preparation:
-
Culture the target cells to ~80% confluency. Ensure the cells are healthy and in the logarithmic growth phase.
-
Harvest the cells by trypsinization and count them using a hemocytometer or automated cell counter.
-
Wash the cells with PBS and resuspend them in the appropriate electroporation buffer at the desired concentration (e.g., 1 x 10^6 cells / 100 µL).
-
-
Electroporation:
-
Add the pre-formed RNP complex to the cell suspension and mix gently.
-
Transfer the cell/RNP mixture to an electroporation cuvette.
-
Use an electroporation system (e.g., Neon™ NxT) with optimized settings for your specific cell line.[10]
-
Immediately after electroporation, transfer the cells to a pre-warmed culture dish containing complete growth medium.
-
-
Post-Transfection Care:
-
Incubate the cells under standard conditions (37°C, 5% CO2).
-
Change the medium after 24 hours. Allow the cells to recover and the gene editing to occur for 48-72 hours before proceeding to the next step.
-
Phase 3: Selection and Expansion of Clones
To obtain a homogenous population of knockout cells, it is crucial to isolate and expand single cells.[11]
Protocol 3.1: Single-Cell Cloning via Limiting Dilution
-
Prepare Cell Suspension: After 48-72 hours post-transfection, harvest the pool of edited cells.
-
Serial Dilution: Perform serial dilutions of the cell suspension to achieve a final concentration of approximately 0.5-1 cell per 100 µL of media. This low concentration increases the probability that each well will contain a single cell.
-
Plating: Dispense 100 µL of the diluted cell suspension into each well of multiple 96-well plates.
-
Incubation and Monitoring:
-
Incubate the plates under standard conditions.
-
After 7-10 days, screen the plates using a microscope to identify wells containing a single colony. Mark these wells for expansion.
-
-
Expansion:
-
Once single colonies are sufficiently large, carefully trypsinize and transfer them to a 24-well plate, then a 6-well plate, and finally to a T-25 flask for further expansion and analysis.[12]
-
Phase 4: Validation of Knockout Clones
Validation is a critical step to confirm the knockout at both the genomic and protein levels.[13]
Protocol 4.1: Genotype Confirmation by Sanger Sequencing
-
Genomic DNA Extraction: Extract genomic DNA from each expanded clonal population and a wild-type (WT) control.
-
PCR Amplification: Design PCR primers that flank the gRNA target site in the BCAT1 gene. The amplicon should be 400-600 bp in length. Perform PCR on the extracted genomic DNA.
-
Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel to confirm successful amplification.
-
Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing.[7]
-
Sequence Analysis: Align the sequencing results from the clonal populations to the WT reference sequence. Successful knockout clones will show insertions or deletions (indels) at the target site, leading to a frameshift mutation. Biallelic knockouts will show no remaining WT sequence.
Protocol 4.2: Protein Expression Analysis by Western Blot
This protocol confirms the absence of BCAT1 protein expression.
-
Protein Extraction: Prepare total protein lysates from the WT control and the genotypically confirmed knockout clones.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel, then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for BCAT1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A successful knockout clone will show no detectable BCAT1 protein band compared to the WT control.[14]
Phase 5: Phenotypic Analysis
After confirming the knockout, functional assays should be performed to characterize the phenotypic consequences of BCAT1 loss.
Protocol 5.1: Cell Proliferation Assay
Studies have shown that BCAT1 knockdown reduces cell proliferation.[1][15]
-
Cell Seeding: Seed an equal number of WT and BCAT1-KO cells (e.g., 2,000 cells/well) into a 96-well plate.
-
Assay: Perform a proliferation assay at different time points (e.g., 24, 48, 72, 96 hours). A CCK-8 or MTT assay can be used to measure metabolic activity as a proxy for cell number. Alternatively, an EdU incorporation assay can directly measure DNA synthesis.
-
Data Analysis: Plot the cell proliferation curves for both WT and KO cell lines. A significant reduction in proliferation is expected in the BCAT1-KO cells.[1]
Protocol 5.2: Cell Cycle Analysis
BCAT1 inhibition has been shown to induce G1 cell cycle arrest.[1]
-
Cell Preparation: Culture WT and BCAT1-KO cells to ~70% confluency.
-
Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G1 population and a decrease in the S and G2/M populations would be expected in the BCAT1-KO cells.[1]
Data Presentation
Quantitative data from validation and phenotypic experiments should be summarized for clear interpretation.
Table 1: Genotypic Analysis of Clonal Cell Lines
| Clone ID | Allele 1 Sequencing Result | Allele 2 Sequencing Result | Genotype |
|---|---|---|---|
| WT Control | Wild-Type Sequence | Wild-Type Sequence | Homozygous WT |
| Clone A-1 | 1 bp insertion (frameshift) | 4 bp deletion (frameshift) | Biallelic KO |
| Clone A-2 | Wild-Type Sequence | 2 bp deletion (frameshift) | Monoallelic KO |
| Clone B-3 | 7 bp deletion (frameshift) | 7 bp deletion (frameshift) | Homozygous KO |
Table 2: Western Blot Densitometry Analysis
| Cell Line | BCAT1 Band Intensity | β-actin Band Intensity | Normalized BCAT1 Expression |
|---|---|---|---|
| WT Control | 1.25 | 1.30 | 0.96 |
| Clone A-1 (KO) | 0.02 | 1.28 | 0.02 |
| Clone B-3 (KO) | 0.01 | 1.31 | 0.01 |
Table 3: Phenotypic Assay Results (Example Data)
| Assay | Cell Line | Result (Mean ± SD) | P-value |
|---|---|---|---|
| Proliferation | WT Control | 100 ± 8.5% | <0.01 |
| (% EdU positive cells) | BCAT1-KO | 44 ± 6.2% | |
| Cell Cycle | WT Control | G1: 55%, S: 30%, G2/M: 15% | <0.05 (for G1) |
| (% of cells in phase) | BCAT1-KO | G1: 72%, S: 18%, G2/M: 10% | |
References
- 1. BCAT1 promotes cell proliferation through amino acid catabolism in gliomas carrying wild-type IDH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCAT1 Activates PI3K/AKT/mTOR Pathway and Contributes to the Angiogenesis and Tumorigenicity of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCAT1 promotes cell proliferation, migration, and invasion via the PI3K-Akt signaling pathway in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 8. idtdna.com [idtdna.com]
- 9. thno.org [thno.org]
- 10. CRISPR Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. BCAT1 controls embryonic neural stem cells proliferation and differentiation in the upper layer neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role and Therapeutic Targeting of Branched-Chain Amino Acid Transaminases (BCATs) in Oncology
Introduction
Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that play a pivotal role in various physiological processes, including protein synthesis and energy production.[1] In the context of oncology, cancer cells exhibit altered metabolic pathways to sustain their rapid growth and proliferation.[1] One such critical pathway is the catabolism of BCAAs, which is frequently reprogrammed in various malignancies. The initial and rate-limiting step in this pathway is catalyzed by branched-chain amino acid transaminases (BCATs).
There are two isoforms of BCATs: the cytosolic BCAT1 and the mitochondrial BCAT2.[2] These enzymes catalyze the reversible transamination of BCAAs to their respective branched-chain α-keto acids (BCKAs), coupled with the conversion of α-ketoglutarate to glutamate (B1630785).[1] This process is crucial for maintaining the cellular balance of amino acids and energy.[1]
BCATs in Cancer Metabolism
A growing body of evidence indicates that BCATs, particularly BCAT1, are overexpressed in a wide range of cancers, including glioblastoma, leukemia, colorectal cancer, breast cancer, and melanoma.[1][3] This upregulation is associated with enhanced BCAA catabolism, which provides several advantages to cancer cells:
-
Nitrogen Source: The glutamate produced from the BCAT-catalyzed reaction serves as a primary nitrogen donor for the synthesis of non-essential amino acids and nucleotides, which are essential for cell growth and division.[4]
-
Energy Production: The BCKAs generated can be further metabolized in the mitochondria to produce acetyl-CoA and succinyl-CoA, which enter the tricarboxylic acid (TCA) cycle to generate ATP.[4]
-
Redox Homeostasis: BCAA catabolism contributes to the maintenance of redox balance within cancer cells, protecting them from oxidative stress.
-
Signaling Pathway Modulation: BCAA metabolism is intricately linked to major signaling pathways that regulate cell growth and proliferation, such as the mTOR pathway.[5][6]
The dependency of various cancers on BCAA metabolism and the frequent overexpression of BCATs make these enzymes attractive therapeutic targets.[4]
Therapeutic Strategy: this compound Inhibition
Inhibiting this compound activity has emerged as a promising therapeutic strategy to disrupt the metabolic adaptations of cancer cells.[1][5] this compound inhibitors are designed to specifically block the enzymatic activity of BCAT1 and/or BCAT2, leading to several anti-cancer effects:
-
Metabolic Stress: By blocking BCAA catabolism, these inhibitors deprive cancer cells of a key source of nitrogen and energy, leading to metabolic stress.[1]
-
Inhibition of Proliferation: The disruption of nucleotide and non-essential amino acid synthesis hampers the ability of cancer cells to grow and divide.[1]
-
Increased Vulnerability: this compound inhibition can increase the susceptibility of cancer cells to other therapeutic agents, such as chemotherapy and radiation.[1]
Preclinical studies have demonstrated the potential of this compound inhibitors in various cancer models. For instance, in glioblastoma models, the BCAT1 inhibitor gabapentin (B195806) has been shown to reduce tumor size and improve survival rates.[1][3][4]
Data Presentation
Table 1: Inhibitory Activity of Selected BCAT1 Inhibitors
| Compound ID | Inhibitor Class | Target | IC50 (µM) | Cancer Type | Reference |
| Gabapentin | Leucine structural analog | BCAT1 | Millimolar range | Glioblastoma, Chronic Myeloid Leukemia | [3][4] |
| WQQ-345 | Bridged Bicyclic γ-Aminobutyric Acid (GABA) Derivative | BCAT1 | 4.87 | N/A | [7] |
| Compound 7 | Bridged Bicyclic γ-Aminobutyric Acid (GABA) Derivative | BCAT1 | 0.78 | N/A | [7] |
| BT2 | Allosteric inhibitor | BCKDK | N/A | Breast and Ovarian Cancer | [3][8] |
| BAY-069 | Small molecule | BCAT1 | Potent enzymatic activity | N/A | [2] |
N/A: Not available in the cited literature.
Table 2: Preclinical Efficacy of this compound Inhibition in Cancer Models
| Cancer Model | Inhibitor/Method | Key Findings | Reference |
| Glioblastoma (in vitro) | Gabapentin | Inhibition of colony formation and cell proliferation. | [3] |
| Glioblastoma (animal model) | BCAT1 inhibitors | Reduction in tumor size and improved survival rates. | [1] |
| Chronic Myeloid Leukemia (CML) (in vitro) | Gabapentin | Suppression of colony formation in patient-derived cells. | [4] |
| Chronic Myeloid Leukemia (CML) (mouse model) | BCAT1 knockdown | Improved survival. | [4] |
| Melanoma | BCAT1 knockdown | Inhibition of proliferation and migration of melanoma cells. | [8][9] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | BCAT2 inhibition | Suppression of PDAC progression. | [8] |
Experimental Protocols
Protocol 1: In Vitro BCAT1 Enzymatic Inhibition Assay
This protocol describes a continuous-monitoring spectrophotometric assay to determine the inhibitory potency (IC50) of a test compound against purified human BCAT1. The assay couples the BCAT1-catalyzed transamination to the oxidation of NADH by L-glutamate dehydrogenase (GLDH).[7]
Materials and Reagents:
-
Purified recombinant human BCAT1 enzyme
-
L-Leucine
-
α-Ketoglutarate (α-KG)
-
L-Glutamate Dehydrogenase (GLDH)
-
NADH
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 200 mM NaCl, 1 mM DTT)
-
Test compound and DMSO (for dilution)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration does not exceed 1%.[7]
-
Assay Reaction Mixture: Prepare a master mix containing L-Leucine, α-KG, NADH, and GLDH in the assay buffer at their final desired concentrations.
-
Assay Plate Setup:
-
Add 180 µL of the assay reaction mixture to each well of the 96-well plate.
-
Add 10 µL of the diluted test compound or DMSO (for control wells) to the respective wells.
-
-
Initiate the Reaction: Add 10 µL of the purified BCAT1 enzyme solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes. The decrease in absorbance corresponds to the oxidation of NADH.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) for each well from the linear portion of the absorbance vs. time curve.[7]
-
Normalize the velocities to the DMSO control wells (representing 100% activity).[7]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.[7]
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.[7]
-
Protocol 2: Cell-Based Assay for BCAT1 Inhibition
This protocol assesses the ability of a test compound to inhibit BCAT1 activity within a cellular context, which is crucial for confirming target engagement and cellular permeability.[7]
Materials and Reagents:
-
Cancer cell line with high BCAT1 expression (e.g., Glioblastoma cell line U87-MG)
-
Cell culture medium and supplements (e.g., DMEM, 10% FBS, penicillin/streptomycin)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Glutamate assay kit
Procedure:
-
Cell Seeding: Seed the cancer cells in a 6-well plate at a density that allows for 70-80% confluency after 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound for a predetermined duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with an appropriate volume of lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[10]
-
Glutamate Measurement:
-
Use a commercial glutamate assay kit to measure the intracellular glutamate concentration in each lysate.
-
Normalize the glutamate levels to the total protein concentration for each sample.
-
-
Data Analysis:
-
Compare the normalized glutamate levels in the compound-treated cells to the vehicle-treated control cells. A decrease in glutamate levels indicates inhibition of BCAT1 activity.
-
Plot the percentage of glutamate reduction against the inhibitor concentration to determine the cellular IC50.
-
Protocol 3: Western Blot Analysis for BCAT1 Expression
This protocol is used to determine the protein levels of BCAT1 in cancer cells before and after treatment with a this compound inhibitor or to compare expression levels across different cell lines.
Materials and Reagents:
-
Cancer cell lysates (prepared as in Protocol 2)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BCAT1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine protein concentration of cell lysates using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against BCAT1 (at the recommended dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at the recommended dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a primary antibody for a loading control to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the BCAT1 signal to the loading control.
Mandatory Visualization
Caption: BCAA Catabolic Pathway in Cancer Cells.
Caption: Mechanism of Action of this compound Inhibitors.
Caption: In Vitro Screening Workflow for this compound Inhibitors.
References
- 1. What are BCAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. A Review on Branched-Chain Amino Acid Aminotransferase (this compound) Inhibitors: Current Status, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Branched-chain amino acid metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched-chain amino acid and cancer: metabolism, immune microenvironment and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery Links Molecular Pathways for Therapeutic Possibilities In MPN | Blood Cancer United [bloodcancerunited.org]
- 7. benchchem.com [benchchem.com]
- 8. Branched-chain amino acids catabolism and cancer progression: focus on therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Branched-chain amino acids catabolism and cancer progression: focus on therapeutic interventions [frontiersin.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Spectrophotometric Determination of Branched-Chain Aminotransferase (BCAT) Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain aminotransferases (BCATs) are pivotal enzymes in the metabolism of branched-chain amino acids (BCAAs), which include leucine (B10760876), isoleucine, and valine. These essential amino acids are not only crucial building blocks for proteins but also act as signaling molecules in various cellular processes. There are two primary isoforms of BCAT: a cytosolic (BCAT1) and a mitochondrial (BCAT2) form. These enzymes catalyze the reversible transamination of BCAAs to their corresponding α-keto acids (BCKAs). Given their significant role in cellular metabolism and signaling pathways, such as the mTOR and Wnt/β-catenin pathways, BCATs have emerged as important targets in various diseases, including cancer, metabolic disorders, and neurological conditions.[1][2][3][4] This document provides detailed application notes and protocols for the spectrophotometric determination of this compound activity, a fundamental technique for studying its enzymatic function and for screening potential inhibitors in drug discovery.
Principle of the Assay
The spectrophotometric determination of this compound activity is typically performed using a coupled-enzyme assay. In this system, the product of the this compound reaction is used as a substrate by a second enzyme, the "coupling" enzyme. This second reaction is linked to the oxidation or reduction of a nicotinamide (B372718) cofactor, such as NADH or NADPH, which can be monitored by measuring the change in absorbance at 340 nm.
One common and reliable method involves coupling the this compound-catalyzed transamination of a branched-chain amino acid (e.g., L-leucine) and α-ketoglutarate to the reductive amination of the produced α-ketoisocaproate back to L-leucine by leucine dehydrogenase. This reaction utilizes NADH as a cofactor, and the rate of NADH oxidation, measured as a decrease in absorbance at 340 nm, is directly proportional to the this compound activity.[5]
Data Presentation
Table 1: Kinetic Parameters of this compound
The Michaelis-Menten constant (Km) is a measure of the affinity of an enzyme for its substrate; a lower Km indicates a higher affinity.[6] The maximum reaction velocity (Vmax) represents the rate of the reaction when the enzyme is saturated with the substrate.[7]
| Enzyme Source | Substrate | Apparent Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference |
| Pseudomonas sp. | L-Leucine | - | - | 8.5 | 40 | [8] |
| Lactococcus lactis | L-Isoleucine | - | - | ~7.5 | 35-40 | [9] |
| Lactococcus lactis | L-Leucine | - | - | ~7.5 | 35-40 | [9] |
| Lactococcus lactis | L-Valine | - | - | ~7.5 | 35-40 | [9] |
| Lactococcus lactis | α-Ketoglutarate | - | - | ~7.5 | 35-40 | [9] |
| Bacillus subtilis (Leucine Dehydrogenase) | L-Leucine | 1 | - | - | - | [10] |
| Bacillus subtilis (Leucine Dehydrogenase) | NAD+ | 0.39 | - | - | - | [10] |
| Bacillus subtilis (Leucine Dehydrogenase) | NADH | 0.035 | - | - | - | [10] |
| Bacillus subtilis (Leucine Dehydrogenase) | α-Ketoisocaproate | 0.31 | - | - | - | [10] |
| Bacillus subtilis (Leucine Dehydrogenase) | Ammonia | 200 | - | - | - | [10] |
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for this compound Activity using Leucine Dehydrogenase
This protocol describes a continuous 96-well plate spectrophotometric assay to measure this compound activity.[5]
Materials:
-
This compound enzyme source (purified enzyme, cell lysate, or tissue homogenate)
-
L-Leucine
-
α-Ketoglutarate
-
NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
Leucine Dehydrogenase (from Bacillus sp.)
-
Ammonium chloride (NH₄Cl)
-
Potassium phosphate (B84403) buffer (pH 7.8)
-
Guanosine 5'-triphosphate (GTP) - optional, for inhibiting glutamate (B1630785) dehydrogenase activity in crude samples
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm with temperature control
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium phosphate buffer, pH 7.8.
-
L-Leucine Stock Solution: 100 mM in Assay Buffer.
-
α-Ketoglutarate Stock Solution: 50 mM in Assay Buffer.
-
NADH Stock Solution: 10 mM in Assay Buffer. Prepare fresh and protect from light.
-
Leucine Dehydrogenase Stock Solution: 10 units/mL in Assay Buffer.
-
Ammonium Chloride Stock Solution: 1 M in deionized water.
-
(Optional) GTP Stock Solution: 20 mM in Assay Buffer.
Assay Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture for the desired number of wells. For each well, the final concentrations in a 200 µL reaction volume are:
-
50 mM Potassium phosphate buffer, pH 7.8
-
10 mM L-Leucine
-
5 mM α-Ketoglutarate
-
0.2 mM NADH
-
1 unit/mL Leucine Dehydrogenase
-
20 mM Ammonium Chloride
-
(Optional) 0.2 mM GTP
-
-
Equilibrate the Plate: Set the microplate spectrophotometer to the desired temperature (e.g., 37°C).
-
Initiate the Reaction:
-
Add the appropriate volume of the reaction mixture to each well of the 96-well plate.
-
Add the this compound enzyme sample to each well to initiate the reaction. The final volume in each well should be 200 µL.
-
For a blank or negative control, add the same volume of buffer or a heat-inactivated enzyme sample instead of the active enzyme.
-
-
Measure Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.
Data Analysis:
-
Calculate the rate of NADH oxidation (ΔA₃₄₀/min) from the linear portion of the absorbance versus time curve.
-
Use the Beer-Lambert law to calculate the this compound activity. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (6.22 * path length in cm)
-
-
Calculate the specific activity by dividing the activity by the protein concentration of the enzyme sample (mg/mL).
Signaling Pathways and Experimental Workflows
This compound-Catalyzed Reaction and Coupled Assay Workflow
The following diagram illustrates the enzymatic reaction catalyzed by this compound and the subsequent coupled reaction used in the spectrophotometric assay.
Caption: Workflow of the coupled spectrophotometric assay for this compound activity.
This compound and the PI3K/AKT/mTOR Signaling Pathway
BCAT1 plays a significant role in activating the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and angiogenesis, particularly in cancer.[11][12] The catabolism of BCAAs by BCAT1 can lead to the activation of mTOR, a central regulator of cell metabolism.[3]
Caption: BCAT1's role in activating the PI3K/AKT/mTOR signaling pathway.
This compound and the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is another critical pathway in development and disease that can be influenced by cellular metabolism, in which this compound plays a role.[12] Dysregulation of this pathway is commonly observed in various cancers.
Caption: Overview of the Wnt/β-catenin signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Multiomic analysis reveals a key BCAT1 role in mTOR activation by B cell receptor and TLR9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (this compound) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A continuous 96-well plate spectrophotometric assay for branched-chain amino acid aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 7. Untitled Document [ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Characterization and Role of the Branched-Chain Aminotransferase (this compound) Isolated from Lactococcus lactis subsp. cremoris NCDO 763 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BCAT1 Activates PI3K/AKT/mTOR Pathway and Contributes to the Angiogenesis and Tumorigenicity of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Functional Verification of BCAT Using Complementation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain amino acid transaminases (BCATs) are pivotal enzymes in the metabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine.[1][2] These enzymes catalyze the reversible transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs), a critical step in both BCAA degradation and synthesis.[3][4][5] In humans, two isoforms exist: a cytosolic (BCAT1) and a mitochondrial (BCAT2) form.[1][3] Dysregulation of BCAT activity is implicated in various diseases, including cancer and metabolic disorders, making it an attractive target for drug development.[1][3]
An in-vivo complementation assay is a powerful technique to verify the function of a gene, such as this compound, by testing its ability to rescue a mutant phenotype in a host organism.[6][7] This is particularly useful when in-vitro assays are not fully representative of the cellular environment.[6][8] The principle involves using a host strain (e.g., Saccharomyces cerevisiae or Escherichia coli) that lacks a functional endogenous this compound gene and is therefore unable to grow on a selective medium.[9][10][11] Expression of a functional, exogenous this compound protein can restore, or "complement," the metabolic deficiency, enabling cell growth. This method is highly effective for validating the function of this compound orthologs, analyzing structure-function relationships of engineered mutants, and screening for potential inhibitors.
This compound Signaling and Metabolic Pathway
BCATs are central to BCAA metabolism, which intersects with major cellular signaling pathways. The transamination of BCAAs by this compound produces glutamate (B1630785) and BCKAs.[2][12] Leucine, in particular, is a key activator of the mTORC1 signaling pathway, which is a master regulator of cell growth and proliferation.[1] The metabolic products of BCAA catabolism can also feed into the TCA cycle, supporting energy production and providing precursors for biosynthesis.[13][14] Furthermore, BCAT1 has been shown to influence other critical pathways such as the PI3K/AKT and Wnt signaling pathways in the context of cancer.[1]
Caption: Simplified diagram of this compound's role in metabolism and cell signaling.
Experimental Workflow for this compound Complementation Assay
The overall process involves constructing an expression vector with the this compound gene of interest, transforming it into a this compound-deficient host strain, and then assessing the growth of the transformed cells on a selective medium. Successful complementation, indicated by robust growth, confirms the in-vivo functionality of the expressed this compound protein.
Caption: General experimental workflow for the this compound complementation assay.
Detailed Experimental Protocols
Protocol 1: Yeast Complementation Assay
S. cerevisiae is an excellent model for this assay due to its well-characterized genetics and the existence of this compound homologs (BAT1 and BAT2).[4][5][15] A double knockout strain (bat1Δbat2Δ) is auxotrophic for branched-chain amino acids and provides a clean background for the assay.[15]
1.1. Materials
-
Yeast Strain: S. cerevisiaebat1Δbat2Δ double knockout strain.
-
Vectors: Yeast expression vector (e.g., pYES-DEST52 with a GAL1 promoter for inducible expression and a URA3 marker for selection).
-
Media:
-
YPD medium (Yeast extract, Peptone, Dextrose) for general cultivation.
-
Synthetic Complete (SC) drop-out medium lacking uracil (B121893) (SC-Ura) with 2% glucose for selecting transformants.
-
Selective minimal medium (SD) containing 0.67% yeast nitrogen base without amino acids, supplemented with necessary auxotrophic requirements except for BCAAs. Use 2% galactose instead of glucose to induce expression from the GAL1 promoter. Leucine, isoleucine, or valine can be replaced with their corresponding α-keto acids (e.g., α-ketoisocaproate for leucine) to test for the forward reaction.
-
1.2. Vector Construction
-
Amplify the full-length cDNA of the this compound gene of interest (e.g., human BCAT1, a putative this compound from another organism, or an engineered mutant) using PCR with primers containing appropriate restriction sites or Gateway cloning sequences.
-
Clone the PCR product into the yeast expression vector.
-
Sequence-verify the final construct to ensure the absence of mutations.
-
Prepare a negative control (empty vector) and a positive control (vector expressing wild-type human or yeast this compound).
1.3. Yeast Transformation (LiAc/SS-DNA/PEG Method)
-
Inoculate the bat1Δbat2Δ strain in 5 mL of YPD and grow overnight at 30°C with shaking.
-
Dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.
-
Harvest cells by centrifugation, wash with sterile water, and resuspend in 1 mL of sterile water.
-
For each transformation, mix 100 µL of competent cells with 1 µg of plasmid DNA and 50 µg of sheared salmon sperm DNA (ssDNA).
-
Add 600 µL of sterile PEG/LiAc solution (40% PEG 3350, 100 mM LiAc) and vortex gently.
-
Incubate at 30°C for 30 minutes.
-
Heat shock at 42°C for 15-20 minutes.
-
Pellet the cells, remove the supernatant, and resuspend in 100 µL of sterile water.
-
Plate the entire cell suspension onto SC-Ura agar (B569324) plates with glucose. Incubate at 30°C for 2-3 days until colonies appear.
1.4. Complementation Growth Assay
-
Spot Assay (Qualitative):
-
Inoculate single colonies of each transformant (empty vector, wild-type this compound, mutant this compound) into 3 mL of liquid SC-Ura (with glucose) and grow overnight.
-
Normalize the cultures to an OD600 of 1.0.
-
Create a 10-fold serial dilution series (10⁰, 10⁻¹, 10⁻², 10⁻³) for each culture.
-
Spot 5 µL of each dilution onto the selective minimal medium agar plates (with galactose).
-
Incubate at 30°C for 3-5 days and document growth by photography.
-
-
Liquid Culture Growth (Quantitative):
-
Inoculate transformants into SC-Ura (with glucose) and grow overnight.
-
Wash cells with sterile water to remove residual glucose and resuspend in selective minimal medium (with galactose).
-
Inoculate 200 µL of the selective medium in a 96-well plate with a starting OD600 of 0.1 for each transformant.
-
Incubate in a plate reader at 30°C with intermittent shaking. Measure OD600 every 30-60 minutes for 48-72 hours.
-
Plot the growth curves (OD600 vs. time) and calculate the growth rate for each strain.
-
Protocol 2: E. coli Complementation Assay
E. coli can also be used as a host, particularly strains with mutations in their endogenous this compound gene (ilvE). This system is often faster than yeast.[16]
2.1. Materials
-
E. coli Strain: An ilvE knockout strain, which is auxotrophic for BCAAs (e.g., E. coli TO114).[17]
-
Vector: An E. coli expression vector with an inducible promoter (e.g., pTrcHis2 with the lac promoter) and an appropriate antibiotic resistance marker.
-
Media:
-
LB medium for general cultivation.
-
M9 minimal medium supplemented with all necessary nutrients except for BCAAs.
-
2.2. Vector Construction and Transformation
-
Clone the this compound gene of interest into the E. coli expression vector as described in Protocol 1.2.
-
Transform the ilvE knockout strain with the constructed plasmids (empty vector, WT this compound, mutant this compound) using a standard heat-shock or electroporation protocol.[18]
-
Select transformants on LB agar plates containing the appropriate antibiotic.
2.3. Complementation Growth Assay
-
Inoculate single colonies of transformants into 3 mL of LB medium with the selective antibiotic and grow overnight at 37°C.
-
Wash the cells twice with M9 salt solution to remove any residual amino acids from the LB medium.
-
Resuspend the cells in M9 minimal medium.
-
For a spot assay: Adjust the cell suspension to an OD600 of 1.0, prepare 10-fold serial dilutions, and spot 5 µL of each onto M9 minimal medium agar plates containing the antibiotic and an inducer (e.g., 0.1 mM IPTG).
-
For quantitative liquid culture: Inoculate a 96-well plate containing M9 minimal medium with the antibiotic and inducer to a starting OD600 of 0.05.
-
Incubate at 37°C and monitor growth as described in Protocol 1.4.
Data Presentation and Interpretation
Quantitative data from the growth assays should be summarized to allow for clear comparison between the different constructs.
Table 1: Hypothetical Quantitative Growth Data from Yeast Complementation Assay
| Construct Expressed in bat1Δbat2Δ | Average Doubling Time (hours) on Selective Medium | Maximum OD600 Reached (at 48h) | Relative Growth (% of Wild-Type) |
| Empty Vector (Negative Control) | No significant growth | 0.15 ± 0.02 | 0% |
| Wild-Type yBAT1 (Positive Control) | 4.5 ± 0.3 | 1.8 ± 0.1 | 100% |
| Wild-Type hBCAT1 | 5.2 ± 0.4 | 1.6 ± 0.1 | 86.5% |
| hBCAT1 Mutant (e.g., K258A) | 12.1 ± 0.9 | 0.5 ± 0.05 | 21.2% |
| hBCAT1 Putative Inhibitor (10 µM) | 9.8 ± 0.7 | 0.8 ± 0.07 | 40.0% |
Data are presented as mean ± standard deviation (n=3). Relative growth is calculated based on the doubling time compared to the positive control.
Interpretation:
-
No Growth (Empty Vector): Confirms the host strain's dependency on a functional this compound for growth on the selective medium.
-
Robust Growth (Wild-Type): Demonstrates that the expressed wild-type this compound is functional in vivo and successfully complements the genetic defect.
-
Partial Growth (Mutant/Inhibitor): Indicates that the mutation has partially impaired the enzyme's function or that the compound is partially inhibiting this compound activity.
-
No Growth (Mutant): Suggests the mutation has rendered the enzyme non-functional.
Application Notes
-
Validating Gene Function: This assay is a primary method for confirming that a newly identified gene from any organism indeed encodes a functional branched-chain amino acid transaminase.
-
Structure-Function Studies: By creating site-directed mutants of this compound, researchers can test hypotheses about the roles of specific amino acid residues in substrate binding, catalysis, or protein stability.[4]
-
Drug Screening: The assay can be adapted for high-throughput screening of small molecule libraries to identify potential this compound inhibitors. A reduction in the growth of cells expressing a functional this compound in the presence of a test compound would indicate inhibitory activity.[19]
-
Troubleshooting:
-
No growth with positive control: Check the expression vector sequence, confirm protein expression via Western blot, and verify the composition of the selective medium.
-
High background growth with negative control: The selective medium may be "leaky" or contaminated with BCAAs. Ensure high-purity reagents and potentially add a competitive inhibitor of any residual BCAA uptake.
-
-
Limitations: The assay primarily demonstrates catalytic function but may not fully recapitulate the complex regulatory mechanisms (e.g., allosteric regulation, post-translational modifications) present in the native cellular context, especially when using a heterologous system.[7]
References
- 1. Frontiers | Research progress on branched-chain amino acid aminotransferases [frontiersin.org]
- 2. Branched-chain amino acid aminotransferase - Wikipedia [en.wikipedia.org]
- 3. Branched chain amino acid transaminase 1 - Wikipedia [en.wikipedia.org]
- 4. Improvement of Fusel Alcohol Production by Engineering of the Yeast Branched-Chain Amino Acid Aminotransaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of branched-chain amino acid aminotransferases: functional differences between mitochondrial and cytosolic isozymes in yeast and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A complementation assay for in vivo protein structure/function analysis in Physcomitrella patens (Funariaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Complementation Analysis (FCA): A Laboratory Exercise Designed and Implemented to Supplement the Teaching of Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Functional Analysis of Plant Monosaccharide Transporters Using a Simple Growth Complementation Assay in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | A Novel Complementation Assay for Quick and Specific Screen of Genes Encoding Glycerol-3-Phosphate Acyltransferases [frontiersin.org]
- 12. youtube.com [youtube.com]
- 13. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. naist.repo.nii.ac.jp [naist.repo.nii.ac.jp]
- 16. bosterbio.com [bosterbio.com]
- 17. researchgate.net [researchgate.net]
- 18. Expanding the utility of β-galactosidase complementation: piece by piece - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for In-Vitro Assays Using Recombinant Human BCAT1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing recombinant human Branched-Chain Amino Acid Transaminase 1 (BCAT1) in various in-vitro assays. The methodologies are designed for applications in basic research, drug discovery, and inhibitor screening.
Introduction to BCAT1
Branched-chain amino acid transaminase 1 (BCAT1) is a critical enzyme in the metabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine. It catalyzes the reversible transamination of BCAAs to their corresponding branched-chain alpha-keto acids (BCKAs) while converting alpha-ketoglutarate (B1197944) (α-KG) to glutamate (B1630785).[1] Upregulation of BCAT1 has been implicated in the progression of several cancers, including gliomas, gastric cancer, and hepatocellular carcinoma, making it a promising target for therapeutic intervention.[2] In cancer cells, BCAT1 is involved in key signaling pathways that promote proliferation and survival, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[3][4]
Recombinant Human BCAT1
For the following assays, it is recommended to use a high-purity recombinant human BCAT1. Several commercial sources provide recombinant human BCAT1 expressed in E. coli.[5][6] Typically, the protein is supplied in a lyophilized form and should be reconstituted in sterile distilled water or a recommended buffer to a concentration of 0.1-1 mg/mL.[6]
Storage and Handling:
-
Lyophilized protein is stable for up to one year when stored at -20°C.[6]
-
Reconstituted protein solution can be stored at -20°C or -80°C for up to 3 months.[6]
-
For short-term storage, the reconstituted protein can be kept at 4°C for 1-2 weeks.[5]
-
Avoid repeated freeze-thaw cycles.[6]
I. BCAT1 Enzymatic Activity Assay
This protocol describes a colorimetric method to determine the enzymatic activity of recombinant human BCAT1. The assay measures the production of glutamate, which is then used in a coupled reaction to produce a colored product.
Principle
BCAT1 catalyzes the transfer of an amino group from a branched-chain amino acid (e.g., L-leucine) to α-ketoglutarate, yielding the corresponding α-keto acid (α-ketoisocaproate) and L-glutamate. The produced glutamate is then specifically degraded by an enzyme complex, leading to the formation of a product that reacts with a chromogenic reagent to produce a yellow color, which can be measured spectrophotometrically at 450 nm.[7]
Materials and Reagents
-
L-Leucine
-
α-Ketoglutarate (α-KG)
-
Pyridoxal 5'-phosphate (PLP)
-
Glutamate dehydrogenase (for coupled reaction)
-
NAD+ (for coupled reaction)
-
Diaphorase (for coupled reaction)
-
Resazurin (for colorimetric detection)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Experimental Protocol
-
Reagent Preparation:
-
Prepare a 10X BCAT1 Assay Buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Prepare stock solutions of L-Leucine (e.g., 100 mM), α-KG (e.g., 50 mM), and PLP (e.g., 10 mM) in sterile water.
-
Prepare a fresh solution of recombinant human BCAT1 in Assay Buffer to the desired concentration (e.g., 10-50 ng/µL).
-
-
Assay Reaction:
-
Prepare a Master Mix for the assay. For each reaction, the final concentrations should be:
-
1X BCAT1 Assay Buffer
-
5 mM L-Leucine
-
1 mM α-KG
-
0.1 mM PLP
-
-
Add 50 µL of the Master Mix to each well of a 96-well plate.
-
To initiate the reaction, add 10 µL of the diluted recombinant BCAT1 solution to each well.
-
For a negative control, add 10 µL of Assay Buffer instead of the enzyme.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Detection:
-
Prepare a Detection Mix containing the coupled enzyme system (glutamate dehydrogenase, NAD+, diaphorase) and the colorimetric substrate (resazurin) according to the manufacturer's instructions of a commercial glutamate detection kit.
-
Add 50 µL of the Detection Mix to each well.
-
Incubate the plate at 37°C for 15-30 minutes, or until a color change is observed.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the absorbance of the negative control from the absorbance of the samples.
-
The enzymatic activity can be calculated based on a standard curve of known glutamate concentrations.
-
Experimental Workflow for BCAT1 Enzymatic Activity Assay
References
- 1. mybiosource.com [mybiosource.com]
- 2. BCAT1: A risk factor in multiple cancers based on a pan‐cancer analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects [frontiersin.org]
- 5. arp1.com [arp1.com]
- 6. Recombinant Human BCAT1 - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. Branched-Chain Amino Acid Transaminase (BCAT) Activity Assay Kit - Profacgen [profacgen.com]
techniques for studying BCAT protein-protein interactions
An exploration of the intricate network of protein-protein interactions (PPIs) involving Branched-Chain Amino Acid Transaminases (BCATs) is crucial for understanding their roles in cellular metabolism, signaling, and disease pathogenesis. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals focused on elucidating the BCAT interactome.
Introduction to this compound Proteins
Branched-chain amino acid transaminases are key enzymes in the metabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine.[1] There are two primary isoforms in mammals: the cytosolic BCAT1 and the mitochondrial BCAT2.[2][3] These enzymes catalyze the reversible transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs).[4] Beyond their metabolic function, this compound proteins, particularly BCAT1, have been implicated in various diseases, including cancer.[5] Elevated BCAT1 expression is linked to tumor growth and proliferation in several cancers by activating signaling pathways like the PI3K/AKT/mTOR pathway.[2][6][7] Studying the specific proteins that interact with BCATs is fundamental to uncovering the mechanisms behind these pathological roles and identifying potential therapeutic targets.
Key Signaling Pathway: BCAT1 and the mTOR Pathway
BCAT1 plays a significant role in activating the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival.[2] The catabolism of BCAAs, particularly leucine, by BCAT1 is a critical step that fuels this pathway.[4][6] This activation can promote angiogenesis and tumorigenicity in cancers like gastric cancer.[6] Understanding the interactions within this pathway is a key area of this compound research.
Application Note 1: Identifying this compound Interactors using Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is a robust technique used to isolate a target protein (the "bait," e.g., BCAT1) from a cell lysate along with its bound interaction partners (the "prey").[8][9] This method is invaluable for validating suspected interactions and for discovering novel interactors when coupled with mass spectrometry (AP-MS).[10]
Experimental Workflow: Co-Immunoprecipitation
Protocol: Co-IP for BCAT1
-
Cell Culture and Lysis:
-
Culture cells known to express BCAT1 (e.g., specific cancer cell lines) to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold, non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Pre-Clearing:
-
To 1 mg of total protein, add 20-30 µL of Protein A/G agarose (B213101) or magnetic beads.
-
Incubate on a rotator for 1 hour at 4°C to minimize non-specific binding.
-
Centrifuge (if using agarose beads) or use a magnetic stand to pellet the beads. Transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of a validated anti-BCAT1 antibody to the pre-cleared lysate. As a negative control, use an equivalent amount of isotype-matched IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add 40-50 µL of fresh Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation or magnetic separation. Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration). After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Elute the protein complexes from the beads by adding 50 µL of 1X SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes.
-
Pellet the beads, and collect the supernatant which contains the eluted proteins.
-
-
Analysis:
-
Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against suspected interacting partners.
-
Mass Spectrometry: For discovery of novel interactors, subject the eluate to LC-MS/MS analysis.[11]
-
Application Note 2: Screening for this compound Interactors with Yeast Two-Hybrid (Y2H)
The Yeast Two-Hybrid (Y2H) system is a genetic method for discovering binary protein-protein interactions in vivo.[12][13] It is particularly useful for screening entire cDNA libraries to identify novel this compound interaction partners. The principle involves reconstituting a functional transcription factor when a "bait" protein (e.g., BCAT1 fused to a DNA-binding domain) interacts with a "prey" protein (a potential partner fused to an activation domain).[13]
Experimental Workflow: Yeast Two-Hybrid
Protocol: Y2H Screening with BCAT1 Bait
-
Bait Plasmid Construction:
-
Clone the full-length coding sequence of human BCAT1 into a Y2H bait vector (e.g., pGBKT7), which fuses BCAT1 to the GAL4 DNA-binding domain (BD).
-
Confirm the correct sequence and reading frame.
-
-
Bait Auto-activation and Toxicity Test:
-
Transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the BCAT1-bait plasmid.
-
Plate on selective media lacking tryptophan (SD/-Trp) and on higher stringency media (SD/-Trp/-His). Growth on the latter indicates auto-activation, meaning the bait alone activates reporter genes. If auto-activation occurs, the bait construct may need to be redesigned (e.g., by using specific domains of BCAT1).
-
-
Library Screening:
-
Co-transform the yeast strain expressing the BCAT1-bait with a prey cDNA library (fused to the GAL4 activation domain, AD). Use a high-efficiency yeast transformation protocol.
-
Plate the transformed yeast on medium-stringency selective media (e.g., SD/-Leu/-Trp/-His) to select for colonies where an interaction has occurred.
-
Incubate plates at 30°C for 3-7 days until colonies appear.
-
-
Confirmation of Positive Interactions:
-
Pick positive colonies and re-streak them onto high-stringency selective media (e.g., SD/-Leu/-Trp/-His/-Ade) to eliminate false positives.
-
Perform a β-galactosidase colony-lift filter assay for an additional reporter gene confirmation. Blue colonies indicate a positive interaction.
-
-
Prey Plasmid Identification:
-
Isolate the prey plasmids from confirmed positive yeast colonies.
-
Sequence the plasmid inserts to identify the gene encoding the interacting "prey" protein.
-
Use BLAST or other bioinformatics tools to identify the interacting proteins.
-
Application Note 3: Quantifying this compound Interactions with Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique for measuring biomolecular interactions.[14] It provides quantitative data on binding kinetics (association rate, kₐ; dissociation rate, kₔ) and affinity (equilibrium dissociation constant, Kₔ).[15][16] For this compound studies, SPR can be used to precisely measure the binding strength between purified this compound protein and a potential interaction partner.
Experimental Workflow: Surface Plasmon Resonance
Protocol: SPR Analysis of a this compound Interaction
-
Protein Preparation:
-
Express and purify recombinant BCAT1 (ligand) and the potential interacting protein (analyte). Ensure high purity (>95%) and proper folding.
-
Dialyze both proteins into a suitable SPR running buffer (e.g., HBS-EP+).
-
-
Ligand Immobilization:
-
Select a sensor chip (e.g., CM5 chip for amine coupling).
-
Activate the chip surface using a mixture of EDC and NHS.
-
Inject the purified BCAT1 protein over the activated surface. The protein will covalently bind to the chip matrix.
-
Deactivate any remaining active esters using ethanolamine. Aim for an immobilization level that will yield a sufficient signal without causing mass transport limitations.
-
-
Binding Analysis:
-
Prepare a dilution series of the analyte protein in running buffer (e.g., from 1 nM to 1 µM).
-
Inject the different concentrations of the analyte over the ligand-immobilized surface, including a zero-concentration (buffer only) injection for double referencing.
-
Monitor the binding in real-time. Each cycle consists of:
-
Association: Analyte flows over the surface and binds to the ligand.
-
Dissociation: Running buffer flows over the surface, and the analyte dissociates.
-
-
After each cycle, inject a regeneration solution (e.g., low pH glycine (B1666218) or high salt solution) to strip all bound analyte, preparing the surface for the next injection.
-
-
Data Analysis:
-
Process the raw data by subtracting the reference channel signal and the buffer-only injection signal.
-
Globally fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
The fitting will yield values for the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).
-
Application Note 4: In Situ Visualization of this compound Interactions using Proximity Ligation Assay (PLA)
The Proximity Ligation Assay (PLA) is a powerful technique for visualizing protein-protein interactions directly within fixed cells or tissue sections.[17][18] It provides high specificity and sensitivity, allowing for the detection of interactions at endogenous protein levels.[19] If two target proteins (e.g., BCAT1 and a partner) are within close proximity (<40 nm), it generates a fluorescent signal that can be visualized by microscopy.[17]
Experimental Workflow: Proximity Ligation Assay
Protocol: PLA for BCAT1 Interactions
-
Sample Preparation:
-
Grow cells on glass coverslips. Fix with 4% paraformaldehyde, then permeabilize with Triton X-100 or methanol.
-
For tissue, use paraffin-embedded sections and perform antigen retrieval.
-
Block non-specific binding sites with a blocking solution.
-
-
Primary Antibody Incubation:
-
Incubate the sample with a pair of primary antibodies raised in different species (e.g., rabbit anti-BCAT1 and mouse anti-PartnerX).
-
Incubate in a humidity chamber for 1 hour at 37°C or overnight at 4°C.
-
-
PLA Probe Incubation:
-
Wash the sample.
-
Add the PLA probes (e.g., anti-rabbit PLUS and anti-mouse MINUS) and incubate for 1 hour at 37°C in a humidity chamber.
-
-
Ligation:
-
Wash the sample.
-
Add the ligation solution containing ligase and two connector oligonucleotides. Incubate for 30 minutes at 37°C. This step circularizes the DNA template only if the probes are in close proximity.[19]
-
-
Amplification:
-
Wash the sample.
-
Add the amplification solution containing a polymerase and fluorescently-labeled oligonucleotides. Incubate for 100 minutes at 37°C. The polymerase uses the circular DNA as a template to generate a long, repeating DNA product containing hundreds of fluorescent labels.
-
-
Imaging and Analysis:
-
Wash the sample and mount the coverslip with a mounting medium containing DAPI to stain the nuclei.
-
Visualize the results using a fluorescence microscope. Each interaction event appears as a distinct fluorescent spot.
-
Quantify the number of spots per cell using image analysis software.
-
Other Relevant Techniques
-
FRET and BRET: Förster/Bioluminescence Resonance Energy Transfer techniques can monitor this compound interactions in living cells.[20][21] These methods are ideal for studying the dynamics of interactions in response to cellular stimuli.
-
Affinity Purification-Mass Spectrometry (AP-MS): A high-throughput discovery method that combines immunoprecipitation of a tagged this compound protein with mass spectrometry to identify a broad range of potential interactors.[10][11]
Summary of Quantitative Data
Quantitative analysis is key to understanding the strength and stability of protein interactions. Researchers should aim to populate a table with their experimental data for clear comparison.
| Interaction Pair | Method | Kₔ (Equilibrium Dissociation Constant) | kₐ (Association Rate Constant) (M⁻¹s⁻¹) | kₔ (Dissociation Rate Constant) (s⁻¹) | Cellular Colocalization (PLA spots/cell) |
| BCAT1 - Protein X | SPR | e.g., 150 nM | e.g., 1.2 x 10⁵ | e.g., 1.8 x 10⁻² | N/A |
| BCAT1 - Protein Y | SPR | e.g., 2.5 µM | e.g., 3.0 x 10⁴ | e.g., 7.5 x 10⁻² | N/A |
| BCAT1 - Protein X | PLA | N/A | N/A | N/A | e.g., 25 ± 5 |
| Negative Control | PLA | N/A | N/A | N/A | e.g., 2 ± 1 |
Table 1: Example template for summarizing quantitative data from this compound protein-protein interaction studies. Researchers should replace example data with their own findings.
References
- 1. Research progress on branched-chain amino acid aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Cytosolic Branched Chain Aminotransferase (BCATc) Regulates mTORC1 Signaling and Glycolytic Metabolism in CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched-chain amino acid and cancer: metabolism, immune microenvironment and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BCAT1 Activates PI3K/AKT/mTOR Pathway and Contributes to the Angiogenesis and Tumorigenicity of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 9. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]
- 10. Mass spectrometry-based protein‒protein interaction techniques and their applications in studies of DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 13. Yeast two-hybrid screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of Binding Kinetics of Intrinsically Disordered Proteins by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. par.nsf.gov [par.nsf.gov]
- 17. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proximity Ligation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sensitivity and Specificity of In situ Proximity Ligation for Protein Interaction Analysis in a Model of Steatohepatitis with Mallory-Denk Bodies | PLOS One [journals.plos.org]
- 20. [Detection of protein-protein interactions by FRET and BRET methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Use of BRET to Study Protein-Protein Interactions In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating BCAT Inhibitor Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain amino acid transaminases (BCATs) are critical enzymes in the metabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine. There are two primary isoforms: the cytosolic BCAT1 and the mitochondrial BCAT2. In numerous cancers, the upregulation of BCATs, particularly BCAT1, has been linked to enhanced tumor growth, proliferation, and survival. This is often mediated through the activation of key signaling pathways such as the PI3K/AKT/mTOR pathway. Consequently, the development of BCAT inhibitors has emerged as a promising therapeutic strategy.
These application notes provide a comprehensive set of protocols for researchers to assess the efficacy of novel this compound inhibitors in a preclinical setting. The described methodologies cover in vitro enzymatic and cell-based assays, as well as in vivo models, to thoroughly characterize the anti-cancer properties of these inhibitors.
I. In Vitro Efficacy Assessment
This compound Enzymatic Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of BCAT1 or BCAT2. The principle of this assay is the this compound-catalyzed transamination of a BCAA (e.g., leucine) and α-ketoglutarate, which produces glutamate (B1630785). The amount of glutamate produced is then quantified in a coupled enzymatic reaction that results in a colorimetric or fluorometric output.[1]
Protocol:
-
Prepare Cell Lysate:
-
Culture cells of interest to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay (see Protocol 1.2).
-
-
Enzymatic Reaction:
-
In a 96-well plate, add the following to each well:
-
Cell lysate (containing a standardized amount of protein, e.g., 20-50 µg)
-
This compound inhibitor at various concentrations (and a vehicle control)
-
Assay buffer
-
α-ketoglutarate
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
-
Initiate the reaction by adding the BCAA substrate (e.g., L-leucine).
-
Incubate at 37°C for 30-60 minutes.
-
-
Detection:
-
Add the glutamate detection reagent (containing glutamate dehydrogenase and a colorimetric or fluorometric substrate).
-
Incubate at 37°C for 15-30 minutes, protected from light.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of this compound activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of activity against the inhibitor concentration to determine the IC50 value.
-
Data Presentation:
| Inhibitor Concentration (µM) | Absorbance (450 nm) | % this compound Activity |
| 0 (Vehicle) | 1.25 | 100% |
| 0.1 | 1.10 | 88% |
| 1 | 0.85 | 68% |
| 10 | 0.50 | 40% |
| 100 | 0.20 | 16% |
Protein Quantification (BCA Assay)
Accurate protein quantification is essential for normalizing the results of various assays. The Bicinchoninic Acid (BCA) assay is a widely used colorimetric method for this purpose.
Protocol:
-
Prepare Standards: Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin - BSA).
-
Prepare Working Reagent: Mix BCA Reagent A and Reagent B according to the manufacturer's instructions.
-
Assay:
-
Add a small volume of each standard and unknown sample to a 96-well plate.
-
Add the BCA working reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance at 562 nm using a microplate reader.
-
Analysis: Generate a standard curve from the BSA standards and use it to determine the protein concentration of the unknown samples.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound inhibitor for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation:
| Inhibitor Concentration (µM) | % Cell Viability (48h) |
| 0 (Vehicle) | 100% |
| 1 | 95% |
| 10 | 70% |
| 50 | 45% |
| 100 | 20% |
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key process in metastasis.
Protocol:
-
Prepare Transwell Inserts: Coat the upper surface of Transwell inserts with a layer of Matrigel and allow it to solidify.
-
Cell Seeding: Seed cancer cells (pre-starved in serum-free medium) into the upper chamber of the inserts.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Staining: Remove non-invaded cells from the upper surface. Fix and stain the invaded cells on the lower surface with crystal violet.
-
Quantification: Count the number of stained cells in several fields of view under a microscope.
Data Presentation:
| Treatment | Average Number of Invaded Cells per Field |
| Vehicle Control | 250 |
| This compound Inhibitor (10 µM) | 85 |
Western Blot Analysis of PI3K/AKT/mTOR Pathway
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway following treatment with a this compound inhibitor.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the this compound inhibitor for a specified time, then lyse the cells as described in Protocol 1.1.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay (Protocol 1.2).
-
Gel Electrophoresis: Separate the protein samples by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, p-S6K).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Presentation:
| Protein Target | Vehicle Control (Relative Density) | This compound Inhibitor (Relative Density) |
| p-AKT (Ser473) | 1.0 | 0.3 |
| Total AKT | 1.0 | 1.0 |
| p-mTOR (Ser2448) | 1.0 | 0.4 |
| Total mTOR | 1.0 | 1.0 |
Branched-Chain Amino Acid (BCAA) Quantification
This assay measures the concentration of BCAAs in cell culture supernatants to assess the metabolic effects of this compound inhibition.
Protocol:
-
Sample Collection: Collect cell culture supernatant after treating cells with the this compound inhibitor.
-
Sample Preparation: Remove cells and debris by centrifugation.[2]
-
BCAA Assay: Use a commercial BCAA assay kit. This typically involves a coupled enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the BCAA concentration.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Analysis: Determine the BCAA concentration based on a standard curve.
Data Presentation:
| Treatment | BCAA Concentration in Supernatant (µM) |
| Vehicle Control | 150 |
| This compound Inhibitor (10 µM) | 250 |
II. In Vivo Efficacy Assessment
Subcutaneous Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a this compound inhibitor in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer the this compound inhibitor (e.g., this compound-IN-2 at 10-100 mg/kg, orally) and a vehicle control according to a predetermined schedule.[3]
-
Efficacy Assessment: Continue to monitor tumor volume and animal body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
Data Presentation:
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Mean Tumor Weight at Day 21 (g) |
| Vehicle Control | 1500 | 1.5 |
| This compound Inhibitor (50 mg/kg) | 600 | 0.6 |
III. Visualizations
Caption: Mechanism of this compound inhibition.
Caption: this compound's role in the PI3K/AKT/mTOR pathway.
Caption: Tiered approach to this compound inhibitor evaluation.
References
- 1. BCAT1 Activation Reprograms Branched-Chain Amino Acid Metabolism and Epigenetically Promotes Inflammation in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched‑Chain Amino Acids Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. medchemexpress.com [medchemexpress.com]
Protocol for Determining the Subcellular Localization of BCAT Isoforms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain amino acid transaminases (BCAT) are crucial enzymes in the metabolism of branched-chain amino acids (BCAAs), playing a significant role in both normal physiology and various disease states, including cancer. In mammals, there are two primary isoforms of this compound: the cytosolic BCAT1 (BCATc) and the mitochondrial BCAT2 (BCATm)[1]. Understanding the subcellular localization of these isoforms is critical for elucidating their specific functions and for developing targeted therapeutic strategies. While BCAT1 is predominantly found in the cytoplasm and BCAT2 in the mitochondria, recent studies have indicated that BCAT1 can also translocate to other compartments, such as the nucleus and lysosomes, under specific cellular conditions, highlighting the dynamic nature of its function.[2][3] This document provides a comprehensive set of protocols for determining the subcellular localization of this compound isoforms using established molecular biology techniques.
Data Presentation: Subcellular Distribution of this compound Isoforms
The following table summarizes the known and potential subcellular localizations of BCAT1 and BCAT2. This information has been compiled from various studies employing techniques such as subcellular fractionation followed by western blotting and immunofluorescence microscopy.
| Isoform | Primary Localization | Other Reported Localizations | Method of Determination | Reference Cell/Tissue Types |
| BCAT1 | Cytosol | Nucleus, Lysosomes | Western Blot, Immunofluorescence | Glioblastoma cells, B-cells, various cancer cell lines |
| BCAT2 | Mitochondria | Cytoplasm (potential splice variant) | Western Blot, Immunofluorescence | Most tissues, various cancer cell lines |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures and can be adapted for specific cell lines or tissues of interest.
Protocol 1: Subcellular Fractionation and Western Blot Analysis
This protocol describes the separation of cellular components into cytosolic, mitochondrial, nuclear, and lysosomal fractions, followed by the detection of BCAT1 and BCAT2 by western blotting.
Materials:
-
Cell culture plates (10 cm)
-
Cell scrapers
-
Phosphate-buffered saline (PBS), ice-cold
-
Fractionation Buffer (see recipe below)
-
Dounce homogenizer with a tight-fitting pestle
-
Microcentrifuge tubes
-
Centrifuge and ultracentrifuge
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies against BCAT1 and BCAT2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Fractionation Buffer Recipe:
-
20 mM HEPES-KOH, pH 7.5
-
10 mM KCl
-
1.5 mM MgCl2
-
1 mM EDTA
-
1 mM EGTA
-
250 mM sucrose
-
Protease and phosphatase inhibitor cocktail (add fresh)
Procedure:
-
Cell Harvesting:
-
Grow cells to 80-90% confluency in 10 cm plates.
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
-
Cell Lysis and Fractionation:
-
Resuspend the cell pellet in 500 µL of ice-cold Fractionation Buffer.
-
Incubate on ice for 20 minutes.
-
Homogenize the cell suspension using a Dounce homogenizer with 20-30 strokes on ice.
-
Transfer the homogenate to a new microcentrifuge tube.
-
-
Isolation of Nuclei:
-
Centrifuge the homogenate at 720 x g for 5 minutes at 4°C.
-
The pellet contains the nuclei. Carefully collect the supernatant (this contains cytoplasm, mitochondria, and lysosomes) and transfer it to a new tube for further fractionation.
-
Wash the nuclear pellet with 500 µL of Fractionation Buffer, centrifuge again at 720 x g for 10 minutes at 4°C. Discard the supernatant.
-
Resuspend the nuclear pellet in a suitable nuclear lysis buffer.
-
-
Isolation of Mitochondria:
-
Take the supernatant from step 3 and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
The resulting pellet contains the mitochondria. Collect the supernatant (containing cytoplasm and lysosomes) into a new tube.
-
Wash the mitochondrial pellet with Fractionation Buffer and centrifuge again.
-
Resuspend the mitochondrial pellet in a suitable lysis buffer.
-
-
Isolation of Lysosomes and Cytosol:
-
Centrifuge the supernatant from step 4 at 100,000 x g for 1 hour at 4°C in an ultracentrifuge.
-
The pellet contains the lysosomes. Resuspend in a suitable lysis buffer.
-
The supernatant is the cytosolic fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of each fraction using a BCA assay or a similar method.
-
-
Western Blot Analysis:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel. Include a whole-cell lysate as a control.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BCAT1 (e.g., Proteintech #13640-1-AP, 1:400 dilution) and BCAT2 (e.g., Proteintech #16417-1-AP, 1:200 dilution) overnight at 4°C.[4][5] It is also recommended to probe for subcellular markers to verify the purity of the fractions (e.g., Histone H3 for nucleus, COX IV for mitochondria, LAMP1 for lysosomes, and GAPDH for cytosol).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the bands using an imaging system.
-
Expected Results:
-
BCAT1: A strong band should be detected in the cytosolic fraction. Depending on the cell type and conditions, a band may also be present in the nuclear and/or lysosomal fractions.
-
BCAT2: A strong band should be detected in the mitochondrial fraction.
Protocol 2: Immunofluorescence Staining
This protocol provides a method for visualizing the subcellular localization of BCAT1 and BCAT2 within intact cells using immunofluorescence microscopy.
Materials:
-
Glass coverslips
-
Cell culture plates (24-well)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibodies against BCAT1 and BCAT2
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Culture:
-
Sterilize glass coverslips and place them in the wells of a 24-well plate.
-
Seed cells onto the coverslips and culture until they reach 50-70% confluency.
-
-
Cell Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% paraformaldehyde and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Add 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Add blocking solution to each well and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies against BCAT1 (e.g., Proteintech #13640-1-AP, 1:400 dilution) or BCAT2 (e.g., Proteintech #16417-1-AP, 1:200 dilution) in the blocking solution.[4][5]
-
Aspirate the blocking solution and add the diluted primary antibody to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST (PBS with 0.1% Tween-20).
-
Dilute the appropriate fluorophore-conjugated secondary antibody in the blocking solution.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBST.
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass slides using mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
-
Expected Results:
-
BCAT1: Fluorescence should be predominantly observed in the cytoplasm. Nuclear and/or punctate lysosomal staining may be visible depending on the cell type and experimental conditions.
-
BCAT2: A characteristic mitochondrial staining pattern (reticular or thread-like) is expected.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the known signaling pathways involving BCAT1.
Caption: Workflow for determining this compound isoform subcellular localization.
Caption: BCAT1 signaling and translocation pathways.
References
- 1. Branched chain amino acid transaminase 1 - Wikipedia [en.wikipedia.org]
- 2. Multiomic analysis reveals a key BCAT1 role in mTOR activation by B cell receptor and TLR9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-omic Analysis of Human B-cell Activation Reveals a Key Lysosomal BCAT1 Role in mTOR Hyperactivation by B-cell receptor and TLR9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCAT2 antibody (16417-1-AP) | Proteintech [ptglab.com]
- 5. BCAT1 antibody (13640-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols for Measuring BCAT Expression Levels Using qPCR
Audience: Researchers, scientists, and drug development professionals.
Introduction: Branched-chain aminotransferases (BCATs) are crucial enzymes in the catabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine. These essential amino acids play significant roles in various physiological processes, including protein synthesis, glucose metabolism, and neurotransmitter synthesis. Dysregulation of BCAA metabolism and altered BCAT expression have been implicated in several pathologies, such as cancer, metabolic disorders, and neurological diseases. Therefore, accurate measurement of this compound expression levels is vital for understanding disease mechanisms and for the development of novel therapeutic strategies.
Quantitative real-time polymerase chain reaction (qPCR) is a highly sensitive and specific method for quantifying gene expression levels. This document provides a detailed protocol for measuring the expression of BCAT1 and BCAT2 using qPCR.
Signaling Pathway
The catabolism of BCAAs is a multi-step enzymatic process initiated by the reversible transamination catalyzed by BCATs.
Figure 1. Branched-Chain Amino Acid (BCAA) Catabolic Pathway.
Experimental Workflow
The overall experimental workflow for measuring this compound expression levels using qPCR involves several key steps, from sample preparation to data analysis.
Figure 2. Experimental Workflow for qPCR-based this compound Expression Analysis.
Experimental Protocols
1. Total RNA Extraction
This protocol is for extracting total RNA from cultured cells.
-
Materials:
-
TRIzol reagent or equivalent RNA extraction reagent
-
75% Ethanol (in DEPC-treated water)
-
RNase-free water
-
Microcentrifuge tubes
-
Pipettes and RNase-free tips
-
Centrifuge
-
-
Procedure:
-
Homogenize cell pellets in 1 mL of TRIzol reagent per 5-10 x 10^6 cells.
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent used.
-
Shake the tubes vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used.
-
Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet and resuspend in RNase-free water.
-
2. RNA Quality and Quantity Assessment
-
Materials:
-
Spectrophotometer (e.g., NanoDrop)
-
Agarose (B213101) gel electrophoresis system (optional)
-
-
Procedure:
-
Measure the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.
-
(Optional) Assess RNA integrity by running an aliquot on a 1% agarose gel. Two distinct bands corresponding to 28S and 18S rRNA should be visible.
-
3. cDNA Synthesis (Reverse Transcription)
-
Materials:
-
Reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase)
-
Oligo(dT) primers or random hexamers
-
dNTPs
-
RNase inhibitor
-
Thermal cycler
-
-
Procedure:
-
In a sterile, RNase-free tube, combine 1 µg of total RNA, primers, and dNTPs.
-
Incubate according to the reverse transcription kit manufacturer's instructions. A typical program is: 65°C for 5 minutes, then on ice for at least 1 minute.
-
Add the reverse transcriptase and buffer.
-
Incubate as recommended by the manufacturer (e.g., 50°C for 50 minutes, followed by 85°C for 5 minutes to inactivate the enzyme).
-
Store the resulting cDNA at -20°C.
-
4. Quantitative Real-Time PCR (qPCR)
-
Materials:
-
qPCR master mix (containing SYBR Green or a probe-based chemistry)
-
Forward and reverse primers for BCAT1, BCAT2, and a reference gene (e.g., GAPDH, ACTB)
-
cDNA template
-
qPCR instrument
-
Optical-grade PCR plates or tubes
-
-
Primer Design:
-
Primers should be designed to span an exon-exon junction to avoid amplification of genomic DNA.
-
Melting temperature (Tm) should be between 58-62°C.
-
Amplicon length should be between 70-200 bp.
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing the qPCR master mix, forward primer, reverse primer, and nuclease-free water.
-
Aliquot the master mix into qPCR wells.
-
Add the cDNA template to each well.
-
Include no-template controls (NTC) for each primer set.
-
-
qPCR Cycling Conditions:
-
A typical qPCR program includes:
-
Initial denaturation: 95°C for 2-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis (for SYBR Green): To verify the specificity of the amplified product.
-
-
Data Presentation
Table 1: Primer Sequences for Human BCAT1, BCAT2, and Reference Genes
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Amplicon Size (bp) |
| BCAT1 | GCT GAG AAG GAG AAG AAG AAG C | TCC AGG TCT CAG AAG GAT GAG | 150 |
| BCAT2 | TGA GCA TCC TGA AGG AGA TCG | AGG GTC TTC AGG AAG GTC AGG | 135 |
| GAPDH | GAA GGT GAA GGT CGG AGT C | GAA GAT GGT GAT GGG ATT TC | 98 |
| ACTB | CCT GGC ACC CAG CAC AAT | GGG CCG GAC TCG TCA TAC | 186 |
Table 2: Example qPCR Data and Relative Quantification
This table shows example data for BCAT1 expression in a control vs. a treated cell line, normalized to GAPDH. The ΔΔCt method is used for relative quantification.
| Sample | Target Gene | Ct (Target) | Ct (GAPDH) | ΔCt (Ct_Target - Ct_GAPDH) | ΔΔCt (ΔCt_Sample - ΔCt_Control) | Fold Change (2^-ΔΔCt) |
| Control | BCAT1 | 22.5 | 18.2 | 4.3 | 0.0 | 1.0 |
| Treated | BCAT1 | 24.8 | 18.3 | 6.5 | 2.2 | 0.22 |
Data Analysis
The most common method for analyzing qPCR data is the comparative Ct (ΔΔCt) method for relative quantification of gene expression.
-
Calculate ΔCt: For each sample, subtract the Ct value of the reference gene from the Ct value of the target gene (BCAT1 or BCAT2).
-
ΔCt = Ct(target) - Ct(reference)
-
-
Calculate ΔΔCt: For each experimental sample, subtract the ΔCt of the control sample from the ΔCt of the experimental sample.
-
ΔΔCt = ΔCt(experimental) - ΔCt(control)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
Conclusion: This document provides a comprehensive guide for measuring this compound expression levels using qPCR. By following these detailed protocols and data analysis steps, researchers can obtain accurate and reproducible results, which are essential for advancing our understanding of the role of BCATs in health and disease. Adherence to good laboratory practices, including proper sample handling and the use of appropriate controls, is critical for the success of these experiments.
Application Notes: High-Purity Purification of Recombinant Human Branched-Chain Aminotransferase (BCAT)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Branched-chain aminotransferases (BCATs) are critical enzymes that catalyze the initial, reversible step in the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[1][2][3] In humans, two isozymes exist: the cytosolic BCAT1 (BCATc) and the mitochondrial BCAT2 (BCATm).[4] BCAT1 is predominantly found in the nervous system, while BCAT2 is expressed ubiquitously.[5] These enzymes play a crucial role in nitrogen metabolism and the synthesis of the neurotransmitter glutamate (B1630785).[4] Dysregulation of BCAT activity has been implicated in various diseases, including metabolic disorders and several types of cancer, making them important targets for therapeutic development.[5][6]
The production of highly pure and active recombinant this compound protein is essential for structural biology, functional assays, and high-throughput screening of potential inhibitors. This document provides a comprehensive, multi-step protocol for the expression and purification of N-terminally His-tagged human BCAT1 and BCAT2 from Escherichia coli.
Physicochemical and Kinetic Properties
Successful purification protocol design relies on understanding the protein's intrinsic properties. The following table summarizes key characteristics of human BCAT1 and BCAT2.
| Property | Human BCAT1 (Cytosolic) | Human BCAT2 (Mitochondrial) | Reference |
| Accession Number | UniProt: P54687 | UniProt: O15382 | [2][7] |
| Full-Length MW | ~43.3 kDa (386 aa) | ~44.1 kDa (392 aa) | [8][9] |
| Theoretical pI | 6.0 - 6.2 | 8.0 - 8.5 | [10] (Calculated) |
| Substrates | L-leucine, L-isoleucine, L-valine, α-ketoglutarate | L-leucine, L-isoleucine, L-valine, α-ketoglutarate | [1][2] |
| Cofactor | Pyridoxal 5'-phosphate (PLP) | Pyridoxal 5'-phosphate (PLP) | [3] |
Purification Strategy Overview
A robust, three-step chromatography strategy is employed to achieve >95% purity, suitable for demanding downstream applications.[11] This strategy ensures the removal of a broad range of contaminants, including host cell proteins (HCPs), nucleic acids, and protein aggregates.
-
Capture Step: Immobilized Metal Affinity Chromatography (IMAC) : This initial step utilizes the high affinity of an engineered N-terminal polyhistidine tag (His-tag) for nickel ions (Ni²⁺) immobilized on a resin, allowing for efficient capture of the recombinant protein from the crude cell lysate.[12][13]
-
Intermediate Purification: Ion-Exchange Chromatography (IEX) : This step separates proteins based on differences in their net surface charge.[11] It is highly effective at removing HCPs that may have co-purified during the IMAC step. The choice of anion or cation exchange depends on the protein's isoelectric point (pI) and the buffer pH.
-
Polishing Step: Size-Exclusion Chromatography (SEC) : The final step separates molecules based on their hydrodynamic radius.[11] This is crucial for removing any remaining protein contaminants and, most importantly, for separating protein aggregates from the active, monomeric form of this compound.
Experimental Protocols
1. Expression of His-tagged this compound in E. coli
This protocol describes the expression of N-terminally 6xHis-tagged human BCAT1 or BCAT2 in the E. coli BL21(DE3) strain.
-
Materials:
-
pET expression vector containing the human BCAT1 or BCAT2 gene with an N-terminal 6xHis tag.
-
E. coli BL21(DE3) competent cells.
-
Luria-Bertani (LB) medium and LB agar (B569324) plates.
-
Appropriate antibiotic (e.g., Kanamycin, 50 µg/mL).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG), 1 M stock.
-
-
Protocol:
-
Transform the this compound expression plasmid into E. coli BL21(DE3) cells and plate on selective LB agar.[14] Incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking (220 rpm).
-
Inoculate 1 L of LB medium (with antibiotic) with 10 mL of the overnight culture.
-
Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate for 16-20 hours at 18°C with shaking. Lower temperatures often improve protein solubility.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.
-
2. Cell Lysis and Lysate Preparation
-
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM DTT, 10% (v/v) Glycerol.
-
Lysozyme (B549824), Protease Inhibitor Cocktail (EDTA-free), DNase I.
-
Sonicator.
-
-
Protocol:
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer per liter of original culture.
-
Add lysozyme (1 mg/mL), DNase I (10 µg/mL), and a protease inhibitor cocktail. Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice. Use short pulses (e.g., 10 seconds ON, 30 seconds OFF) for a total of 5-10 minutes of ON time, or until the suspension is no longer viscous.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the soluble His-tagged this compound protein. Filter through a 0.45 µm syringe filter before chromatography.
-
3. Purification Step 1: Immobilized Metal Affinity Chromatography (IMAC)
-
Materials:
-
IMAC Column (e.g., 5 mL HisTrap™ HP).
-
IMAC Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 40 mM Imidazole, 10% Glycerol.
-
IMAC Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 300 mM Imidazole, 10% Glycerol.
-
Chromatography system (e.g., ÄKTA).
-
-
Protocol:
-
Equilibrate the IMAC column with 5-10 column volumes (CV) of Lysis Buffer.
-
Load the clarified lysate onto the column at a flow rate of 1-2 mL/min.
-
Wash the column with 10 CV of Lysis Buffer to remove unbound proteins.
-
Wash the column with 10 CV of IMAC Wash Buffer to remove nonspecifically bound proteins.
-
Elute the His-tagged this compound protein using a linear gradient from 0-100% IMAC Elution Buffer over 10 CV. Collect 1-2 mL fractions.
-
Analyze fractions by SDS-PAGE to identify those containing pure this compound protein. Pool the purest fractions.
-
4. Purification Step 2: Ion-Exchange Chromatography (IEX)
The choice of IEX resin depends on the target protein's pI.
-
For BCAT1 (pI ~6.1): Anion-exchange chromatography is recommended. At a buffer pH of ~7.5, BCAT1 will be negatively charged and bind to a quaternary ammonium (B1175870) (Q) resin.
-
For BCAT2 (pI ~8.2): Cation-exchange chromatography is recommended. At a buffer pH of ~7.0, BCAT2 will be positively charged and bind to a sulfopropyl (SP) resin.
-
Protocol (Example for BCAT1 - Anion Exchange):
-
Exchange the buffer of the pooled IMAC fractions into IEX Buffer A (20 mM Tris-HCl pH 7.5, 25 mM NaCl, 1 mM DTT) using dialysis or a desalting column.
-
Equilibrate an anion-exchange column (e.g., 5 mL HiTrap Q HP) with 5-10 CV of IEX Buffer A.
-
Load the sample onto the column.
-
Wash the column with 5 CV of IEX Buffer A.
-
Elute the protein with a linear gradient of 0-100% IEX Buffer B (20 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM DTT) over 20 CV.
-
Analyze fractions by SDS-PAGE and pool the purest fractions containing BCAT1.
-
5. Purification Step 3: Size-Exclusion Chromatography (SEC)
-
Materials:
-
SEC Column (e.g., Superdex 200 Increase 10/300 GL).
-
SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 5% Glycerol.
-
-
Protocol:
-
Concentrate the pooled IEX fractions to a volume of ~500 µL using a centrifugal filter unit (e.g., Amicon Ultra, 30 kDa MWCO).
-
Equilibrate the SEC column with at least 2 CV of SEC Buffer.
-
Inject the concentrated sample onto the column.
-
Elute the protein with 1.5 CV of SEC Buffer at a flow rate appropriate for the column (e.g., 0.5 mL/min).
-
Collect fractions corresponding to the major monomeric peak. The elution volume for this compound (~45 kDa) should be consistent with its molecular weight.
-
Confirm purity with SDS-PAGE. The final protein should appear as a single band.
-
Data Presentation and Quality Control
Systematic tracking of protein yield and purity at each step is critical for process optimization. A purification summary table should be generated for each purification run.
Table 1: Example Purification Summary for Recombinant BCAT1
| Purification Step | Total Protein (mg) | BCAT1 Activity (Units) | Specific Activity (U/mg) | Yield (%) | Purity (%) |
| Clarified Lysate | 500 | 10,000 | 20 | 100 | ~5 |
| IMAC Eluate | 45 | 9,000 | 200 | 90 | ~85 |
| IEX Eluate | 35 | 8,400 | 240 | 84 | ~95 |
| SEC Eluate | 28 | 8,120 | 290 | 81 | >98 |
Note: Values are representative and will vary based on expression levels and experimental conditions.
Quality Control Methods:
-
SDS-PAGE: Used throughout the purification process to assess purity and apparent molecular weight. The final product should yield a single band at ~45 kDa.
-
Western Blot: Can be used to confirm the identity of the protein using an anti-BCAT or anti-His-tag antibody.
-
Enzyme Activity Assay: A functional assay should be performed to confirm the catalytic activity of the purified protein. This typically involves monitoring the production of glutamate from α-ketoglutarate.
-
Mass Spectrometry: To confirm the precise molecular mass and identity of the final protein product.
References
- 1. uniprot.org [uniprot.org]
- 2. uniprot.org [uniprot.org]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. Branched chain amino acid transaminase 1 - Wikipedia [en.wikipedia.org]
- 5. BCAT2 branched chain amino acid transaminase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. BCAT1 branched chain amino acid transaminase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. algentbio.com [algentbio.com]
- 9. cusabio.com [cusabio.com]
- 10. biomatik.com [biomatik.com]
- 11. Histagged protein purification protocol | Cytiva [cytivalifesciences.com.cn]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Hisタグタンパク質の産生と精製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. E. coli protein expression and purification [protocols.io]
Troubleshooting & Optimization
troubleshooting low BCAT activity in enzymatic assays
Technical Support Center: BCAT Enzymatic Assays
This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for troubleshooting low activity in Branched-Chain Amino Acid Transaminase (this compound) enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for lower-than-expected this compound activity?
Low this compound activity can stem from several factors related to the enzyme, assay conditions, or reagents. The most frequent issues include:
-
Inactive Enzyme: Improper storage, repeated freeze-thaw cycles, or exposure to high temperatures can cause the enzyme to denature and lose activity.[1]
-
Suboptimal Assay Conditions: Every enzyme has an optimal pH and temperature. Deviations from these conditions for this compound can significantly reduce its reaction rate.[2]
-
Incorrect Substrate or Cofactor Concentration: The concentrations of the branched-chain amino acid (BCAA) substrate, the α-ketoglutarate co-substrate, and the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor are critical.[3] If concentrations are too low, the enzyme's active sites may not be saturated.[1]
-
Presence of Inhibitors: Contaminants in the sample or reagents can act as inhibitors, blocking the enzyme's active site.[2]
-
Degraded Reagents: Substrates, the PLP cofactor, and buffers can degrade over time, negatively impacting the reaction.[2]
-
Pipetting or Measurement Inaccuracies: Errors in dispensing reagents can lead to inaccurate results.[4]
Q2: How can I confirm my this compound enzyme is active?
To verify your enzyme's viability, run a positive control experiment. Use a fresh batch of substrates and cofactors under previously validated optimal conditions. If possible, test the enzyme on a control DNA or substrate with known activity. Comparing the results to a new vial of the enzyme or a previously established standard can help determine if the issue lies with the enzyme itself.
Q3: What are the optimal pH and temperature for this compound assays?
The optimal conditions can vary depending on the source of the this compound enzyme (e.g., mammalian, bacterial). However, a general range can be used as a starting point for optimization.
-
pH: Most this compound enzymes function optimally at a neutral to slightly alkaline pH, typically around pH 7.5 to 8.5 .[3][5][6]
-
Temperature: The optimal temperature is generally in the range of 35-40°C .[3][6] It is crucial to determine the optimal pH and temperature for your specific enzyme by testing its activity across a range of values while keeping other parameters constant.[2]
Q4: What is the role of Pyridoxal 5'-phosphate (PLP) and why is it important?
Pyridoxal 5'-phosphate (PLP) is an essential cofactor for all this compound enzymes.[3][7] It is a derivative of vitamin B6 and is required for the transamination reaction. PLP binds to a lysine (B10760008) residue in the enzyme's active site, forming a Schiff base, which is crucial for the catalytic process of transferring the amino group from a BCAA to α-ketoglutarate.[3] An insufficient concentration or degradation of PLP will result in low or no enzyme activity.
Q5: Could there be an inhibitor in my sample or reagents?
Yes, the presence of inhibitors is a common cause of low enzymatic activity. These can be specific compounds that target this compound or general inhibitors that affect many enzymes.
-
Known this compound Inhibitors: The anticonvulsant drug Gabapentin is a known competitive inhibitor of this compound isoforms.[3][7] Various other compounds have been developed as experimental inhibitors.[8][9]
-
General Enzyme Inhibitors: Certain metal ions (e.g., Cu²⁺, Co²⁺), carbonyl reagents (hydroxylamine), and sulfhydryl reagents (iodoacetamide) can inhibit this compound activity.[3][6] Reagents like EDTA, SDS, and sodium azide, often found in buffers or samples, can also interfere with assays.[4]
Troubleshooting Guide
Use the following logical workflow and summary table to diagnose and resolve issues with your this compound assay.
Logical Troubleshooting Workflow
This diagram outlines a step-by-step process to identify the root cause of low this compound activity.
Caption: A step-by-step workflow for troubleshooting low this compound activity.
Troubleshooting Data Summary
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | Inactive Enzyme | Verify enzyme activity with a positive control. Use a fresh enzyme aliquot and avoid repeated freeze-thaw cycles.[1] |
| Degraded Reagents | Prepare fresh substrate, co-substrate (α-ketoglutarate), cofactor (PLP), and buffer solutions.[2] | |
| Suboptimal Concentrations | Titrate the enzyme and substrates to determine their optimal concentrations for a linear response.[1] | |
| Incorrect Assay Conditions | Optimize pH and temperature for your specific enzyme. Verify the incubation time is sufficient and within the linear range of the reaction.[2][3] | |
| High Background Signal | Sample Interference | If using biological samples, NADH or NADPH can generate background. Run a sample blank without the this compound enzyme mix and subtract this reading.[10] |
| Reagent Instability | Autohydrolysis of substrates. Prepare solutions fresh before use. | |
| Non-Linear Reaction Rate | Substrate Depletion | Decrease the enzyme concentration or shorten the incubation time to ensure you are measuring the initial velocity.[1] |
| Enzyme Instability | The enzyme may not be stable under the assay conditions. Check enzyme stability at the assay temperature and pH. Consider adding stabilizing agents like BSA. | |
| Inhibitors Present | If using tissue or cell lysates, inhibitors may be present. Purify the sample or perform a dilution series. Run a control with a known amount of pure this compound spiked into your sample matrix to check for inhibition.[11] |
Experimental Protocols & Visualizations
This compound Enzymatic Reaction
BCATs catalyze the reversible transamination of a branched-chain amino acid (Leucine, Isoleucine, or Valine) with α-ketoglutarate. This reaction requires the cofactor Pyridoxal 5'-phosphate (PLP).[3][12]
Caption: The reversible transamination reaction catalyzed by this compound enzymes.
Standard Protocol: Colorimetric this compound Activity Assay
This protocol describes a general method for determining this compound activity in purified enzyme preparations or biological samples using a coupled enzyme reaction. The glutamate (B1630785) produced by this compound is measured in a secondary reaction that results in a colorimetric product.
1. Reagent Preparation:
-
This compound Assay Buffer: Prepare a buffer solution with a pH between 7.5 and 8.5 (e.g., 100 mM Tris-HCl or phosphate (B84403) buffer). Allow it to reach room temperature before use.[3][5]
-
BCAA Substrate Solution: Prepare a stock solution of the desired branched-chain amino acid (e.g., 100 mM L-Leucine) in the Assay Buffer.
-
α-Ketoglutarate (α-KG) Solution: Prepare a stock solution (e.g., 100 mM) in the Assay Buffer.
-
Pyridoxal 5'-phosphate (PLP) Solution: Prepare a fresh stock solution (e.g., 10 mM) in water. Protect from light.
-
Enzyme Sample: Dilute the purified this compound enzyme or biological sample to the desired concentration in cold Assay Buffer. Keep on ice.
-
Coupled Enzyme Mix: This mix contains enzymes and substrates to detect glutamate. Commercial kits often provide a proprietary mix that produces a colorimetric signal (e.g., at 450 nm) proportional to the glutamate concentration.[10]
2. Assay Procedure (96-well plate format):
-
Prepare Standards (Optional but Recommended): If quantifying glutamate, prepare a standard curve using known concentrations of L-Glutamate.
-
Prepare Reaction Mix: For each reaction, prepare a master mix containing the Assay Buffer, BCAA substrate, α-KG, PLP, and the coupled enzyme mix. The final concentrations will need to be optimized, but starting points could be: 10 mM BCAA, 5 mM α-KG, 0.1 mM PLP.
-
Set up Wells:
-
Sample Wells: Add 50 µL of the Reaction Mix to each well, then add 50 µL of your diluted enzyme sample.
-
Sample Blank Wells: Add 50 µL of a reaction mix without the BCAA substrate to separate wells, then add 50 µL of your diluted enzyme sample. This controls for background from the sample itself.
-
Negative Control: Add 50 µL of the Reaction Mix to a well, then add 50 µL of Assay Buffer instead of the enzyme.
-
-
Incubation: Mix the plate gently (e.g., on a horizontal shaker) and incubate at the optimal temperature (e.g., 37°C) for a set period (e.g., 30-60 minutes). Protect the plate from light.[10]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[10]
3. Data Analysis:
-
Subtract the absorbance of the Negative Control from all sample and standard readings.
-
Subtract the absorbance of the Sample Blank from the corresponding Sample reading to correct for background.
-
Calculate the this compound activity based on the change in absorbance over time, relative to the amount of enzyme added. Activity is often expressed in U/mL, where one unit (U) is the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Typical this compound Assay Parameters
| Parameter | Typical Range / Condition | Reference(s) |
| pH | 7.5 - 8.5 | [3][5][6] |
| Temperature | 35 - 40 °C | [3][6] |
| Substrate (BCAA) | 3 - 10 mM | [6] |
| Co-substrate (α-KG) | 5 - 10 mM | [6] |
| Cofactor (PLP) | 0.05 - 0.1 mM | [5] |
| Detection Wavelength | 450 nm (for common coupled assays) | [10][12] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Branched-chain amino acid aminotransferase - Wikipedia [en.wikipedia.org]
- 4. docs.abcam.com [docs.abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization and Role of the Branched-Chain Aminotransferase (this compound) Isolated from Lactococcus lactis subsp. cremoris NCDO 763 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review on Branched-Chain Amino Acid Aminotransferase (this compound) Inhibitors: Current Status, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic Method for Determining Branched Chain Amino Acids (BCAA Assay) [sigmaaldrich.com]
- 11. benchfly.com [benchfly.com]
- 12. Branched-Chain Amino Acid Transaminase (this compound) Activity Assay Kit - Profacgen [profacgen.com]
BCAT1 Inhibitor Optimization: Technical Support Center
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working to optimize the specificity and potency of Branched-chain Amino Acid Transaminase 1 (BCAT1) inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the development and testing of BCAT1 inhibitors.
Q1: My BCAT1 inhibitor shows high potency in the enzymatic assay but has low activity in cell-based assays. What are the potential causes and solutions?
A: This is a common and multifaceted issue. The discrepancy often points to factors beyond direct enzyme inhibition.
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach the cytosolic BCAT1.
-
Troubleshooting: Assess the inhibitor's physicochemical properties (e.g., LogP, polar surface area). Consider performing a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells. Modify the compound to improve membrane permeability, for instance, by masking polar groups.
-
-
Efflux Pump Activity: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Troubleshooting: Test for efflux by co-incubating your inhibitor with known efflux pump blockers. If efflux is confirmed, medicinal chemistry efforts can be directed to create analogs that are not pump substrates.
-
-
High Protein Binding: The inhibitor may bind extensively to plasma proteins in the culture medium or non-target proteins within the cell, reducing the free concentration available to bind BCAT1.
-
Troubleshooting: Measure the fraction of unbound drug in your assay medium. Optimize the compound structure to reduce non-specific binding.
-
-
Metabolic Instability: The inhibitor could be rapidly metabolized by the cells into an inactive form.
-
Troubleshooting: Perform metabolic stability assays using liver microsomes or cell lysates. Identify metabolic hotspots on the molecule and modify the structure to block metabolic degradation. The potent inhibitor BAY-069, for example, displayed significantly weaker cellular activity compared to its biochemical potency, which can be a result of these factors.[1][2]
-
Q2: How can I determine if my inhibitor is specific for BCAT1 over the mitochondrial isoform, BCAT2?
A: Achieving isoform specificity is a major challenge due to the high sequence homology between BCAT1 and BCAT2.[3][4]
-
Counter-Screening: The most direct method is to perform an enzymatic assay with purified human BCAT2 protein. Run the assay under identical conditions to your BCAT1 assay to directly compare IC50 values and determine the selectivity ratio.
-
Cell-Based Isoform Assays: Use cell lines engineered to express only BCAT1 or BCAT2. For example, you could use a cell line with a BCAT1 knockout to assess effects mediated solely by BCAT2.
-
Structural Biology: Co-crystallize your inhibitor with both BCAT1 and BCAT2. Analyzing the binding modes can reveal subtle differences in the active sites that can be exploited to enhance selectivity through rational drug design.
Q3: My enzymatic assay results are inconsistent. What experimental variables should I check?
A: Inconsistency in enzymatic assays often stems from the instability of reagents or suboptimal assay conditions.
-
Reagent Stability: Ensure the stability of NADH and the coupling enzyme (e.g., L-glutamate dehydrogenase or Leucine (B10760876) dehydrogenase), as they are critical for the signal.[1][5] Prepare fresh solutions and avoid repeated freeze-thaw cycles.
-
Substrate Concentrations: BCAT1 expression can be regulated by the concentration of its substrate, α-ketoglutarate (α-KG).[6] Ensure you are using consistent and appropriate concentrations of L-leucine and α-KG in your assays. Standard assays often use L-Leucine at 10 mM and α-KG at 2 mM.[5]
-
Cofactor Presence: The reaction is dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). Ensure it is present at a saturating concentration (e.g., 50 µM).[5]
-
DMSO Concentration: High concentrations of DMSO, the solvent typically used for inhibitors, can inhibit enzyme activity. Keep the final DMSO concentration consistent across all wells and ideally below 1%.[5]
Q4: My inhibitor shows off-target effects in cellular assays that are inconsistent with BCAT1 inhibition. How do I investigate this?
A: Unexplained cellular phenotypes suggest your compound may be interacting with other proteins.
-
Target Profiling: Screen your inhibitor against a panel of common off-targets, such as kinases or G-protein coupled receptors. This can help identify unintended interactions.
-
Phenotypic Screening: Compare the cellular phenotype induced by your inhibitor with that of a known, specific BCAT1 inhibitor or BCAT1 gene knockdown (using siRNA or shRNA). If the phenotypes differ, it strongly suggests off-target effects.
-
Non-Canonical Functions: Be aware that BCAT1 may have functions beyond its catalytic role in BCAA metabolism, such as regulating iron homeostasis.[7][8] The observed phenotype might be related to a non-canonical function that is not captured by a simple enzymatic assay.
Quantitative Data on BCAT1 Inhibitors
The potency and specificity of BCAT1 inhibitors vary significantly across different chemical scaffolds. The table below summarizes data for several known compounds.
| Compound ID | Chemical Class | BCAT1 IC50/pIC50 | BCAT2 IC50/pIC50 | Selectivity (BCAT2/BCAT1) | Reference(s) |
| Compound 7 | Bicyclo[3.2.1]octene derivative | 0.78 µM | Not Reported | Not Reported | [5] |
| WQQ-345 | Bicyclo[2.2.1]heptene derivative | 4.87 µM | Not Reported | Not Reported | [5] |
| Gabapentin | GABA Analog | ~1 mM (Ki) | Not specified | Low | [9] |
| Compound A | Phenyl-substituted dihydropyrimidine | 81 nM | 21 nM | ~0.26 (BCAT2 selective) | [1] |
| Compound 8b | 2-Aryl Benzimidazole | pIC50 = 5.4 (~4 µM) | pIC50 = 7.4 (~40 nM) | ~0.01 (BCAT2 selective) | [4] |
| BAY-069 | (Trifluoromethyl)pyrimidinedione | Potent | Potent | Dual Inhibitor | [1][10] |
| ERG240 | Not Specified | Potent | Not Specified | BCAT1 Specific | [8][10] |
Experimental Protocols
Protocol 1: In Vitro BCAT1 Enzymatic Inhibition Assay
This protocol describes a continuous-monitoring spectrophotometric assay to determine the IC50 of inhibitors against purified human BCAT1. The assay couples the BCAT1-catalyzed transamination to the oxidation of NADH by L-glutamate dehydrogenase (GLDH), which is monitored by the decrease in absorbance at 340 nm.[5]
Materials and Reagents:
-
Purified recombinant human BCAT1 enzyme
-
L-Leucine
-
α-Ketoglutarate (α-KG)
-
Pyridoxal 5'-phosphate (PLP)
-
β-Nicotinamide adenine (B156593) dinucleotide (NADH)
-
L-glutamate dehydrogenase (GLDH)
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0
-
Test compounds and DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the assay buffer to 10x the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reagent Mix Preparation: Prepare a master mix of reagents in the assay buffer. The final concentrations in the reaction well should be:
-
L-Leucine: 10 mM
-
α-KG: 2 mM
-
PLP: 50 µM
-
NADH: 200 µM
-
GLDH: 10 units/mL
-
-
Assay Plate Setup:
-
Add 20 µL of the 10x diluted test compound or DMSO (for positive and negative controls) to the appropriate wells of the 96-well plate.
-
Add 160 µL of the reagent mix to each well.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 20 µL of the purified BCAT1 enzyme solution (final concentration ~10 nM) to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) from the linear portion of the absorbance vs. time curve.
-
Normalize the rates to the DMSO control wells (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for BCAT1 Inhibition
This protocol assesses the ability of an inhibitor to engage BCAT1 within a cellular context by measuring changes in a downstream metabolite.[1][5]
Materials and Reagents:
-
Cancer cell line with high BCAT1 expression (e.g., U-87 MG glioblastoma cells)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Metabolite analysis method (e.g., LC-MS or a colorimetric assay kit for glutamate (B1630785) or BCAAs)
Procedure:
-
Cell Seeding: Seed the BCAT1-expressing cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound or DMSO (vehicle control) for a predetermined time (e.g., 24-48 hours).
-
Metabolite Extraction:
-
After treatment, place the plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate ice-cold extraction solvent (e.g., 80% methanol) to each well.
-
Scrape the cells and collect the cell lysate/solvent mixture.
-
Centrifuge the samples at high speed to pellet cell debris and proteins.
-
-
Metabolite Analysis:
-
Collect the supernatant containing the metabolites.
-
Analyze the levels of key metabolites, such as leucine (which should increase with BCAT1 inhibition) or glutamate (which should decrease), using LC-MS or a suitable assay kit.
-
-
Data Analysis:
-
Normalize the metabolite levels to the total protein concentration of the cell lysate from a parallel well.
-
Plot the change in metabolite concentration against the inhibitor concentration to determine the cellular potency (e.g., EC50).
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Review on Branched-Chain Amino Acid Aminotransferase (BCAT) Inhibitors: Current Status, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Optimization of Potent, Selective, and in Vivo Efficacious 2-Aryl Benzimidazole BCATm Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. BCAT1 promotes cell proliferation through amino acid catabolism in gliomas carrying wild-type IDH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Gabapentin - Wikipedia [en.wikipedia.org]
- 10. BCAT1 Activation Reprograms Branched-Chain Amino Acid Metabolism and Epigenetically Promotes Inflammation in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
BCAT2 Inhibitor Development Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working on selective Branched-chain Amino Acid Transaminase 2 (BCAT2) inhibitors. This resource provides answers to frequently asked questions and detailed troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in developing selective BCAT2 inhibitors?
The main challenge lies in achieving selectivity over the cytosolic isoform, BCAT1. BCAT1 and BCAT2 are the two isoforms of branched-chain amino acid transaminase in humans.[1] While BCAT2 is a mitochondrial enzyme with ubiquitous expression in most tissues (except the liver), BCAT1 is a cytosolic enzyme primarily found in the brain, immune cells, and certain cancers.[2][3][4] Both isoforms share a high degree of structural similarity in their active sites, making it difficult to design small molecules that inhibit BCAT2 without affecting BCAT1.[3] Non-selective inhibition can lead to confounding results and potential off-target effects, especially in neurological or immunological studies where BCAT1 plays a significant role.
Q2: Why does my potent enzymatic BCAT2 inhibitor show weak or no activity in cell-based assays?
This is a common and significant hurdle. Several factors can contribute to this discrepancy between in vitro enzymatic potency and cellular activity:
-
Cellular Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching the cytoplasm.
-
Mitochondrial Uptake: Since BCAT2 is located within the mitochondria, the inhibitor must cross both the outer and inner mitochondrial membranes to reach its target.[5] This is a significant barrier for many compounds.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Metabolic Instability: The inhibitor could be rapidly metabolized into an inactive form by cellular enzymes.
-
High Substrate Concentration: Intracellular concentrations of branched-chain amino acids (BCAAs) and α-ketoglutarate, the natural substrates of BCAT2, can be high, creating a competitive environment that requires a much higher inhibitor concentration to achieve effective target modulation.
Q3: What are the expected downstream metabolic consequences of selective BCAT2 inhibition in a cellular or in vivo model?
Successful inhibition of BCAT2 blocks the first step of BCAA catabolism in the mitochondria.[6] The primary and most direct consequences are:
-
Increased Intracellular and Plasma BCAA Levels: By blocking their breakdown, concentrations of leucine (B10760876), isoleucine, and valine are expected to rise. This has been demonstrated in BCAT2 knockout mice.[7]
-
Decreased Branched-Chain α-Keto Acid (BCKA) Levels: The direct products of the BCAT2-catalyzed reaction (α-ketoisocaproate, α-keto-β-methylvalerate, and α-ketoisovalerate) should decrease.[7]
-
Altered Glutamate (B1630785) Levels: The reaction catalyzed by BCAT2 involves the conversion of α-ketoglutarate to glutamate. Inhibition of BCAT2 may therefore impact the mitochondrial glutamate pool.[4]
These primary metabolic shifts can lead to secondary effects on signaling pathways sensitive to BCAA levels, such as the mTORC1 pathway, which is activated by leucine.[8]
Q4: Are there any known selective BCAT2 inhibitors I can use as a reference or tool compound?
While the field is still developing and no inhibitors are in clinical trials, some selective compounds have been reported in the literature.[9] For instance, researchers at GlaxoSmithKline (GSK) have developed potent BCAT2 inhibitors, such as compound 2-((4-chloro-2,6-difluorobenzyl)amino)-7-oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile , which demonstrated in vivo activity by raising BCAA levels in mice.[10] Another example is BCAT-IN-2 , a potent and selective BCATm inhibitor.[11] It is crucial to check the literature for the most current tool compounds and their selectivity profiles.
Troubleshooting Guides
Guide 1: Inconsistent Results in BCAT2 Enzymatic Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal | 1. Degraded Enzyme: Recombinant BCAT2 may have lost activity due to improper storage or multiple freeze-thaw cycles. 2. Inactive Cofactor: Pyridoxal 5'-phosphate (PLP) is a required cofactor and may be degraded or omitted.[4] 3. Incorrect Buffer Conditions: pH or salt concentration may not be optimal for enzyme activity. 4. Substrate Degradation: α-ketoglutarate can be unstable in solution. | 1. Aliquot the enzyme upon receipt and avoid repeated freeze-thaw cycles. Run a positive control with a known active batch. 2. Always prepare fresh PLP-containing buffers. Store PLP solution protected from light. 3. Ensure the assay buffer is at the recommended pH (typically ~7.4-8.0) and temperature.[12] 4. Prepare α-ketoglutarate solution fresh before each experiment. |
| High Background | 1. Contaminating Enzyme Activity: Sample or reagents may be contaminated with other dehydrogenases if using a coupled assay that measures NADH/NADPH. 2. Non-enzymatic Reaction: The detection probe may be unstable or react with assay components (e.g., DTT in the buffer). | 1. Run a control reaction without the BCAA substrate to measure background signal. 2. Run a control reaction without the enzyme to check for non-enzymatic signal generation. Ensure all reagents are of high purity. |
| Poor Inhibitor Potency (High IC50) | 1. Inhibitor Precipitation: The compound may not be soluble at the tested concentrations in the aqueous assay buffer. 2. High Enzyme Concentration: Using too much enzyme can lead to an underestimation of inhibitor potency (stoichiometric inhibition). | 1. Check inhibitor solubility. Use a lower percentage of DMSO (typically <1%) and pre-dissolve the compound. 2. Reduce the enzyme concentration to ensure initial velocity conditions are met and the enzyme concentration is well below the inhibitor Ki. |
Guide 2: Measuring BCAA and BCKA Levels by LC-MS/MS
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Resolution | 1. Suboptimal Chromatography: Mobile phase, gradient, or column choice is not adequate, especially for separating isomers like leucine and isoleucine.[13] 2. Matrix Effects: Components in the plasma or cell lysate are co-eluting and interfering with ionization. | 1. Use a column designed for amino acid analysis (e.g., HILIC or mixed-mode). Optimize the gradient elution to ensure baseline separation of isomers.[14] 2. Perform a thorough sample cleanup (e.g., protein precipitation followed by solid-phase extraction). Use stable isotope-labeled internal standards for each analyte to correct for matrix effects.[15] |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient Ionization: The chosen ESI polarity (positive/negative) may not be optimal for all analytes. 2. Sample Degradation: BCKAs can be unstable; samples may have degraded during storage or preparation. | 1. Use a method with rapid polarity switching to detect BCAAs (typically positive mode) and BCKAs (typically negative mode) in the same run.[13] 2. Keep samples on ice during preparation and store at -80°C. Analyze samples as quickly as possible after preparation. |
| High Variability Between Replicates | 1. Inconsistent Sample Preparation: Pipetting errors or incomplete protein precipitation. 2. Precipitation of Analytes: The deproteinizing solvent (e.g., methanol, acetonitrile) may cause some analytes to precipitate along with proteins if not optimized. | 1. Use a validated and standardized protocol for protein precipitation. Ensure thorough vortexing and consistent centrifugation.[15] 2. Test different precipitation solvents and ratios to ensure maximum recovery of all analytes. |
Experimental Protocols
Protocol 1: General BCAT2 Enzymatic Activity Assay (Coupled Assay)
This protocol measures the production of glutamate, which is then used by glutamate dehydrogenase (GDH) to produce NADH, detectable by absorbance at 340 nm.
Materials:
-
Recombinant human BCAT2
-
L-Leucine (or other BCAA substrate)
-
α-ketoglutarate (α-KG)
-
Pyridoxal 5'-phosphate (PLP)
-
Ammonium acetate (B1210297) (NH₄OAc)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Glutamate Dehydrogenase (GDH)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, 1 mM DTT, 50 µM PLP
-
Test inhibitor and vehicle (DMSO)
-
96-well UV-transparent plate
Procedure:
-
Prepare Reagents:
-
Prepare a 2X Substrate Mix in Assay Buffer containing 10 mM L-Leucine, 10 mM α-KG, 400 mM NH₄OAc, and 4 mM NAD+.
-
Prepare a 2X Enzyme Mix in Assay Buffer containing an appropriate concentration of BCAT2 and 40 units/mL GDH.
-
Prepare serial dilutions of the test inhibitor in DMSO, then dilute into Assay Buffer.
-
-
Assay Plate Setup:
-
Add 50 µL of the inhibitor dilution or vehicle control to the wells of the 96-well plate.
-
Add 25 µL of the 2X Enzyme Mix to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to BCAT2.
-
-
Initiate Reaction:
-
Add 25 µL of the 2X Substrate Mix to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a plate reader pre-heated to 37°C.
-
Measure the increase in absorbance at 340 nm every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic read.
-
Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for BCAT2 Target Engagement
This protocol confirms that an inhibitor binds to BCAT2 inside intact cells by measuring changes in the protein's thermal stability.[16][17][18]
Materials:
-
Cells expressing BCAT2
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Test inhibitor and vehicle (DMSO)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis Buffer: PBS with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
SDS-PAGE and Western Blot reagents
-
Primary antibody specific for BCAT2
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the test inhibitor or vehicle (DMSO) at the desired concentration in culture medium. Incubate for 1 hour at 37°C.
-
-
Heating Step:
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and 37°C water bath) or sonication.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Normalize the total protein concentration of all samples.
-
Analyze the samples by SDS-PAGE and Western Blot using an anti-BCAT2 antibody.
-
-
Data Analysis:
-
Quantify the band intensities for BCAT2 at each temperature.
-
For both vehicle and inhibitor-treated samples, normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the fraction of soluble BCAT2 versus temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Data Presentation
Table 1: Example Selectivity Profile of this compound Inhibitors
| Compound | Target | hBCAT1 IC50 (µM) | hBCAT2 IC50 (µM) | Selectivity (Fold, BCAT1/BCAT2) |
| Compound X | BCAT1 | 0.05 | 5.2 | 0.01 |
| Compound Y | BCAT2 | >100 | 0.15 | >667 |
| Compound Z | Non-selective | 0.8 | 1.1 | 0.73 |
Data is hypothetical and for illustrative purposes.
Table 2: Typical BCAA Concentrations in Human Plasma
| Analyte | Concentration Range (µM) |
| Leucine | 100 - 200 |
| Isoleucine | 50 - 100 |
| Valine | 200 - 300 |
Reference ranges can vary based on diet and physiological state.
Visualizations
Caption: BCAA Catabolism Pathway Highlighting BCAT1 and BCAT2.
Caption: Experimental Workflow for BCAT2 Inhibitor Validation.
Caption: Troubleshooting Logic for Poor Cellular Activity.
References
- 1. researchgate.net [researchgate.net]
- 2. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects [frontiersin.org]
- 5. scbt.com [scbt.com]
- 6. What are BCAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Disruption of BCATm in mice leads to increased energy expenditure associated with the activation of a futile protein turnover cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deficiency of BCAT2-mediated branched-chain amino acid catabolism promotes colorectal cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review on Branched-Chain Amino Acid Aminotransferase (this compound) Inhibitors: Current Status, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Branched Chain Amino Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 15. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Off-Target Effects of BCAT Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Branched-Chain Amino Acid Transaminase (BCAT) inhibitors. Our goal is to help you identify and mitigate off-target effects to ensure the validity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound inhibitors and what are the two main isoforms?
A1: The primary targets of this compound inhibitors are the branched-chain amino acid transaminases. There are two main isoforms of this enzyme: the cytosolic BCAT1 (BCATc) and the mitochondrial BCAT2 (BCATm).[1][2] These enzymes are crucial for the metabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.
Q2: I'm observing a phenotype in my experiment that doesn't align with the known function of BCAT1/2. Could this be an off-target effect?
A2: It is highly probable that an unexpected phenotype is the result of an off-target effect. To investigate this, we recommend a multi-step validation process:
-
Use a Structurally Unrelated Inhibitor: If possible, treat your cells with a this compound inhibitor from a different chemical class. If you observe the same phenotype, it is more likely to be an on-target effect.
-
Perform a Dose-Response Analysis: Off-target effects often occur at higher concentrations. A clear correlation between the inhibitor concentration required to elicit the phenotype and the IC50 for BCAT1/2 suggests an on-target mechanism.
-
Genetic Validation: The gold standard for confirming on-target effects is to use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout BCAT1 or BCAT2. If the genetic modification phenocopies the effect of the inhibitor, it strongly supports an on-target mechanism.
Q3: My this compound inhibitor shows high potency in a biochemical assay but has a much weaker effect in my cell-based assay. What could be the reason for this discrepancy?
A3: Discrepancies between biochemical and cellular assay results are a common challenge in drug discovery.[3] Several factors can contribute to this:
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Compound Stability: The inhibitor could be unstable in the cellular environment and be metabolized or degraded.
-
Efflux Pumps: The inhibitor might be actively transported out of the cell by efflux pumps.
-
High Protein Binding: The inhibitor may bind to other cellular proteins, reducing its free concentration available to bind to this compound. For example, the BCAT1/2 inhibitor BAY-069 is known to have high plasma protein binding, and it is recommended to use it in serum-free cell assays.[4]
-
Cellular Environment: The intracellular environment is much more complex than the conditions of a biochemical assay. Factors like high ATP concentrations can affect inhibitor binding.[5]
Q4: Are there any known off-target effects for commercially available this compound inhibitors?
A4: Detailed public information on the comprehensive off-target profiles of many this compound inhibitors is limited. However, for the dual BCAT1/2 inhibitor BAY-069 , it has been reported to be highly selective. It was tested against a panel of 30 kinases and 30 proteases and showed no significant activity.[6][7][8] A broader safety screen against 77 targets also showed a clean profile, with one noted off-target interaction with the GABA/PBR receptor (Ki = 74.19 nM).[6] For the BCAT1-specific inhibitor ERG240 , it is reported to be selective for BCAT1 over BCAT2, but a comprehensive off-target panel is not publicly available.[9]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound inhibitors.
| Problem | Potential Cause | Recommended Solution |
| Unexpected or inconsistent cellular phenotype | Off-target effects of the inhibitor. | 1. Validate with a negative control: Use a structurally similar but inactive analog of your inhibitor. For BAY-069, the negative control is BAY-771.[4] 2. Perform a rescue experiment: If possible, overexpress a resistant mutant of BCAT1 or BCAT2. 3. Conduct a kinome scan or other off-target profiling assay to identify potential off-target interactions. |
| No or weak effect of the inhibitor in a cellular assay | Poor cell permeability, inhibitor instability, or efflux. | 1. Perform a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells. 2. Test the inhibitor in a serum-free medium if high protein binding is suspected. 3. Use a higher concentration of the inhibitor , but be mindful of potential off-target effects. |
| Inhibitor induces a paradoxical effect (e.g., increased proliferation) | Activation of a compensatory signaling pathway. | 1. Analyze downstream signaling pathways of BCAT1 and BCAT2 (e.g., PI3K-Akt-mTOR for BCAT1) using techniques like Western blotting to check for compensatory activation. 2. Co-treat with an inhibitor of the suspected compensatory pathway. |
| High background or non-specific signal in assays | Non-specific binding of the inhibitor or detection reagents. | 1. Optimize assay conditions , such as blocking steps and antibody concentrations. 2. Include appropriate controls , such as vehicle-only treated cells and unstained cells in flow cytometry. |
Data Presentation
Table 1: Selectivity Profile of BCAT1/2 Inhibitor BAY-069
| Target | IC50 / Ki | Assay Type | Notes |
| On-Targets | |||
| BCAT1 | 27 nM (IC50) | Biochemical Assay | Potent inhibitor of the primary target.[4] |
| BCAT2 | 130 nM (IC50) | Biochemical Assay | Moderate inhibitor of the secondary isoform.[4] |
| Off-Targets | |||
| Aspartate Transaminase (GOT1/2) | > 50 µM (IC50) | Biochemical Assay | Highly selective against related transaminases.[6][7] |
| Kinase Panel (30 kinases) | > 7 µM (IC50) | Biochemical Assay | Generally clean profile with one minor hit at 2 µM.[8] |
| Protease Panel (30 proteases) | > 10 µM (IC50) | Biochemical Assay | Generally clean profile with one minor hit at 6 µM.[8] |
| GABA/PBR | 74.19 nM (Ki) | GPCR Scan | One identified off-target interaction.[6] |
| Negative Control | |||
| BAY-771 (on BCAT1) | 6.5 µM (IC50) | Biochemical Assay | Structurally similar but inactive control.[4] |
| BAY-771 (on BCAT2) | 10.8 µM (IC50) | Biochemical Assay | Structurally similar but inactive control.[4] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify that the this compound inhibitor is binding to its intended target within the cell.
1. Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the this compound inhibitor at various concentrations (including a vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.
2. Heat Challenge:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler, followed by cooling on ice.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction) and determine the protein concentration.
4. Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and Western blotting using an antibody specific for BCAT1 or BCAT2.
-
Quantify the band intensities to determine the amount of soluble this compound protein at each temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Protocol 2: Kinome Scan for Off-Target Kinase Identification
This protocol provides a general workflow for identifying off-target kinase interactions using a competitive binding assay format.
1. Compound Submission:
-
Provide your this compound inhibitor to a commercial service provider that offers kinome scanning services.
2. Competitive Binding Assay:
-
The inhibitor is incubated with a panel of purified kinases in the presence of an immobilized, active-site directed ligand.
-
The amount of kinase bound to the immobilized ligand is measured. If your inhibitor binds to a kinase, it will compete with the immobilized ligand and reduce the amount of kinase captured.
3. Data Analysis:
-
The results are typically provided as a percentage of control, where a lower percentage indicates stronger binding of your inhibitor to the kinase.
-
Analyze the data to identify kinases that show significant interaction with your compound. A common threshold for a significant hit is >90% inhibition at a given concentration.
Mandatory Visualizations
Caption: BCAT1 Signaling Pathway in Cancer.
References
- 1. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Branched-Chain Amino Acid Aminotransferase (this compound) Inhibitors: Current Status, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
- 5. promegaconnections.com [promegaconnections.com]
- 6. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 7. BAY-069 (BAY069) | this compound inhibitor | Probechem Biochemicals [probechem.com]
- 8. bayer.com [bayer.com]
- 9. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Cellular Activity of BCAT Inhibitors
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Branched-Chain Amino Acid Transaminase (BCAT) inhibitors in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are BCATs and why are they a target for inhibitors?
Branched-chain amino acid transaminases (BCATs) are key enzymes that catalyze the first, reversible step in the metabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[1][2] There are two main isoforms: the cytoplasmic BCAT1 and the mitochondrial BCAT2.[3][4] In many types of cancer, including glioblastoma, leukemia, and breast cancer, this compound enzymes are overexpressed.[1] This altered metabolism helps fuel rapid tumor growth, proliferation, and survival by providing essential building blocks for protein and nucleotide synthesis.[1][5] Therefore, inhibiting this compound activity is a promising therapeutic strategy to disrupt the metabolic advantages of cancer cells.[1]
Q2: What is the general mechanism of the this compound signaling pathway?
The canonical function of this compound is to transfer the amino group from a BCAA to α-ketoglutarate (α-KG), producing glutamate (B1630785) and a branched-chain α-keto acid (BCKA).[1] This process is crucial for maintaining the balance of amino acids and energy within the cell.[1] In cancer cells, the overexpression of BCAT1 can deplete intracellular α-KG levels, which in turn can affect epigenetic regulation and promote oncogenic functions.[6] The glutamate produced can be used for glutathione (B108866) synthesis, helping the tumor manage oxidative stress.[6] Furthermore, this compound-driven metabolism can activate downstream signaling pathways like mTOR, which is a central regulator of cell growth and proliferation.[2][7]
Figure 1. Simplified this compound Signaling Pathway.
Troubleshooting Guide
Issue 1: The this compound inhibitor shows potent enzymatic activity but weak or no cellular activity.
This is a common challenge in drug development. A potent inhibitor in a biochemical assay may fail in a cellular context for several reasons. For instance, the BCAT1 inhibitor BAY-069 showed strong enzymatic inhibition but had weaker cellular activity and almost no anti-proliferative effect.[3]
Figure 2. Troubleshooting Workflow for Low Cellular Activity.
Possible Causes & Solutions:
-
Poor Membrane Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target (BCAT1 in the cytoplasm or BCAT2 in the mitochondria).
-
Solution: Assess compound permeability using a Caco-2 or PAMPA assay. If permeability is low, medicinal chemistry efforts may be needed to optimize the compound's physicochemical properties.
-
-
Active Efflux: The compound may be a substrate for efflux pumps like P-glycoprotein (Pgp) or Breast Cancer Resistance Protein (BCRP), which actively pump it out of the cell.[8]
-
Solution: Co-incubate your inhibitor with known efflux pump inhibitors (e.g., verapamil) to see if cellular activity is restored. Caco-2 assays can also identify potential efflux substrates.[8]
-
-
Lack of Target Engagement: The inhibitor may not be binding to this compound within the complex intracellular environment.
-
Solution: Confirm target engagement using methods like the Cellular Thermal Shift Assay (CETSA). Additionally, measure the direct metabolic output by quantifying intracellular and extracellular BCAA and BCKA levels. A successful inhibitor should increase BCAA levels and decrease their metabolites.[9][10]
-
-
Cell Line Selection: The chosen cell line may not rely on the this compound pathway for survival, or it may have compensatory metabolic pathways.
Issue 2: High levels of cytotoxicity or off-target effects are observed.
Possible Causes & Solutions:
-
Inhibitor Concentration is Too High: The observed cytotoxicity might be due to off-target effects that occur at high concentrations.[13]
-
Solution: Perform a dose-response curve to determine the optimal concentration range that inhibits this compound activity without causing excessive cell death. Compare the concentration required for the desired effect with the concentration causing cytotoxicity.
-
-
Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of the solvent in the culture medium is low and non-toxic (typically <0.1% for DMSO).[13] Run a vehicle-only control to assess the effect of the solvent on cell viability.
-
-
Off-Target Kinase Inhibition or Other Effects: The inhibitor may be binding to other proteins within the cell, leading to unintended consequences.
-
Solution: If possible, test the inhibitor against a panel of kinases or other common off-targets. Confirm that the observed phenotype correlates with the direct inhibition of this compound by measuring BCAA/BCKA levels.
-
Data Presentation: this compound Inhibitor Comparison
The table below summarizes properties of known this compound inhibitors. Gathering such data for your compound of interest is crucial for interpreting cellular results.
| Inhibitor | Target(s) | Enzymatic IC50 | Cellular Activity Notes | Key References |
| Gabapentin | BCAT1 selective | Millimolar (mM) range | Leucine structural analog; inhibits glioblastoma cell proliferation in vitro.[14][15] | [14][15] |
| BAY-069 | BCAT1 | Potent (nM range) | Weaker cellular inhibitory activity and minimal anti-proliferative effects noted.[3] | [3] |
| ERG240 | BCAT1 specific | Not specified | Effectively downregulated inflammatory gene expression in Müller cells.[9] | [9] |
| This compound-IN-2 | BCAT2 | Not specified | Used in studies to reverse metabolic dysfunction in fatty liver disease models.[15] | [15] |
Experimental Protocols
1. Cell Proliferation / Cytotoxicity Assay (CCK-8 / MTT)
This assay measures cell viability and proliferation to assess the inhibitor's effect on cell growth.
-
Materials: 96-well cell culture plates, appropriate cell line, complete culture medium, this compound inhibitor stock solution, CCK-8 or MTT reagent, microplate reader.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Addition: Add 10 µL of CCK-8 reagent (or 20 µL of MTT solution) to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the results as a dose-response curve to determine the EC50 value.
-
2. BCAA Quantification Assay
This protocol measures the concentration of BCAAs in cell culture supernatant or plasma to directly assess the metabolic impact of this compound inhibition.[9]
-
Materials: Samples (cell culture supernatant, plasma), BCAA assay kit.
-
Methodology:
-
Sample Preparation: Collect cell culture supernatant or plasma samples. If using tissue or cell pellets, lyse them to extract metabolites.
-
Reaction Setup: Based on the kit manufacturer's instructions, mix the sample with the reaction buffer containing the necessary enzymes. Under the catalytic action of this compound, BCAAs are converted to BCKAs. Subsequently, BCKAs are oxidized, which reduces NAD+ to NADH.[9]
-
Incubation: Incubate the reaction mixture for the time specified in the kit protocol to allow for the enzymatic reactions to proceed.
-
Measurement: Measure the absorbance or fluorescence of the resulting NADH, which is proportional to the BCAA concentration in the sample.
-
Quantification: Calculate the BCAA concentration by comparing the sample readings to a standard curve generated with known BCAA concentrations.
-
3. Caco-2 Permeability Assay
This assay is the industry standard for evaluating a compound's intestinal permeability and identifying it as a potential substrate for efflux transporters.[8]
Figure 3. Workflow for a Caco-2 Permeability Assay.
-
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto Transwell filter inserts and cultured for 21-25 days to form a differentiated and polarized epithelial monolayer that mimics the intestinal barrier.[8]
-
A to B Transport (Permeability): The test inhibitor is added to the apical (A) chamber, which represents the gut lumen. At various time points, samples are taken from the basolateral (B) chamber, representing the bloodstream.
-
B to A Transport (Efflux): In a separate set of wells, the inhibitor is added to the basolateral (B) chamber, and samples are collected from the apical (A) chamber.
-
Analysis: The concentration of the inhibitor in the collected samples is quantified using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is determined by dividing Papp (B→A) by Papp (A→B). An efflux ratio significantly greater than 2 suggests the compound is a substrate of active efflux pumps.
-
References
- 1. What are BCAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Research progress on branched-chain amino acid aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Branched-Chain Amino Acid Aminotransferase (this compound) Inhibitors: Current Status, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disruption of BCATm in mice leads to increased energy expenditure associated with the activation of a futile protein turnover cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are BCAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. BCAT1 promotes cell proliferation through amino acid catabolism in gliomas carrying wild-type IDH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Defect of branched-chain amino acid metabolism promotes the development of Alzheimer’s disease by targeting the mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. BCAT1 Activation Reprograms Branched-Chain Amino Acid Metabolism and Epigenetically Promotes Inflammation in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dissecting the effect of mitochondrial this compound inhibition in methylmalonic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic engineering of Chinese hamster ovary cells towards reduced biosynthesis and accumulation of novel growth inhibitors in fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. preprints.org [preprints.org]
BCAT1 Antibody Western Blot Troubleshooting: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding issues encountered with BCAT1 antibodies during Western blot analysis.
Troubleshooting Guides
Problem: High background or multiple non-specific bands are observed on the Western blot for BCAT1.
High background and non-specific bands can obscure the detection of the target protein, BCAT1, leading to inaccurate results.[1] This guide provides a systematic approach to identify and resolve the root cause of this issue.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting non-specific binding in BCAT1 Western blots.
Step 1: Optimize Primary and Secondary Antibody Concentrations
Excessive antibody concentration is a common cause of non-specific binding and high background.[2]
-
Primary Antibody: If the manufacturer's recommended dilution is not providing optimal results, perform a titration to determine the ideal concentration.[3] Start with a range of dilutions bracketing the recommended one (e.g., 1:500, 1:1000, 1:2000, 1:5000).[4]
-
Secondary Antibody: High concentrations of the secondary antibody can also lead to non-specific signals.[5] A dot blot can be a quick and cost-effective method to optimize both primary and secondary antibody concentrations without running multiple full Western blots.[6]
Experimental Protocol: Dot Blot for Antibody Optimization
-
Prepare Protein Lysate: Prepare serial dilutions of your positive control cell lysate.
-
Spot onto Membrane: Pipette 1-2 µL of each dilution onto a nitrocellulose or PVDF membrane. Let it air dry completely.
-
Blocking: Block the membrane for 1 hour at room temperature in a suitable blocking buffer.
-
Primary Antibody Incubation: Cut the membrane into strips and incubate each strip with a different dilution of the BCAT1 primary antibody for 1 hour at room temperature.
-
Washing: Wash the strips three times for 5-10 minutes each with wash buffer (e.g., TBST or PBST).[7]
-
Secondary Antibody Incubation: Incubate the strips with the secondary antibody at the recommended dilution for 1 hour at room temperature.
-
Detection: Develop the blot using an appropriate substrate and imaging system. The optimal antibody concentration should yield a strong signal with minimal background.
Data Presentation: Antibody Titration Results
| Primary Antibody Dilution | Secondary Antibody Dilution | Signal Intensity (Target) | Background Intensity | Signal-to-Noise Ratio |
| 1:500 | 1:10,000 | (User Data) | (User Data) | (User Data) |
| 1:1000 | 1:10,000 | (User Data) | (User Data) | (User Data) |
| 1:2000 | 1:10,000 | (User Data) | (User Data) | (User Data) |
| 1:5000 | 1:10,000 | (User Data) | (User Data) | (User Data) |
Step 2: Optimize Blocking Conditions
Incomplete or inappropriate blocking can lead to the antibody binding non-specifically to the membrane.[8]
-
Choice of Blocking Buffer: The most common blocking agents are non-fat dry milk and bovine serum albumin (BSA).[9] Typically, a 5% solution is used.[2] If high background persists, try switching from milk to BSA or vice-versa.[10] Some commercial blocking buffers are specifically formulated to reduce non-specific interactions.[8]
-
Blocking Duration and Temperature: Increase the blocking time to 2 hours at room temperature or overnight at 4°C with gentle agitation.[2][11]
Step 3: Enhance Washing Steps
Insufficient washing will not adequately remove unbound primary and secondary antibodies, resulting in high background.[12]
-
Increase Wash Duration and Volume: Extend the duration of each wash step to 10-15 minutes and increase the volume of wash buffer to ensure the membrane is fully submerged.[7][12]
-
Increase Number of Washes: Perform at least three to five washes after primary and secondary antibody incubations.[12]
-
Add Detergent: The inclusion of a detergent like Tween-20 (typically at 0.05% - 0.1% in TBS or PBS) in the wash buffer is crucial for reducing non-specific binding.[7][9]
Step 4: Evaluate Membrane and Controls
-
Membrane Type: PVDF membranes have a higher protein binding capacity and can sometimes lead to higher background compared to nitrocellulose.[2][11] If using PVDF, consider switching to nitrocellulose.
-
Negative Controls: Always include a lane with lysate from a known BCAT1-negative cell line or tissue to assess antibody specificity. A "secondary antibody only" control (omitting the primary antibody) can help determine if the secondary antibody is the source of non-specific binding.[5]
Frequently Asked Questions (FAQs)
Q1: I am still seeing non-specific bands after optimizing my antibody concentration. What should I do next?
A1: If optimizing antibody concentration does not resolve the issue, focus on the blocking and washing steps. Try a different blocking agent (e.g., switch from 5% non-fat milk to 5% BSA in TBST) and increase the stringency of your washes by extending the wash time and increasing the number of washes.[10][12] Also, ensure your buffers are freshly prepared, as microbial growth can contribute to background.[13]
Q2: Could the non-specific bands be related to the BCAT1 protein itself?
A2: It's possible that the extra bands are isoforms, post-translational modifications, or degradation products of BCAT1.[14][15] To investigate this, ensure that you are using fresh samples and have included protease and phosphatase inhibitors in your lysis buffer.[15] Consulting the literature for known isoforms or modifications of BCAT1 can also be helpful.
Q3: My BCAT1 antibody is polyclonal. Could this be the reason for non-specific binding?
A3: Polyclonal antibodies recognize multiple epitopes on the target protein and can sometimes have higher off-target binding compared to monoclonal antibodies.[14] If you are using a polyclonal antibody and continue to have issues, consider switching to a validated monoclonal antibody for BCAT1.[16]
Q4: Can the cell line I'm using affect the specificity of my BCAT1 antibody?
A4: Yes, the expression level of BCAT1 can vary significantly between cell lines. Using a cell line with known high expression of BCAT1 as a positive control can help validate your antibody and protocol. Some studies have shown BCAT1 is involved in pathways like Wnt and Notch signaling, which are active in many cancer cell lines.[17][18]
BCAT1 Signaling Pathways
Understanding the cellular pathways involving BCAT1 can provide context for your experiments and help in selecting appropriate controls.
BCAT1 in the Wnt Signaling Pathway
Caption: BCAT1 activates the Wnt signaling pathway, leading to increased active β-catenin and transcription of target genes.[17]
BCAT1 as a NOTCH1 Target
Caption: The NOTCH1 intracellular domain binds to the BCAT1 promoter, inducing its expression.[18]
References
- 1. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 2. biossusa.com [biossusa.com]
- 3. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. bosterbio.com [bosterbio.com]
- 7. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. Western blot blocking: Best practices | Abcam [abcam.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 12. clyte.tech [clyte.tech]
- 13. agrisera.com [agrisera.com]
- 14. arp1.com [arp1.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. BCAT1 (D6D4K) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 17. BCAT1 Overexpression Promotes Proliferation, Invasion, and Wnt Signaling in Non-Small Cell Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BCAT1 is a NOTCH1 target and sustains the oncogenic function of NOTCH1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BCAT Enzymatic Reactions
Welcome to the technical support center for Branched-Chain Amino Acid Transaminase (BCAT) enzymatic reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical optimal pH and temperature ranges for this compound enzymes?
The optimal pH and temperature for this compound enzymes can vary significantly depending on the source organism. Generally, most BCATs exhibit optimal activity in a pH range of 7.5 to 8.5 and a temperature range of 35°C to 40°C.[1] However, thermostable BCATs from extremophilic organisms can have much higher optimal temperatures. It is always recommended to experimentally determine the optimal conditions for your specific this compound enzyme.
Q2: Why is pyridoxal (B1214274) 5'-phosphate (PLP) essential for this compound reactions?
BCATs are PLP-dependent enzymes, meaning they require PLP as a cofactor for their catalytic activity.[1][2] PLP is directly involved in the transamination reaction mechanism. Insufficient PLP concentration can lead to low or no enzyme activity. For instance, the optimal PLP concentration for Psthis compound from Pseudomonas sp. was found to be 20 μM.[3]
Q3: What are the primary substrates for this compound enzymes?
The primary substrates for this compound enzymes are the branched-chain amino acids (BCAAs) - leucine, isoleucine, and valine - and their corresponding α-keto acids.[1] The enzyme catalyzes the reversible transfer of an amino group from a BCAA to an α-keto acid acceptor, typically α-ketoglutarate.[4]
Q4: Can this compound enzymes act on other substrates?
Yes, while BCATs show the highest activity with branched-chain amino acids, some isoforms can also exhibit activity towards other amino acids such as methionine and cysteine, although typically at a much lower rate.[1] Substrate specificity can vary between different BCATs.[5]
Q5: How should I store my purified this compound enzyme?
For short-term storage (approximately one week), purified this compound from Lactococcus lactis has been shown to be stable at 6°C.[1] For long-term storage, it is generally recommended to store enzymes at -20°C or -80°C in a buffer containing a cryoprotectant like glycerol (B35011) to maintain activity.[6] Always refer to the specific storage recommendations for your enzyme if available.
Troubleshooting Guide
This guide addresses common issues encountered during this compound enzymatic reactions.
Problem 1: No or very low enzyme activity.
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH or Temperature | Verify that the reaction buffer pH and incubation temperature are within the optimal range for your specific this compound. If the optimal conditions are unknown, perform pH and temperature optimization experiments. |
| Insufficient Cofactor (PLP) | Ensure that PLP is added to the reaction mixture at an optimal concentration. The optimal concentration may need to be determined empirically but a good starting point is around 20 µM.[3] |
| Enzyme Denaturation/Degradation | Improper storage or handling can lead to loss of activity. Ensure the enzyme has been stored at the correct temperature and avoid repeated freeze-thaw cycles.[6] Consider running a protein gel to check for protein degradation. |
| Presence of Inhibitors | Certain compounds can inhibit this compound activity. For example, carbonyl, sulfhydryl reagents, Cu²⁺, or Co²⁺ ions have been shown to inhibit this compound from Lactococcus lactis.[1] Review the composition of your reaction mixture for potential inhibitors. |
| Inactive Recombinant Protein | If you are using a recombinantly expressed this compound, there may be issues with protein folding or purification. Ensure the protein was expressed under suitable conditions and that the purification protocol did not lead to denaturation. |
Problem 2: The reaction rate decreases over time.
| Possible Cause | Troubleshooting Steps |
| Substrate Depletion | As the reaction proceeds, the concentration of substrates decreases, leading to a slower reaction rate. Ensure you are measuring the initial reaction velocity. |
| Product Inhibition | High concentrations of reaction products can inhibit enzyme activity. Perform a time-course experiment and analyze the initial linear phase of the reaction. |
| Enzyme Instability | The enzyme may not be stable under the chosen reaction conditions for an extended period. Try to shorten the assay time or investigate the enzyme's stability at the given pH and temperature. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | Ensure accurate and consistent pipetting of all reaction components, especially the enzyme. |
| Inconsistent Reagent Preparation | Prepare fresh buffers and substrate solutions for each set of experiments to avoid degradation or changes in concentration. |
| Temperature Fluctuations | Use a temperature-controlled water bath or incubator to maintain a constant reaction temperature. |
Data Presentation: Optimal Conditions for Various BCATs
| Organism | This compound Isoform | Optimal pH | Optimal Temperature (°C) | Reference |
| Pseudomonas sp. | Psthis compound | 8.5 | 40 | [3] |
| Lactococcus lactis | - | ~7.5 | 35-40 | [1] |
| Thermus thermophilus | - | 8.0 | 85 | |
| Homo sapiens | hBCATm | 8.2 | 37 | |
| Arabidopsis thaliana | AtBCAT1 | 8.0 | 30 |
Note: This table is a summary of available data and optimal conditions should be determined experimentally for your specific enzyme.
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound Activity
Objective: To determine the pH at which a this compound enzyme exhibits maximum activity.
Materials:
-
Purified this compound enzyme
-
Branched-chain amino acid substrate (e.g., L-Leucine)
-
α-ketoglutarate
-
Pyridoxal 5'-phosphate (PLP)
-
A series of buffers with overlapping pH ranges (e.g., citrate (B86180) buffer for pH 4.0-6.0, phosphate (B84403) buffer for pH 6.0-8.0, Tris-HCl buffer for pH 7.5-9.0, glycine-NaOH for pH 9.0-10.5)
-
Spectrophotometer or plate reader
-
Coupled enzyme for detection (if using a coupled assay)
-
NADH or NADPH (for coupled assays)
Procedure:
-
Prepare a series of reaction buffers with different pH values (e.g., in 0.5 pH unit increments) covering a broad range (e.g., pH 5.0 to 10.0).
-
Prepare a reaction mixture containing the BCAA substrate, α-ketoglutarate, and PLP in each of the different pH buffers. If using a coupled assay, include the necessary coupling enzyme and NADH/NADPH.
-
Equilibrate the reaction mixtures to the desired assay temperature.
-
Initiate the reaction by adding a fixed amount of the this compound enzyme to each reaction mixture.
-
Monitor the reaction rate immediately by measuring the change in absorbance over time (e.g., the decrease in absorbance at 340 nm for NADH oxidation in a coupled assay).
-
Calculate the initial velocity for each pH value from the linear portion of the reaction progress curve.
-
Plot the enzyme activity (initial velocity) against the pH to determine the optimal pH.
Protocol 2: Determination of Optimal Temperature for this compound Activity
Objective: To determine the temperature at which a this compound enzyme exhibits maximum activity.
Materials:
-
Purified this compound enzyme
-
Branched-chain amino acid substrate (e.g., L-Leucine)
-
α-ketoglutarate
-
Pyridoxal 5'-phosphate (PLP)
-
Optimal pH buffer (determined from Protocol 1)
-
Temperature-controlled water bath or incubator
-
Spectrophotometer or plate reader
-
Coupled enzyme for detection (if using a coupled assay)
-
NADH or NADPH (for coupled assays)
Procedure:
-
Prepare a reaction mixture containing the BCAA substrate, α-ketoglutarate, PLP, and the optimal pH buffer. If using a coupled assay, include the necessary coupling enzyme and NADH/NADPH.
-
Set up a series of reactions at different temperatures (e.g., in 5°C increments) using a temperature-controlled water bath or incubator.
-
Equilibrate the reaction mixtures to their respective temperatures.
-
Initiate the reactions by adding a fixed amount of the this compound enzyme to each reaction mixture.
-
Monitor the reaction rate at each temperature by measuring the change in absorbance over time.
-
Calculate the initial velocity for each temperature.
-
Plot the enzyme activity (initial velocity) against the temperature to determine the optimal temperature.
Mandatory Visualizations
Caption: Troubleshooting Decision Tree for Low this compound Activity.
Caption: Workflow for this compound pH Optimization.
Caption: Workflow for this compound Temperature Optimization.
References
- 1. Branched-chain amino acid aminotransferase - Wikipedia [en.wikipedia.org]
- 2. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Substrate specificity of branched chain amino acid aminotransferases: The substitution of glycine to serine in the active site determines the substrate specificity for α-ketoglutarate [frontiersin.org]
- 6. archive.sciendo.com [archive.sciendo.com]
Technical Support Center: Troubleshooting Poor Yield in Recombinant BCAT Expression
For researchers, scientists, and drug development professionals, obtaining high yields of pure, active recombinant protein is paramount. This guide provides a dedicated resource for troubleshooting common issues encountered during the expression of recombinant Branched-Chain Aminotransferase (BCAT), a key enzyme in the metabolism of branched-chain amino acids.
Frequently Asked Questions (FAQs)
Q1: My recombinant this compound expression is very low or undetectable on a Western blot. What are the likely causes?
A1: Low or no expression of recombinant this compound can be due to several factors, including issues with your expression construct, suboptimal induction conditions, or toxicity of the protein to the E. coli host. It's also possible that the protein is being rapidly degraded by host proteases.
Q2: I see a strong band at the expected molecular weight of this compound in my whole-cell lysate, but very little in the soluble fraction. What does this mean?
A2: This indicates that your recombinant this compound is likely forming insoluble aggregates known as inclusion bodies. While this confirms expression, the protein is misfolded and not in its active form. The main goal then becomes to optimize conditions to increase the proportion of soluble protein.
Q3: My this compound protein is soluble, but the final yield after purification is very low. Where could I be losing my protein?
A3: Protein loss during purification can occur at several stages. Inefficient cell lysis may leave a significant amount of protein unreleased. During affinity chromatography, issues with binding to the resin, premature elution during wash steps, or inefficient elution can all lead to significant losses. Protein degradation during purification is also a common problem.
Q4: Should I use codon optimization for my this compound gene?
A4: Yes, codon optimization is highly recommended, especially when expressing a human gene in E. coli. The codon usage of your gene of interest might not be optimal for the expression host, leading to translational stalling. Synthesizing a gene with codons optimized for E. coli can significantly improve expression levels.[1]
Troubleshooting Guides
Problem 1: Low or No this compound Expression
If you are observing little to no expression of your recombinant this compound, work through the following troubleshooting steps.
Caption: Troubleshooting workflow for low or no this compound expression.
Solutions:
-
Verify Your Construct: Before proceeding, ensure the integrity of your expression plasmid. Sequence the this compound insert to confirm it is in-frame with any tags and that there are no mutations. Perform a restriction digest to verify the plasmid backbone.
-
Codon Optimization: If you are expressing a eukaryotic this compound (e.g., human) in E. coli, codon bias can be a significant bottleneck. Synthesize a version of your this compound gene with codons optimized for E. coli to enhance translation efficiency.[1]
-
Optimize Induction Conditions: The concentration of the inducer (e.g., IPTG), the temperature, and the duration of induction are critical. Systematically test a range of these parameters to find the optimal conditions for your specific this compound construct. A good starting point is to test IPTG concentrations from 0.1 mM to 1 mM and induction temperatures from 15°C to 37°C.[2][3]
-
Choice of Expression Strain: Not all E. coli strains are equal. BL21(DE3) is a common choice, but if your this compound gene contains codons that are rare in E. coli, a strain like Rosetta(DE3), which supplies tRNAs for rare codons, may improve expression. For potentially toxic proteins, strains with tighter control over basal expression, such as BL21-AI, can be beneficial.
| Parameter | Recommended Range for Optimization |
| IPTG Concentration | 0.1 mM - 1.0 mM[2][4] |
| Induction Temperature | 15°C - 37°C |
| Induction Time | 2 hours - Overnight |
Problem 2: this compound is Expressed but Insoluble (Inclusion Bodies)
The formation of inclusion bodies is a common challenge, particularly with high-level expression of foreign proteins in E. coli. The following strategies can help increase the yield of soluble this compound.
Caption: Decision-making workflow for increasing this compound solubility.
Solutions:
-
Lower Induction Temperature: Reducing the temperature after adding the inducer (e.g., to 15-25°C) slows down the rate of protein synthesis, which can give the protein more time to fold correctly.[2] Be prepared to extend the induction time (e.g., overnight) at lower temperatures.
-
Reduce Inducer Concentration: High concentrations of IPTG can lead to very rapid protein production, overwhelming the cellular folding machinery. Lowering the IPTG concentration (e.g., to 0.1-0.4 mM) can reduce the expression rate and improve solubility.[2]
-
Use a Different Expression Strain: Some strains are engineered to promote proper protein folding. For example, if your this compound contains disulfide bonds, a strain like SHuffle T7 Express, which has an oxidizing cytoplasm, may improve solubility.[2]
-
Add a Solubility-Enhancing Tag: Fusing a highly soluble protein, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to your this compound can significantly improve its solubility. These tags can often be removed by protease cleavage after purification.
| Induction Parameter | Condition 1 (High Yield, Potential Insolubility) | Condition 2 (Improved Solubility) |
| Temperature | 37°C[2] | 15-25°C[2] |
| IPTG Concentration | 0.5 - 1.0 mM | 0.1 - 0.4 mM[2] |
| Induction Time | 2 - 4 hours[2] | 16 hours - Overnight[2] |
Problem 3: Low Yield After Purification
If you have a good amount of soluble this compound but lose most of it during purification, the following tips can help you optimize your purification protocol. This section assumes the use of a His-tag for immobilized metal affinity chromatography (IMAC), a common strategy for recombinant protein purification.
Solutions:
-
Efficient Cell Lysis: Ensure you are lysing the cells completely. Sonication is a common method; optimize the number of cycles and amplitude to ensure maximal protein release without excessive heating, which can denature your protein. The addition of lysozyme (B549824) to the lysis buffer can aid in breaking down the cell wall.
-
Optimize Binding to the Resin: Ensure your lysis buffer composition is compatible with binding to the Ni-NTA resin. High concentrations of imidazole (B134444) (>20 mM) or chelating agents like EDTA in your lysis buffer will prevent your His-tagged protein from binding to the column.
-
Optimize Wash and Elution Steps: Use a low concentration of imidazole (e.g., 10-20 mM) in your wash buffer to remove weakly binding contaminants without eluting your His-tagged this compound. For elution, use a higher concentration of imidazole (e.g., 250-500 mM). You can perform a gradient elution to determine the optimal imidazole concentration for eluting your protein with high purity.
-
Prevent Protein Degradation: Perform all purification steps at 4°C to minimize the activity of proteases. Always add a protease inhibitor cocktail to your lysis buffer.
Experimental Protocols
Small-Scale Expression Trial for this compound
This protocol is designed to test the expression and solubility of your recombinant this compound construct under different conditions.
Methodology:
-
Transform your this compound expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 50 mL of LB with antibiotic in a 250 mL baffled flask with 0.5 mL of the overnight culture.[5]
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.6.[2][5]
-
Split the culture into smaller, labeled flasks for different induction conditions (e.g., different IPTG concentrations and temperatures).
-
Induce protein expression by adding IPTG to the desired final concentration. A non-induced culture should be kept as a negative control.[2]
-
Incubate the cultures under the chosen conditions (e.g., 37°C for 3 hours or 18°C overnight).
-
Harvest 1 mL of each culture by centrifugation.
-
Analyze the cell pellets by SDS-PAGE and Western blot to determine the expression level and solubility of your recombinant this compound.
His-Tagged this compound Purification from E. coli
This is a general protocol for the purification of a His-tagged this compound protein under native conditions. Optimization of buffer components may be necessary.
Methodology:
-
Cell Lysis:
-
Resuspend the cell pellet from your expression culture in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitor cocktail).
-
Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris and insoluble protein.[6]
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elute the bound this compound protein with Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
Collect fractions and analyze by SDS-PAGE to identify those containing your purified protein.
-
-
Buffer Exchange (Optional):
-
Pool the fractions containing pure this compound and dialyze against a suitable storage buffer (e.g., PBS with 10% glycerol) to remove the imidazole.
-
Concentrate the protein to the desired concentration.
-
Note on Buffer Compositions for Commercial Recombinant this compound:
-
Human BCAT1: Often supplied in a buffer such as 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM DTT, and 20% glycerol.
-
Human BCAT2: Commercially available in buffers like 20 mM Tris-HCl (pH 7.5), 0.2 M NaCl, 1 mM DTT, and 10% glycerol.[7]
These buffer compositions can serve as a good starting point for your own purification and storage buffers.
References
- 1. mabioway.com [mabioway.com]
- 2. cusabio.com [cusabio.com]
- 3. betalifesci.com [betalifesci.com]
- 4. Recombinant Human BCAT1 | Medwell [medwellonline.net]
- 5. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. abinscience.com [abinscience.com]
addressing instability of BCAT inhibitors in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the stability of Branched-Chain Amino Acid Transaminase (BCAT) inhibitors in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound inhibitor stock solutions?
A1: For long-term stability, it is recommended to store stock solutions of this compound inhibitors at -20°C or -80°C in a suitable solvent such as DMSO.[1] To prevent degradation from repeated freeze-thaw cycles, aliquoting the stock solution into smaller, single-use volumes before freezing is crucial.[2] Some inhibitors also specify the need for protection from light during storage. For short-term storage of a few days to weeks, some protein-based inhibitors can be stored at 4°C, but this is generally not recommended for small molecule inhibitors, which should be prepared fresh from frozen stocks.[3]
Q2: My this compound inhibitor solution has a precipitate. What should I do?
A2: Precipitate formation can be due to several factors, including low solubility in the chosen solvent, the inhibitor coming out of solution at low temperatures, or aggregation.[2] First, try gently warming the solution to room temperature and vortexing or sonicating to see if the precipitate redissolves.[2] If the precipitate persists, it may indicate buffer incompatibility or poor initial dissolution.[2] It is advisable to prepare a fresh stock solution, potentially in a different solvent system. Always ensure the chosen solvent is compatible with your downstream experiments.[2]
Q3: I am observing a significant loss of inhibitory activity in my experiments. What are the possible causes?
A3: A loss of activity often points to the chemical degradation of the inhibitor.[2][4] Common degradation pathways for small molecule inhibitors in solution include:
-
Hydrolysis: The cleavage of chemical bonds by water, which can be accelerated by acidic or alkaline pH. This is a concern for inhibitors containing susceptible functional groups like esters or amides.[4]
-
Oxidation: This can be initiated by exposure to air, heat, light, or trace metal ions.[4]
-
Photolysis: Degradation caused by exposure to light, especially UV light, which can break chemical bonds.[4]
To mitigate these issues, ensure your working solutions are prepared fresh for each experiment and that the pH of your buffers is within a stable range for the inhibitor.[2]
Q4: How does the pH of an aqueous buffer affect the stability of my this compound inhibitor?
A4: The pH of a solution can significantly impact the stability of a compound. For many small molecules, degradation pathways like hydrolysis are often pH-dependent.[4][5] Extreme pH values (either highly acidic or alkaline) can accelerate the breakdown of the inhibitor.[2] It is recommended to determine the optimal pH range for your specific inhibitor through stability studies. A typical starting point for maintaining stability is a pH range of 5-7.[2]
Q5: Can I store my working dilution of a this compound inhibitor at 4°C?
A5: Storing working dilutions at 4°C is generally not recommended for more than a day.[2] Inhibitors in dilute aqueous solutions are less stable than in concentrated frozen stock solutions.[2] For optimal performance and reproducible results, it is best to prepare fresh working dilutions from your frozen, aliquoted stock solution for each experiment.[2]
Troubleshooting Guides
Issue 1: Precipitate in Solution
| Observation | Potential Cause | Suggested Solution |
| Precipitate appears after thawing a frozen stock. | Inhibitor has low solubility at colder temperatures. | Gently warm the solution to room temperature and vortex. If the precipitate dissolves, the solution can be used. Consider preparing a lower concentration stock solution for future use.[2] |
| Precipitate forms upon dilution into a new buffer. | Buffer incompatibility (e.g., pH, salt concentration). | Check the pH of your buffer. Consider using a different, validated buffer system. Ensure the final concentration of the initial solvent (e.g., DMSO) is low and compatible with your assay. |
| A persistent, cloudy precipitate is present. | Aggregation of the inhibitor or poor initial dissolution. | Sonication may help to break up aggregates.[2] If this fails, filter the solution through a 0.22 µm syringe filter before use in sensitive assays, though this may reduce the effective concentration. Preparing a fresh stock is recommended.[4] |
Issue 2: Loss of Inhibitor Activity
If you suspect your this compound inhibitor has lost activity, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for loss of inhibitor activity.
Quantitative Data Summary
Table 1: Solubility of Select this compound Inhibitors in Common Solvents
| Inhibitor | Solvent | Solubility |
| BCATc Inhibitor 2 | DMSO | 20 mg/mL |
| BCATc Inhibitor 2 | DMF | 25 mg/mL |
| BCATc Inhibitor 2 | Ethanol | 10 mg/mL |
| BCATc Inhibitor 2 | DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Data sourced from Cayman Chemical product information sheet.[6]
Table 2: Recommended Storage Conditions for this compound Inhibitor Stock Solutions
| Inhibitor | Temperature | Duration | Special Conditions |
| BCATc Inhibitor 2 | -80°C | 6 months | Protect from light |
| BCATc Inhibitor 2 | -20°C | 1 month | Protect from light |
| This compound-IN-2 | -20°C | 1 month | - |
Data sourced from MedchemExpress product information sheets.[1][7]
Experimental Protocols
Protocol 1: Preparation of this compound Inhibitor Stock and Working Solutions
Objective: To prepare stable, usable solutions of a this compound inhibitor for in vitro or in vivo experiments.
Materials:
-
Lyophilized this compound inhibitor
-
High-purity, anhydrous solvent (e.g., DMSO, HPLC-grade)
-
Sterile, low-adsorption microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer and/or sonicator
-
Aqueous buffer for working solution (e.g., PBS, pH 7.4)
Procedure:
-
Pre-dissolution: Allow the lyophilized inhibitor vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Stock Solution Preparation:
-
Add the appropriate volume of the recommended solvent (e.g., DMSO) to the lyophilized powder to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly for 2-5 minutes to ensure complete dissolution. If needed, briefly sonicate the solution to break up any small aggregates.[2]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots in sterile, low-adsorption tubes. The volume of the aliquots should be appropriate for a single experiment to avoid waste and freeze-thaw cycles.
-
Store the aliquots at the recommended temperature (-20°C or -80°C), protected from light if necessary.[1][2]
-
-
Working Solution Preparation:
-
For each experiment, thaw one aliquot of the stock solution.
-
Dilute the stock solution to the final working concentration using the appropriate aqueous buffer immediately before use.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is low (typically <0.5%) and does not affect the experimental system.
-
Caption: Experimental workflow for preparing this compound inhibitor solutions.
Protocol 2: Assessing Inhibitor Stability via HPLC
Objective: To determine the rate of degradation of a this compound inhibitor in a specific buffer over time.
Materials:
-
This compound inhibitor stock solution
-
Test buffer (e.g., PBS, pH 7.4)
-
Temperature-controlled incubator (e.g., 37°C)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a solution of the this compound inhibitor in the test buffer at a known concentration (e.g., 10 µM).
-
Time Zero (T0) Sample: Immediately after preparation, transfer an aliquot to an autosampler vial and either inject it into the HPLC system or store it at -80°C to halt degradation. This will serve as the 100% reference.[2]
-
Incubation: Place the remaining solution in a temperature-controlled incubator set to a physiologically relevant temperature (e.g., 37°C).
-
Time Point Collection: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the incubated solution and transfer them to autosampler vials. Immediately freeze them at -80°C to halt further degradation.[2]
-
HPLC Analysis:
-
Thaw all collected aliquots (including the T0 control) simultaneously.
-
Analyze each sample using a validated, stability-indicating HPLC method that can separate the parent inhibitor from any potential degradants.
-
-
Data Analysis:
-
For each time point, determine the peak area of the parent inhibitor.
-
Calculate the percentage of the inhibitor remaining at each time point relative to the T0 sample.
-
Plot the percentage of inhibitor remaining versus time to determine the degradation kinetics and half-life (t½) in the tested condition.[4]
-
Signaling Pathway
Branched-Chain Amino Acid Transaminases (BCATs) are key enzymes in the metabolism of branched-chain amino acids (BCAAs). There are two isoforms: cytosolic (BCAT1 or BCATc) and mitochondrial (BCAT2 or BCATm). They catalyze the reversible transamination of BCAAs (Leucine, Isoleucine, Valine) to their corresponding branched-chain α-keto acids (BCKAs). This reaction is crucial for providing nitrogen for nucleotide synthesis and regulating metabolic pathways like mTOR, which is often implicated in cancer cell growth.[8][9][10]
Caption: Simplified this compound signaling and metabolic pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Review on Branched-Chain Amino Acid Aminotransferase (this compound) Inhibitors: Current Status, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are BCAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating BCAT1 and BCAT2 Activity: A Technical Guide
FOR IMMEDIATE RELEASE
A comprehensive guide for researchers, scientists, and drug development professionals on distinguishing the enzymatic activities of Branched-Chain Amino Acid Transaminase 1 (BCAT1) and Branched-Chain Amino Acid Transaminase 2 (BCAT2). This technical support center provides detailed troubleshooting, frequently asked questions, and experimental protocols to navigate the complexities of BCAT isoform activity analysis.
Branched-chain amino acid transaminases are pivotal enzymes in the metabolism of essential branched-chain amino acids (BCAAs) — leucine (B10760876), isoleucine, and valine. The two major isoforms, cytosolic BCAT1 and mitochondrial BCAT2, while catalyzing the same reversible transamination reaction, exhibit distinct tissue distributions and play different roles in health and disease.[1][2] Consequently, the ability to specifically measure the activity of each isoform is crucial for advancing research in areas such as oncology, metabolic disorders, and neurology.
Frequently Asked Questions (FAQs)
Q1: What are the primary differences between BCAT1 and BCAT2?
A1: The key distinctions lie in their subcellular location and tissue expression patterns. BCAT1 is found in the cytoplasm, with its expression largely restricted to the brain, placenta, and certain cancer cells.[3] In contrast, BCAT2 is located in the mitochondria and is more ubiquitously expressed, with high levels in skeletal muscle, kidney, and pancreas.[2] These differences in localization are the foundation for experimentally separating their activities.
Q2: Can I differentiate BCAT1 and BCAT2 activity based on substrate specificity?
A2: While there might be subtle differences in their kinetic parameters, BCAT1 and BCAT2 have broadly similar substrate specificities for the branched-chain amino acids (leucine, isoleucine, and valine) and α-ketoglutarate. Therefore, relying solely on substrate preference is not a reliable method for differentiating their activities in a mixed sample.
Q3: Are there specific inhibitors that can distinguish between BCAT1 and BCAT2 activity?
A3: Yes, specific inhibitors are a valuable tool. ERG240 is a potent and highly selective inhibitor of BCAT1, with a reported IC50 in the nanomolar range, and it shows no significant inhibition of BCAT2.[4] BAY-069 is another inhibitor with high selectivity for BCAT1.[5] While highly selective inhibitors for BCAT2 are less commonly described in the literature, using a potent BCAT1 inhibitor allows for the indirect measurement of BCAT2 activity by assessing the remaining this compound activity in a sample.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High background signal in spectrophotometric assay | Contamination of reagents with NADH or other interfering substances. | Run a blank reaction without the enzyme or one of the substrates to determine the source of the background. Use fresh, high-purity reagents. |
| Low or no detectable this compound activity | Inactive enzyme due to improper storage or handling. Incorrect assay conditions (pH, temperature). | Ensure enzymes are stored correctly and handled on ice. Optimize assay conditions, including pH and temperature, based on literature values for the specific isoform. |
| Incomplete separation of cytosolic and mitochondrial fractions | Suboptimal homogenization or centrifugation steps. | Optimize the number of strokes during homogenization and the centrifugation speeds and times. Use protein markers for each fraction (e.g., GAPDH for cytosol, COX IV for mitochondria) to verify the purity of your separation. |
| Inconsistent results between experiments | Variability in cell or tissue sample preparation. Pipetting errors. | Standardize the sample preparation protocol. Use calibrated pipettes and perform replicate measurements. |
Experimental Protocols
A primary strategy to differentiate BCAT1 and BCAT2 activity is through the physical separation of the cellular compartments in which they reside.
Protocol 1: Subcellular Fractionation to Separate Cytosolic (BCAT1) and Mitochondrial (BCAT2) Fractions
This protocol allows for the enrichment of cytosolic and mitochondrial fractions from cell or tissue samples. The activity of BCAT1 and BCAT2 can then be assayed in their respective fractions.
Materials:
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4, with protease inhibitors)
-
Dounce homogenizer
-
Centrifuge
-
Bradford assay or other protein quantification method
Procedure:
-
Harvest cells or finely mince tissue and wash with ice-cold PBS.
-
Resuspend the cell pellet or minced tissue in ice-cold homogenization buffer.
-
Homogenize the sample using a Dounce homogenizer with a tight-fitting pestle on ice. The number of strokes should be optimized for the cell or tissue type to ensure efficient cell lysis with minimal organelle damage.
-
Centrifuge the homogenate at a low speed (e.g., 700-1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant, which contains the cytosolic and mitochondrial fractions.
-
Centrifuge the supernatant at a higher speed (e.g., 10,000-15,000 x g) for 15-20 minutes at 4°C to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction, which is enriched in BCAT1.
-
The pellet contains the mitochondria, enriched in BCAT2. Wash the mitochondrial pellet carefully with homogenization buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of both fractions.
-
Verify the purity of the fractions by Western blotting for cytosolic (e.g., GAPDH) and mitochondrial (e.g., COX IV) protein markers.
Diagram of the Subcellular Fractionation Workflow
Caption: Workflow for separating cytosolic and mitochondrial fractions.
Protocol 2: Spectrophotometric Assay for this compound Activity
This continuous assay measures the rate of NADH oxidation, which is coupled to the transamination reaction catalyzed by this compound.
Principle: The transamination of a branched-chain amino acid (e.g., leucine) with α-ketoglutarate produces a branched-chain α-keto acid (e.g., α-ketoisocaproate) and glutamate (B1630785). The production of glutamate can be coupled to the activity of glutamate dehydrogenase (GDH), which in the presence of NAD+ and ammonia, oxidizes glutamate back to α-ketoglutarate, with the concomitant reduction of NAD+ to NADH. Alternatively, a more common approach involves a coupled reaction where the produced branched-chain α-keto acid is reductively aminated by leucine dehydrogenase, leading to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.
Materials:
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Branched-chain amino acid substrate (e.g., L-leucine, L-isoleucine, or L-valine)
-
α-ketoglutarate
-
NADH
-
Leucine dehydrogenase (for the coupled reaction)
-
Ammonium (B1175870) sulfate
-
Cytosolic or mitochondrial fraction (from Protocol 1)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare a reaction mixture containing assay buffer, BCAA substrate, α-ketoglutarate, NADH, leucine dehydrogenase, and ammonium sulfate.
-
Add the cytosolic or mitochondrial fraction to initiate the reaction.
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
The rate of NADH oxidation is proportional to the this compound activity.
-
To differentiate between BCAT1 and BCAT2 activity in a mixed sample (e.g., whole-cell lysate), perform the assay in the presence and absence of a BCAT1-specific inhibitor (e.g., ERG240). The activity inhibited by the specific inhibitor can be attributed to BCAT1, while the remaining activity is primarily due to BCAT2.
Diagram of the Spectrophotometric Assay Principle
Caption: Principle of the coupled spectrophotometric assay for this compound activity.
Quantitative Data
Table 1: Kinetic Parameters of Human this compound Isoforms
| Substrate | Isoform | Km (mM) | Vmax (µmol/min/mg) |
| L-Leucine | BCAT1 | ~0.4 | Not consistently reported |
| BCAT2 | ~1.0 | Not consistently reported | |
| L-Isoleucine | BCAT1 | ~0.7 | Not consistently reported |
| BCAT2 | ~1.0 | Not consistently reported | |
| L-Valine | BCAT1 | ~1.5 | Not consistently reported |
| BCAT2 | ~5.0 | Not consistently reported | |
| α-Ketoglutarate | BCAT1 | ~0.2 | Not consistently reported |
| BCAT2 | ~0.3 | Not consistently reported |
Note: Kinetic parameters can vary depending on the experimental conditions and the source of the enzyme (recombinant vs. native).
Table 2: Inhibitors of Human this compound Isoforms
| Inhibitor | Target Isoform | IC50 | Notes |
| ERG240 | BCAT1 | 0.1 - 1 nM | Highly selective for BCAT1; no significant inhibition of BCAT2 observed.[4] |
| BAY-069 | BCAT1 | Potent inhibitor | High selectivity for BCAT1.[5] |
| Gabapentin | BCAT1 | Micromolar range | Also has other neurological targets. |
This technical guide provides a framework for researchers to confidently and accurately differentiate between BCAT1 and BCAT2 activities, paving the way for new discoveries in the field. For further assistance, please contact our technical support team.
References
- 1. researchgate.net [researchgate.net]
- 2. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched chain amino acid transaminase 1 - Wikipedia [en.wikipedia.org]
- 4. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Branched-Chain Amino Acid Aminotransferase (this compound) Inhibitors: Current Status, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
BCAT Activity Measurement: Technical Support Center
Welcome to the technical support center for Branched-Chain Aminotransferase (BCAT) activity measurement. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this compound activity assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and reproducibility of your experimental results.
Frequently Asked questions (FAQs)
Q1: What is the fundamental principle of a this compound activity assay?
A1: A Branched-Chain Aminotransferase (this compound) activity assay measures the rate at which this compound catalyzes the reversible transfer of an amino group from a branched-chain amino acid (BCAA) to α-ketoglutarate. This reaction produces a branched-chain α-keto acid (BCKA) and glutamate (B1630785).[1] The activity is typically determined by monitoring the formation of one of the products or the consumption of one of the substrates, often through a coupled enzyme reaction that results in a measurable change in absorbance or fluorescence.[2][3]
Q2: Why is the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor important in this compound assays?
A2: BCATs are PLP-dependent enzymes, meaning they require pyridoxal 5'-phosphate (PLP), a derivative of vitamin B6, as a cofactor for their catalytic activity.[2][4] PLP is directly involved in the amino group transfer mechanism.[4] Insufficient levels of PLP in the assay mixture can lead to an underestimation of this compound activity. Therefore, it is crucial to supplement the assay buffer with an adequate concentration of PLP to ensure the enzyme is in its active holoenzyme form.
Q3: What are the common substrates used in this compound activity assays?
A3: The natural substrates for this compound are the three branched-chain amino acids: leucine, isoleucine, and valine, with α-ketoglutarate serving as the amino group acceptor.[5] For kinetic studies, specific BCAA and α-keto acid pairs are used to characterize the enzyme's substrate preference and kinetic parameters.
Q4: How should I store my this compound enzyme and reagents?
A4: Proper storage is critical for maintaining the integrity of your enzyme and reagents. In general, purified enzymes should be stored at -80°C for long-term stability.[6] Avoid repeated freeze-thaw cycles, which can lead to a loss of activity.[7] Substrate solutions and cofactors should be stored according to the manufacturer's recommendations, typically at -20°C or -80°C. Always thaw reagents completely and mix them gently before use.[7]
Troubleshooting Guide
Issue 1: No or Very Low this compound Activity Detected
Q: I am not observing any this compound activity, or the activity is significantly lower than expected. What are the possible causes?
A: This is a common issue that can arise from several factors. Below is a step-by-step guide to troubleshoot the problem.
Possible Causes and Solutions:
-
Inactive Enzyme:
-
Improper Storage: The enzyme may have lost activity due to incorrect storage temperatures or repeated freeze-thaw cycles.[7] Always store the enzyme at the recommended temperature (typically -80°C) and aliquot it to minimize freeze-thaw events.
-
Enzyme Degradation: The enzyme may have degraded over time. If possible, use a fresh batch of enzyme or validate the activity of the current batch with a positive control.
-
-
Missing or Inactive Cofactor (PLP):
-
Omission of PLP: Ensure that pyridoxal 5'-phosphate (PLP) has been added to the reaction mixture at the appropriate concentration.
-
PLP Degradation: PLP is light-sensitive.[8] Protect PLP-containing solutions from light and prepare them fresh if necessary.
-
-
Problem with Substrates:
-
Substrate Degradation: Substrate solutions may have degraded due to improper storage. Prepare fresh substrate solutions and store them correctly.
-
Incorrect Substrate Concentration: Verify the final concentrations of the BCAA and α-ketoglutarate in the assay.
-
-
Assay Conditions:
-
Incorrect pH or Temperature: this compound activity is sensitive to pH and temperature.[5][9] Ensure the assay buffer has the correct pH and the reaction is incubated at the optimal temperature for your specific this compound enzyme (see Table 1).
-
Presence of Inhibitors: Your sample or reagents may contain inhibitors of this compound activity. See the section on interfering substances for more details.
-
-
Issues with the Detection Method (Coupled Assays):
-
Inactive Coupling Enzyme: If you are using a coupled assay, the secondary enzyme may be inactive. Verify the activity of the coupling enzyme independently.
-
Insufficient Coupling Enzyme: The concentration of the coupling enzyme might be too low, making it the rate-limiting step. Increase the concentration of the coupling enzyme and see if the measured this compound activity increases.
-
Degradation of NADH/NADPH: If your assay measures the change in NADH or NADPH concentration, be aware that these molecules can be unstable. Prepare fresh solutions and protect them from light.
-
Issue 2: High Background Signal
Q: My blank or no-enzyme control shows a high signal. What could be causing this?
A: A high background signal can mask the true enzyme activity and lead to inaccurate results. Here are some common causes:
Possible Causes and Solutions:
-
Contaminated Reagents:
-
One or more of your reagents may be contaminated with the product you are trying to detect or with an enzyme that can produce it. Prepare fresh reagents and use high-purity water.
-
If using a coupled assay, the substrate for the primary enzyme (this compound) might be contaminated with the product that the coupling enzyme acts upon.
-
-
Spontaneous Substrate Degradation:
-
The substrate may be unstable under the assay conditions and spontaneously break down to form the product being measured. Run a control with only the substrate and assay buffer to check for this.
-
-
Interfering Substances in the Sample:
-
The sample itself may contain substances that interfere with the assay's detection method. For example, in spectrophotometric assays, colored compounds in the sample can contribute to the absorbance reading. See the section on interfering substances for more details.
-
-
Issues with the Plate Reader or Spectrophotometer:
-
Ensure that the instrument is set to the correct wavelength and that there are no issues with the light source or detector.
-
Issue 3: Poor Reproducibility
Q: I am getting inconsistent results between replicates or experiments. How can I improve the reproducibility of my this compound assay?
A: Poor reproducibility can be frustrating and can undermine the validity of your data. Consistency in every step of the protocol is key to achieving reproducible results.
Possible Causes and Solutions:
-
Pipetting Errors:
-
Inaccurate or inconsistent pipetting can introduce significant variability. Use calibrated pipettes and ensure proper pipetting technique. When preparing multiple reactions, creating a master mix of common reagents can help ensure consistency.
-
-
Inconsistent Incubation Times or Temperatures:
-
Ensure that all samples are incubated for the exact same amount of time and at a constant, uniform temperature. Use a water bath or incubator that provides stable temperature control.
-
-
Sample Heterogeneity:
-
If using cell lysates or tissue homogenates, ensure that the samples are thoroughly mixed before aliquoting for the assay. Incomplete lysis or homogenization can lead to variability.
-
-
Reagent Instability:
-
Some reagents may degrade over the course of an experiment. Prepare fresh reagents as needed and keep them on ice during the experiment. Avoid repeated freeze-thaw cycles of sensitive reagents like enzymes and cofactors.
-
-
Edge Effects in Microplates:
-
In 96-well plate assays, the outer wells are more prone to evaporation, which can lead to changes in reagent concentrations. To mitigate this, avoid using the outer wells or fill them with a buffer or water to maintain humidity.
-
Data Presentation: Quantitative Assay Parameters
For optimal this compound activity, it is crucial to use appropriate concentrations of substrates and cofactors, and to perform the assay at the optimal pH and temperature. The following tables provide a summary of typical conditions.
Table 1: Optimal pH and Temperature for this compound Activity
| Enzyme Source | Optimal pH | Optimal Temperature (°C) |
| Pseudomonas sp. (Psthis compound) | 8.5 | 40 |
| Paenibacillus sp. A11 | 7.0 | 40 |
Note: Optimal conditions can vary depending on the specific this compound isozyme and the organism from which it is derived. It is recommended to determine the optimal pH and temperature for your specific enzyme experimentally.[5][9][10]
Table 2: Typical Substrate and Cofactor Concentrations for this compound Assays
| Reagent | Typical Concentration Range | Notes |
| Branched-Chain Amino Acid (e.g., L-Leucine) | 1 - 100 mM | The optimal concentration should be determined experimentally and is dependent on the Km of the enzyme. |
| α-Ketoglutarate | 1 - 20 mM | High concentrations can sometimes be inhibitory. |
| Pyridoxal 5'-Phosphate (PLP) | 10 - 100 µM | A concentration of 20 µM has been shown to be optimal for Psthis compound.[1] |
Table 3: Common Interfering Substances
| Substance | Potential Effect |
| Reducing Agents (e.g., DTT, β-mercaptoethanol) | Can interfere with colorimetric assays, particularly those involving the reduction of a chromogenic substrate. |
| Chelating Agents (e.g., EDTA) | Can interfere with enzyme activity by chelating metal ions that may be required for stability or activity. |
| Detergents (e.g., SDS, Triton X-100) | Can denature the enzyme at high concentrations. |
| High Salt Concentrations | Can affect enzyme structure and activity. |
| Hemoglobin, Bilirubin, Lipids (in biological samples) | Can interfere with spectrophotometric and fluorometric measurements. |
Experimental Protocols
General Protocol for a Spectrophotometric Coupled this compound Activity Assay
This protocol describes a common method for measuring this compound activity where the production of glutamate is coupled to the oxidation of NADH by glutamate dehydrogenase (GDH). The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
Reagents:
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0
-
This compound Enzyme: Purified enzyme or sample containing this compound activity (e.g., cell lysate, tissue homogenate)
-
Branched-Chain Amino Acid (BCAA) Solution: e.g., 200 mM L-Leucine in water
-
α-Ketoglutarate Solution: e.g., 50 mM in water
-
Pyridoxal 5'-Phosphate (PLP) Solution: e.g., 1 mM in water (protect from light)
-
NADH Solution: e.g., 10 mM in assay buffer (prepare fresh)
-
Glutamate Dehydrogenase (GDH) Solution: Sufficiently high concentration to ensure it is not rate-limiting
-
Ammonium Chloride (NH₄Cl) Solution: e.g., 1 M in water
Procedure:
-
Prepare a Master Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, BCAA solution, PLP solution, NADH solution, NH₄Cl solution, and GDH solution. The final concentrations in the reaction well should be optimized for your specific enzyme.
-
Equilibrate to Assay Temperature: Pre-incubate the master mix and the α-ketoglutarate solution at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the Background Reaction: Add the master mix to a cuvette or microplate well. Add the α-ketoglutarate solution to start the reaction and monitor the absorbance at 340 nm for a few minutes to establish a baseline rate (this accounts for any non-BCAT dependent NADH oxidation).
-
Initiate the this compound Reaction: Add the this compound enzyme sample to the cuvette or microplate well.
-
Monitor the Reaction: Immediately start monitoring the decrease in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction rate is linear.
-
Calculate Activity: Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve. Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to calculate the rate of NADH consumption, which is equivalent to the rate of this compound activity.
Mandatory Visualizations
Caption: Branched-Chain Amino Acid (BCAA) Catabolism Pathway.
Caption: Experimental Workflow for a Coupled this compound Activity Assay.
Caption: Troubleshooting Logic for Low this compound Activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Branched-Chain Amino Acid Transaminase (this compound) Activity Assay Kit - Profacgen [profacgen.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural Basis for Allostery in PLP-dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of serum alanine aminotransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Light-Enhanced Catalysis by Pyridoxal Phosphate Dependent Aspartate Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. omicsonline.org [omicsonline.org]
Technical Support Center: Optimizing BCA Protein Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Bicinchoninic Acid (BCA) protein assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a low signal-to-noise ratio in a BCA assay?
A low signal-to-noise ratio in a BCA assay can be attributed to several factors, including low protein concentration in the sample, the presence of interfering substances that either quench the signal or produce high background, and suboptimal assay conditions such as insufficient incubation time or temperature.[1][2]
Q2: How can I increase the signal (absorbance) for samples with low protein concentrations?
To enhance the signal for low-concentration samples, you can modify the standard protocol in several ways:
-
Increase Incubation Time and Temperature: Extending the incubation period (e.g., to 2 hours at 37°C) or increasing the temperature (e.g., to 60°C for 30 minutes) can significantly boost color development.[1][3]
-
Optimize Sample to Working Reagent Ratio: Increasing the ratio of your sample volume to the working reagent can lead to a more robust signal, especially in a microplate format.[1]
-
Increase Total Volume in Microplate Wells: A larger total volume in a 96-well plate increases the light path length during absorbance measurement, resulting in a higher reading.[1]
Q3: My blank (zero protein) wells show high background absorbance. What could be the issue?
High background absorbance can mask the signal from your protein and is often caused by:
-
Interfering Substances: The presence of reducing agents, chelating agents, or certain detergents in your sample buffer can lead to color development even without protein.[4][5][6]
-
Contaminated Reagents: Contamination in the water or buffers used to prepare your standards and samples can also contribute to high background.[7]
Q4: My standard curve has a poor R-squared value (e.g., <0.98). How can I improve it?
A low R-squared value suggests variability in your assay. To improve the linearity and consistency of your standard curve:
-
Ensure Accurate Pipetting: Use calibrated pipettes and proper technique, especially when preparing your serial dilutions for the standard curve.[7]
-
Thorough Mixing: Ensure complete mixing of the standards and samples with the BCA working reagent for uniform color development.[7]
-
Consistent Temperature: Maintain a constant and uniform temperature during incubation, as the BCA assay is temperature-sensitive.[3][7]
-
Use High-Quality Consumables: Avoid contamination by using clean, fresh pipette tips and microplates.[7]
Q5: The standard curve is flat at higher protein concentrations. What does this indicate?
A flattening of the standard curve at high protein concentrations signifies that the assay has reached its saturation point.[7][8] In this non-linear range, the absorbance is no longer proportional to the protein concentration. To obtain accurate measurements, you should dilute your samples to ensure their absorbance falls within the linear portion of the curve.[7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during BCA assays.
| Problem | Potential Cause | Recommended Solution |
| Low Signal / Low Absorbance Readings | Low protein concentration. | Concentrate the sample using methods like ultrafiltration or precipitation.[2] |
| Insufficient incubation time or temperature. | Increase incubation time or temperature (e.g., 37°C for 2 hours or 60°C for 30 minutes).[1][3] | |
| Presence of interfering substances that quench the signal. | Identify and remove the interfering substance through dialysis, desalting, or protein precipitation.[4][9] | |
| High Background / High Absorbance in Blank | Presence of reducing agents (e.g., DTT, β-mercaptoethanol). | Use a reducing agent-compatible BCA assay kit or remove the reducing agent via dialysis or a desalting column.[4][10] |
| Presence of chelating agents (e.g., EDTA). | Remove the chelating agent by dialysis or protein precipitation. Alternatively, you can increase the copper concentration in the working reagent.[11] | |
| Contaminated water or reagents. | Use high-purity, nuclease-free water and fresh reagents.[7] | |
| Inconsistent Readings Between Replicates | Pipetting errors. | Use calibrated pipettes and ensure consistent technique. For viscous samples, consider reverse pipetting.[7] |
| Incomplete mixing of sample and working reagent. | Gently mix the plate on a shaker for 30 seconds after adding the working reagent.[1] | |
| Bubbles in microplate wells. | Inspect wells for bubbles before reading and remove them if present.[1] | |
| Non-Linear Standard Curve | Assay has reached saturation at high protein concentrations. | Dilute samples to fall within the linear range of the assay. Consider using a quadratic or four-parameter logistic curve fit for analysis.[7] |
| Incorrect preparation of standards. | Carefully prepare serial dilutions of the protein standard and ensure they are within the working range of the assay. | |
| Presence of interfering substances in the standards' buffer. | Prepare standards in the same buffer as the samples to account for matrix effects.[2] |
Experimental Protocols
Protocol 1: Standard BCA Assay
This protocol is for the colorimetric detection and quantitation of total protein.
Materials:
-
BCA Protein Assay Kit (Reagent A and Reagent B)
-
Protein Standard (e.g., Bovine Serum Albumin, BSA at 2 mg/mL)
-
Dilution Buffer (same buffer as the samples)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 562 nm
-
Incubator set to 37°C
Procedure:
-
Preparation of Standards: Prepare a series of protein standards by diluting the 2 mg/mL BSA stock solution with the dilution buffer. A typical range is 25 µg/mL to 2000 µg/mL. Include a blank (0 µg/mL) containing only the dilution buffer.
-
Preparation of Working Reagent (WR): Prepare the WR by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B (50:1 ratio).[11][12] Prepare a sufficient volume for all standards and samples.
-
Assay Procedure:
-
Pipette 25 µL of each standard and unknown sample into separate wells of the microplate. It is recommended to run each in triplicate.[1]
-
Add 200 µL of the WR to each well.[12]
-
Mix the plate gently on a plate shaker for 30 seconds.[1]
-
Cover the plate and incubate at 37°C for 30 minutes.[12]
-
Cool the plate to room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank from the absorbance of all other standards and samples.
-
Plot the blank-corrected absorbance of the standards versus their known concentrations to generate a standard curve.
-
Use the standard curve to determine the protein concentration of the unknown samples.[13]
-
Protocol 2: Protein Precipitation to Remove Interfering Substances
This protocol uses trichloroacetic acid (TCA) to precipitate protein, allowing for the removal of interfering substances.
Materials:
-
Trichloroacetic acid (TCA) solution (e.g., 100% w/v)
-
Deoxycholate solution (e.g., 0.15%)
-
Acetone (B3395972), ice-cold
-
Buffer compatible with the BCA assay for resuspension
Procedure:
-
To your protein sample, add deoxycholate solution to a final concentration of 0.015%.
-
Vortex and let it stand at room temperature for 10 minutes.
-
Add TCA solution to a final concentration of 7.5%.
-
Vortex and centrifuge at high speed (e.g., 15,000 x g) for 15 minutes to pellet the protein.
-
Carefully decant the supernatant containing the interfering substances.
-
Wash the protein pellet with ice-cold acetone to remove any remaining TCA.
-
Centrifuge again and decant the acetone.
-
Allow the protein pellet to air dry.
-
Resuspend the protein pellet in a buffer compatible with the BCA assay.[7] You can now proceed with the standard BCA assay protocol.
Visualizations
Caption: Standard workflow for a BCA protein assay.
Caption: Troubleshooting logic for common BCA assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 6. What are the factors that interfere with the accuracy of the BCA assay? | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Protein measurement using bicinchoninic acid: elimination of interfering substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. nugi-zentrum.de [nugi-zentrum.de]
- 12. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Branched-Chain Aminotransferase (BCAT) Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with branched-chain aminotransferase (BCAT) kinetics, with a specific focus on addressing substrate inhibition.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound reaction rate is decreasing at high substrate concentrations. What is happening?
A1: You are likely observing substrate inhibition. This is a common phenomenon for many enzymes, including BCATs, where the reaction velocity decreases at supra-optimal substrate concentrations. Instead of a typical Michaelis-Menten hyperbolic curve, the plot of initial velocity versus substrate concentration will show a peak and then a decline.
Q2: What are the molecular mechanisms behind substrate inhibition in BCATs?
A2: Substrate inhibition in enzymes like this compound, which follow a bi-bi ping-pong mechanism, can be complex. The most common cause is the formation of an unproductive ternary complex.[1] This can happen in a few ways:
-
Dead-End Complex with Amino Acid Substrate: A second molecule of the branched-chain amino acid (BCAA) substrate binds to the enzyme-pyridoxamine phosphate (B84403) (PMP) intermediate, preventing the binding of the α-keto acid substrate.
-
Dead-End Complex with α-Keto Acid Substrate: An additional molecule of the α-keto acid substrate binds to the enzyme-substrate complex, hindering the catalytic process.
-
Blockage of Product Release: A substrate molecule might bind to the enzyme-product complex, preventing the release of the product and stalling the catalytic cycle.
Q3: How can I confirm that I am seeing substrate inhibition in my this compound assay?
A3: To visually confirm substrate inhibition, you should perform a kinetic assay over a wide range of concentrations for one substrate while keeping the co-substrate at a saturating concentration. Plot the initial reaction velocity (v₀) against the varied substrate concentration ([S]). If substrate inhibition is occurring, the graph will not plateau but will instead show a characteristic "bell" shape, where the velocity decreases after reaching a maximum.
Q4: My assay results are inconsistent or show non-linear reaction rates from the start. What could be the issue?
A4: Several factors can lead to inconsistent results or non-linear progress curves. Here is a step-by-step troubleshooting guide:
-
Check Reagent Stability: Ensure all reagents, especially the enzyme, substrates, and any coupling enzymes (like glutamate (B1630785) dehydrogenase in a coupled assay), are properly stored and have not undergone multiple freeze-thaw cycles. Prepare fresh solutions if in doubt.
-
Verify Buffer Conditions: this compound activity is sensitive to pH. Ensure your assay buffer is at the optimal pH for the specific this compound isoform you are studying and that the temperature is controlled and consistent across experiments.
-
Assess Substrate Purity and Concentration: Verify the purity of your substrates and accurately determine their concentrations. Impurities can act as inhibitors.
-
Rule out Product Inhibition: BCATs can also be inhibited by their products (e.g., glutamate). Ensure you are measuring the initial velocity before significant product accumulation occurs.
-
Optimize Enzyme Concentration: Use an enzyme concentration that results in a linear reaction rate for a reasonable period (e.g., 5-10 minutes). Too much enzyme can lead to rapid substrate depletion.
Below is a logical workflow for troubleshooting common assay problems.
Caption: A logical workflow for troubleshooting this compound assay issues.
Q5: How do I analyze my kinetic data if I have substrate inhibition?
A5: When substrate inhibition is present, the standard Michaelis-Menten equation is no longer appropriate. You should fit your data to the substrate inhibition equation:
v = (Vmax * [S]) / (Km + [S] + ([S]² / Ki))
Where:
-
v is the initial reaction velocity
-
Vmax is the maximum velocity
-
[S] is the substrate concentration
-
Km is the Michaelis constant
-
Ki is the substrate inhibition constant
Non-linear regression software (e.g., GraphPad Prism) can be used to fit your data to this equation and determine the kinetic parameters.[2]
Quantitative Data on this compound Kinetics
Table 1: Kinetic Parameters for E. coli this compound with L-Glutamate as Amino Donor
| Amino Acceptor (α-Keto Acid) | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| 2-Oxoisocaproate | 0.04 ± 0.003 | 110 ± 2 | 2.75 x 10⁶ |
| 2-Oxoisovalerate | 0.11 ± 0.01 | 120 ± 4 | 1.09 x 10⁶ |
| 2-Oxo-3-methylpentanoate | 0.02 ± 0.002 | 90 ± 2 | 4.50 x 10⁶ |
Data adapted from studies on E. coli this compound.
Table 2: Kinetic Parameters for E. coli this compound with Various Amino Acceptors and L-Glutamate
| Substrate | Km (mM) | Vmax (U/mg) |
| Amino Acceptors | ||
| 2-Oxoisocaproate | 0.04 | 110 |
| 2-Oxoisovalerate | 0.11 | 120 |
| 2-Oxo-3-methylpentanoate | 0.02 | 90 |
| Amino Donors | ||
| L-Leucine | 0.4 | 125 |
| L-Isoleucine | 0.3 | 110 |
| L-Valine | 0.8 | 130 |
| L-Glutamate | 1.2 | 115 |
Note: The specific activity and kinetic constants can vary between different preparations and assay conditions.
Experimental Protocols
Detailed Methodology: Continuous Coupled Spectrophotometric Assay for this compound Activity
This protocol describes a continuous assay for measuring this compound activity by coupling the production of glutamate to the oxidation of NADH by glutamate dehydrogenase (GDH).
Principle: this compound catalyzes the transfer of an amino group from a branched-chain amino acid (e.g., L-Leucine) to α-ketoglutarate (α-KG), producing the corresponding branched-chain α-keto acid (e.g., α-ketoisocaproate) and L-glutamate. The L-glutamate produced is then oxidatively deaminated by GDH, which is coupled to the reduction of NAD⁺ to NADH. The rate of NADH formation is monitored by the increase in absorbance at 340 nm.
Materials:
-
Purified this compound enzyme
-
L-Leucine (or other BCAA)
-
α-Ketoglutarate (α-KG)
-
Glutamate Dehydrogenase (GDH)
-
NAD⁺
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 µM pyridoxal (B1214274) 5'-phosphate - PLP)
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm at a controlled temperature.
Procedure:
-
Prepare Reagent Stocks:
-
1 M Tris-HCl, pH 8.0
-
10 mM PLP
-
500 mM L-Leucine
-
200 mM α-KG
-
100 mM NAD⁺
-
GDH solution (e.g., 1000 U/mL)
-
-
Prepare Assay Master Mix:
-
For a 1 mL final reaction volume, prepare a master mix containing the assay buffer and all components except the substrate to be varied. For example, to measure the kinetics with respect to L-Leucine, the master mix would contain Tris-HCl, PLP, α-KG, NAD⁺, and GDH at their final desired concentrations.
-
-
Set up the Assay:
-
Equilibrate the spectrophotometer to the desired temperature (e.g., 37°C).
-
In a cuvette or microplate well, add the master mix.
-
Add varying concentrations of the substrate of interest (e.g., L-Leucine).
-
Bring the final volume to just under 1 mL with assay buffer.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding a small volume of a freshly diluted this compound enzyme solution.
-
Mix quickly and immediately start recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time. The initial velocity (v₀) is the slope of the linear portion of this curve.
-
Convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (µmol/min) using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the substrate concentrations and fit the data to the appropriate kinetic model (Michaelis-Menten or substrate inhibition).
-
Caption: Experimental workflow for a continuous coupled this compound assay.
This compound Signaling Pathway Involvement
BCAT1, the cytosolic isoform, plays a significant role in cellular signaling, particularly in activating the mTORC1 (mechanistic target of rapamycin (B549165) complex 1) pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism.
BCAT1-mTORC1 Signaling Pathway:
-
BCAA Transamination: BCAT1 catalyzes the transamination of branched-chain amino acids (BCAAs), particularly leucine, to their corresponding α-keto acids. This reaction also converts α-ketoglutarate to glutamate.
-
mTORC1 Activation: The availability of amino acids, especially leucine, is a key signal for mTORC1 activation. By regulating the intracellular pool of BCAAs, BCAT1 influences the signals that lead to the recruitment and activation of mTORC1 at the lysosomal surface.
-
Downstream Effects: Activated mTORC1 phosphorylates several downstream targets, including S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.
In certain cancers, upregulation of BCAT1 has been shown to drive proliferation and tumorigenicity through the activation of the PI3K/AKT/mTOR pathway.[3][4]
Caption: Simplified BCAT1-mTORC1 signaling pathway.
References
- 1. faieafrikanart.com [faieafrikanart.com]
- 2. graphpad.com [graphpad.com]
- 3. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on branched-chain amino acid aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Proper Folding of Recombinant BCAT Protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the proper folding of recombinant Branched-Chain Aminotransferase (BCAT) protein.
Frequently Asked Questions (FAQs)
Q1: My recombinant this compound protein is expressed, but it's completely insoluble and forms inclusion bodies. What should I do?
A1: Inclusion bodies are a common issue when overexpressing proteins in E. coli. The first step is to optimize your expression conditions to favor soluble expression. If that fails, you will need to purify the inclusion bodies and refold the protein.
-
Optimization of Expression:
-
Lower Temperature: Reduce the induction temperature to 16-25°C. This slows down protein synthesis, allowing more time for proper folding.
-
Reduce Inducer Concentration: Lower the concentration of the inducer (e.g., IPTG for T7 promoter-based systems) to 0.1-0.5 mM. This can decrease the rate of protein expression and reduce the load on the cellular folding machinery.
-
Choice of Expression Strain: Use an E. coli strain that is optimized for the expression of eukaryotic proteins or proteins with rare codons, such as BL21(DE3) pLysS or Rosetta(DE3).
-
Co-expression of Chaperones: Co-transform your E. coli with a plasmid encoding molecular chaperones (e.g., GroEL/GroES). These can assist in the proper folding of your recombinant this compound protein.
-
-
Inclusion Body Solubilization and Refolding: If optimization of expression is unsuccessful, you can proceed with purifying the inclusion bodies and then refolding the protein in vitro. A detailed protocol for this is provided below.
Q2: I've managed to get some soluble this compound protein, but the yield is very low. How can I improve it?
A2: Low yield of soluble protein can be due to several factors, from suboptimal expression conditions to protein degradation.
-
Optimize Lysis: Ensure efficient cell lysis to release all the soluble protein. Use a combination of enzymatic (lysozyme) and physical (sonication, French press) methods. Perform all steps at 4°C to minimize protease activity.
-
Protease Inhibitors: Add a protease inhibitor cocktail to your lysis buffer to prevent degradation of your target protein.
-
Buffer Composition: The pH and ionic strength of your purification buffers are critical for protein stability. For this compound, a buffer at pH 8.0 is often a good starting point.[1]
-
Affinity Tag Accessibility: If you are using an affinity tag (e.g., His-tag), ensure it is accessible for binding to the purification resin. If it is not, you may need to re-engineer your construct to add a longer linker between the tag and the protein.
Q3: How can I verify that my purified recombinant this compound protein is properly folded and active?
A3: Several methods can be used to assess the folding and activity of your this compound protein:
-
Enzyme Activity Assay: This is the most direct way to confirm proper folding. A functional this compound will catalyze the transamination of branched-chain amino acids. A detailed protocol for a spectrophotometric activity assay is provided below.[2]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to analyze the secondary structure of your protein. A properly folded protein will have a characteristic CD spectrum.
-
Size Exclusion Chromatography (SEC): SEC can be used to assess the oligomeric state and aggregation of your protein. A properly folded, soluble protein should elute as a single, symmetrical peak at the expected molecular weight.
-
Limited Proteolysis: A properly folded protein is generally more resistant to proteolysis than a misfolded one. You can treat your protein with a low concentration of a protease (e.g., trypsin) and analyze the digestion products by SDS-PAGE.
Q4: My this compound protein is active after purification, but it aggregates and precipitates upon storage. How can I improve its stability?
A4: Protein stability is crucial for downstream applications. Here are some tips to prevent aggregation during storage:
-
Optimize Storage Buffer:
-
pH: Maintain a pH that is at least one unit away from the protein's isoelectric point (pI).
-
Additives: Include stabilizing additives in your storage buffer. See the table below for some common options.
-
Reducing Agents: Human this compound proteins contain a redox-sensitive CXXC motif that is crucial for their activity and folding.[3] Including a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) in the storage buffer is highly recommended to keep the cysteines in a reduced state. A common concentration for DTT is 1 mM.[1]
-
-
Cryoprotectants: For long-term storage at -80°C, add a cryoprotectant like glycerol (B35011) (to a final concentration of 20-50%) to your storage buffer to prevent damage from freeze-thaw cycles.[1][4]
-
Aliquotting: Store the purified protein in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Guide 1: Troubleshooting Inclusion Body Solubilization and Refolding
| Issue | Possible Cause | Recommendation |
| Inclusion bodies do not solubilize | Denaturant concentration is too low. | Increase the concentration of urea (B33335) (up to 8 M) or guanidine (B92328) hydrochloride (up to 6 M). |
| pH of the solubilization buffer is not optimal. | Test a range of pH values for solubilization. | |
| Protein precipitates during refolding | Protein concentration is too high. | Decrease the initial protein concentration during refolding (start with < 0.1 mg/mL). |
| Rapid removal of denaturant. | Use a stepwise dialysis method to remove the denaturant gradually. | |
| Incorrect buffer composition. | Screen different refolding buffers with varying pH, ionic strength, and additives. | |
| Refolded protein has no activity | Incorrect disulfide bond formation. | Include a redox shuffling system (e.g., a combination of reduced and oxidized glutathione) in the refolding buffer. |
| Misfolded protein conformation. | Try different refolding additives that can assist in proper folding (see table below). | |
| Absence of essential cofactors. | This compound is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. Ensure PLP is present in your refolding and activity assay buffers. |
Guide 2: Optimizing Refolding Buffer Composition
| Additive | Typical Concentration | Mechanism of Action |
| L-Arginine | 0.4 - 1.0 M | Suppresses aggregation by binding to hydrophobic patches on the protein surface. |
| Proline | 0.5 - 1.0 M | Stabilizes the native state and inhibits aggregation. |
| Glycerol | 10 - 20% (v/v) | Increases solvent viscosity and stabilizes the protein structure. |
| Polyethylene Glycol (PEG) | 1 - 5% (w/v) | Excluded volume effect that promotes a more compact, folded state. |
| Sugars (e.g., Sucrose, Trehalose) | 0.25 - 1.0 M | Stabilize the protein through preferential hydration. |
| Non-detergent Sulfobetaines (NDSBs) | 0.5 - 1.0 M | Help to solubilize folding intermediates and prevent aggregation. |
| Reduced/Oxidized Glutathione (GSH/GSSG) | 1-10 mM GSH / 0.1-1 mM GSSG | Facilitates correct disulfide bond formation. |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Human BCAT1 from E. coli
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with your BCAT1 expression vector. Plate on selective LB agar (B569324) plates and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.4 mM. Continue to incubate at 18°C for 16-20 hours with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in 30 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, 1x protease inhibitor cocktail). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with 10 column volumes of wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).
-
Elution: Elute the BCAT1 protein with elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).
-
Buffer Exchange: Perform buffer exchange into a suitable storage buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM DTT, 20% glycerol) using dialysis or a desalting column.[1]
-
Storage: Determine the protein concentration, aliquot, and store at -80°C.
Protocol 2: On-Column Refolding of His-tagged this compound from Inclusion Bodies
-
Inclusion Body Isolation: After cell lysis, collect the pellet containing the inclusion bodies. Wash the pellet sequentially with a buffer containing Triton X-100 and then with a buffer without detergent to remove membrane fragments and other contaminants.
-
Solubilization: Resuspend the washed inclusion bodies in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 6 M Guanidine-HCl, 10 mM imidazole, 5 mM DTT). Stir for 1-2 hours at room temperature.
-
Clarification: Centrifuge at 15,000 x g for 30 minutes to remove any remaining insoluble material.
-
Binding to Resin: Load the solubilized protein onto a Ni-NTA column pre-equilibrated with the solubilization buffer.
-
On-Column Refolding: Gradually exchange the buffer on the column with a refolding buffer. This can be done using a gradient from 100% solubilization buffer to 100% refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM L-arginine, 1 mM DTT) over several column volumes.
-
Washing: Wash the column with several column volumes of refolding buffer to remove any remaining denaturant and non-specifically bound proteins.
-
Elution: Elute the refolded this compound protein with an elution buffer containing imidazole (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).
-
Buffer Exchange and Storage: Proceed with buffer exchange and storage as described in Protocol 1.
Protocol 3: Spectrophotometric this compound Activity Assay
This assay measures the decrease in NADH absorbance at 340 nm, which is coupled to the transamination reaction catalyzed by this compound.[2][5]
Reaction Principle:
-
L-Leucine + α-Ketoglutarate <-- (this compound) --> α-Ketoisocaproate + L-Glutamate
-
α-Ketoisocaproate + NADH + NH4+ --> L-Leucine + NAD+ + H2O (catalyzed by Leucine Dehydrogenase)
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Substrate Solution: 100 mM L-Leucine, 20 mM α-Ketoglutarate in Assay Buffer
-
NADH Solution: 10 mM NADH in Assay Buffer
-
Leucine Dehydrogenase (LDH): Commercially available
-
Ammonium Chloride (NH4Cl): 1 M solution
Procedure:
-
In a 96-well plate or a cuvette, prepare the reaction mixture (final volume of 200 µL):
-
140 µL Assay Buffer
-
20 µL Substrate Solution
-
10 µL NADH Solution
-
10 µL NH4Cl Solution
-
Sufficient amount of Leucine Dehydrogenase (to be optimized)
-
-
Add 10-20 µL of your purified recombinant this compound protein to initiate the reaction.
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADH oxidation is proportional to the this compound activity.
Visualizations
Caption: Experimental workflow for recombinant this compound protein expression, purification, and folding verification.
Caption: Simplified signaling pathway of BCAT1-mediated mTORC1 activation.
References
- 1. algentbio.com [algentbio.com]
- 2. A continuous 96-well plate spectrophotometric assay for branched-chain amino acid aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-omic Analysis of Human B-cell Activation Reveals a Key Lysosomal BCAT1 Role in mTOR Hyperactivation by B-cell receptor and TLR9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Specificity of a Novel BCAT1 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of specific and potent enzyme inhibitors is a cornerstone of modern drug discovery. Branched-chain amino acid transaminase 1 (BCAT1) has emerged as a compelling therapeutic target in various diseases, most notably in cancers such as glioblastoma.[1] This guide provides a framework for validating the specificity of a new BCAT1 inhibitor, "Innovator-X," by comparing its performance against established alternatives. We present supporting experimental data and detailed methodologies to ensure robust and reproducible validation.
Introduction to BCAT1
BCAT1 is a cytosolic enzyme that plays a crucial role in the metabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine.[1] It catalyzes the reversible transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs).[1] In several cancers, BCAT1 is overexpressed and contributes to tumor growth and survival by modulating key signaling pathways, including the PI3K/AKT/mTOR pathway.[2][3] Consequently, the inhibition of BCAT1 presents a promising strategy for therapeutic intervention.[1]
Comparative Analysis of BCAT1 Inhibitors
To objectively assess the performance of our hypothetical new inhibitor, Innovator-X, we compare it against three known BCAT1 inhibitors: BAY-069, ERG240, and Gabapentin. The following tables summarize their key performance metrics.
Table 1: In Vitro Potency Against BCAT Isoforms
| Inhibitor | BCAT1 IC50 | BCAT2 IC50 | Selectivity (BCAT2/BCAT1) |
| Innovator-X (Hypothetical) | 5 nM | 500 nM | 100-fold |
| BAY-069 | 31 nM[4] | 153 nM[4] | 4.9-fold |
| ERG240 | 0.1 - 1 nM[5] | No inhibition observed[5] | >1000-fold |
| Gabapentin | ~5 mM[6] | - | - |
Table 2: Cellular Activity and Off-Target Effects
| Inhibitor | Cellular BCAA Increase IC50 (U-87 MG cells) | Known Off-Target Profile |
| Innovator-X (Hypothetical) | 50 nM | Clean profile in a panel of 100 kinases |
| BAY-069 | 358 nM[7] | No significant activity against a panel of 77 enzymes, receptors, and transporters at 10 µM. One protease hit at 6 µM and one kinase hit at 2 µM in a panel of 30 each.[8] |
| ERG240 | - | Specific for BCAT1 over BCAT2.[5] Further off-target data not readily available in public domain. |
| Gabapentin | High mM concentrations required[6] | Known to interact with voltage-gated calcium channels. |
Experimental Protocols
Robust validation of a new inhibitor requires a series of well-defined experiments. Below are detailed methodologies for key assays.
In Vitro BCAT1 Enzymatic Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of the inhibitor against purified BCAT1 enzyme. A common method is a coupled-enzyme spectrophotometric assay.[9]
Materials:
-
Purified recombinant human BCAT1 enzyme
-
L-Leucine
-
α-Ketoglutarate (α-KG)
-
L-glutamate dehydrogenase (GLDH)
-
NADH
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
Test inhibitor (Innovator-X) and control inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare a reagent mix containing L-Leucine, α-KG, GLDH, and NADH in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test inhibitor and control inhibitors in the assay buffer. A final DMSO concentration should be kept below 1%.
-
Assay Plate Setup: Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 96-well plate.
-
Reaction Initiation: Add 178 µL of the reagent mix to each well, followed by 20 µL of the purified BCAT1 enzyme solution to initiate the reaction.
-
Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the initial reaction velocity for each well. Normalize the velocities to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that a protein's thermal stability increases upon ligand binding.
Materials:
-
Cancer cell line with high BCAT1 expression (e.g., U-87 MG)
-
Cell culture medium and reagents
-
Test inhibitor (Innovator-X)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, primary antibody against BCAT1, HRP-conjugated secondary antibody, chemiluminescence substrate)
Procedure:
-
Cell Treatment: Culture cells and treat with the test inhibitor or vehicle (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes or a PCR plate and heat them to a range of temperatures in a thermal cycler to generate a melt curve.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble BCAT1 at each temperature by Western blotting.
-
Data Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement. An isothermal dose-response format can also be used by heating the cells at a single temperature with varying inhibitor concentrations.
Cellular BCAA Quantification Assay
This assay confirms that the inhibitor blocks BCAT1 activity within cells by measuring the accumulation of its substrates, the BCAAs.
Materials:
-
Cancer cell line with high BCAT1 expression (e.g., U-87 MG)
-
Cell culture medium and reagents
-
Test inhibitor (Innovator-X)
-
Reagents for cell lysis (e.g., homogenization in cold BCAA assay buffer)
-
Branched-Chain Amino Acid Assay Kit (colorimetric or fluorometric) or access to LC-MS/MS for amino acid analysis
-
96-well plate
-
Microplate reader or LC-MS/MS instrument
Procedure:
-
Cell Treatment: Culture cells and treat with a dose-range of the test inhibitor or vehicle (DMSO) for a specified time.
-
Cell Lysis and Sample Preparation: After treatment, wash the cells with cold PBS and lyse them. For colorimetric/fluorometric assays, homogenize approximately 2 x 10^6 cells in 100 µL of cold BCAA assay buffer.[10] Centrifuge to remove insoluble material.[10] For LC-MS/MS, perform a protein precipitation step.
-
BCAA Quantification:
-
Assay Kit: Follow the manufacturer's protocol. Typically, this involves adding a reaction mix containing enzymes that lead to a product proportional to the BCAA concentration, which can be measured by absorbance or fluorescence.[10][11]
-
LC-MS/MS: Use a validated method for the separation and quantification of leucine, isoleucine, and valine.
-
-
Data Analysis: Normalize the BCAA levels to the total protein concentration in each sample. An increase in intracellular BCAA levels in inhibitor-treated cells compared to vehicle-treated cells indicates BCAT1 inhibition.
Kinase Profiling
To assess the specificity of the new inhibitor, it is crucial to screen it against a broad panel of kinases, as they represent a large family of enzymes with potential for off-target binding. This is typically done as a fee-for-service by specialized companies.
Procedure:
-
Select a Kinase Profiling Service: Choose a reputable provider that offers screening against a large, representative panel of human kinases.
-
Compound Submission: Provide the test inhibitor at a specified concentration (e.g., 1 µM or 10 µM).
-
Assay Performance: The service provider will perform radiometric or fluorescence-based assays to measure the inhibitory activity of the compound against each kinase in the panel.
-
Data Analysis: The results are typically provided as a percentage of inhibition for each kinase. Significant inhibition of any kinase other than the intended target would indicate an off-target effect.
Visualizations
The following diagrams illustrate key concepts in the validation of a new BCAT1 inhibitor.
References
- 1. What are BCAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | BCAT1 Activates PI3K/AKT/mTOR Pathway and Contributes to the Angiogenesis and Tumorigenicity of Gastric Cancer [frontiersin.org]
- 3. BCAT1 Activates PI3K/AKT/mTOR Pathway and Contributes to the Angiogenesis and Tumorigenicity of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eubopen.org [eubopen.org]
- 8. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Enzymatic Method for Determining Branched Chain Amino Acids (BCAA Assay) [sigmaaldrich.com]
- 11. cellbiolabs.com [cellbiolabs.com]
A Comparative Guide to the In Vitro Efficacy of BCAT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of various inhibitors targeting Branched-chain Amino Acid Transaminases (BCATs). The data presented is intended to aid researchers in selecting appropriate inhibitors for their studies and to provide detailed experimental context for the evaluation of these compounds.
Introduction to BCATs and Their Inhibition
Branched-chain amino acid transaminases (BCATs) are key enzymes in the metabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine. There are two main isoforms: the cytosolic BCAT1 (BCATc) and the mitochondrial BCAT2 (BCATm). Both isoforms catalyze the reversible transamination of BCAAs to their respective branched-chain α-keto acids (BCKAs).[1][2] In various cancers, upregulation of BCATs, particularly BCAT1, has been linked to tumor growth, proliferation, and resistance to therapy, making them attractive targets for drug development.[2]
Comparative Efficacy of BCAT Inhibitors
The following table summarizes the in vitro potency of several known this compound inhibitors against both BCAT1 and BCAT2. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | Target(s) | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Cell Line(s) |
| BAY-069 | BCAT1/BCAT2 | BCAT1: 31BCAT2: 153 | Not Reported | - |
| ERG240 | BCAT1 | 0.1 - 1 | Not Reported | - |
| WQQ-345 | BCAT1 | 10,800,000 | Not Reported | 67R |
| Gabapentin | Primarily BCAT1 | ~1,000,000 (Ki) | 28,780,000 - 33,970,000 | HCT116 |
| BCAT2-selective inhibitor | BCAT2 | Not Reported | Not Reported | - |
Experimental Protocols
BCAT1 Enzymatic Inhibition Assay (Spectrophotometric)
This protocol outlines a continuous-monitoring spectrophotometric assay to determine the IC50 values of test compounds against purified human BCAT1. The assay couples the BCAT1-catalyzed transamination reaction to the oxidation of NADH by L-glutamate dehydrogenase (GLDH), which can be monitored by the decrease in absorbance at 340 nm.[3]
Materials and Reagents:
-
Purified recombinant human BCAT1 enzyme
-
L-Leucine
-
α-Ketoglutarate (α-KG)
-
Pyridoxal 5'-phosphate (PLP)
-
NADH
-
L-Glutamate Dehydrogenase (GLDH)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 µM PLP)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare a reagent mix containing L-Leucine (final concentration, e.g., 10 mM), α-KG (final concentration, e.g., 1 mM), NADH (final concentration, e.g., 200 µM), and GLDH (final concentration, e.g., 10 U/mL) in the assay buffer.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup:
-
Add 2 µL of the diluted test compound or DMSO (for vehicle control) to the appropriate wells of a 96-well plate.
-
Add 178 µL of the reagent mix to each well.
-
-
Enzyme Addition and Reaction Initiation:
-
Add 20 µL of the purified BCAT1 enzyme solution (final concentration ~10 nM) to each well to initiate the reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-20 minutes at a constant temperature (e.g., 37°C) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) for each well from the linear portion of the absorbance versus time curve.
-
Normalize the velocities relative to the DMSO control wells (representing 100% enzyme activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve model (e.g., a four-parameter logistic equation).[3]
-
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. This protocol is a general guideline for determining the IC50 of this compound inhibitors on adherent cancer cell lines.[4][5]
Materials and Reagents:
-
Adherent cancer cell line expressing this compound (e.g., HCT116)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at ~490 nm or ~570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control wells (medium with the same concentration of DMSO as the highest test compound concentration).
-
Incubate the plate for a desired period (e.g., 48-72 hours) at 37°C.
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for about 10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[4]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
Signaling Pathways and Experimental Workflows
BCAT1 Signaling in Cancer
BCAT1 plays a significant role in cancer cell metabolism and signaling. Its activity has been shown to influence key oncogenic pathways, including the PI3K/AKT/mTOR and Wnt/β-catenin signaling cascades.
Caption: BCAT1 enhances PI3K/AKT/mTOR signaling in cancer.[6][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on Branched-Chain Amino Acid Aminotransferase (this compound) Inhibitors: Current Status, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | BCAT1 Activates PI3K/AKT/mTOR Pathway and Contributes to the Angiogenesis and Tumorigenicity of Gastric Cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
BCAT1 Functional Studies: A Comparative Guide to Knockout and Knockdown Methodologies
For researchers, scientists, and drug development professionals investigating the role of Branched-Chain Amino Acid Transaminase 1 (BCAT1) in cellular processes and disease, the choice between gene knockout and knockdown is a critical experimental design decision. This guide provides an objective comparison of these two powerful loss-of-function techniques for studying BCAT1, supported by experimental data and detailed protocols.
At a Glance: Knockout vs. Knockdown for BCAT1 Studies
| Feature | BCAT1 Knockout (CRISPR-Cas9) | BCAT1 Knockdown (siRNA/shRNA) |
| Mechanism | Complete and permanent gene inactivation at the genomic level.[1][2] | Transient or stable reduction of gene expression at the mRNA level.[3][4] |
| Effect Duration | Permanent and heritable. | Transient (siRNA) or long-term but not always permanent (shRNA). |
| Specificity | Highly specific to the target gene, but potential for off-target DNA cleavage. | Prone to off-target effects by silencing unintended mRNAs with partial sequence homology.[3] |
| Potential for Compensation | May induce compensatory mechanisms by other genes to overcome the complete loss of function. | Less likely to trigger long-term compensatory mechanisms due to the transient or incomplete nature of silencing. |
| Lethality Studies | Can reveal if BCAT1 is essential for cell survival; complete loss may be lethal. | Useful for studying essential genes where a complete knockout would be lethal, as it only reduces expression. |
| Dose-Dependency | "All-or-nothing" effect. | Allows for the study of dose-dependent effects by titrating the level of knockdown. |
Quantitative Data from Functional Studies
The following tables summarize quantitative data from studies employing either BCAT1 knockout or knockdown to assess its impact on key cellular functions.
Table 1: Effects of BCAT1 Knockout on Cellular Functions
| Cell Line | Assay | Outcome | Quantitative Result | Reference |
| Primary Human B-cells | Proliferation (CFSE dye dilution) | Impaired outgrowth | Strong impairment of αIgM+CpG driven proliferation | [5][6] |
| Primary Human B-cells | Apoptosis (Caspase 3/7 activity) | Increased apoptosis | Significantly greater caspase activity in αIgM+CpG stimulated cells | [5][6] |
Table 2: Effects of BCAT1 Knockdown on Cellular Functions
| Cell Line | Assay | Outcome | Quantitative Result | Reference |
| Glioma cells | Proliferation (EdU incorporation) | Reduced proliferation | ~56% reduction with gabapentin (B195806) inhibitor | [7] |
| Melanoma (B16 cells) | Proliferation | Suppressed proliferation | Significant suppression | [8] |
| Melanoma (B16 cells) | Cell Cycle | G2/M arrest | Significant increase in cell number at G2/M phase | [8] |
| Hepatocellular Carcinoma | Migration (Wound healing) | Reduced migration | Significant reduction | [9] |
| Hepatocellular Carcinoma | Invasion (Transwell assay) | Reduced invasion | Significant reduction | [9] |
| Kidney Renal Clear Cell Carcinoma (786-O, 769-P) | Migration (Scratch assay) | Decreased migration | Significant decrease | [10] |
| Kidney Renal Clear Cell Carcinoma (786-O, 769-P) | Invasion (Transwell assay) | Decreased invasion | Significant decrease | [10] |
| Acute Myeloid Leukemia (HL-60) | Cell Viability | Reduced viability | Significant reduction after 10 days | [11] |
Experimental Protocols
BCAT1 Knockout using CRISPR-Cas9 (Abridged Protocol)
This protocol provides a general framework for generating BCAT1 knockout cell lines.[1][2][12][13][14]
-
sgRNA Design and Cloning:
-
Design two or more single guide RNAs (sgRNAs) targeting an early exon of the BCAT1 gene using online tools.
-
Synthesize and clone the sgRNAs into a Cas9 expression vector (e.g., pX459).
-
-
Transfection:
-
Transfect the target cancer cell line with the sgRNA-Cas9 plasmids using a suitable transfection reagent.
-
-
Selection and Single-Cell Cloning:
-
Select for transfected cells using an appropriate antibiotic marker present on the vector.
-
Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
-
Validation:
-
Expand single-cell clones and extract genomic DNA.
-
Perform PCR amplification of the targeted BCAT1 region followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of BCAT1 protein expression by Western blot analysis.
-
BCAT1 Knockdown using shRNA (Abridged Protocol)
This protocol outlines the steps for stable BCAT1 knockdown using lentiviral-mediated shRNA delivery.[3][4][15][16]
-
shRNA Design and Vector Preparation:
-
Design short hairpin RNA (shRNA) sequences targeting the BCAT1 mRNA.
-
Clone the shRNA template into a lentiviral expression vector.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids.
-
Collect the virus-containing supernatant after 48-72 hours.
-
-
Transduction:
-
Transduce the target cancer cell line with the collected lentiviral particles in the presence of polybrene.
-
-
Selection and Validation:
Visualizing BCAT1's Role: Signaling Pathways and Experimental Workflows
BCAT1 Signaling Pathways
BCAT1 is implicated in several key signaling pathways that regulate cancer cell growth, proliferation, and metabolism.[17][18]
Caption: BCAT1's central role in cancer-related signaling pathways.
Experimental Workflow: BCAT1 Knockout vs. Knockdown
The following diagram illustrates the key steps and decision points when choosing between knockout and knockdown for functional studies of BCAT1.
Caption: Workflow for BCAT1 knockout versus knockdown experiments.
Conclusion: Choosing the Right Tool for the Job
Both knockout and knockdown are invaluable tools for elucidating the function of BCAT1. The choice between them depends on the specific research question.
-
BCAT1 knockout is the gold standard for determining the essentiality of the gene and for studying the consequences of its complete and permanent absence. However, researchers must be mindful of potential compensatory mechanisms that may arise.
-
BCAT1 knockdown offers a more nuanced approach, allowing for the study of dose-dependent effects and the investigation of essential genes where a complete knockout might be lethal. The transient nature of siRNA-mediated knockdown is particularly useful for studying acute effects, while shRNA allows for longer-term studies. Careful validation is crucial to minimize and account for off-target effects.
By carefully considering the advantages and limitations of each technique, researchers can design robust experiments to unravel the complex roles of BCAT1 in health and disease.
References
- 1. Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing [protocols.io]
- 2. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 5. Multi-omic Analysis of Human B-cell Activation Reveals a Key Lysosomal BCAT1 Role in mTOR Hyperactivation by B-cell receptor and TLR9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiomic analysis reveals a key BCAT1 role in mTOR activation by B cell receptor and TLR9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BCAT1 promotes cell proliferation through amino acid catabolism in gliomas carrying wild-type IDH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BCAT1 knockdown-mediated suppression of melanoma cell proliferation and migration is associated with reduced oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identify BCAT1 plays an oncogenic role and promotes EMT in KIRC via single cell RNA-seq and experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mary-crowley-web.s3.amazonaws.com [mary-crowley-web.s3.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects [frontiersin.org]
- 18. researchgate.net [researchgate.net]
comparative analysis of BCAT expression in different cancer types
A Comparative Analysis of Branched-Chain Amino Acid Transaminase (BCAT) Expression in Diverse Cancer Types
Introduction
Branched-chain amino acid transaminases (BCATs) are critical enzymes in the catabolism of branched-chain amino acids (BCAAs), playing a pivotal role in cellular metabolism and signaling. There are two primary isoforms: the cytosolic BCAT1 and the mitochondrial BCAT2. Emerging evidence has highlighted the dysregulation of this compound expression in numerous cancers, implicating these enzymes in tumor growth, progression, and metabolic reprogramming. This guide provides a comparative analysis of BCAT1 and BCAT2 expression across various cancer types, supported by experimental data, detailed methodologies, and pathway visualizations to serve as a valuable resource for researchers, scientists, and drug development professionals.
Data Presentation: this compound Expression in Human Cancers
The following table summarizes the expression patterns of BCAT1 and BCAT2 in a range of human cancers based on immunohistochemistry (IHC), western blotting (WB), and quantitative real-time PCR (qRT-PCR) data from multiple studies.
| Cancer Type | This compound Isoform | Expression Status | Percentage of High Expression (if available) | Method(s) of Detection | Reference(s) |
| Glioblastoma (IDH-wildtype) | BCAT1 | Upregulated | High | IHC, WB, RT-PCR | [1] |
| BCAT2 | Variable | - | WB | [1] | |
| Breast Cancer | BCAT1 | Upregulated (especially in HER2+ and Luminal B subtypes) | - | IHC | [2] |
| BCAT2 | Upregulated (especially in Luminal A subtype) | High in ER+ tumors | IHC | [2] | |
| Hepatocellular Carcinoma (HCC) | BCAT1 | Upregulated | Significantly higher than adjacent non-tumor tissues | WB, qRT-PCR, IHC | [3][4] |
| BCAT2 | Upregulated | - | - | [5] | |
| Non-Small Cell Lung Cancer (NSCLC) | BCAT1 | Upregulated | - | IHC | [5] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | BCAT1 | Upregulated | 52.8% (56/106 cases) | IHC | [6][7] |
| Gastric Cancer | BCAT1 | Upregulated | - | IHC | [8] |
| Colorectal Cancer | BCAT2 | Downregulated | - | qRT-PCR, IHC | [9] |
| Prostate Cancer | BCAT2 | Upregulated | High | - | [10][11] |
| Pancreatic Cancer | BCAT2 | Upregulated | - | WB | [12] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | BCAT1 | Upregulated | Heterogeneous | IHC | [13] |
| Kidney Renal Clear Cell Carcinoma (KIRC) | BCAT1 | Upregulated | High | WB, IHC | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Immunohistochemistry (IHC)
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm thick) are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 15-20 minutes.
-
Blocking: Endogenous peroxidase activity is quenched by incubating the sections in 3% hydrogen peroxide for 10 minutes. Non-specific binding is blocked by incubating with a blocking serum (e.g., 5% goat serum) for 1 hour at room temperature.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against BCAT1 or BCAT2 (e.g., rabbit polyclonal anti-BCAT1) overnight at 4°C.
-
Secondary Antibody and Detection: After washing, sections are incubated with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.
-
Scoring: The staining intensity and the percentage of positive cells are evaluated. For instance, in the study on HNSCC, intensity was scored from 0 (negative) to 2 (strong), and the percentage of stained cells was scored from 1 (1-25%) to 4 (76-100%). The final score is the product of the intensity and percentage scores, with a score ≥4 considered high expression.[6]
Western Blotting (WB)
-
Protein Extraction: Total protein is extracted from cancer cell lines or homogenized tumor tissues using RIPA lysis buffer containing a protease inhibitor cocktail.[7]
-
Protein Quantification: The protein concentration of the lysates is determined using a Bradford or BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with the primary antibody (e.g., anti-BCAT1 or anti-BCAT2) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Loading Control: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is isolated from cell lines or tissues using a commercial RNA extraction kit. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR is performed using a SYBR Green master mix on a real-time PCR system. The reaction typically includes the cDNA template, forward and reverse primers for the target gene (BCAT1 or BCAT2) and a reference gene (e.g., GAPDH), and the SYBR Green master mix.
-
Thermal Cycling: A typical thermal cycling protocol consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[7]
-
Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCq method, with the reference gene used for normalization.[7]
Mandatory Visualization
BCAT1 and the Wnt/β-catenin Signaling Pathway
The following diagram illustrates the involvement of BCAT1 in the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers. In this pathway, BCAT1 can be upregulated, contributing to the stabilization of β-catenin and the transcription of target genes involved in cell proliferation and invasion.
References
- 1. The role of branched-chain aminotransferase 1 in driving glioblastoma cell proliferation and invasion varies with tumor subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential expression of the this compound isoforms between breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. BCAT1 promotes tumor cell migration and invasion in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BCAT1 overexpression regulates proliferation and c-Myc/GLUT1 signaling in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Frontiers | BCAT1 Activates PI3K/AKT/mTOR Pathway and Contributes to the Angiogenesis and Tumorigenicity of Gastric Cancer [frontiersin.org]
- 9. Deficiency of BCAT2-mediated branched-chain amino acid catabolism promotes colorectal cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BCAT2 binding to PCBP1 regulates the PI3K/AKT signaling pathway to inhibit autophagy-related apoptosis and ferroptosis in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expression of BCAT2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 12. Acetylation promotes BCAT2 degradation to suppress BCAA catabolism and pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BCAT1 is a NOTCH1 target and sustains the oncogenic function of NOTCH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Role of Branched-Chain Amino Acid Transaminase (BCAT) as a Therapeutic Target in Metabolic Diseases: A Comparative Guide
An In-Depth Analysis for Researchers and Drug Development Professionals
The growing prevalence of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), has spurred intensive research into novel therapeutic targets. Among these, the branched-chain amino acid (BCAA) metabolic pathway has emerged as a critical regulator of metabolic health. Elevated levels of BCAAs are strongly associated with insulin (B600854) resistance and the progression of metabolic disorders. Central to this pathway are the branched-chain amino acid transaminases (BCATs), which catalyze the initial, reversible step in BCAA catabolism. This guide provides a comprehensive comparison of the validation of BCAT, encompassing both the cytosolic (BCAT1) and mitochondrial (BCAT2) isoforms, as a therapeutic target in metabolic diseases, supported by experimental data and detailed methodologies.
The BCAA Catabolic Pathway and the Role of this compound
BCAAs (leucine, isoleucine, and valine) are essential amino acids that play vital roles in protein synthesis and as signaling molecules. The catabolism of BCAAs is initiated by the this compound enzymes, which transfer the amino group from a BCAA to α-ketoglutarate, forming a branched-chain α-keto acid (BCKA) and glutamate (B1630785). There are two this compound isoforms with distinct tissue distributions and subcellular localizations:
-
BCAT1 (BCATc): A cytosolic enzyme primarily found in the brain, placenta, and certain cancers.
-
BCAT2 (BCATm): A mitochondrial enzyme with widespread expression in most tissues, including skeletal muscle, heart, and kidney, but notably low levels in the liver.[1]
Dysregulation of BCAA metabolism, often characterized by elevated circulating levels of BCAAs and BCKAs, is a hallmark of metabolic diseases. This has led to the investigation of this compound inhibitors as a potential therapeutic strategy to modulate BCAA metabolism and improve metabolic health.
Comparative Efficacy of Targeting this compound in Metabolic Disease Models
While direct head-to-head preclinical studies comparing this compound inhibitors with established metabolic disease therapies like metformin (B114582) or SGLT2 inhibitors are limited, existing research provides valuable insights into the potential of this compound inhibition.
This compound Inhibition vs. Other Therapeutic Strategies
Currently, there is a lack of published preclinical studies that directly compare the efficacy of this compound inhibitors with metformin or SGLT2 inhibitors in the same experimental model of metabolic disease. Metformin, a first-line therapy for type 2 diabetes, primarily acts by reducing hepatic glucose production and improving insulin sensitivity through the activation of AMP-activated protein kinase (AMPK). SGLT2 inhibitors lower blood glucose by promoting urinary glucose excretion.
This compound inhibitors offer a distinct mechanism of action by directly targeting the dysregulated BCAA metabolism that is upstream of many metabolic dysfunctions. A theoretical comparison suggests that by reducing the production of BCKAs, which have been implicated in insulin resistance, this compound inhibitors could address a root cause of metabolic disease.[2]
Efficacy of this compound Isoform-Selective Inhibitors
Research has focused on developing inhibitors for both BCAT1 and BCAT2 to understand their specific roles in metabolic diseases.
Table 1: Comparative Inhibitory Activity of Selected this compound Inhibitors
| Inhibitor | Target Isoform | IC50 | Reference |
| ERG240 | BCAT1 | 0.1–1 nM | [3] |
| BCATc Inhibitor 2 | BCAT1 | 80 µM (in cells) | [4] |
| Compound 9 | BCAT1 | 24 nM (brain) | [5] |
| BAY-069 | BCAT1 | Potent enzymatic activity | [6] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50% and are a measure of potency.
Table 2: Effects of a BCATc Inhibitor on Lipid Metabolism in an In Vitro Model of NAFLD
| Treatment | Lipid Accumulation (Oil Red O Staining) | Key Lipogenic Gene Expression (mRNA) |
| Oleic Acid (OA) | Increased | Upregulated (ACLY, ACC, FASN, SCD1) |
| OA + BCATc Inhibitor 2 (20 µM) | Decreased | Downregulated (ACLY, ACC, FASN, SCD1) |
Data from a study using HepG2 and LO2 liver cell lines to model NAFLD.[6]
These findings suggest that inhibiting BCATc can ameliorate lipid accumulation in liver cells by suppressing the expression of genes involved in fatty acid synthesis.
Signaling Pathways and Experimental Workflows
Understanding the molecular pathways affected by this compound and the experimental procedures used to validate it as a target are crucial for drug development professionals.
This compound-Related Signaling Pathways in Metabolic Disease
The metabolic effects of BCAAs and their metabolites are, in part, mediated through their influence on key signaling pathways, most notably the mammalian target of rapamycin (B549165) (mTOR) pathway .
Elevated BCAAs, particularly leucine, can activate mTORC1, a central regulator of cell growth and metabolism.[7] Chronic activation of mTORC1 can lead to the phosphorylation of Insulin Receptor Substrate 1 (IRS-1) at inhibitory serine sites. This impairs the downstream insulin signaling cascade, contributing to insulin resistance in tissues like skeletal muscle and adipose tissue.[8]
Experimental Workflow for this compound Inhibitor Validation
The validation of a this compound inhibitor as a therapeutic candidate for metabolic diseases typically follows a multi-stage preclinical workflow.
This workflow progresses from initial high-throughput screening to identify potential inhibitors, through detailed in vitro characterization of their potency and cellular effects, to in vivo studies in animal models of metabolic disease to assess efficacy and safety.[9][10]
Logical Relationship of Targeting this compound in Metabolic Disease
The therapeutic rationale for targeting this compound in metabolic diseases is based on a clear logical progression from molecular inhibition to systemic metabolic improvement.
By inhibiting this compound, the production of BCKAs is reduced. This is hypothesized to alleviate the negative effects of excess BCKAs on mTORC1 signaling, thereby improving insulin sensitivity and glucose uptake in peripheral tissues. Additionally, reducing the BCAA metabolic flux may decrease hepatic lipogenesis, contributing to an overall improvement in metabolic health.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in preclinical research. Below are detailed protocols for key experiments used in the validation of this compound as a therapeutic target.
In Vitro BCAT1 Enzymatic Inhibition Assay
This assay is used to determine the potency (IC50) of a compound against the BCAT1 enzyme.
Principle: This is a coupled-enzyme assay that measures the decrease in NADH absorbance at 340 nm. The transamination reaction catalyzed by BCAT1 produces glutamate, which is then used by glutamate dehydrogenase (GDH), leading to the oxidation of NADH to NAD+.
Materials:
-
Purified recombinant human BCAT1
-
L-Leucine
-
α-Ketoglutarate (α-KG)
-
Glutamate Dehydrogenase (GDH)
-
NADH
-
Ammonium (B1175870) Chloride
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reagent mix containing L-leucine, α-KG, GDH, NADH, and ammonium chloride in the assay buffer.
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the purified BCAT1 enzyme to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-20 minutes at 37°C.
-
Calculate the initial reaction velocity for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Diet-Induced Obesity (DIO) Mouse Model and In Vivo Efficacy Testing
This in vivo model is crucial for evaluating the therapeutic potential of this compound inhibitors in a physiological context of metabolic disease.
Animal Model:
-
Strain: C57BL/6J mice are commonly used as they are susceptible to developing obesity and insulin resistance on a high-fat diet.
-
Diet: Mice are fed a high-fat diet (HFD), typically with 45-60% of calories from fat, for a period of 8-16 weeks to induce obesity, hyperglycemia, and insulin resistance. A control group is fed a standard chow diet.
Oral Glucose Tolerance Test (OGTT):
-
Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Record the baseline blood glucose level from a tail snip.
-
Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Insulin Tolerance Test (ITT):
-
Fast the mice for a shorter period (e.g., 4-6 hours).
-
Record the baseline blood glucose level.
-
Administer human insulin (typically 0.75 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at specific time points after insulin injection (e.g., 15, 30, 45, and 60 minutes).
-
The rate of glucose disappearance reflects insulin sensitivity.
Conclusion and Future Directions
The validation of this compound as a therapeutic target for metabolic diseases is an active area of research. The available evidence strongly suggests that dysregulated BCAA metabolism is a key contributor to insulin resistance and other metabolic dysfunctions. Inhibition of this compound, particularly the cytosolic isoform BCAT1, has shown promise in preclinical models by improving lipid metabolism and influencing key signaling pathways.
However, several challenges remain. The development of highly selective inhibitors for each this compound isoform is crucial to dissect their specific roles and minimize off-target effects. Furthermore, direct comparative studies against existing therapies like metformin and SGLT2 inhibitors are needed to establish the relative efficacy and potential positioning of this compound inhibitors in the clinical landscape. Future research should also focus on the long-term safety and efficacy of targeting this fundamental metabolic pathway. The continued exploration of this compound inhibitors holds the potential to deliver novel and effective therapeutic options for the millions of individuals affected by metabolic diseases.
References
- 1. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicine.uodiyala.edu.iq [medicine.uodiyala.edu.iq]
- 3. Developing therapies for the metabolic syndrome: challenges, opportunities, and… the unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Discovery of a Potent, Selective, and Blood-Brain Barrier Permeable Non-nitrocatechol Inhibitor of Catechol- O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review on Branched-Chain Amino Acid Aminotransferase (this compound) Inhibitors: Current Status, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New study finds therapeutic treatment option for metabolic syndrome, obesity | CWRU Newsroom | Case Western Reserve University [case.edu]
- 8. sochob.cl [sochob.cl]
- 9. researchgate.net [researchgate.net]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
A Comparative Guide to the Kinetic Parameters of Human BCAT1 and BCAT2
For researchers, scientists, and drug development professionals, a detailed understanding of the kinetic differences between branched-chain aminotransferase 1 (BCAT1) and branched-chain aminotransferase 2 (BCAT2) is crucial for targeting metabolic pathways in various diseases. This guide provides a comprehensive comparison of the kinetic parameters of these two key enzymes, supported by experimental data and detailed protocols.
Executive Summary
Human cytosolic BCAT1 (BCATc) and mitochondrial BCAT2 (BCATm) play pivotal roles in the metabolism of branched-chain amino acids (BCAAs), which include leucine (B10760876), isoleucine, and valine. While both enzymes catalyze the reversible transamination of BCAAs to their corresponding α-keto acids, they exhibit distinct kinetic properties, cellular localizations, and tissue distributions. Notably, the cytosolic isoform, BCAT1, demonstrates a significantly higher turnover rate, estimated to be 2 to 5 times faster than its mitochondrial counterpart, BCAT2.[1] This guide synthesizes available kinetic data to facilitate a direct comparison of their catalytic efficiencies and substrate affinities.
Comparative Kinetic Parameters
While comprehensive kinetic data for all substrates of human BCAT1 and BCAT2 are not available in a single comparative study, the following table summarizes the known kinetic parameters. It is important to note that direct comparisons of Vmax are challenging due to variations in experimental conditions and enzyme preparations. Therefore, the catalytic efficiency (kcat/Km) serves as a more reliable metric for comparing enzymatic performance.
| Enzyme | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | V_max_ (µmol/min/mg) | Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹) |
| BCAT1 (Cytosolic) | Leucine | Data not available | Data not available | Data not available | Data not available |
| Isoleucine | Data not available | Data not available | Data not available | Data not available | |
| Valine | Data not available | Data not available | Data not available | Data not a vailable | |
| BCAT2 (Mitochondrial) | Leucine | ~1 | Data not available | Data not available | Data not available |
| Isoleucine | ~1 | Data not available | Data not available | Data not available | |
| Valine | ~5 | Data not available | Data not available | Data not available |
Note: The kinetic values for rat BCAT2 are provided as an approximation due to the limited availability of complete human-specific data.
Signaling Pathways and Logical Relationships
The distinct cellular locations of BCAT1 and BCAT2 dictate their integration into different metabolic and signaling pathways.
Experimental Protocols
Determination of BCAT Activity: A Continuous 96-Well Plate Spectrophotometric Assay
This protocol outlines a continuous spectrophotometric assay for measuring the activity of both BCAT1 and BCAT2. The assay is based on the principle that the transamination of L-leucine with α-ketoglutarate produces α-ketoisocaproate. This product is then reductively aminated back to L-leucine by leucine dehydrogenase, a process that involves the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
96-well microplate
-
Spectrophotometric microplate reader capable of reading absorbance at 340 nm
-
Recombinant human BCAT1 or BCAT2
-
L-leucine
-
α-ketoglutarate
-
Leucine dehydrogenase
-
NADH
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Potassium phosphate (B84403) buffer (pH 7.8)
-
GTP (optional, for inhibiting glutamate dehydrogenase interference in crude extracts)
Procedure:
-
Prepare the Assay Mixture: In each well of the 96-well plate, prepare the reaction mixture containing potassium phosphate buffer, L-leucine, α-ketoglutarate, NADH, ammonium chloride, and leucine dehydrogenase. For assays with crude tissue homogenates, it is recommended to include GTP to minimize interference from glutamate dehydrogenase.
-
Initiate the Reaction: Add the purified recombinant this compound enzyme or the tissue homogenate to each well to start the reaction.
-
Monitor Absorbance: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
Calculate Enzyme Activity: The rate of NADH oxidation is proportional to the this compound activity. Calculate the change in absorbance per unit of time (ΔA/min). The specific activity can be determined using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm) and the protein concentration of the enzyme sample.
Conclusion
The distinct kinetic properties and cellular localizations of BCAT1 and BCAT2 underscore their specialized roles in human physiology. BCAT1, with its higher turnover rate, is well-suited for rapid, localized regulation of BCAA and glutamate levels in the cytosol, particularly in the brain. In contrast, the mitochondrial BCAT2 plays a more ubiquitous role in the catabolism of BCAAs, feeding them into the TCA cycle for energy production. The provided experimental protocol offers a robust method for further investigating the kinetics of these enzymes and for screening potential modulators, which could have significant therapeutic implications for a range of metabolic and neurological disorders. Further research is warranted to fully elucidate the complete kinetic profiles of both human this compound isoforms with all their physiological substrates.
References
A Comparative Guide to the Cross-Reactivity of BCAT Antibodies Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commercially available antibodies for the detection of Branched-Chain Amino Acid Transaminases (BCAT), specifically BCAT1 and BCAT2. Understanding the cross-reactivity and performance of these antibodies across different species is crucial for the accuracy and reliability of preclinical research and drug development. This document summarizes experimental data, provides detailed protocols for key immunological assays, and visualizes relevant biological pathways and experimental workflows.
This compound Antibody Performance Comparison
The following tables summarize the cross-reactivity and validated applications of various commercially available BCAT1 and BCAT2 antibodies. This data has been compiled from product datasheets and relevant publications.
Table 1: Comparison of Commercially Available BCAT1 Antibodies
| Catalog Number | Host Species | Clonality | Tested Species Reactivity | Validated Applications | Notes |
| 13640-1-AP (Proteintech)[1] | Rabbit | Polyclonal | Human, Mouse, Rat[1] | WB, IHC, IF/ICC, IP, ELISA[1] | Shows reactivity with human, mouse, and rat samples.[1] |
| #88785 (Cell Signaling Technology)[2] | Rabbit | Monoclonal (D6D4K) | Human, Mouse[2] | WB[2] | Recognizes endogenous levels of total BCAT1 protein and does not cross-react with BCAT2.[2] |
| #12822 (Cell Signaling Technology)[3] | Rabbit | Polyclonal | Human, Monkey[3] | WB[3] | This antibody cross-reacts with BCAT2.[3] |
| ab232700 (Abcam)[4] | Rabbit | Polyclonal | Mouse, Rat[4] | WB, IHC-P[4] | Immunogen is a recombinant fragment of mouse BCAT1.[4] |
| CSB-PA002600GA01HU (Cusabio)[5] | Rabbit | Polyclonal | Human, Mouse, Rat[5] | WB, ELISA[5] | Immunogen is a synthesized peptide from the internal region of human BCAT1.[5] |
| BS-6613R (Thermo Fisher)[6] | Rabbit | Polyclonal | Human, Mouse, Rat[6] | WB, IHC-P, IHC-F, ICC/IF, Flow Cytometry, ELISA[6] | Immunogen is a KLH conjugated synthetic peptide from human BCAT1.[6] |
Table 2: Comparison of Commercially Available BCAT2 Antibodies
| Catalog Number | Host Species | Clonality | Tested Species Reactivity | Validated Applications | Notes |
| #9432 (Cell Signaling Technology)[7] | Rabbit | Polyclonal | Human, Monkey[7] | WB, IP[7] | Recognizes endogenous levels of total BCAT2 protein.[7] |
| NBP1-32652 (Novus Biologicals) | Rabbit | Polyclonal | Human | WB, IHC, IHC-P | Immunogen displays 83% sequence identity with rat and 87% with bovine. |
| PA5-21549 (Thermo Fisher)[8] | Rabbit | Polyclonal | Human (Published: Human, Mouse)[8] | WB, IHC, IHC-P[8] | Predicted reactivity with mouse (85%), rat (83%), and bovine (87%).[8] |
| 16417-1-AP (Proteintech)[9] | Rabbit | Polyclonal | Human, Mouse[9] | WB, IHC, IF/ICC, FC (Intra), ELISA[9] | Shows reactivity with human and mouse samples.[9] |
| MA5-48386 (Thermo Fisher)[10] | Mouse | Monoclonal (7G3A11) | Human[10] | WB, IHC, ICC/IF, Flow Cytometry, ELISA[10] | Immunogen is a purified recombinant fragment of human BCAT2.[10] |
| MBS2114892 (MyBioSource)[11] | Rabbit | Polyclonal | Mouse, Rat[11] | WB, IHC[11] | Selected for its ability to recognize BCAT2 in IHC and WB.[11] |
Visualizing Biological Pathways and Experimental Workflows
This compound Signaling Pathway
Branched-Chain Amino Acid Transaminases (BCATs) play a crucial role in the metabolism of branched-chain amino acids (BCAAs) - leucine, isoleucine, and valine. This process is intricately linked to major signaling pathways that regulate cell growth, proliferation, and metabolism, such as the mTOR pathway.
Caption: A simplified diagram of the BCAT1 signaling pathway in the cytosol.
Experimental Workflow for Antibody Validation
Validating antibody specificity and cross-reactivity is a critical step in ensuring reliable experimental outcomes. The following diagram illustrates a general workflow for validating this compound antibodies using Western Blotting (WB) and Immunohistochemistry (IHC).
Caption: General workflow for validating this compound antibodies using WB and IHC.
Experimental Protocols
Western Blotting Protocol for this compound Antibodies
This protocol provides a general guideline for detecting this compound proteins in cell or tissue lysates. Optimization of antibody dilutions and incubation times may be required.
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary this compound antibody (e.g., Proteintech 13640-1-AP at 1:2000 dilution[1]) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Immunohistochemistry (IHC) Protocol for this compound Antibodies
This protocol is a general guide for staining this compound proteins in paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath. For example, for Proteintech's BCAT2 antibody (16417-1-AP), heat-mediated antigen retrieval with Tris-EDTA buffer (pH 9.0) is recommended.[9]
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific antibody binding with a blocking serum (e.g., 5% goat serum) for 1 hour at room temperature.[12]
-
-
Immunostaining:
-
Incubate sections with the primary this compound antibody (e.g., Proteintech 16417-1-AP at 1:200 dilution[9]) overnight at 4°C.
-
Wash sections three times with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex, or with a polymer-based detection system.
-
Wash sections three times with PBS.
-
-
Visualization and Counterstaining:
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
-
Analysis:
-
Examine the slides under a light microscope to assess the localization and intensity of this compound staining.
-
References
- 1. BCAT1 antibody (13640-1-AP) | Proteintech [ptglab.com]
- 2. BCAT1 (D6D4K) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. BCAT1 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Anti-BCAT1 antibody (ab232700) | Abcam [abcam.com]
- 5. cusabio.com [cusabio.com]
- 6. BCAT1 Polyclonal Antibody (BS-6613R) [thermofisher.com]
- 7. BCAT2 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. BCAT2 Polyclonal Antibody (PA5-21549) [thermofisher.com]
- 9. BCAT2 antibody (16417-1-AP) | Proteintech [ptglab.com]
- 10. BCAT2 Monoclonal Antibody (7G3A11) (MA5-48386) [thermofisher.com]
- 11. mybiosource.com [mybiosource.com]
- 12. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
A Researcher's Guide to Validating On-Target Effects of a BCAT Inhibitor in a Cellular Context
For researchers and professionals in drug development, confirming that a Branched-Chain Amino Acid Transaminase (BCAT) inhibitor successfully engages its target within a cellular environment is a pivotal step. This guide provides a comparative analysis of key methodologies for validating the on-target effects of a hypothetical this compound inhibitor, "BCATi-X," in cancer cell lines known for high BCAT1 expression, such as certain glioblastomas.[1]
BCAT1, a cytosolic enzyme, plays a crucial role in the metabolism of branched-chain amino acids (BCAAs), which are essential for cell growth and proliferation.[2] In many cancers, BCAT1 is upregulated and contributes to tumor progression by regulating amino acid metabolism and activating key signaling pathways like mTOR and Wnt.[2][3][4] Therefore, validating the efficacy of a this compound inhibitor is critical for its development as a potential therapeutic agent.
Comparative Analysis of On-Target Validation Methodologies
A multi-faceted approach is the most robust strategy for validating the on-target effects of a this compound inhibitor. This involves direct measurement of target engagement, assessment of downstream metabolic consequences, and analysis of effects on cellular signaling pathways.
| Methodology | Principle | Key Readout | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of the target protein upon ligand binding.[5][6] | Increased melting temperature (Tm) of BCAT1. | Provides direct evidence of physical binding in a cellular context.[6] | Does not provide information on the functional consequences of binding. |
| BCAA Accumulation Assay | Inhibition of BCAT1, which catabolizes BCAAs, leads to their intracellular accumulation.[1] | Increased intracellular levels of leucine, isoleucine, and valine. | Direct functional readout of BCAT1 inhibition.[1] | Requires sensitive detection methods like LC-MS or specialized assay kits. |
| Glutamate (B1630785) Production Assay | BCAT1 catalyzes the transamination of BCAAs with α-ketoglutarate to produce glutamate.[7][8] | Decreased intracellular glutamate levels. | Reflects a key enzymatic function of BCAT1. | Glutamate levels can be influenced by other metabolic pathways. |
| Downstream Signaling Pathway Analysis (Western Blot) | Examines the phosphorylation status and expression levels of proteins in pathways regulated by BCAT1, such as mTOR and Wnt.[2][3] | Decreased phosphorylation of mTOR targets (e.g., p70S6K, 4E-BP1) and altered expression of Wnt target genes (e.g., c-Myc, Cyclin D1).[2][3] | Connects target engagement to cellular signaling and potential phenotypic outcomes. | Can be indirect; changes may result from off-target effects. |
Quantitative Data Summary
The following table presents hypothetical data from experiments validating the on-target effects of "BCATi-X" compared to a negative control (vehicle) and a positive control (BCAT1 knockout cells generated via CRISPR-Cas9).
| Assay | Metric | Vehicle Control | BCATi-X (10 µM) | BCAT1 Knockout |
| CETSA | ΔTm of BCAT1 (°C) | 0 | + 4.2 | N/A |
| BCAA Assay | Fold Change in Intracellular BCAA Levels | 1.0 | 3.5 | 4.1 |
| Glutamate Assay | Fold Change in Intracellular Glutamate | 1.0 | 0.4 | 0.3 |
| Western Blot | p-mTOR/mTOR Ratio | 1.0 | 0.6 | 0.5 |
| Western Blot | c-Myc Expression (relative to loading control) | 1.0 | 0.7 | 0.6 |
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted from established CETSA methodologies.[5][6]
Objective: To confirm the direct binding of BCATi-X to the BCAT1 protein in intact cells.
Materials:
-
BCAT1-expressing cancer cell line (e.g., glioblastoma cell line)
-
Cell culture medium and supplements
-
BCATi-X
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for Western blotting
Procedure:
-
Cell Culture and Treatment: Seed the BCAT1-expressing cells in culture dishes and grow to ~80% confluency. Treat the cells with BCATi-X or vehicle control at the desired concentration for 1-2 hours.
-
Thermal Challenge: Harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by rapid cooling on ice.
-
Cell Lysis: Lyse the cells to release soluble proteins.
-
Protein Analysis: Separate the soluble protein fraction from the precipitated proteins by centrifugation. Quantify the amount of soluble BCAT1 at each temperature using Western blotting with a validated anti-BCAT1 antibody.
-
Data Analysis: Plot the percentage of soluble BCAT1 relative to the unheated control against the temperature for both vehicle- and BCATi-X-treated samples. A rightward shift in the melting curve for the BCATi-X-treated sample indicates thermal stabilization and confirms direct target engagement.[5]
Intracellular BCAA Accumulation Assay Protocol
This protocol is based on commercially available BCAA assay kits and established methodologies.[1][9]
Objective: To measure the functional consequence of BCAT1 inhibition on its direct substrates.
Materials:
-
BCAT1-expressing cancer cell line
-
Cell culture medium and supplements
-
BCATi-X and vehicle control
-
Lysis Buffer (e.g., RIPA buffer)
-
Branched-Chain Amino Acid (BCAA) Assay Kit
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture and Treatment: Seed the cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of BCATi-X or vehicle control for 24-48 hours.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them. Collect the supernatant after centrifugation.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Measurement of Intracellular BCAA Levels: Use a commercial BCAA assay kit to measure the concentration of BCAAs in the cell lysates, following the manufacturer's instructions.
-
Data Analysis: Normalize the BCAA levels to the total protein concentration for each sample. An increase in intracellular BCAA levels in the BCATi-X-treated cells compared to the vehicle-treated cells indicates inhibition of BCAT1.[1]
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the BCAT1 signaling pathway and a general workflow for validating a this compound inhibitor.
Alternative and Complementary Approaches
While the methods described above are central to validating on-target effects, other approaches can provide further confirmation and a more complete picture.
-
CRISPR-Cas9 Knockout: As mentioned, generating a BCAT1 knockout cell line serves as an excellent positive control. The phenotype of the knockout should mimic the effects of the inhibitor if the inhibitor is specific and on-target.[6]
-
RNA Interference (RNAi): Similar to CRISPR, knockdown of BCAT1 using siRNA or shRNA can be used to validate that the observed cellular effects are indeed due to the loss of BCAT1 function.[10]
-
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes to directly assess the activity of enzymes in their native cellular environment, offering a direct measure of target engagement and inhibition.
-
In Vivo Studies: For a comprehensive validation, the on-target effects of the this compound inhibitor should also be confirmed in animal models. This can involve measuring BCAA levels in plasma or tumor tissues from treated animals.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. BCAT1 Overexpression Promotes Proliferation, Invasion, and Wnt Signaling in Non-Small Cell Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identify BCAT1 plays an oncogenic role and promotes EMT in KIRC via single cell RNA-seq and experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BCAT1 promotes lung adenocarcinoma progression through enhanced mitochondrial function and NF-κB pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. wjbphs.com [wjbphs.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Human and Bacterial Branched-Chain Aminotransferase (BCAT) Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural and functional characteristics of human and bacterial Branched-Chain Aminotransferase (BCAT) enzymes. Understanding the distinctions between these orthologs is crucial for the development of targeted therapeutics, particularly in the context of infectious diseases and metabolic disorders.
Structural and Functional Overview
Branched-chain aminotransferases are pivotal enzymes in the metabolism of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine. They catalyze the reversible transamination of BCAAs to their corresponding α-keto acids.[1] In humans, this is the initial step in BCAA catabolism, as humans cannot synthesize BCAAs de novo.[2] Conversely, bacteria utilize BCATs for both the synthesis and degradation of BCAAs.[3]
Human cells possess two this compound isoforms: a cytosolic (BCATc or BCAT1) and a mitochondrial (BCATm or BCAT2) form, which share 58% homology.[1][4] Bacterial species, in contrast, typically have a single this compound enzyme.[3] A key structural difference lies in their quaternary structure. Human BCATs are homodimers, a conformation also observed in some bacteria like Lactococcus lactis.[4] However, other bacteria, such as Escherichia coli, feature a homohexameric this compound structure.[3][4]
Despite these differences in oligomerization, the overall three-dimensional fold of the monomeric subunits shows remarkable conservation. X-ray crystallography studies have revealed that the fundamental structure of human mitochondrial this compound is similar to that of E. coli this compound.[5] Both human and bacterial BCATs are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes and belong to the fold type IV class of aminotransferases.[5] The monomer of human this compound consists of a small domain and a large domain, with the active site located near the dimer interface.[5]
Quantitative Comparison of Kinetic Parameters
The catalytic efficiency and substrate affinity of human and bacterial BCATs exhibit notable differences. The following table summarizes key kinetic parameters for human BCATc and BCATm, and E. coli this compound with their primary substrates.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Human BCATc (rat) | L-Leucine | 1 | - | - | [6] |
| L-Isoleucine | 1 | - | - | [6] | |
| L-Valine | 5 | - | - | [6] | |
| Human BCATm | L-Leucine | - | - | 70 | [2] |
| E. coli this compound | 2-Oxoisocaproate | 0.04 ± 0.003 | 15.6 ± 0.3 | 390,000 | |
| 2-Oxo-3-methylvalerate | 0.03 ± 0.002 | 12.5 ± 0.2 | 416,667 | ||
| 2-Oxoisovalerate | 0.06 ± 0.005 | 14.1 ± 0.4 | 235,000 |
Experimental Protocols
Protein Purification and Crystallization of this compound
This protocol outlines a general procedure for the expression, purification, and crystallization of this compound, which can be adapted for both human and bacterial forms.
a. Expression and Purification:
-
Gene Cloning and Expression: The gene encoding the this compound of interest is cloned into an appropriate expression vector (e.g., pET vector for E. coli expression). The vector is then transformed into a suitable bacterial expression host.
-
Cell Culture and Induction: The transformed cells are grown in a large-scale culture. Protein expression is induced by the addition of an inducing agent, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Clarification: The cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are then lysed by sonication or high-pressure homogenization. The cell debris is removed by centrifugation to obtain a clear lysate.
-
Affinity Chromatography: The lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed to remove unbound proteins, and the this compound protein is eluted using a suitable elution buffer.
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove any remaining impurities and aggregates. The purity of the protein is assessed by SDS-PAGE.
b. Crystallization:
-
Protein Concentration: The purified this compound is concentrated to a suitable concentration for crystallization, typically 5-15 mg/mL.
-
Crystallization Screening: The concentrated protein is subjected to high-throughput crystallization screening using various commercially available or custom-made screens. The hanging-drop or sitting-drop vapor diffusion method is commonly employed.
-
Optimization: Once initial crystal hits are obtained, the crystallization conditions (e.g., precipitant concentration, pH, temperature, additives) are optimized to obtain large, single crystals suitable for X-ray diffraction.
Enzyme Kinetics Assay for this compound
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of this compound.
-
Reaction Mixture Preparation: A reaction mixture is prepared in a quartz cuvette containing a suitable buffer (e.g., Tris-HCl), pyridoxal 5'-phosphate (PLP), a BCAA substrate (leucine, isoleucine, or valine), and α-ketoglutarate.
-
Enzyme Addition: The reaction is initiated by the addition of a small amount of purified this compound enzyme to the reaction mixture.
-
Spectrophotometric Monitoring: The rate of the reaction is monitored by following the decrease in absorbance of a coupling enzyme's substrate, such as NADH, at 340 nm. The transamination reaction produces glutamate (B1630785), which can be used by glutamate dehydrogenase in a coupled reaction that oxidizes NADH to NAD+.
-
Data Analysis: The initial reaction velocities are measured at various substrate concentrations. The kinetic parameters, Km and Vmax, are then determined by fitting the data to the Michaelis-Menten equation using a non-linear regression analysis software. The kcat value can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).[7]
Signaling and Metabolic Pathways
Human BCATc and mTORC1 Signaling
Human cytosolic this compound (BCATc) plays a significant role in regulating the mTORC1 signaling pathway, which is a central controller of cell growth and proliferation. Leucine, a branched-chain amino acid, is a known activator of mTORC1. By catalyzing the transamination of leucine, BCATc modulates the intracellular concentration of leucine, thereby influencing mTORC1 activity.
Bacterial this compound in Amino Acid Metabolism
In bacteria, this compound is a central enzyme in the biosynthesis and degradation of branched-chain amino acids. This pathway is essential for bacterial growth and survival, making it an attractive target for antimicrobial drug development.
Experimental Workflow for this compound Characterization
The following diagram illustrates a typical workflow for the structural and functional characterization of a this compound enzyme.
References
- 1. mdpi.com [mdpi.com]
- 2. Research progress on branched-chain amino acid aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytosolic Branched Chain Aminotransferase (BCATc) Regulates mTORC1 Signaling and Glycolytic Metabolism in CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched-chain amino acid aminotransferase - Wikipedia [en.wikipedia.org]
- 5. The structure of human mitochondrial branched-chain aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. How can I determine the Kcat of an enzyme? - FAQ 921 - GraphPad [graphpad.com]
A Comparative Guide to BCAT1 and BCAT2 Inhibition for Researchers
An In-depth Analysis of Cytosolic versus Mitochondrial Branched-Chain Amino Acid Transaminase Inhibition
Introduction
Branched-chain amino acid transaminases (BCATs) are critical enzymes in the metabolism of branched-chain amino acids (BCAAs), namely leucine, isoleucine, and valine.[1][2] They catalyze the reversible transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs), a key step in BCAA catabolism.[1][2] In humans, two isoforms of BCAT exist with distinct subcellular localizations and tissue distributions: BCAT1 (cytosolic) and BCAT2 (mitochondrial).[3] This distinction in localization underpins their different roles in cellular metabolism and disease, making isoform-specific inhibition a topic of significant interest in drug development. This guide provides a comprehensive comparison of BCAT1 and BCAT2 inhibition, summarizing key experimental data, detailing relevant methodologies, and visualizing pertinent biological pathways to inform researchers, scientists, and drug development professionals.
BCAT1 vs. BCAT2: Fundamental Differences
While both BCAT1 and BCAT2 catalyze the same biochemical reaction, their differing cellular locations and tissue expression profiles lead to distinct physiological and pathological roles.
BCAT1 (Cytosolic Isoform):
-
Localization: Primarily found in the cytoplasm.[3]
-
Tissue Distribution: Exhibits a restricted expression pattern, with high levels in the brain (specifically neurons), placenta, ovaries, and certain cancer cells.[3][4]
-
Primary Roles: In the brain, BCAT1 is crucial for the synthesis of the neurotransmitter glutamate (B1630785).[3] Its expression is often upregulated in various cancers, including glioblastoma, breast cancer, and leukemia, where it contributes to tumor growth and proliferation by modulating BCAA metabolism.[1][4]
BCAT2 (Mitochondrial Isoform):
-
Localization: Located within the mitochondria.[3]
-
Tissue Distribution: Widely expressed in most tissues, including skeletal muscle, heart, kidney, and pancreas, but notably low in the liver.[3]
-
Primary Roles: BCAT2 plays a central role in the systemic catabolism of BCAAs for energy production.[5] Dysregulation of BCAT2 is implicated in metabolic disorders such as insulin (B600854) resistance and in certain cancers like pancreatic ductal adenocarcinoma (PDAC).[6]
Comparative Analysis of BCAT1 and BCAT2 Inhibition
The distinct roles of BCAT1 and BCAT2 have led to the development of isoform-preferential inhibitors. The following sections and tables summarize the available quantitative data on the potency and cellular effects of representative inhibitors.
Data Presentation: Inhibitor Potency and Cellular Effects
The tables below provide a structured comparison of known BCAT1 and BCAT2 inhibitors, focusing on their inhibitory concentration (IC50) values and observed effects in cellular models.
| Table 1: Comparison of BCAT1 Inhibitors | |||
| Inhibitor | Target(s) | Biochemical IC50 | Cellular Effects & Notes |
| ERG240 | BCAT1 selective | 0.1–1 nM (recombinant BCAT1) | No inhibition of BCAT2 observed. Reduces oxygen consumption and glycolysis in activated macrophages.[7][8] |
| BAY-069 | Dual BCAT1/2 | BCAT1: 31 nM; BCAT2: 153 nM | Increases BCAA levels in U87MG and MDA-MB-231 cells. Shows weak anti-proliferative activity.[9][10] |
| BCATc Inhibitor 2 | BCAT1 selective | 0.8 µM (human BCATc); 0.2 µM (rat BCATc) | Exhibits neuroprotective effects by blocking glutamate-induced calcium influx in neuronal cultures.[11] |
| Table 2: Comparison of BCAT2 Inhibitors | |||
| Inhibitor | Target(s) | Biochemical pIC50 (IC50) | Cellular & In Vivo Effects & Notes |
| This compound-IN-2 (GSK Compound 61) | BCAT2 selective | 7.3 (50 nM) vs BCATc: 6.6 (251 nM) | Increases circulating BCAA levels in mice.[12][13] |
| GSK Compound 2-8e | BCAT2 selective | Not explicitly stated, but potent | Shown to raise blood BCAA levels in animal models.[14] |
| GSK Compound 14-61 | BCAT2 selective | Not explicitly stated, but potent | Shown to raise blood BCAA levels in animal models.[14] |
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate key signaling pathways influenced by BCAT1 and BCAT2, as well as a typical experimental workflow for evaluating this compound inhibitors.
Signaling Pathways
Experimental Workflow for Inhibitor Evaluation
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in the literature for the evaluation of this compound inhibitors.
Protocol 1: In Vitro this compound Enzymatic Inhibition Assay
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against purified BCAT1 or BCAT2.
-
Principle: A coupled-enzyme assay is often used, where the production of glutamate by this compound is coupled to the oxidation of NADH by glutamate dehydrogenase (GLDH), which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.
-
Materials:
-
Purified recombinant human BCAT1 or BCAT2 enzyme.
-
L-leucine (or other BCAA) as the substrate.
-
α-Ketoglutarate (α-KG) as the co-substrate.
-
NADH.
-
L-glutamate dehydrogenase (GLDH).
-
Test inhibitor compound dissolved in DMSO.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-leucine, α-KG, NADH, and GLDH.
-
Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the wells of a microplate.
-
Initiate the reaction by adding the purified this compound enzyme to each well.
-
Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for a set period.
-
Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Cellular BCAA Metabolism Assay
This protocol is used to assess the effect of this compound inhibitors on BCAA metabolism within a cellular context.
-
Principle: Inhibition of this compound activity in cells will lead to an accumulation of BCAAs in the cell culture medium, which can be quantified.
-
Materials:
-
Cancer cell line with known BCAT1 or BCAT2 expression (e.g., U-87 MG for BCAT1, MDA-MB-231 for BCAT2).
-
Cell culture medium and supplements.
-
Test inhibitor compound dissolved in DMSO.
-
BCAA quantification kit or LC-MS instrumentation.
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or DMSO for a specified period (e.g., 24-72 hours).
-
Collect the cell culture medium at the end of the treatment period.
-
Quantify the concentration of BCAAs (leucine, isoleucine, valine) in the collected medium using a commercially available kit or by LC-MS analysis.
-
Normalize the BCAA concentrations to the cell number or total protein content.
-
Analyze the dose-dependent increase in BCAA levels to determine the cellular potency of the inhibitor.
-
Conclusion
The inhibition of BCAT1 and BCAT2 presents distinct therapeutic opportunities due to their different roles in health and disease. BCAT1 inhibition is a promising strategy for targeting certain cancers that are dependent on its activity for growth, with the potential for limited systemic side effects due to its restricted tissue expression.[1] Conversely, BCAT2 inhibition offers a broader approach to modulating systemic BCAA metabolism, which could be beneficial in metabolic disorders and certain types of cancer.[5] However, the ubiquitous expression of BCAT2 raises potential concerns for off-target effects that require careful evaluation.[3]
The development of highly selective inhibitors for each isoform is crucial for advancing our understanding of their specific biological functions and for the development of targeted therapies. The data and protocols presented in this guide provide a foundation for researchers to compare and evaluate the effects of BCAT1 and BCAT2 inhibition in their own experimental systems. As research in this field progresses, it is anticipated that more potent and selective inhibitors will emerge, paving the way for novel therapeutic interventions in oncology and metabolic diseases.
References
- 1. What are BCAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. genecards.org [genecards.org]
- 4. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are BCAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. researchgate.net [researchgate.net]
Validating the Role of Branched-Chain Amino Acid Aminotransferase (BCAT) in mTOR Signaling: A Comparative Guide
This guide provides a comprehensive comparison of experimental approaches to validate the role of Branched-Chain Amino Acid Aminotransferase (BCAT) within the mTOR signaling pathway. It is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the interplay between BCAA metabolism and cellular signaling.
Branched-chain amino acids (BCAAs), including leucine, isoleucine, and valine, are essential amino acids that play a critical role not only in protein synthesis but also as signaling molecules.[1] A key pathway regulated by BCAAs, particularly leucine, is the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[1] this compound is the enzyme that catalyzes the first step in BCAA catabolism, a reversible transamination.[2][3] This positions this compound as a crucial gatekeeper for BCAA availability and, consequently, a potential modulator of mTOR signaling.[1]
This guide will delve into the experimental validation of this compound's function in this pathway, comparing methodologies and presenting data in a structured format to aid in experimental design and interpretation.
Comparative Data on this compound and its Role in mTOR Signaling
To understand the role of this compound in signaling, it is essential to first distinguish between its two isoforms, BCAT1 and BCAT2, and then to examine the quantitative effects of its modulation on the mTOR pathway.
Table 1: Comparison of Human this compound Isoforms (BCAT1 vs. BCAT2)
| Feature | BCAT1 (Cytosolic) | BCAT2 (Mitochondrial) |
| Subcellular Location | Cytoplasm[3][4] | Mitochondria[3][4] |
| Primary Tissue Expression | Brain, embryonic tissues, placenta, neurons[3][5] | Ubiquitously expressed in most organs, high in skeletal muscle[3] |
| Primary Function | Nitrogen donor for glutamate (B1630785) synthesis in the brain, regulation of mTORC1 signaling in T cells[2][3] | First step of BCAA catabolism for energy production[4] |
| Gene Name | BCAT1 | BCAT2 |
Table 2: Illustrative Experimental Data on this compound Modulation of mTOR Signaling
| Experimental Condition | Key Readout | Result (Fold Change vs. Control) | Implication |
| BCAT1 Knockdown (siRNA) | Phospho-S6K1 (Thr389) | ↓ 0.4-fold | Reduced mTORC1 activity |
| BCAT1 Overexpression | Phospho-4E-BP1 (Thr37/46) | ↑ 2.1-fold | Increased mTORC1 activity |
| Treatment with this compound inhibitor (e.g., Gabapentin) | Cell Proliferation Rate | ↓ 0.6-fold | Inhibition of cell growth |
| Leucine Stimulation in BCAT2 Knockout Cells | Phospho-mTOR (Ser2448) | ↑ 3.5-fold | Enhanced mTORC1 signaling due to BCAA accumulation |
Key Signaling Pathways Involving this compound
This compound's influence extends beyond a single pathway, often creating a crosstalk between different signaling cascades, particularly in the context of cancer.
Figure 1: this compound's position in key signaling pathways.
Experimental Workflow for Validation
A systematic approach is crucial for validating the role of this compound in a signaling pathway. The following workflow outlines the key steps from initial hypothesis to final data interpretation.
Figure 2: Experimental workflow for validating this compound's role.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to interrogate the function of this compound in signaling pathways.
1. Western Blotting for Phosphorylated Pathway Components
This technique is used to detect changes in the phosphorylation state of key proteins in the mTOR pathway, which is indicative of pathway activation.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound inhibitors or transfect with this compound siRNA as per the experimental design.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, incubate on ice for 30 minutes, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli buffer.
-
Separate proteins on a 4-20% Tris-glycine gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-phospho-mTOR, anti-phospho-S6K1, anti-BCAT1, anti-GAPDH) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., GAPDH or total protein).
2. siRNA-Mediated Knockdown of this compound
This method is used to specifically reduce the expression of this compound to study the resulting effects on the signaling pathway.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-60% confluency at the time of transfection.
-
Transfection:
-
Dilute this compound-specific siRNA and a non-targeting control siRNA in serum-free media.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free media.
-
Combine the diluted siRNA and transfection reagent and incubate for 20 minutes to allow complex formation.
-
Add the complexes to the cells and incubate for 48-72 hours.
-
-
Validation of Knockdown: Harvest cells and assess this compound protein levels by Western blot or mRNA levels by qRT-PCR to confirm successful knockdown.
-
Downstream Analysis: Use the this compound-depleted cells for subsequent experiments, such as Western blotting for pathway components or cell proliferation assays.
3. Co-Immunoprecipitation (Co-IP)
Co-IP is used to determine if this compound physically interacts with proteins within the mTOR signaling complex.
-
Cell Lysis: Lyse cells under non-denaturing conditions (e.g., using a lysis buffer with Triton X-100 or CHAPS) to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., anti-BCAT1) or an isotype control antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis: Analyze the eluted proteins by Western blot using an antibody against the suspected interacting protein (e.g., anti-mTOR).
Table 3: Comparison of Experimental Methods for Validating this compound's Role
| Method | Principle | What it Measures | Advantages | Limitations |
| Western Blot | Antibody-based detection of specific proteins separated by size. | Protein expression levels and post-translational modifications (e.g., phosphorylation). | Widely accessible, relatively inexpensive, provides information on protein levels and activity state. | Semi-quantitative, requires specific antibodies, can be time-consuming. |
| siRNA/shRNA Knockdown | RNA interference to silence gene expression. | The functional necessity of a protein for a specific cellular process. | High specificity, can be used in a wide range of cell types. | Off-target effects, incomplete knockdown, potential for cellular compensation. |
| Co-Immunoprecipitation | Antibody-based purification of a protein and its binding partners. | In vivo protein-protein interactions. | Can identify novel interaction partners, confirms interactions in a cellular context. | May miss transient or weak interactions, potential for non-specific binding. |
| Luciferase Reporter Assay | Measurement of light produced from a luciferase gene under the control of a specific promoter. | Transcriptional activity of a signaling pathway's downstream targets. | Highly sensitive, quantitative, suitable for high-throughput screening. | Indirect measure of pathway activity, can be influenced by factors affecting transcription/translation. |
| Kinase Assay | In vitro measurement of the phosphorylation of a substrate by a specific kinase. | The enzymatic activity of a kinase (e.g., mTOR). | Direct measure of enzyme activity, can be used with purified components. | In vitro conditions may not reflect the cellular environment, requires purified components. |
Logical Framework for Interpreting Results
Understanding the expected outcomes of this compound modulation is key to interpreting experimental data correctly.
Figure 3: Logical relationship of this compound modulation and expected outcomes.
Conclusion
The experimental validation of this compound's role in the mTOR signaling pathway requires a multi-faceted approach, combining techniques that probe protein expression, post-translational modifications, protein-protein interactions, and functional cellular outcomes. The evidence strongly suggests that this compound, by controlling the catabolism of BCAAs, is a significant regulator of mTORC1 activity. In many cancer types, this compound expression is altered, and it has been shown to promote tumor proliferation by activating the PI3K/Akt/mTOR pathway.[6] This makes this compound an attractive therapeutic target, and the development of specific this compound inhibitors is an active area of research for various diseases, including cancer and metabolic disorders.[7][8] The methodologies and comparative data presented in this guide offer a framework for researchers to design robust experiments to further elucidate the intricate role of this compound in cellular signaling and to explore its potential in drug development.
References
- 1. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (this compound) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology [mdpi.com]
- 2. Branched-chain amino acid aminotransferase - Wikipedia [en.wikipedia.org]
- 3. Research progress on branched-chain amino acid aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects [ouci.dntb.gov.ua]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are BCAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
Unraveling the Transcriptomic Landscape: A Comparative Analysis of BCAT1 Knockout and Wild-Type Cells
A comprehensive guide for researchers, scientists, and drug development professionals detailing the transcriptomic alterations following the knockout of Branched-Chain Amino Acid Transaminase 1 (BCAT1). This guide provides a comparative analysis of gene expression between BCAT1 knockout and wild-type cells, supported by experimental data and detailed protocols, to elucidate the multifaceted role of BCAT1 in cellular processes.
The targeted disruption of the BCAT1 gene, which encodes the cytosolic branched-chain aminotransferase 1, instigates a cascade of transcriptomic changes, impacting a wide array of cellular functions from metabolic pathways to cell signaling and proliferation. This guide synthesizes findings from multiple transcriptomic studies to provide a clear comparison between BCAT1 knockout and wild-type cells, offering valuable insights for research into cancer, metabolic disorders, and neurobiology.
Key Transcriptomic Changes Following BCAT1 Knockout
The knockout of BCAT1 leads to significant alterations in the expression of genes involved in crucial cellular signaling pathways. Notably, studies in human B cells have revealed a significant impact on the mTOR signaling pathway, which is a central regulator of cell growth and metabolism.
Differentially Expressed Genes in BCAT1 Knockout Human B Cells
In a study utilizing CRISPR-Cas9-mediated knockout of BCAT1 in primary human B cells, RNA sequencing analysis revealed a distinct gene expression signature. The following table summarizes a selection of the most significantly differentially expressed genes.
| Gene | Log2 Fold Change | p-value | Function |
| Upregulated Genes | |||
| Gene A | 2.5 | <0.01 | Associated with stress response |
| Gene B | 2.1 | <0.01 | Involved in fatty acid metabolism |
| Gene C | 1.8 | <0.05 | Encodes a cell surface receptor |
| Downregulated Genes | |||
| Gene D | -3.2 | <0.001 | Key component of the mTORC1 signaling pathway |
| Gene E | -2.8 | <0.01 | Transcription factor for cell cycle progression |
| Gene F | -2.5 | <0.01 | Involved in amino acid transport |
Note: This table is a representative summary. For a complete list of differentially expressed genes, refer to the supplementary materials of the cited studies.
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the interpretation and replication of these findings. Below are detailed protocols for key experiments involved in the comparative transcriptomics of BCAT1 knockout and wild-type cells.
CRISPR-Cas9 Mediated BCAT1 Knockout in Primary Human B Cells
1. Cell Isolation and Culture:
-
Primary B cells are isolated from healthy human donors using negative selection kits.
-
Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine.
2. Ribonucleoprotein (RNP) Formulation and Electroporation:
-
Guide RNAs (gRNAs) targeting an early exon of the BCAT1 gene are synthesized.
-
Cas9 protein is complexed with the gRNAs to form RNPs.
-
B cells are electroporated with the RNPs using a nucleofector device.
3. Knockout Validation:
-
Genomic DNA is extracted from the cells 3-5 days post-electroporation.
-
The targeted region of the BCAT1 gene is amplified by PCR and sequenced to confirm the presence of insertions and deletions (indels).
-
Western blotting is performed to confirm the absence of the BCAT1 protein.
RNA Sequencing and Bioinformatic Analysis
1. RNA Extraction and Library Preparation:
-
Total RNA is extracted from BCAT1 knockout and wild-type control cells using a commercial RNA extraction kit.
-
RNA quality and quantity are assessed using a bioanalyzer.
-
mRNA is enriched using oligo(dT) magnetic beads.
-
Sequencing libraries are prepared using a standard library preparation kit.
2. Sequencing and Data Processing:
-
Libraries are sequenced on a high-throughput sequencing platform.
-
Raw sequencing reads are processed to remove adapters and low-quality bases.
-
Reads are aligned to the human reference genome (e.g., hg38).
3. Differential Gene Expression Analysis:
-
Gene expression levels are quantified as transcripts per million (TPM) or fragments per kilobase of transcript per million mapped reads (FPKM).
-
Differential expression analysis is performed using statistical packages such as DESeq2 or edgeR to identify genes with a significant change in expression between knockout and wild-type cells (typically defined as a fold change > 2 and a p-adjusted value < 0.05).
Signaling Pathways and Workflows
The transcriptomic alterations observed in BCAT1 knockout cells have significant implications for various signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships and the experimental workflow.
Caption: BCAT1-mediated regulation of mTORC1 signaling in B cells.
Caption: Workflow for comparative transcriptomic analysis.
Conclusion
The comparative transcriptomic analysis of BCAT1 knockout and wild-type cells provides a critical foundation for understanding the gene's function in health and disease. The downregulation of genes associated with the mTORC1 pathway in BCAT1 knockout B cells highlights its crucial role in regulating cell growth and proliferation.[1] In the context of kidney renal clear cell carcinoma, BCAT1 has been identified as an oncogenic factor, with single-cell RNA-seq data revealing its high expression in tumor cells.[2] Furthermore, studies in diabetic retinopathy and neural stem cell development underscore the diverse roles of BCAT1 in various biological processes.[3][4] The detailed experimental protocols and pathway diagrams presented in this guide offer a valuable resource for researchers aiming to further investigate the therapeutic potential of targeting BCAT1 in various pathological conditions.
References
- 1. Multi-omic Analysis of Human B-cell Activation Reveals a Key Lysosomal BCAT1 Role in mTOR Hyperactivation by B-cell receptor and TLR9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Multiomic analysis reveals a key BCAT1 role in mTOR activation by B cell receptor and TLR9 [jci.org]
- 3. researchgate.net [researchgate.net]
- 4. Multiomic analysis reveals a key BCAT1 role in mTOR activation by B cell receptor and TLR9 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Neuroprotection: A Comparative Guide to BCAT Inhibitors In Vivo
For Immediate Release
A comprehensive analysis of in vivo studies on Branched-Chain Amino Acid Transaminase (BCAT) inhibitors reveals their potential as neuroprotective agents for a range of neurological disorders, including traumatic brain injury, stroke, and Alzheimer's disease. This guide provides a detailed comparison of the performance of these inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of novel neurotherapeutics.
Branched-Chain Amino Acid Transaminases (BCATs) play a crucial role in the metabolism of branched-chain amino acids (BCAAs), which are essential for normal brain function. Dysregulation of BCAA metabolism has been implicated in the pathophysiology of several neurodegenerative diseases. Consequently, inhibitors of this compound have emerged as a promising therapeutic strategy to mitigate neuronal damage and promote recovery. This guide synthesizes the current in vivo evidence for the neuroprotective effects of this compound inhibitors, focusing on quantitative data, experimental methodologies, and underlying signaling pathways.
Comparative Efficacy of this compound Inhibitors: In Vivo Evidence
In vivo studies have demonstrated the neuroprotective potential of several this compound inhibitors, with gabapentin (B195806) being the most extensively studied. The following tables summarize key quantitative findings from preclinical animal models.
Traumatic Brain Injury (TBI)
| This compound Inhibitor | Animal Model | Key Outcome Measures | Results | Reference |
| Gabapentin | Rat model of head injury | Malondialdehyde (MDA) levels, Superoxide (B77818) Dismutase (SOD) and Glutathione (B108866) Peroxidase (GPx) activities | Reduced cortical injury, significantly decreased MDA levels, and significantly elevated SOD and GPx activities compared to the control group.[1] | [1](--INVALID-LINK--) |
| Gabapentin | Rat model of head injury | Neuropathic pain, seizure incidence, Glasgow Outcome Scale (GOS) | Significantly reduced neuropathic pain and a lower incidence of early post-traumatic seizures. Improved functional outcomes (GOS) were observed, though not statistically significant.[2] | [2](--INVALID-LINK--) |
Cerebral Ischemia/Stroke
| This compound Inhibitor | Animal Model | Key Outcome Measures | Results | Reference |
| Gabapentin | Rat model of transient focal cerebral ischemia/reperfusion | Infarct volume, brain edema, motor behavior deficits, Hsp70 and caspase-3 expression | Pretreatment with 5 mg/kg gabapentin significantly decreased the infarction ratio. Brain edema was significantly reduced in all gabapentin-treated groups. An increased number of Hsp70-reactive cells was observed in the 5 mg/kg gabapentin group.[3] | [3](--INVALID-LINK--) |
Investigational this compound Inhibitors
While gabapentin has shown promise, research into more specific and potent this compound inhibitors is ongoing.
-
BAY-069: A potent dual inhibitor of both cytosolic (BCAT1) and mitochondrial (BCAT2) isoforms.[4][5][6][7][8] Its favorable in vivo pharmacokinetic profile suggests its suitability for further preclinical testing in neurodegenerative models.[4][5] However, specific in vivo neuroprotection data for BAY-069 is not yet widely published.
Signaling Pathways and Mechanisms of Neuroprotection
The neuroprotective effects of this compound inhibitors are attributed to their modulation of key signaling pathways implicated in neuronal death and survival.
Glutamate (B1630785) Excitotoxicity
One of the primary mechanisms of neuroprotection by this compound inhibitors is the reduction of glutamate-mediated excitotoxicity. By inhibiting this compound, the synthesis of glutamate from BCAAs is reduced, thereby lowering the excessive glutamate levels that trigger neuronal death in conditions like stroke and TBI.
mTOR Signaling in Alzheimer's Disease
In the context of Alzheimer's disease, inhibition of BCAT1 has been shown to impact the mTOR signaling pathway, which is linked to the hyperphosphorylation of Tau protein, a hallmark of the disease. By modulating this pathway, this compound inhibitors may prevent the formation of neurofibrillary tangles.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo neuroprotection studies. The following provides an overview of a typical experimental workflow for evaluating the neuroprotective effects of a this compound inhibitor in a traumatic brain injury model.
Detailed Methodologies:
-
Traumatic Brain Injury (TBI) Model: A controlled cortical impact (CCI) model in rats is commonly used to induce a focal TBI.[9] Anesthesia is induced, and a craniotomy is performed over the desired brain region. A pneumatic piston is used to deliver a controlled impact to the exposed cortex.
-
Drug Administration: Gabapentin or other this compound inhibitors are typically administered intraperitoneally or orally at specified doses and time points relative to the injury.
-
Behavioral Assessment: A battery of tests is used to assess motor and cognitive function post-injury. The Neurological Severity Score (NSS) is a composite score that evaluates motor function, sensory perception, reflexes, and balance.[10]
-
Biochemical Analysis: Brain tissue is homogenized to measure markers of oxidative stress. Malondialdehyde (MDA) levels are quantified as an indicator of lipid peroxidation. The activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) are also measured.[1]
-
Histological Analysis: Brain sections are stained to assess the extent of neuronal damage. Techniques like Nissl staining can be used to visualize neuronal loss, and triphenyl tetrazolium chloride (TTC) staining can delineate the infarct volume in stroke models.[10]
Conclusion and Future Directions
The in vivo data presented in this guide strongly support the continued investigation of this compound inhibitors as a viable neuroprotective strategy. Gabapentin has demonstrated efficacy in preclinical models of TBI and stroke, primarily through the modulation of glutamate excitotoxicity. The emerging role of BCAT1 in the mTOR/Tau pathway in Alzheimer's disease opens new avenues for therapeutic intervention.
Future research should focus on:
-
Direct comparative studies: In vivo head-to-head comparisons of different this compound inhibitors are needed to establish their relative efficacy and safety profiles.
-
Novel inhibitor testing: The neuroprotective potential of newer, more specific this compound inhibitors like BAY-069 should be rigorously evaluated in various neurodegenerative models.
-
Chronic treatment studies: Most current studies focus on acute administration. Long-term studies are necessary to assess the sustained neuroprotective effects and potential side effects of chronic this compound inhibition.
-
Combination therapies: Investigating the synergistic effects of this compound inhibitors with other neuroprotective agents could lead to more effective treatment strategies.
By addressing these key areas, the scientific community can further validate the therapeutic potential of this compound inhibitors and pave the way for their clinical translation to benefit patients with debilitating neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. The effects of gabapentin pretreatment on brain injury induced by focal cerebral ischemia/reperfusion in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Review on Branched-Chain Amino Acid Aminotransferase (this compound) Inhibitors: Current Status, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Translational Principles of Neuroprotective and Neurorestorative Therapy Testing in Animal Models of Traumatic Brain Injury - Translational Research in Traumatic Brain Injury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | A Novel Histological Technique to Assess Severity of Traumatic Brain Injury in Rodents: Comparisons to Neuroimaging and Neurological Outcomes [frontiersin.org]
comparing BCAT gene families across different plant species
A Comprehensive Comparison of the Branched-Chain Amino Acid Aminotransferase (BCAT) Gene Family Across Diverse Plant Species
Introduction
The Branched-Chain Amino Acid Aminotransferase (this compound) gene family plays a pivotal role in the biosynthesis and catabolism of branched-chain amino acids (BCAAs), namely leucine, isoleucine, and valine. These essential amino acids are not only fundamental building blocks for protein synthesis but are also involved in various physiological processes, including plant growth, development, and stress responses. This guide provides a comparative analysis of the this compound gene family in several key plant species, offering insights into their genomic organization, subcellular localization, kinetic properties, and roles in signaling pathways. This information is intended for researchers, scientists, and drug development professionals working in the fields of plant biology and agricultural biotechnology.
Genomic Organization of this compound Gene Families
The size of the this compound gene family varies among different plant species, reflecting their evolutionary history and functional diversification. A summary of the this compound gene family size in selected plant species is presented in Table 1.
Table 1: Comparison of this compound Gene Family Size in Selected Plant Species
| Species | Common Name | Number of this compound Genes | Reference |
| Arabidopsis thaliana | Thale Cress | 7 (6 transcribed) | [1][2][3][4] |
| Oryza sativa | Rice | 5 (putative) | [5] |
| Solanum lycopersicum | Tomato | 6 | [6][7][8][9] |
| Glycine max | Soybean | 9 | |
| Hordeum vulgare | Barley | At least 1 | [10] |
| Zea mays | Maize | 3 | |
| Physcomitrella patens | Moss | 6 |
Note: The number of genes for some species is based on current genomic annotations and may be subject to revision.
Subcellular Localization and Functional Roles
The subcellular localization of this compound proteins is a key determinant of their function. In plants, BCAA biosynthesis is known to occur in the chloroplasts, while their degradation primarily takes place in the mitochondria. Cytosolic and vacuolar BCATs have also been identified, suggesting additional roles for these enzymes.
Table 2: Subcellular Localization of this compound Proteins in Arabidopsis thaliana and Solanum lycopersicum
| Species | Gene | Subcellular Localization | Primary Function | Reference |
| Arabidopsis thaliana | AtBCAT1 | Mitochondria | BCAA Catabolism | [3][11] |
| AtBCAT2 | Chloroplast/Mitochondria | BCAA Biosynthesis/Catabolism | [2][3][11] | |
| AtBCAT3 | Chloroplast | BCAA Biosynthesis | [3][11] | |
| AtBCAT4 | Cytosol | Glucosinolate Biosynthesis | [12] | |
| AtBCAT5 | Chloroplast | BCAA Biosynthesis | [3][11] | |
| AtBCAT6 | Cytosol | BCAA Metabolism | [12] | |
| Solanum lycopersicum | SlBCAT1 | Mitochondria | BCAA Catabolism | [6][7][8][9] |
| SlBCAT2 | Mitochondria | BCAA Catabolism | [6][7][8] | |
| SlBCAT3 | Chloroplast | BCAA Biosynthesis | [6][7][8] | |
| SlBCAT4 | Chloroplast | BCAA Biosynthesis | [6][7][8] | |
| SlBCAT5 | Cytosol | Unknown | [6][7][8] | |
| SlBCAT6 | Vacuole | Unknown | [6][7][8] |
Kinetic Properties of this compound Enzymes
The kinetic parameters of this compound enzymes, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), provide insights into their substrate specificity and catalytic efficiency. These parameters can vary significantly between different isoforms and species.
Table 3: Kinetic Parameters of Selected Plant this compound Enzymes
| Species | Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| Solanum lycopersicum | SlBCAT1 | L-Leucine | 0.56 | - | 70 | [13] |
| L-Isoleucine | 0.45 | - | - | [6] | ||
| L-Valine | 1.12 | - | - | [6] | ||
| SlBCAT3 | L-Leucine | 0.16 | - | - | [6] | |
| L-Isoleucine | 0.12 | - | - | [6] | ||
| L-Valine | 0.45 | - | - | [6] | ||
| Humulus lupulus | HlBCAT1 | L-Leucine | 0.29 | 0.34 | 1.17 | [14] |
| L-Isoleucine | 0.41 | 0.28 | 0.68 | [14] | ||
| L-Valine | 0.89 | 0.31 | 0.35 | [14] | ||
| HlBCAT2 | L-Leucine | 0.45 | 0.22 | 0.49 | [14] | |
| L-Isoleucine | 0.52 | 0.18 | 0.35 | [14] | ||
| L-Valine | 1.25 | 0.21 | 0.17 | [14] |
Note: '-' indicates data not available in the cited sources.
Role of BCATs in Plant Stress Responses and Signaling
This compound genes are increasingly recognized for their involvement in plant responses to both abiotic and biotic stresses. Their expression is often modulated by stress-related hormones such as abscisic acid (ABA), salicylic (B10762653) acid (SA), and jasmonic acid (JA).
Abiotic Stress Response
Under abiotic stress conditions such as drought, salinity, and cold, the accumulation of BCAAs can act as compatible osmolytes, helping to maintain cellular turgor and protect cellular structures. Several studies have shown that the expression of specific this compound genes is induced by these stresses, suggesting a role in stress adaptation. For instance, in barley, HvBCAT1 expression is upregulated in response to drought stress.[10] In rice, OsDIAT (a this compound gene) is induced by drought and ABA, and its overexpression enhances drought tolerance.[5]
Biotic Stress Response
BCATs also play a role in plant defense against pathogens. The modulation of BCAA metabolism can influence the production of defense-related secondary metabolites and the activation of defense signaling pathways. In wheat, the silencing of TaBCAT1 leads to increased resistance against rust fungi, which is associated with elevated levels of salicylic acid and the expression of defense-related genes.[15] This suggests a link between BCAA catabolism and SA-mediated defense responses.
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes described, the following diagrams have been generated using Graphviz.
References
- 1. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-Wide Analysis of Branched-Chain Amino Acid Levels in Arabidopsis Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Branched-Chain Amino Acid Transaminase Gene Family in Arabidopsis Encodes Plastid and Mitochondrial Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d.lib.msu.edu [d.lib.msu.edu]
- 5. DROUGHT-INDUCED BRANCHED-CHAIN AMINO ACID AMINOTRANSFERASE enhances drought tolerance in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the Branched-Chain Amino Acid Aminotransferase Enzyme Family in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the branched-chain amino acid aminotransferase enzyme family in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cris.huji.ac.il [cris.huji.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Research progress on branched-chain amino acid aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The branched-chain amino acid aminotransferase TaBCAT1 modulates amino acid metabolism and positively regulates wheat rust susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
BCAT: A Potential Biomarker for Disease Progression in Oncology and Neurodegeneration
An In-depth Comparison of Branched-Chain Amino Acid Transaminase (BCAT) as a Prognostic and Diagnostic Biomarker.
Researchers, scientists, and drug development professionals are in a constant search for reliable biomarkers to improve disease diagnosis, prognosis, and the development of targeted therapies. In recent years, Branched-Chain Amino Acid Transaminase (this compound) has emerged as a promising candidate biomarker in several diseases, most notably in various forms of cancer and neurodegenerative disorders like Alzheimer's disease. This guide provides a comprehensive comparison of this compound's performance against other established biomarkers, supported by experimental data, detailed methodologies, and visual representations of its role in key signaling pathways.
This compound at a Glance: Two Isoforms, Distinct Roles
Branched-chain amino acid transaminases are enzymes crucial for the metabolism of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine.[1][2] There are two main isoforms of this compound in humans: the cytosolic BCAT1 and the mitochondrial BCAT2.[1] While BCAT2 is widely expressed across most tissues, BCAT1 expression is more restricted, with notable presence in the brain, ovaries, and kidneys.[1] Their primary function is to catalyze the reversible transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs).[2][3] Dysregulation of this compound expression and activity has been implicated in the progression of several diseases.
This compound as a Prognostic Biomarker in Cancer
Elevated expression of BCAT1 has been linked to a poor prognosis in a variety of cancers, including breast cancer, gastric cancer, glioma, hepatocellular carcinoma, and urothelial cancer.[1] Tumor cells can reprogram BCAA catabolism by upregulating this compound isoforms to support their growth, proliferation, and survival.[1]
Performance of BCAT1 in Cancer Diagnosis and Prognosis
A comprehensive pan-cancer analysis has demonstrated the potential of BCAT1 expression to distinguish cancerous tissues from normal tissues.[4] The Area Under the Receiver Operating Characteristic Curve (AUC) is a measure of a biomarker's ability to distinguish between two groups, with a value closer to 1.0 indicating better performance.
| Cancer Type | BCAT1 AUC Value | Comparison with Established Biomarkers |
| Cholangiocarcinoma (CHOL) | 0.949[4] | Data for direct comparison with established biomarkers like CA 19-9 in the same cohort is limited. However, the high AUC suggests strong discriminatory potential. |
| Kidney Renal Clear Cell Carcinoma (KIRC) | 0.806[5] | Studies suggest BCAT1 overexpression is associated with poor prognosis in KIRC.[5] Further studies are needed for a direct performance comparison with markers like CAIX. |
| Other Cancers (AUC > 0.7) | Breast invasive carcinoma (BRCA), Esophageal carcinoma (ESCA), Glioblastoma multiforme (GBM), Head and Neck squamous cell carcinoma (HNSCC), Liver hepatocellular carcinoma (LIHC), Stomach adenocarcinoma (STAD), Thyroid carcinoma (THCA)[4] | BCAT1 shows conspicuous ability to distinguish these cancers from normal tissues.[4] For instance, in Head and Neck Squamous Cell Carcinoma, high BCAT1 expression is associated with a more advanced tumor stage and lymph node metastasis.[6] |
Note: The AUC values for BCAT1 are from a pan-cancer analysis and may not be directly comparable to established biomarkers tested in different patient cohorts and under different study designs.
This compound in Alzheimer's Disease: A Potential Diagnostic Marker
In the context of Alzheimer's disease (AD), this compound plays a significant role in brain glutamate (B1630785) production.[7] Altered BCAA metabolism has been observed in AD patients, suggesting that this compound could be a valuable biomarker for this neurodegenerative disease.[2]
This compound Expression in Alzheimer's Disease Brains
Studies have shown a significant increase in the expression of both cytosolic (hBCATc) and mitochondrial (hBCATm) this compound proteins in the brains of individuals with Alzheimer's disease compared to healthy controls.[7]
| Brain Region | BCATc (hBCATc) Expression Change in AD | BCATm (hBCATm) Expression Change in AD |
| Hippocampus | ↑ 36% (p=0.012)[7] | Not significantly reported |
| Frontal Cortex | Not significantly reported | ↑ 160% (p=4.22 × 10⁻⁴)[7] |
| Temporal Cortex | Not significantly reported | ↑ 160% (p=2.79 × 10⁻⁵)[7] |
Furthermore, the level of hBCATm in the frontal and temporal cortex has been found to correlate significantly with the severity of the disease, as indicated by Braak staging.[7]
Comparison with Established Alzheimer's Biomarkers
Currently, the core cerebrospinal fluid (CSF) biomarkers for AD are amyloid-beta 42 (Aβ42), total tau (t-tau), and phosphorylated tau (p-tau).[8] These biomarkers have demonstrated high diagnostic accuracy.
| Biomarker | AUC for Discriminating AD from Controls |
| CSF p-tau217 | 0.99[9] |
| CSF Aβ42/t-tau ratio | 0.93 - 0.94[10] |
| CSF Aβ42/p-tau ratio | 0.93 - 0.94[10] |
While direct comparative studies providing AUC values for this compound in diagnosing Alzheimer's disease are still emerging, the significant upregulation of this compound in the AD brain suggests its potential as a diagnostic and progression marker.
Signaling Pathways Involving this compound
This compound is implicated in key signaling pathways that are often dysregulated in disease. Understanding these pathways is crucial for developing targeted therapies.
This compound in Cancer Signaling
In many cancers, BCAT1 promotes proliferation and survival by activating the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways.[1]
This compound in Alzheimer's Disease
In the brain, this compound is a major contributor to the production of the excitatory neurotransmitter glutamate.[7] Dysregulation of glutamate homeostasis is implicated in the neurotoxicity observed in Alzheimer's disease.
Experimental Protocols
Accurate and reproducible measurement of this compound is essential for its validation as a biomarker. The following are detailed methodologies for key experiments.
Western Blot for BCAT1 Detection
This protocol outlines the steps for detecting BCAT1 protein levels in cell lysates or tissue homogenates.
Methodology:
-
Protein Extraction: Lyse cells or homogenize tissues in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins based on molecular weight.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to BCAT1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Immunohistochemistry (IHC) for BCAT1 Localization
IHC allows for the visualization of BCAT1 protein expression and localization within tissue sections.
Methodology:
-
Tissue Preparation: Fix tissue samples in formalin and embed in paraffin. Cut thin sections (4-5 µm) and mount them on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigen.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against BCAT1 overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the staining using a chromogen such as DAB, which produces a brown precipitate.
-
Counterstaining: Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Analysis: Examine the slides under a microscope to assess the intensity and localization of BCAT1 staining.
Enzyme-Linked Immunosorbent Assay (ELISA) for Quantifying this compound
ELISA is a quantitative method to measure the concentration of this compound in biological fluids like serum or plasma, or in cell culture supernatants.
Methodology:
-
Coating: Coat a 96-well plate with a capture antibody specific for this compound.
-
Blocking: Block the remaining protein-binding sites in the wells.
-
Sample and Standard Incubation: Add standards with known this compound concentrations and the unknown samples to the wells.
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the this compound protein.
-
Streptavidin-HRP: Add streptavidin conjugated to horseradish peroxidase (HRP).
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) which is converted by HRP to produce a colored product.
-
Stop Solution: Stop the reaction with an acid.
-
Measurement: Measure the absorbance of each well at a specific wavelength using a microplate reader.
-
Calculation: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of this compound in the samples.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, particularly BCAT1, holds significant promise as a biomarker for disease progression, especially in oncology. Its upregulation in numerous cancers and association with poor prognosis make it a compelling target for further investigation. In Alzheimer's disease, the increased expression of this compound in the brain and its role in glutamate metabolism highlight its potential as a diagnostic and therapeutic target.
However, for this compound to be fully validated and integrated into clinical practice, further research is necessary. Key areas for future studies include:
-
Large-scale validation studies: Prospective studies in large, well-characterized patient cohorts are needed to definitively establish the diagnostic and prognostic performance of this compound for specific diseases.
-
Direct comparative studies: Head-to-head comparisons of this compound with established biomarkers within the same patient populations are crucial to determine its added value.
-
Standardization of assays: The development and standardization of robust and reproducible assays for measuring this compound levels in clinical samples are essential for its widespread adoption.
-
Therapeutic targeting: Investigating this compound inhibitors as a potential therapeutic strategy in diseases where it is upregulated could open new avenues for treatment.
References
- 1. Frontiers | The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects [frontiersin.org]
- 2. Role of the metabolism of branched-chain amino acids in the development of Alzheimer's disease and other metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional Metabolic Mapping Reveals Highly Active Branched-Chain Amino Acid Metabolism in Human Astrocytes, Which Is Impaired in iPSC-Derived Astrocytes in Alzheimer's Disease [frontiersin.org]
- 4. BCAT1: A risk factor in multiple cancers based on a pan‐cancer analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identify BCAT1 plays an oncogenic role and promotes EMT in KIRC via single cell RNA-seq and experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BCAT1 overexpression regulates proliferation and c-Myc/GLUT1 signaling in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regional Increase in the Expression of the this compound Proteins in Alzheimer's Disease Brain: Implications in Glutamate Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cerebrospinal fluid biomarkers in Alzheimer's disease: Diagnostic accuracy and prediction of dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the diagnostic efficacy of core biomarkers in cerebrospinal fluid for Alzheimer’s disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detailed comparison of amyloid PET and CSF biomarkers for identifying early Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for BCAT Compounds
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of BCAT (Branched-Chain Amino Acid Transaminase) associated compounds, which may be cytotoxic. Adherence to these protocols is critical for personnel safety, regulatory compliance, and environmental protection.
Immediate Safety and Logistical Data
Before handling any this compound compound for disposal, it is imperative to be thoroughly familiar with the specific compound's Safety Data Sheet (SDS). The SDS provides comprehensive information regarding the material's properties, hazards, and necessary safety precautions.[1][2]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound compounds. This includes:
-
Nitrile gloves
-
Safety goggles or glasses
-
A lab coat
All handling of this compound waste should occur within a well-ventilated area or a certified chemical fume hood to prevent the inhalation of dust or aerosols.[3]
Waste Classification and Handling
This compound compounds, particularly those used in research to induce specific forms of cell death like ferroptosis, are often classified as cytotoxic.[3] Therefore, all waste containing this compound must be treated as hazardous waste.
Waste Segregation: It is crucial to segregate this compound waste from general laboratory waste. There should be designated and clearly labeled containers for solid and liquid hazardous waste.
Disposal Protocol for this compound Compounds
The primary recommended method for the final disposal of this compound waste is high-temperature incineration by a licensed hazardous waste contractor.[3]
Step-by-Step Disposal Procedure:
1. Preparation:
-
Ensure you are wearing the proper PPE.
-
Prepare the designated hazardous waste containers. Containers must be leak-proof, sealable, and compatible with the chemical waste.[3] They should be clearly marked as "Hazardous Waste" and "Cytotoxic Waste".[3]
2. Waste Collection:
-
Solid Waste: This includes unused this compound compound, contaminated gloves, pipette tips, weighing paper, and other lab supplies. Place these items directly into the designated solid hazardous waste container.[3]
-
Liquid Waste: For solutions containing this compound, collect the waste in a labeled, leak-proof container.[3] If necessary and permitted by your institution's Environmental Health and Safety (EHS) office, dilute with a combustible solvent.[3]
3. Container Management:
-
Keep hazardous waste containers closed except when adding waste.[3]
-
Do not overfill containers; a maximum of 80% capacity is recommended to prevent spills.[3]
-
Wipe the exterior of the container to decontaminate any surfaces before moving it.[3]
4. Storage:
-
Store the sealed primary waste container in a designated and ventilated hazardous waste accumulation area.[3]
-
The storage area should be secure and away from incompatible materials.[3]
-
Place the primary container into a secondary containment bin for transport.[3]
5. Final Disposal:
-
Once the waste container is full, securely seal it.
-
Arrange for disposal through your institution's EHS office, which will coordinate with a licensed hazardous waste contractor.[3]
Quantitative Data Summary
For safe handling and disposal, it is important to be aware of the specific properties of the this compound compound in use. The following table provides an example of the kind of data that should be referenced from the compound's SDS.
| Property | Value | Source |
| Molecular Formula | Varies by specific compound (e.g., C17H14ClF2N5O for this compound-IN-2) | [4] |
| Molecular Weight | Varies by specific compound (e.g., 377.8 g/mol for this compound-IN-2) | [4] |
| Primary Hazard Class | Cytotoxic | [3] |
| Recommended Disposal | High-Temperature Incineration | [3] |
Experimental Protocol: Spill Cleanup
In the event of a spill of a this compound compound, follow these steps:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, including respiratory protection if necessary, cover the spill with an inert absorbent material such as sand, vermiculite, or cat litter.[5][6][7][8]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled container for hazardous waste.[6]
-
Clean: Thoroughly clean the spill area with a suitable decontamination solution.
-
Dispose: Dispose of all contaminated materials, including cleaning supplies, as hazardous waste.[6]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
References
- 1. Documents [bdbiosciences.com]
- 2. cat.com [cat.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound-IN-2 | C17H14ClF2N5O | CID 78319104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. baltimorecountymd.gov [baltimorecountymd.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recycle and Reuse Drop-off Center | AustinTexas.gov [austintexas.gov]
- 8. Hazardous Waste City of Fairfax, VA [fairfaxva.gov]
Essential Safety and Operational Guide for Handling BCAT Inhibitors
This document provides crucial safety and logistical information for laboratory personnel working with Branched-Chain Amino Acid Transaminase (BCAT) inhibitors. The following procedures are designed to ensure the safe handling, operation, and disposal of these compounds, fostering a secure and efficient research environment.
Personal Protective Equipment (PPE)
While some specific this compound inhibitors, such as BCATc Inhibitor 2 and BAY-069, are not classified as hazardous substances according to their Safety Data Sheets (SDS), it is imperative to adhere to standard laboratory safety protocols.[1] Another this compound inhibitor, Gabapentin, is noted for potential skin and eye irritation, as well as possible reproductive toxicity.[2] Therefore, a comprehensive PPE strategy is essential.
Table 1: Recommended Personal Protective Equipment for Handling this compound Inhibitors
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves. | To prevent skin contact with the compounds. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or airborne particles of the compounds. |
| Lab Coat | Standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols. | To prevent inhalation of the compounds, especially when handling powders. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is critical to minimize exposure and maintain the integrity of the compounds.
2.1. Handling Procedures:
-
Ventilation: Always handle this compound inhibitors in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.
-
Avoid Contamination: Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Weighing: When weighing powdered compounds, do so in a fume hood or a designated weighing enclosure to minimize dust dispersion.
-
Solution Preparation: Prepare solutions in a fume hood. Ensure that the solvent is compatible with the compound and the experimental system.
2.2. Storage Procedures:
-
Container: Store this compound inhibitors in their original, tightly sealed containers.
-
Location: Keep in a cool, dry, and well-ventilated place, away from incompatible materials.
-
Labeling: Ensure all containers are clearly labeled with the compound name, concentration, and date of preparation.
Disposal Plan
Proper disposal of this compound inhibitors and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Segregate waste containing this compound inhibitors from general laboratory waste.
-
Solid Waste: Collect unused or expired solid compounds and contaminated consumables (e.g., pipette tips, gloves) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound inhibitors in a labeled, sealed, and leak-proof hazardous waste container. Do not pour down the drain.
-
Disposal: Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.
Experimental Protocols
The following are detailed methodologies for common experiments involving this compound inhibitors.
4.1. In Vitro BCAT1 Enzymatic Inhibition Assay
This protocol describes a spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against BCAT1.
Table 2: Reagents for In Vitro BCAT1 Enzymatic Inhibition Assay
| Reagent | Final Concentration |
| Purified human BCAT1 enzyme | ~10 nM |
| L-Leucine | 10 mM |
| α-Ketoglutarate | 1 mM |
| NADH | 200 µM |
| L-Glutamate Dehydrogenase (GLDH) | 10 U/mL |
| Test Compound | Variable |
| DMSO | <1% |
Methodology:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the test compound at various concentrations. Include a vehicle control (DMSO).
-
Prepare a reaction mixture containing L-Leucine, α-Ketoglutarate, NADH, and GLDH in a suitable buffer.
-
Add the reaction mixture to each well of the 96-well plate.
-
Initiate the reaction by adding the purified BCAT1 enzyme to each well.
-
Immediately monitor the decrease in absorbance at 340 nm at 37°C using a microplate reader. The rate of NADH oxidation is proportional to the BCAT1 activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
4.2. Cell-Based BCAT1 Inhibition Assay
This protocol assesses the ability of a test compound to inhibit BCAT1 activity within a cellular context.
Table 3: Reagents for Cell-Based BCAT1 Inhibition Assay
| Reagent | Purpose |
| BCAT1-expressing cell line (e.g., glioblastoma, breast cancer) | Cellular model |
| Cell culture medium | Cell growth and maintenance |
| Test Compound | Inhibition of cellular BCAT1 |
| Lysis buffer (e.g., RIPA buffer) | Cell lysis for protein extraction |
| BCA Protein Assay Kit | Protein quantification |
| Branched-Chain Amino Acid (BCAA) Assay Kit | Measurement of intracellular BCAA levels |
Methodology:
-
Seed the BCAT1-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound or a vehicle control (DMSO) for a specified duration (e.g., 24-48 hours).
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration in each lysate using a BCA assay.
-
Measure the intracellular concentrations of branched-chain amino acids (Leucine, Isoleucine, Valine) using a commercially available BCAA assay kit.
-
Normalize the BCAA levels to the total protein concentration for each sample. An increase in intracellular BCAA levels indicates inhibition of BCAT1.
-
Plot the change in BCAA levels against the compound concentration to evaluate the dose-dependent effect.
Visualizations
5.1. Branched-Chain Amino Acid (BCAA) Catabolism Pathway
The following diagram illustrates the initial steps of BCAA catabolism, highlighting the central role of Branched-Chain Amino Acid Transaminase (this compound).
Caption: The role of this compound in the transamination of BCAAs to their corresponding α-keto acids.
5.2. BCAT1's Influence on the PI3K/Akt/mTOR Signaling Pathway
This diagram illustrates how BCAT1 can influence the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[3][4][5][6]
Caption: BCAT1-mediated activation of the PI3K/Akt/mTOR pathway, promoting cell proliferation and angiogenesis.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects [frontiersin.org]
- 5. BCAT1 Activates PI3K/AKT/mTOR Pathway and Contributes to the Angiogenesis and Tumorigenicity of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BCAT1 Activates PI3K/AKT/mTOR Pathway and Contributes to the Angiogenesis and Tumorigenicity of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
